molecular formula C6H6S B076127 Dipropargyl sulfide CAS No. 13702-09-5

Dipropargyl sulfide

Cat. No.: B076127
CAS No.: 13702-09-5
M. Wt: 110.18 g/mol
InChI Key: XPTMJJIPRSWBDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dipropargyl sulfide is a specialized organic compound featuring two highly reactive terminal alkyne groups bridged by a sulfur atom. This unique structure makes it a valuable bifunctional building block in synthetic chemistry and materials science research. Its primary research value lies in its application in Cu(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), the quintessential "click chemistry" reaction. Researchers utilize this compound as a symmetrical crosslinking agent to connect azide-functionalized molecules, enabling the facile synthesis of complex polymeric networks, dendrimers, and functionalized surfaces. The incorporation of the sulfur atom (thioether) adds a distinct property, influencing the electronic characteristics of the alkyne groups and contributing to the overall physicochemical behavior of the resulting materials, such as altered solubility, coordination ability, or redox activity.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-prop-2-ynylsulfanylprop-1-yne
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6S/c1-3-5-7-6-4-2/h1-2H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPTMJJIPRSWBDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCSCC#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50333835
Record name Dipropargyl sulfide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50333835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

110.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13702-09-5
Record name 3,3′-Thiobis[1-propyne]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13702-09-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dipropargyl sulfide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50333835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Propargyl Sulfide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

What are the physical properties of dipropargyl sulfide?

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physical Properties of Dipropargyl Sulfide

Introduction

This compound (CAS No. 13702-09-5) is an organosulfur compound featuring a central sulfur atom flanked by two propargyl groups.[1][2] The presence of two terminal alkyne functionalities makes it a molecule of significant interest in synthetic chemistry. These reactive sites allow for a variety of chemical transformations, including click chemistry reactions, polymerization, and the synthesis of complex heterocyclic structures.[3] This guide provides a consolidated overview of the core physical and chemical properties of this compound, intended for researchers and professionals in chemistry and materials science.

Molecular Structure and Identifiers

The unique chemical behavior of this compound is a direct result of its molecular architecture. The linear propargyl chains and the central sulfide linkage dictate its reactivity and physical characteristics.

Molecular Structure of this compound C1 HC≡ C2 C C1->C2 C3 ─CH₂─ C2->C3 S S C3->S C4 ─CH₂─ S->C4 C5 C C4->C5 C6 ≡CH C5->C6 p1 p2

Caption: Molecular Structure of this compound.

Chemical and Physical Properties

The physical properties of this compound are summarized below. This data is essential for its handling, purification, and use in experimental setups.

PropertyValueSource(s)
Molecular Formula C₆H₆S[1][2]
Molecular Weight 110.18 g/mol [4]
CAS Registry Number 13702-09-5[1][2][4]
Appearance Liquid[1]
Boiling Point 59 °C at 14 mmHg[5]
Density 1.010 ± 0.06 g/cm³ (Predicted)[5]
Refractive Index 1.5190 to 1.5230[5]
Solubility Slightly soluble in Chloroform and Methanol.[5]

Synonyms: propargyl sulfide; 3-(2-Propynylsulfanyl)-1-propyne; 3-prop-2-ynylsulfanylprop-1-yne; 4-thia-1,6-heptadiyne; bis(prop-2-yn-1-yl) sulfide.[1][2]

Spectroscopic and Analytical Data

  • Mass Spectrometry (MS): Electron ionization mass spectrometry data is available through the NIST Chemistry WebBook, providing crucial information for structural confirmation and identification in complex mixtures.[2]

  • Gas Chromatography (GC): This compound can be analyzed by gas chromatography, and its retention data is available in the NIST database.[2]

Workflow for Characterization

The structural verification and purity assessment of this compound typically follow a standardized analytical workflow. This process ensures the material's identity and quality before its use in further applications.

Analytical Workflow for this compound A Synthesis or Procurement of this compound B Purity Assessment via Gas Chromatography (GC) A->B Initial Analysis C Structural Confirmation via Mass Spectrometry (GC-MS) B->C Identity Check D Further Structural Elucidation (NMR, IR Spectroscopy) C->D In-depth Analysis E Qualified Material for Research D->E Final Qualification

Caption: Workflow for the characterization of this compound.

Safety and Handling

From a safety perspective, this compound is classified as a flammable liquid and an irritant.[4] GHS hazard statements indicate that it is a flammable liquid and vapor, causes skin irritation, and causes serious eye irritation.[4] Appropriate personal protective equipment (PPE), including gloves and eye protection, should be used when handling this chemical. All work should be conducted in a well-ventilated fume hood, away from ignition sources.

Applications in Research

The bifunctional nature of this compound makes it a valuable building block in organic synthesis and materials science. It serves as a precursor for:

  • Fine Organic Synthesis: Used in the creation of complex molecules and natural product analogues.[3]

  • Polymer Chemistry: The alkyne groups can participate in polymerization reactions.[3]

  • Corrosion Inhibition: Organosulfur compounds, including propargyl derivatives, have been investigated for their anticorrosive properties.[3]

References

  • This compound. NIST Chemistry WebBook. [Link]

  • Propargyl Sulfide | C6H6S | CID 518812. PubChem, NIH. [Link]

  • Propargylic Sulfides: Synthesis, Properties, and Application. Chemical Reviews. [Link]

Sources

An In-Depth Technical Guide to the Structure, Bonding, and Synthetic Utility of Dipropargyl Sulfide

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

Dipropargyl sulfide, systematically named bis(prop-2-yn-1-yl)sulfane, is a highly versatile symmetric thioether featuring two terminal alkyne functionalities. Its unique molecular architecture, characterized by the nucleophilic sulfur center and the reactive triple bonds, establishes it as a valuable building block in diverse fields, including organic synthesis, materials science, and drug discovery. This guide provides a comprehensive analysis of the chemical structure, bonding characteristics, and stereoelectronic properties of this compound. We will detail its spectroscopic signature for unambiguous identification, provide a field-proven synthesis protocol, and explore its reactivity, with a particular focus on applications relevant to drug development professionals.

Introduction to this compound

This compound (CAS No. 13702-09-5) is an organosulfur compound with the chemical formula C₆H₆S.[1][2][3] Its structure is defined by a central sulfur atom covalently bonded to two propargyl groups (-CH₂C≡CH). This arrangement confers a dual reactivity profile: the sulfur atom acts as a soft nucleophile, while the terminal alkyne groups are primed for a variety of coupling and cycloaddition reactions. This multifunctionality makes this compound a sought-after intermediate for synthesizing complex molecular scaffolds, functionalized polymers, and biologically active compounds.[4] Its applications range from serving as a precursor in fine organic synthesis to its use in creating advanced materials with unique electronic properties.[4]

Molecular Structure and Stereoelectronic Properties

A thorough understanding of the molecule's three-dimensional structure and electronic landscape is paramount to predicting its behavior and designing rational synthetic strategies.

Atomic Connectivity and Conformation

The fundamental structure of this compound involves a central divalent sulfur atom linked to the methylene carbons of two propargyl units. The molecule is not planar, with significant rotational freedom around the C-S bonds, allowing it to adopt various conformations in solution.

Caption: Atomic connectivity in this compound.

Bonding Analysis

The bonding in this compound is a composite of distinct orbital hybridizations. The methylene carbons (-CH₂-) are sp³ hybridized, forming tetrahedral geometries. The acetylenic carbons (-C≡CH) are sp hybridized, resulting in a linear arrangement.

Table 1: Typical Bond Parameters in Related Structures

Bond Hybridization Typical Bond Length (Å) Typical Bond Angle (°) Source
C(sp³)-S sp³-3p ~1.82 C-S-C: ~99° [5]
C(sp³)-C(sp) sp³-sp ~1.46 - [6]
C≡C sp-sp ~1.20 C-C≡C: ~180° [7]

| ≡C-H | sp-1s | ~1.06 | - |[7] |

Causality Insight: The sulfur atom's lone pairs are held in orbitals with significant s-character, which are closer to the nucleus, while the bonding orbitals have more p-character. This leads to C-S-C bond angles that are closer to the 90° of unhybridized p-orbitals than the 109.5° of sp³ hybrids.

Spectroscopic Characterization: A Self-Validating System

Spectroscopic analysis provides an empirical fingerprint of a molecule, serving as a robust system for structural validation. The key features for this compound are summarized below.

Table 2: Spectroscopic Data for this compound

Technique Feature Expected Chemical Shift / Frequency Rationale
¹H NMR Acetylenic Proton (≡C-H) ~2.2 - 2.4 ppm (t) The electronegativity of the sp carbon deshields the proton. Coupling to the adjacent CH₂ group results in a triplet.
Methylene Protons (-CH₂-) ~3.2 - 3.4 ppm (d) The protons are deshielded by the adjacent sulfur and alkyne. Coupling to the acetylenic proton results in a doublet.
¹³C NMR Methylene Carbon (-CH₂-) ~20 - 25 ppm Shielded carbon attached to the sulfur atom.
Acetylenic Carbon (-C ≡CH) ~70 - 75 ppm Characteristic region for terminal alkyne carbons.
Acetylenic Carbon (-C≡C H) ~80 - 85 ppm Characteristic region for substituted alkyne carbons.
IR Spectroscopy ≡C-H Stretch 3250 - 3300 cm⁻¹ (strong, sharp) A highly characteristic and diagnostic peak for terminal alkynes.
C≡C Stretch 2100 - 2150 cm⁻¹ (weak to medium, sharp) Diagnostic for the carbon-carbon triple bond.

| | C-S Stretch | 600 - 800 cm⁻¹ | Often weak and can be difficult to assign definitively in a complex fingerprint region.[8] |

Expertise Insight: In ¹H NMR, the clean separation and distinct multiplicity (doublet and triplet) of the methylene and acetylenic protons provide immediate confirmation of the propargyl sulfide framework. The absence of other signals is a strong indicator of purity.

Synthesis and Purification Protocol

The most common and efficient synthesis of this compound is a straightforward nucleophilic substitution reaction. This protocol is designed to be a self-validating system, where successful execution yields the target compound with high purity.

Reaction Principle

The synthesis relies on the high nucleophilicity of the sulfide ion (S²⁻), which performs a double Sₙ2 reaction on an electrophilic propargyl source, typically propargyl bromide or chloride. Sodium sulfide is a common, inexpensive source of the sulfide ion.

Detailed Step-by-Step Methodology

Materials:

  • Sodium Sulfide Nonahydrate (Na₂S·9H₂O)

  • Propargyl Bromide (80% solution in toluene)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Diethyl ether (Et₂O)

  • Saturated aqueous sodium chloride (Brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve sodium sulfide nonahydrate (1.0 eq) in methanol (approx. 5 mL per gram of Na₂S·9H₂O). Stir until fully dissolved.

  • Nucleophile Addition: Cool the flask in an ice-water bath. Slowly add propargyl bromide (2.1 eq) dropwise to the stirred solution over 30 minutes. Causality: The slow, cooled addition is crucial to control the exothermic reaction and prevent side reactions, such as elimination or polymerization.[4]

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Quench the reaction by pouring the mixture into a separatory funnel containing water. Extract the aqueous layer three times with diethyl ether. Causality: The product is organic-soluble, while inorganic salts (like NaBr) remain in the aqueous phase.

  • Washing: Combine the organic extracts and wash sequentially with water and then with brine. Causality: The brine wash helps to remove residual water from the organic layer.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude this compound as a light yellow to brown liquid.[2][9]

  • Purification: If necessary, purify the crude product by vacuum distillation or column chromatography on silica gel.

Synthesis_Workflow cluster_reaction Reaction Phase cluster_workup Work-up & Purification Na2S Dissolve Na₂S in MeOH Add_PropBr Add Propargyl Bromide (0°C) Na2S->Add_PropBr Stir Stir at RT (4-6h) Add_PropBr->Stir Quench Quench with H₂O Stir->Quench TLC Monitoring Extract Extract with Et₂O Quench->Extract Wash Wash with Brine Extract->Wash Dry Dry (MgSO₄) & Concentrate Wash->Dry Purify Purify (Distillation/Column) Dry->Purify Final_Product Final_Product Purify->Final_Product Pure this compound

Caption: Workflow for the synthesis and purification of this compound.

Reactivity and Synthetic Applications

The structure of this compound dictates its reactivity, offering three primary sites for chemical transformation: the sulfur atom and the two terminal alkyne groups.

Reactivity at the Sulfur Center

The sulfur atom in this compound is nucleophilic and can undergo several characteristic reactions of thioethers:

  • Oxidation: The sulfur can be selectively oxidized to the corresponding sulfoxide or sulfone using agents like hydrogen peroxide or m-CPBA. This transformation dramatically alters the electronic properties and geometry of the molecule.

  • Alkylation/Metal Coordination: The lone pairs on the sulfur can be alkylated to form sulfonium salts or can act as ligands to coordinate with various transition metals.

Reactivity of the Alkyne Moieties

The terminal alkynes are the most versatile handles for synthetic elaboration, particularly relevant in drug discovery and bioconjugation.

  • Click Chemistry (CuAAC): this compound is an excellent bifunctional linker for Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). It can react with two equivalents of an azide-containing molecule to rapidly and efficiently form stable triazole linkages. This is a cornerstone of modern bioconjugation and drug delivery system design.

  • Sonogashira Coupling: The terminal C-H bonds can be coupled with aryl or vinyl halides in the presence of a palladium/copper catalyst system, allowing for the extension of the carbon framework.

  • Deprotonation/Nucleophilic Addition: The acetylenic protons are weakly acidic and can be removed by a strong base (e.g., n-BuLi) to generate a potent nucleophile, which can then react with various electrophiles like aldehydes, ketones, or epoxides.[4]

Reactivity_Pathways DPS This compound Sulfoxide Sulfoxide/Sulfone DPS->Sulfoxide [O] Sulfonium Sulfonium Salt DPS->Sulfonium R-X Triazole Bis-Triazole Adduct (Click Chemistry) DPS->Triazole R-N₃, Cu(I) Coupled Sonogashira Product DPS->Coupled Ar-X, Pd/Cu Alkynilide Dialkynilide Anion DPS->Alkynilide Strong Base Addition Nucleophilic Addition Product Alkynilide->Addition Electrophile (E+)

Caption: Key reaction pathways for this compound.

Conclusion

This compound is a molecule of significant synthetic potential, underpinned by a well-defined structure and predictable electronic properties. The presence of both a nucleophilic sulfur center and two highly reactive terminal alkyne groups makes it an invaluable bifunctional building block. A firm grasp of its bonding, spectroscopic characteristics, and reactivity profile enables researchers, scientists, and drug development professionals to harness its capabilities for the construction of novel and complex molecular architectures.

References

  • National Institute of Standards and Technology (NIST). (n.d.). This compound. NIST Chemistry WebBook. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Propargyl Sulfide. PubChem Compound Database. Retrieved from [Link]

  • Al-Shameri, A. M., et al. (2018). Propargylic Sulfides: Synthesis, Properties, and Application. Chemical Reviews, 118(15), 7065-7185. Retrieved from [Link]

  • Allschoolabs. (n.d.). Propargyl Sulfide - 95%. Retrieved from [Link]

  • Royal Society of Chemistry. (2010). Supplementary Material (ESI) for CrystEngComm. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of propargylic sulfides. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Dipropargyl. PubChem Compound Database. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Table S1 Selected geometric bond lengths, bond angles and dihedral angles. Retrieved from [Link]

  • Groenewold, F., et al. (2020). Understanding Trends in Molecular Bond Angles. The Journal of Physical Chemistry A, 124(6), 1083-1093. Retrieved from [Link]

  • Sci-Hub. (n.d.). Infrared investigation of the conformational properties of symmetrically substituted dialkyl sulfides. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). Computational Study of Base-Catalyzed Thiohemiacetal Decomposition in Pseudomonas mevalonii HMG-CoA Reductase. PMC. Retrieved from [Link]

  • National Institute of Standards and Technology (NIST). (n.d.). Compare bond angles. Computational Chemistry Comparison and Benchmark Database. Retrieved from [Link]

  • Ashenhurst, J. (2015). Thiols And Thioethers. Master Organic Chemistry. Retrieved from [Link]

  • ACS Green Chemistry Institute. (n.d.). Thioether Formation. Pharmaceutical Roundtable Reagent Guides. Retrieved from [Link]

  • University of Calgary. (n.d.). Sample IR spectra. Retrieved from [Link]

  • Poole, L. B., et al. (2016). Profiling the reactivity of cyclic C-nucleophiles towards electrophilic sulfur in cysteine sulfenic acid. Chemical Science, 7(10), 6331-6343. Retrieved from [Link]

  • Pluth, M. D., et al. (2019). Reactive sulfur species (RSS): persulfides, polysulfides, potential, and problems. Current Opinion in Chemical Biology, 49, 1-8. Retrieved from [Link]

  • Castellanos, P., et al. (2022). Laboratory infrared spectra and fragmentation chemistry of sulfur allotropes. Nature Communications, 13(1), 6931. Retrieved from [Link]

  • Dahl, J. U., et al. (2021). Sensing and regulation of reactive sulfur species (RSS) in bacteria. Current Opinion in Microbiology, 61, 1-8. Retrieved from [Link]

  • University of Luxembourg. (n.d.). Propargyl sulfide (C6H6S). PubChemLite. Retrieved from [Link]

  • Pauling, L. (1969). The chemical bond in sulfide minerals. Acta Crystallographica Section B: Structural Crystallography and Crystal Chemistry, 25(1), 1-10. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Synthesis of Dipropargyl Sulfide from Propargyl Bromide

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Strategic Value of Dipropargyl Sulfide

This compound, a seemingly simple symmetrical thioether, is a molecule of significant strategic importance in modern chemical synthesis. Its value lies in the dual reactivity of its terminal alkyne functionalities, which serve as versatile handles for a multitude of chemical transformations. This guide provides a comprehensive exploration of its synthesis from propargyl bromide, designed for researchers and professionals in organic synthesis and drug development. We will delve into the mechanistic underpinnings of the reaction, present a robust experimental protocol, and discuss the critical safety considerations and diverse applications that make this compound a valuable synthetic building block. The presence of sulfur-containing motifs is a recurring theme in pharmaceuticals, with over 150 FDA-approved drugs incorporating this element, highlighting the relevance of sulfur-based scaffolds in medicinal chemistry.[1][2]

Mechanistic Rationale: A Nucleophilic Substitution Approach

The synthesis of this compound from propargyl bromide is a classic example of a bimolecular nucleophilic substitution (SN2) reaction.[3] The core of this transformation involves the displacement of a leaving group (bromide) on an electrophilic carbon by a potent nucleophile (sulfide ion).

Key Mechanistic Steps:

  • Nucleophile Generation: The sulfide ion (S²⁻) is typically generated in situ from a precursor salt, most commonly sodium sulfide (Na₂S), often in its hydrated form (Na₂S·9H₂O). In a suitable solvent, this salt dissociates to provide the highly nucleophilic sulfide anion.

  • First Substitution (SN2): The sulfide ion attacks the electrophilic methylene carbon (the carbon adjacent to the bromine) of a propargyl bromide molecule. This concerted attack occurs from the backside relative to the carbon-bromine bond, leading to an inversion of stereochemistry (though not relevant for this achiral substrate) and the displacement of the bromide ion. This forms the propargyl thiolate intermediate.

  • Second Substitution (SN2): The newly formed propargyl thiolate anion is itself a strong nucleophile. It subsequently attacks a second molecule of propargyl bromide in an identical SN2 fashion. This second displacement of a bromide ion results in the formation of the final product, this compound.

The choice of solvent is crucial for the success of an SN2 reaction. Polar aprotic solvents such as N,N-dimethylformamide (DMF), acetone, or acetonitrile are preferred. These solvents can solvate the cation (e.g., Na⁺) while leaving the anion (S²⁻) relatively "bare" and highly reactive, thereby accelerating the rate of substitution.

Experimental Protocol: A Validated Laboratory Procedure

This section provides a detailed, step-by-step methodology for the synthesis of this compound. Adherence to this protocol is critical for achieving a high yield and purity of the final product.

Reagents and Equipment

Table 1: Reagent and Stoichiometry Summary

ReagentMolar Mass ( g/mol )AmountMolesEquivalents
Sodium Sulfide Nonahydrate (Na₂S·9H₂O)240.1812.0 g0.051.0
Propargyl Bromide (80% in toluene)118.9614.9 g (10.0 mL)0.102.0
Methanol (MeOH)32.04100 mL--
Diethyl Ether (Et₂O)74.12200 mL--
Anhydrous Magnesium Sulfate (MgSO₄)120.37~5 g--

Equipment:

  • 250 mL three-necked round-bottom flask

  • Magnetic stirrer and stir bar

  • Pressure-equalizing dropping funnel

  • Thermometer

  • Condenser with a nitrogen/argon inlet

  • Ice-water bath

  • Separatory funnel

  • Rotary evaporator

  • Apparatus for vacuum distillation

Step-by-Step Synthesis Workflow
  • Reaction Setup: Assemble the three-necked flask with a magnetic stir bar, dropping funnel, and a condenser under a nitrogen atmosphere. Charge the flask with sodium sulfide nonahydrate (12.0 g, 0.05 mol) and methanol (100 mL).

  • Nucleophile Preparation: Stir the mixture at room temperature until the sodium sulfide has completely dissolved. Cool the resulting solution to 0-5 °C using an ice-water bath.

  • Electrophile Addition: Prepare a solution of propargyl bromide (10.0 mL of 80% solution in toluene, ~0.10 mol) in the dropping funnel. Add the propargyl bromide solution dropwise to the stirred, cooled sulfide solution over a period of approximately 30-45 minutes. Causality Note: Slow, dropwise addition is essential to control the exothermic nature of the reaction and prevent the formation of unwanted byproducts.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for an additional 3-4 hours to ensure the reaction goes to completion.

  • Work-up and Extraction: Pour the reaction mixture into a separatory funnel containing 100 mL of deionized water. Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic extracts.

  • Washing and Drying: Wash the combined organic layer with deionized water (2 x 50 mL) and then with brine (1 x 50 mL) to remove residual salts and methanol. Dry the organic layer over anhydrous magnesium sulfate.

  • Solvent Removal: Filter off the drying agent and concentrate the filtrate using a rotary evaporator to remove the diethyl ether and toluene.

  • Purification: Purify the resulting crude oil by vacuum distillation to obtain pure this compound.

Visualization of the Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_sulfide Dissolve Na2S in MeOH cool_mixture Cool Sulfide Solution to 0-5 °C prep_sulfide->cool_mixture Transfer to Reaction Flask prep_bromide Prepare Propargyl Bromide Solution add_bromide Dropwise Addition of Propargyl Bromide prep_bromide->add_bromide cool_mixture->add_bromide stir_rt Stir at Room Temperature (3-4h) add_bromide->stir_rt quench Quench with Water stir_rt->quench extract Extract with Diethyl Ether quench->extract wash Wash with Water & Brine extract->wash dry Dry over MgSO4 wash->dry concentrate Concentrate via Rotovap dry->concentrate purify Purify by Vacuum Distillation concentrate->purify final_product final_product purify->final_product Pure this compound

Caption: Workflow for the synthesis of this compound.

Critical Safety Protocols

A thorough understanding and mitigation of the hazards associated with the reagents are paramount for the safe execution of this synthesis.

  • Propargyl Bromide: This is a highly hazardous substance. It is a potent lachrymator, causing severe eye irritation and tearing.[4] It is also toxic, corrosive, and highly flammable.[5][6] The compound is an alkylating agent and should be handled with extreme care to avoid skin contact and inhalation.[4] Unstabilized propargyl bromide can decompose explosively upon shock or heating.[4][7]

    • Handling: Always handle propargyl bromide in a well-ventilated chemical fume hood.[5] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (nitrile is often insufficient; butyl rubber or laminate gloves are recommended), a flame-resistant lab coat, and chemical safety goggles.[7] Ensure an eyewash station and safety shower are immediately accessible.[5]

  • Sodium Sulfide: This compound is corrosive and can cause severe skin and eye burns. Upon contact with acids, it releases highly toxic and flammable hydrogen sulfide (H₂S) gas, which has the characteristic odor of rotten eggs and can cause respiratory paralysis at high concentrations.

  • Organic Solvents: Diethyl ether is extremely flammable and its vapors can form explosive mixtures with air. Methanol is flammable and toxic. All solvent handling and the reaction itself should be conducted away from ignition sources.[8]

Applications in Research and Drug Development

The synthetic utility of this compound stems from its bifunctional nature, providing two terminal alkynes for further elaboration.

  • Click Chemistry: The terminal alkyne groups are ideal substrates for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."[9] This allows for the facile construction of complex molecules, including 1,2,3-triazole-linked polymers, macrocycles, and dendrimers. This reaction's high efficiency and biocompatibility make it a powerful tool in drug discovery and materials science.[9][10]

  • Building Block for Heterocycles: this compound serves as a precursor for various sulfur-containing heterocyclic compounds. For instance, gold-catalyzed cyclization reactions can lead to the formation of substituted benzo[b]thiophenes.[11]

  • Medicinal Chemistry Scaffold: Sulfur-containing compounds are prevalent in pharmaceuticals due to their unique physicochemical properties.[1][2] While this compound is not a drug itself, it can be used as a versatile scaffold to synthesize novel molecules for biological screening. The propargyl groups can be functionalized to introduce pharmacophores or linkers for creating prodrugs, such as those designed to release hydrogen sulfide (H₂S), a biologically significant gasotransmitter.[12] The exploration of novel sulfur-based pharmacophores is an active area of drug discovery.[13]

References

  • Barros, A. S. R., et al. (2023). Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. Molecules, 28(8), 3379. [Link]

  • Reddy, R. P., et al. (2007). Synthesis of Quinolines by Electrophilic Cyclization of N-(2-Alkynyl)Anilines: 3-Iodo-4-Phenylquinoline. Organic Syntheses, 84, 169. [Link]

  • Barros, A. S. R., et al. (2023). Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. National Institutes of Health. [Link]

  • Hartman, W. W., et al. (1931). Diphenyl Sulfide. Organic Syntheses, 11, 36. [Link]

  • Ziarani, G. M., et al. (2018). Propargylation of sulfonamides by propargyl bromide. ResearchGate. [Link]

  • Kumpinš, V., et al. (2020). Synthesis and Characterization of Propargyl 2,3,4,6-Tetra-O-Acetyl-β-d-Glucopyranoside. Taylor & Francis eBooks. [Link]

  • Wikipedia. (n.d.). Propargyl bromide. Wikipedia. [Link]

  • Gulea, M., & Blond, G. (2022). Synthesis of propargylated (ortho-alkynyl phenyl) sulfides 1. ResearchGate. [Link]

  • Kumar, R., et al. (2019). Pharmaceutical and medicinal significance of sulfur (SVI)-Containing motifs for drug discovery: A critical review. PMC - PubMed Central. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of sulfides (thioethers) and derivatives. Organic Chemistry Portal. [Link]

  • Chad's Prep. (2018). 13.8 Nomenclature, Synthesis, and Reactions of Sulfides. YouTube. [Link]

  • Liu, J., et al. (2018). Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry. PMC - NIH. [Link]

  • Royal Society of Chemistry. (2023). Synthesis of alkynyl cyclopropa[c]coumarins via propargyl sulfonium salts as C1 synthons. Organic & Biomolecular Chemistry. [Link]

  • Zheng, Y., et al. (2015). Hydrogen sulfide prodrugs—a review. ResearchGate. [Link]

  • Lakouraj, M. M., & Tajbakhsh, M. (2009). Synthesis of sulfides under solvent- and catalyst-free conditions. ResearchGate. [Link]

  • Lücking, U. (2019). Neglected sulfur(vi) pharmacophores in drug discovery: exploration of novel chemical space by the interplay of drug design and method development. Organic Chemistry Frontiers. [Link]

Sources

An In-Depth Technical Guide to Dipropargyl Sulfide for Advanced Research

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling the Potential of a Versatile Synthon

Dipropargyl sulfide, a seemingly simple molecule, holds significant potential for innovation across various scientific disciplines, particularly in the realm of drug discovery and materials science. Its unique structure, featuring two terminal alkyne functionalities bridged by a sulfur atom, offers a rich landscape for chemical modification and application. This guide, intended for the discerning researcher, provides a comprehensive technical overview of this compound, from its fundamental properties to its synthesis and potential applications, with a focus on fostering a deeper understanding of its utility as a versatile synthetic building block.

Section 1: Core Molecular Attributes of this compound

This compound is systematically known as 3,3'-thiodi(1-propyne). Its fundamental molecular and physical properties are summarized below.

PropertyValueSource(s)
CAS Number 13702-09-5[1]
Molecular Formula C₆H₆S[1][2]
Molecular Weight 110.18 g/mol [1]
Appearance Colorless to pale yellow liquid
IUPAC Name 3,3'-thiodi(1-propyne)

Section 2: Synthesis of this compound: A Detailed Protocol

The most common and efficient method for the laboratory-scale synthesis of this compound involves the nucleophilic substitution reaction between a propargyl halide (typically propargyl bromide or chloride) and a sulfide source, such as sodium sulfide. This reaction is a classic example of a Williamson ether synthesis, adapted for a thioether linkage.

Reaction Principle and Mechanism

The synthesis proceeds via an SN2 mechanism. The sulfide anion (S²⁻), a potent nucleophile, attacks the electrophilic carbon atom of the propargyl halide, which bears a partial positive charge due to the electronegativity of the halogen. This concerted reaction results in the displacement of the halide leaving group and the formation of a new carbon-sulfur bond. The reaction occurs in two successive steps to yield the dialkylated product.

G cluster_0 Step 1: Formation of Propargyl Thiolate cluster_1 Step 2: Formation of this compound Na2S Na₂S PropargylThiolate HC≡CCH₂-S⁻ Na⁺ Na2S->PropargylThiolate + HC≡CCH₂-X PropargylHalide1 HC≡CCH₂-X NaX1 NaX PropargylThiolate->NaX1 + PropargylThiolate2 HC≡CCH₂-S⁻ Na⁺ DipropargylSulfide HC≡CCH₂-S-CH₂C≡CH PropargylThiolate2->DipropargylSulfide + HC≡CCH₂-X PropargylHalide2 HC≡CCH₂-X NaX2 NaX DipropargylSulfide->NaX2 +

Caption: Reaction mechanism for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is a representative procedure for the synthesis of this compound. Disclaimer: This protocol should only be performed by qualified personnel in a well-ventilated fume hood with appropriate personal protective equipment.

Materials:

  • Sodium sulfide nonahydrate (Na₂S·9H₂O)

  • Propargyl bromide (80% in toluene) or Propargyl chloride

  • Methanol or Ethanol

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Addition funnel

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Preparation of Sodium Sulfide Solution: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium sulfide nonahydrate in methanol to create a concentrated solution. The dissolution may be exothermic.

  • Addition of Propargyl Halide: Slowly add propargyl bromide (or chloride) to the stirred sodium sulfide solution at room temperature using an addition funnel. An exothermic reaction is expected. Control the addition rate to maintain a gentle reflux.

  • Reaction: After the addition is complete, heat the reaction mixture to reflux and maintain it for 2-4 hours to ensure the completion of the reaction. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a separatory funnel containing water and diethyl ether.

    • Separate the organic layer.

    • Extract the aqueous layer with two additional portions of diethyl ether.

    • Combine the organic extracts and wash them with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter to remove the drying agent.

  • Purification:

    • Remove the solvent from the filtrate using a rotary evaporator.

    • The crude product can be purified by vacuum distillation to obtain pure this compound.

Self-Validation: The purity of the synthesized this compound should be assessed using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. The obtained spectra should be compared with reference data.

Section 3: Spectroscopic Characterization

Accurate characterization of this compound is crucial for its use in further synthetic applications.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum of this compound is expected to show two characteristic signals: a triplet for the acetylenic protons (≡C-H) and a doublet for the methylene protons (-CH₂-S-). The coupling between these protons results in the observed splitting patterns.

  • ¹³C NMR: The carbon NMR spectrum will exhibit signals for the acetylenic carbons (both the terminal and the internal carbons) and the methylene carbon.

While a publicly available, verified spectrum for this compound is not readily accessible, data for analogous compounds like dipropyl sulfide can provide an indication of the expected chemical shifts for the methylene protons, which are typically in the range of 2.5-3.0 ppm.[3]

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of this compound will show a molecular ion peak (M⁺) at m/z = 110. The fragmentation pattern is expected to involve the cleavage of the C-S bond and rearrangements of the propargyl groups. Common fragments may include the propargyl cation (C₃H₃⁺, m/z = 39) and fragments resulting from the loss of a propargyl group.[2]

Section 4: Chemical Reactivity and Synthetic Utility

The synthetic versatility of this compound stems from the reactivity of its two terminal alkyne groups and the central sulfide linkage.

Reactions of the Alkyne Groups

The terminal alkynes in this compound are amenable to a wide range of chemical transformations, making it a valuable building block in organic synthesis.

  • Click Chemistry: this compound is an excellent substrate for the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction allows for the efficient and regioselective formation of 1,4-disubstituted 1,2,3-triazoles, which are important scaffolds in medicinal chemistry.[4]

  • Sonogashira Coupling: The terminal alkynes can participate in palladium-catalyzed Sonogashira coupling reactions with aryl or vinyl halides, enabling the construction of more complex molecular architectures.

  • Mannich-type Reactions: The acidic acetylenic protons can be deprotonated to form acetylides, which can then act as nucleophiles in various reactions, including Mannich-type reactions to form propargylamines.

G DipropargylSulfide This compound ClickChemistry Click Chemistry (CuAAC) DipropargylSulfide->ClickChemistry Sonogashira Sonogashira Coupling DipropargylSulfide->Sonogashira Mannich Mannich Reaction DipropargylSulfide->Mannich

Caption: Key reactions involving the alkyne groups of this compound.

Reactions of the Sulfide Linkage

The sulfide bridge can also be chemically modified, although this is less common in its application as a building block.

  • Oxidation: The sulfur atom can be oxidized to form the corresponding sulfoxide and sulfone, which can alter the electronic properties and biological activity of the molecule.

  • Metal Coordination: The lone pairs on the sulfur atom can coordinate to metal centers, suggesting potential applications in catalysis and materials science.

Section 5: Applications in Drug Discovery and Development

The unique structural features of this compound make it an attractive scaffold and building block in drug discovery.

A Bifunctional Linker in Medicinal Chemistry

The two terminal alkyne groups allow this compound to act as a bifunctional linker. This is particularly useful in the context of "click chemistry," where it can be used to conjugate two different molecular entities, such as a targeting moiety and a therapeutic agent, to create a bifunctional drug conjugate.

Synthesis of Novel Heterocyclic Scaffolds

The reactivity of the alkyne groups can be harnessed to synthesize a variety of heterocyclic compounds with potential biological activity. The resulting 1,2,3-triazole rings formed via click chemistry are known to be bioisosteres of amide bonds and can participate in hydrogen bonding and dipole interactions with biological targets.

Potential as an Enzyme Inhibitor

While direct studies on the enzyme inhibitory activity of this compound are limited, related organosulfur compounds have shown promise as enzyme inhibitors. For instance, diallyl sulfide, a compound found in garlic, and its metabolites have been shown to inhibit cytochrome P450 enzymes.[5] Given the structural similarities, it is plausible that this compound or its derivatives could exhibit inhibitory activity against certain enzymes, a hypothesis that warrants further investigation. The propargyl group itself is a known feature in some enzyme inhibitors, acting as a reactive moiety that can form covalent bonds with active site residues.[6]

Section 6: Safety and Handling

This compound is a flammable liquid and should be handled with care in a well-ventilated area, away from sources of ignition. It is advisable to wear appropriate personal protective equipment, including safety goggles, gloves, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

References

  • Drug Discovery with Privileged Building Blocks; Tactics in Medicinal Chemistry. National Academic Digital Library of Ethiopia.
  • Supporting information: Reduction of sulfoxides catalyzed by the commercially available manganese complex MnBr(CO)5. The Royal Society of Chemistry.
  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. August 29, 2023.
  • CHAPTER 2: Fragmentation and Interpret
  • Cytotoxic effect, enzyme inhibition, and in silico studies of some novel N‐substituted sulfonyl amides incorpor
  • Sulfides: chemical ionization induced fragmentation studied with proton transfer reaction-mass spectrometry and density functional calcul
  • Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermedi
  • (Aminoalkyl)diphenylphosphine sulfides: synthesis and application as building blocks in the design of multidentate ligands for cytotoxic Pd(ii) complexes. Organic & Biomolecular Chemistry (RSC Publishing).
  • Inhibition of Cytochrome P-450 2E1 by Diallyl Sulfide and Its Metabolites.
  • mass spectra - fragmentation p
  • Propargyl Sulfide | C6H6S | CID 518812. PubChem.
  • mass spectra - fragmentation p
  • 13C NMR Spectrum (1D, 201 MHz, H2O, predicted) (NP0238505). NP-MRD.
  • DI-o-NITROPHENYL DISULFIDE. Organic Syntheses Procedure.
  • M. Segi.
  • Chemists synthesize an improved building block for medicines. ScienceDaily. July 3, 2024.
  • Propyl sulfide(111-47-7) 1H NMR spectrum. ChemicalBook.
  • 1H-NMR.
  • Journal of Enzyme Inhibition & Medicinal Chemistry. DeepDyve.
  • Sulfide inhibition of and metabolism by cytochrome c oxidase. PubMed.
  • Sodium sulfide synthesis: a Six-step production Process. Jam Group Co.
  • Sulfur Containing Scaffolds in Drugs: Synthesis and Applic
  • Pharmacological Inhibition of Endogenous Hydrogen Sulfide Attenuates Breast Cancer Progression. PMC - PubMed Central. June 23, 2022.
  • Selective and Facile Synthesis of Sodium Sulfide and Sodium Disulfide Polymorphs.
  • (PDF) Selective and Facile Synthesis of Sodium Sulfide and Sodium Disulfide Polymorphs.

Sources

An In-depth Technical Guide to the Spectroscopic Characterization of Dipropargyl Sulfide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern chemical research and drug development, the precise structural elucidation of organic molecules is a foundational requirement. Dipropargyl sulfide (C₆H₆S), also known as 4-thia-1,6-heptadiyne, is a symmetrical dialkyne sulfide with a unique structural motif. Its propargyl functionalities serve as versatile handles for a variety of chemical transformations, including click chemistry, cycloadditions, and metal-catalyzed cross-coupling reactions. Understanding the precise spectroscopic signature of this molecule is paramount for reaction monitoring, quality control, and the rational design of more complex derivatives.

This guide provides an in-depth analysis of the core spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The narrative is structured to provide not just the data itself, but the underlying scientific principles and field-proven methodologies required to obtain and interpret these spectra, ensuring a robust and validated characterization.

Molecular Identity and Physicochemical Properties

A comprehensive analysis begins with the fundamental properties of the molecule. This information is critical for designing analytical protocols, such as determining the appropriate solvent for NMR or the expected molecular mass in MS.

PropertyValueSource
Molecular Formula C₆H₆SPubChem[1]
Molecular Weight 110.18 g/mol PubChem[1]
IUPAC Name 3-(prop-2-yn-1-ylsulfanyl)prop-1-ynePubChem[1]
CAS Number 13702-09-5NIST[2]
Physical Form LiquidCymitQuimica[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic compounds in solution. For this compound, both ¹H and ¹³C NMR provide unambiguous confirmation of its symmetrical structure.

¹H NMR Spectroscopy: Mapping the Proton Environments

Theoretical Framework: The symmetrical structure of this compound (HC≡C-CH₂-S-CH₂-C≡CH) dictates a simple ¹H NMR spectrum. We anticipate two distinct proton signals:

  • Methylene Protons (-CH₂-): These protons are adjacent to both the sulfur atom and the sp-hybridized carbon of the alkyne. The electron-withdrawing nature of the alkyne and the electronegativity of the sulfur will shift this signal downfield. Due to coupling with the terminal alkyne proton, this signal is expected to be a triplet.

  • Alkynyl Proton (-C≡CH): This proton is attached to a terminal alkyne. Long-range coupling (⁴J) to the methylene protons will split this signal into a triplet.

Experimental Data Summary:

Signal AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
-CH ₂-S-~3.3 - 3.5Triplet (t)~2.6 Hz4H
-C≡CH ~2.2 - 2.4Triplet (t)~2.6 Hz2H
(Note: Exact chemical shifts can vary based on the solvent and spectrometer frequency. The values presented are typical ranges based on analogous structures like phenyl propargyl sulfide and general chemical shift principles.)[4][5]

Visualizing Proton Relationships:

Caption: ¹H-NMR spin-spin coupling in this compound.

Protocol for ¹H NMR Data Acquisition:

This protocol ensures high-quality, reproducible data. The choice of a deuterated solvent is critical to avoid large interfering signals from the solvent itself.[6]

  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound into a clean, dry vial.[7]

    • Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃). CDCl₃ is a common choice for nonpolar to moderately polar organic compounds.[7]

    • Ensure the sample is fully dissolved. Gentle vortexing may be applied.

    • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a high-quality 5 mm NMR tube to remove any particulate matter.[8] The final solution height should be around 5 cm.[6]

    • Cap the NMR tube securely.

  • Spectrometer Setup & Acquisition:

    • Insert the sample into the NMR spectrometer.

    • Locking: The instrument locks onto the deuterium signal of the solvent to stabilize the magnetic field.[7]

    • Shimming: The magnetic field homogeneity is optimized (shimmed) to achieve sharp, symmetrical peaks. This can be an automated or manual process.[7]

    • Tuning: The probe is tuned to the ¹H frequency to maximize signal sensitivity.

    • Acquisition: Acquire the spectrum using standard parameters (e.g., 8-16 scans, spectral width of ~12 ppm, relaxation delay of 1-2 seconds).

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

Theoretical Framework: Due to the molecule's symmetry, the ¹³C NMR spectrum is expected to show only three distinct signals corresponding to the three unique carbon environments:

  • Methylene Carbon (-CH₂-): The carbon directly attached to the sulfur atom.

  • Internal Alkynyl Carbon (-C≡C-): The sp-hybridized carbon adjacent to the methylene group.

  • Terminal Alkynyl Carbon (≡CH): The sp-hybridized carbon bonded to the terminal hydrogen.

Experimental Data Summary:

Signal AssignmentChemical Shift (δ, ppm)
-C ≡CH~80 ppm
-C ≡C-~72 ppm
-C H₂-S-~20 ppm
(Note: Data is predicted based on values for similar structures and established substituent effects in ¹³C NMR spectroscopy.)[5]

Visualizing Carbon Environments:

C13_NMR_Environments structure HC₁≡C₂-C₃H₂-S-C₃'H₂-C₂'≡C₁'H C1 C₁ (≡CH) ~80 ppm C2 C₂ (-C≡) ~72 ppm C3 C₃ (-CH₂-) ~20 ppm IR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis prep1 Place 1 drop of sample on NaCl plate prep2 Create thin film with second NaCl plate prep1->prep2 acq2 Insert Sample into FT-IR Spectrometer prep2->acq2 acq1 Acquire Background Spectrum (Air) acq1->acq2 acq3 Acquire Sample Spectrum acq2->acq3 an1 Process Spectrum (Background Subtraction) acq3->an1 an2 Identify Key Peaks (e.g., ≡C-H, C≡C) an1->an2

Caption: Standard workflow for FT-IR analysis of a liquid sample.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, confirming the molecular weight and offering insights into its structure. For a volatile compound like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is the ideal technique. [9] Theoretical Framework & Expected Data:

  • Molecular Ion (M⁺): The molecular weight of this compound is 110.18. In Electron Ionization (EI) MS, a strong molecular ion peak is expected at m/z = 110.

  • Isotope Peak (M+2)⁺: The natural abundance of the ³⁴S isotope (~4.2%) will result in a small but distinct peak at m/z = 112, which is a characteristic signature for a sulfur-containing compound.

  • Fragmentation: EI is a high-energy ionization technique that causes fragmentation. Key expected fragments for this compound would arise from the cleavage of C-S and C-C bonds. A prominent fragment would likely be the propargyl cation [CH₂C≡CH]⁺ at m/z = 39.

Key Mass Spectrometry Data:

m/z ValueProposed IdentityNotes
110[M]⁺Molecular Ion
112[M+2]⁺³⁴S Isotope Peak
71[M - C₃H₃]⁺Loss of a propargyl radical
39[C₃H₃]⁺Propargyl cation
(Data sourced from the NIST Chemistry WebBook, which confirms the availability of an electron ionization mass spectrum for this compound.)
[2]
Visualizing Fragmentation:

digraph "MS_Fragmentation" {
graph [fontname="Helvetica"];
node [shape=box, style=rounded, fontname="Helvetica", fillcolor="#F1F3F4"];
edge [fontname="Helvetica", color="#EA4335"];
parent [label="this compound\n[C₆H₆S]⁺˙\nm/z = 110", fillcolor="#4285F4", fontcolor="#FFFFFF"];
frag1 [label="[C₃H₃S]⁺\nm/z = 71"];
frag2 [label="[C₃H₃]⁺\nm/z = 39"];
radical [label="•C₃H₃", shape=plaintext];

parent -> frag1 [label="- •C₃H₃"];
parent -> frag2 [label="- •SC₃H₃"];

}

Caption: Plausible EI fragmentation pathway for this compound.

Protocol for GC-MS Analysis:

This protocol is designed for the analysis of volatile organic compounds (VOCs). [10][11]

  • Sample Preparation:

    • Prepare a dilute solution of this compound (~100 ppm) in a volatile, high-purity solvent such as dichloromethane or hexane.

  • Instrumentation & Conditions:

    • GC System: Use a gas chromatograph equipped with a standard non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

    • Injector: Set to 250°C with a split injection mode (e.g., 50:1 split ratio) to prevent column overloading.

    • Carrier Gas: Use Helium at a constant flow rate of ~1 mL/min.

    • Oven Program: Start at a low temperature (e.g., 50°C), hold for 1-2 minutes, then ramp at 10-15°C/min to a final temperature of 250°C.

    • MS System:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Mass Range: Scan from m/z 35 to 300.

      • Source Temperature: 230°C.

  • Data Analysis:

    • Identify the peak corresponding to this compound in the total ion chromatogram (TIC).

    • Extract the mass spectrum for that peak.

    • Analyze the spectrum to identify the molecular ion and key fragment ions. Compare the obtained spectrum with a reference library, such as the NIST database, for confirmation. [12]

Conclusion

The integrated application of NMR, IR, and MS provides a self-validating system for the comprehensive characterization of this compound. ¹H and ¹³C NMR confirm the symmetrical C₃-S-C₃ backbone and the presence of two distinct proton and three unique carbon environments. IR spectroscopy provides definitive evidence for the key terminal alkyne functional groups. Finally, GC-MS confirms the molecular weight, elemental composition (via the sulfur isotope pattern), and provides structural information through predictable fragmentation. Together, these techniques deliver an unambiguous spectroscopic profile, essential for any researcher utilizing this versatile chemical building block.

References

Sources

The Solubility of Dipropargyl Sulfide in Organic Solvents: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of the solubility characteristics of dipropargyl sulfide (C₆H₆S), a versatile organosulfur compound. Aimed at researchers, scientists, and professionals in drug development, this document moves beyond a simple catalog of solvents to offer a foundational understanding of the physicochemical principles governing its solubility, detailed methodologies for empirical determination, and insights into its practical application in various laboratory settings.

Understanding this compound: A Molecular Profile

This compound, also known as 3,3'-thiobis(1-propyne), is a liquid at standard conditions with a molecular weight of approximately 110.18 g/mol [1]. Its structure, featuring two terminal alkyne functionalities linked by a sulfur atom, dictates its solubility behavior. The molecule possesses a degree of polarity due to the sulfur heteroatom, but the hydrocarbon character of the two propargyl groups imparts significant nonpolar characteristics. This dual nature is central to predicting its miscibility with a range of organic solvents.

The fundamental principle of "like dissolves like" serves as a primary guide for predicting solubility[2]. Solvents with polarity and structural features similar to this compound are more likely to be effective. The presence of the sulfur atom with its lone pairs of electrons allows for dipole-dipole interactions, while the alkyne groups can participate in weak hydrogen bonding with suitable donors. However, the overall nonpolar surface area of the molecule will heavily influence its interaction with nonpolar solvents.

Predictive Solubility Profile of this compound

Table 1: Predicted Solubility of this compound in Common Organic Solvents

Solvent ClassSolvent ExamplePredicted Solubility/MiscibilityRationale
Polar Aprotic Dimethyl Sulfoxide (DMSO)Moderately Soluble to SolubleThe high polarity of DMSO should facilitate dissolution. However, the structurally similar dipropenyl sulfide is only very slightly soluble in DMSO, suggesting that steric factors or other intermolecular forces may limit high solubility[3].
AcetonitrileLikely SolubleAcetonitrile's polarity is suitable for interacting with the sulfide linkage, and it is a good solvent for many organic compounds with moderate polarity.
AcetoneLikely SolubleAs a moderately polar ketone, acetone is expected to be a good solvent for this compound, capable of engaging in dipole-dipole interactions.
Polar Protic EthanolSolubleThe hydroxyl group of ethanol can act as a hydrogen bond donor to the sulfur atom, and its alkyl chain has favorable van der Waals interactions with the propargyl groups. Related compounds like dipropenyl sulfide and dipropyl sulfide are reported to be soluble in ethanol[3].
MethanolSolubleSimilar to ethanol, methanol's polarity and hydrogen bonding capability should promote solubility.
Nonpolar HexaneLikely SolubleThe significant hydrocarbon character of this compound suggests good solubility in nonpolar aliphatic solvents like hexane due to favorable London dispersion forces.
TolueneLikely SolubleThe aromatic ring of toluene can interact favorably with the alkyne groups of this compound through pi-stacking interactions, in addition to dispersion forces.
Halogenated DichloromethaneLikely SolubleDichloromethane is a versatile solvent capable of dissolving a wide range of organic compounds with low to moderate polarity.
ChloroformLikely SolubleSimilar to dichloromethane, chloroform is expected to be a good solvent for this compound.
Ethers Diethyl EtherLikely SolubleThe ether oxygen can act as a hydrogen bond acceptor, and the overall low polarity of diethyl ether makes it a suitable solvent for compounds with significant hydrocarbon character. Propargyl bromide, a related compound, is soluble in ether[4].
Aqueous WaterInsoluble to Very Slightly SolubleThe predominantly nonpolar nature of the C₆H₆ hydrocarbon backbone will limit its solubility in the highly polar, hydrogen-bonding network of water. Propargyl bromide is reported to be insoluble in water[4].

Experimental Determination of Solubility: A Self-Validating Protocol

For applications requiring precise knowledge of solubility, empirical determination is essential. The following protocol provides a robust, self-validating methodology for both qualitative and quantitative assessment of the solubility of this compound, a liquid at room temperature.

Materials and Equipment
  • This compound (purity ≥95%)

  • Selected organic solvents (analytical grade or higher)

  • Calibrated positive displacement pipettes or microsyringes

  • Vortex mixer

  • Thermostatic shaker or water bath

  • Analytical balance (readable to ±0.1 mg)

  • Glass vials with PTFE-lined caps

  • Filtration apparatus (e.g., syringe filters with appropriate membrane material)

  • Gas chromatograph with a flame ionization detector (GC-FID) or a suitable spectrophotometer for quantitative analysis

Experimental Workflow Diagram

G Workflow for Solubility Determination cluster_qualitative Qualitative Assessment (Miscibility) cluster_quantitative Quantitative Determination (Saturation Method) qual_prep Prepare labeled vials with known solvent volumes qual_add Add incremental volumes of this compound qual_prep->qual_add qual_mix Vortex vigorously after each addition qual_add->qual_mix qual_observe Observe for phase separation or cloudiness qual_mix->qual_observe qual_result Determine miscibility at a given ratio qual_observe->qual_result end_qual End Qualitative qual_result->end_qual quant_prep Prepare supersaturated solutions in vials quant_equilibrate Equilibrate at constant temperature with agitation quant_prep->quant_equilibrate quant_settle Allow phases to settle quant_equilibrate->quant_settle quant_sample Withdraw an aliquot of the supernatant quant_settle->quant_sample quant_filter Filter the aliquot to remove undissolved solute quant_sample->quant_filter quant_analyze Analyze the concentration of the filtrate (e.g., GC-FID) quant_filter->quant_analyze quant_result Calculate solubility (e.g., in g/100 mL or mol/L) quant_analyze->quant_result end_quant End Quantitative quant_result->end_quant start Start start->qual_prep start->quant_prep

Caption: Experimental workflow for determining the solubility of this compound.

Step-by-Step Methodology

Part A: Qualitative Miscibility Assessment

This initial screening provides a rapid assessment of solubility at a specific concentration.

  • Preparation: Into a series of clean, dry glass vials, dispense a precise volume (e.g., 2.0 mL) of each selected organic solvent.

  • Solute Addition: To each vial, add a known volume of this compound (e.g., 200 µL). This creates a 10% v/v mixture.

  • Mixing: Securely cap the vials and vortex for 1-2 minutes to ensure thorough mixing.

  • Observation: Allow the vials to stand undisturbed for at least 15 minutes. Visually inspect for any signs of immiscibility, such as the formation of a separate layer, cloudiness (emulsion), or droplets.

  • Interpretation:

    • Miscible: A clear, single-phase solution indicates that this compound is soluble at this concentration.

    • Immiscible/Partially Miscible: The presence of two distinct layers or a persistent cloudy appearance indicates insolubility or partial solubility.

Part B: Quantitative Solubility Determination (Saturation Method)

This method determines the maximum concentration of this compound that can be dissolved in a solvent at a specific temperature.

  • Preparation of Saturated Solution: In a glass vial, add an excess amount of this compound to a known volume of the solvent (e.g., 5 mL). The goal is to create a two-phase system where the solvent is saturated with the solute.

  • Equilibration: Seal the vial and place it in a thermostatic shaker or water bath set to the desired temperature (e.g., 25 °C). Agitate the mixture for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached. The system's self-validation comes from ensuring that an excess of the undissolved phase remains, confirming saturation.

  • Phase Separation: After equilibration, cease agitation and allow the vial to remain in the constant temperature bath for several hours to permit the undissolved this compound to settle.

  • Sampling and Filtration: Carefully withdraw an aliquot of the clear supernatant (the saturated solution) using a pre-warmed pipette to prevent precipitation upon cooling. Immediately filter the aliquot using a syringe filter compatible with the solvent to remove any microscopic undissolved droplets.

  • Analysis: Accurately dilute the filtered, saturated solution with the same solvent to a concentration within the linear range of the analytical instrument. Analyze the diluted sample using a calibrated GC-FID or another appropriate analytical technique to determine the concentration of this compound.

  • Calculation: Based on the measured concentration and the dilution factor, calculate the solubility of this compound in the solvent. Express the results in appropriate units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

Factors Influencing Solubility: A Deeper Dive

The solubility of this compound is not a static property but is influenced by several key factors. Understanding these provides a more comprehensive picture for experimental design and application.

G Factors Influencing this compound Solubility cluster_solute Solute Properties (this compound) cluster_solvent Solvent Properties cluster_conditions System Conditions solubility Solubility of this compound polarity Moderate Polarity (Sulfide Linkage) solubility->polarity influenced by nonpolar Nonpolar Character (Propargyl Groups) solubility->nonpolar influenced by h_bond Weak H-bond Acceptor (Sulfur) solubility->h_bond influenced by solvent_polarity Polarity ('Like Dissolves Like') solubility->solvent_polarity influenced by solvent_h_bond H-bonding Capability solubility->solvent_h_bond influenced by solvent_structure Molecular Size and Shape solubility->solvent_structure influenced by temperature Temperature solubility->temperature influenced by pressure Pressure (for gaseous solutes, minor effect here) solubility->pressure influenced by purity Purity of Solute and Solvent solubility->purity influenced by

Caption: Interplay of factors governing the solubility of this compound.

  • Temperature: The solubility of liquids in liquids can either increase or decrease with temperature, although for many organic systems, miscibility tends to increase with higher temperatures. This is a critical parameter to control and report in any solubility study.

  • Purity: Impurities in either the this compound or the solvent can significantly alter the measured solubility. The use of high-purity materials is crucial for obtaining reproducible and accurate data.

  • Chemical Reactivity: this compound may be unstable or reactive in certain solvents, particularly under elevated temperatures or in the presence of acidic or basic impurities. It is important to consider the chemical compatibility of the solute-solvent pair to ensure that the measured solubility reflects a true physical equilibrium and not the result of a chemical reaction.

Conclusion

The solubility of this compound is governed by its unique molecular structure, which combines polar and nonpolar characteristics. While a comprehensive database of its solubility in all organic solvents is not publicly available, a strong predictive understanding can be achieved through the principle of "like dissolves like" and by examining the behavior of analogous compounds. For applications demanding precise solubility data, the detailed experimental protocol provided in this guide offers a reliable and self-validating approach. By carefully considering the interplay of solute, solvent, and system conditions, researchers can effectively harness the properties of this compound in their synthetic and formulation endeavors.

References

  • Chemistry For Everyone. (2021, April 29). Solubility test/ Organic lab [Video]. YouTube. [Link]

  • University of California, Irvine. Experiment: Solubility of Organic & Inorganic Compounds. [Link]

  • Scribd. Procedure For Determining Solubility of Organic Compounds. [Link]

  • ResearchGate. Prediction of organic sulfur solubility in mixed solvent using feature-based transfer learning and a hybrid Henry's law constant calculation method. [Link]

  • ACS Publications. (2019). Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. [Link]

  • National Center for Biotechnology Information. (2012). A Study of Solvent Effects in the Solvolysis of Propargyl Chloroformate. International Journal of Molecular Sciences, 13(5), 6319–6331. [Link]

  • Taylor & Francis Online. (2014). A Molecular Approach for the Prediction of Sulfur Compound Solubility Parameters. Phosphorus, Sulfur, and Silicon and the Related Elements, 189(5), 625-638. [Link]

  • The Good Scents Company. dipropyl sulfide, 111-47-7. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 518812, Propargyl Sulfide. [Link]

  • NIST. This compound. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 7859, Propargyl alcohol. [Link]

Sources

An In-Depth Technical Guide to the Thermochemical Properties of Dipropargyl Sulfide

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Charting Unexplored Territory in Organosulfur Thermochemistry

To the researchers, scientists, and drug development professionals who comprise our audience, this guide ventures into the largely uncharacterized thermochemical landscape of dipropargyl sulfide (C₆H₆S). A molecule of interest for its unique structural features—a sulfur atom flanked by two reactive propargyl groups—its energetic properties are crucial for understanding its stability, reactivity, and potential applications in synthesis and materials science.

A thorough review of the existing literature, including the NIST WebBook, reveals a conspicuous absence of experimentally determined thermochemical data for this compound.[1] This guide, therefore, adopts a proactive and instructional approach. Instead of merely reporting established values, we will provide a comprehensive, field-proven roadmap for the full thermochemical characterization of this compound. We will detail the necessary experimental protocols and cutting-edge computational methods, empowering you to either conduct these investigations or critically evaluate future data. This document is designed to be a self-validating system of protocols and theoretical frameworks, grounded in the established principles of thermochemistry.

Synthesis and Purification: The Foundation of Accurate Measurement

The journey to reliable thermochemical data begins with a pure sample. The synthesis of this compound, while seemingly straightforward, requires careful control to avoid the formation of isomeric impurities, a common challenge in the chemistry of propargyl compounds.

Recommended Synthetic Protocol

A robust method for the synthesis of this compound involves the reaction of sodium sulfide with propargyl bromide. This approach is an adaptation of established methods for sulfide synthesis.[2]

Step-by-Step Protocol:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, dissolve sodium sulfide nonahydrate (1.5 moles) in a mixture of deionized water (250 mL) and methanol (50 mL).

  • Addition of Alkylating Agent: While vigorously stirring the solution, add propargyl bromide (2.0 moles) dropwise from the dropping funnel. The rate of addition should be controlled to maintain a gentle reflux.

  • Reaction: After the addition is complete, continue to heat the mixture at reflux with vigorous stirring for 5 hours.

  • Workup: Cool the reaction mixture to room temperature. Extract the mixture with diethyl ether. Separate the organic layer and wash it sequentially with a 10% sodium carbonate solution and then with deionized water.

  • Drying and Concentration: Dry the ethereal solution over anhydrous calcium chloride, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification by Distillation: The crude product should be purified by fractional distillation under reduced pressure to yield pure this compound.

Purity Assessment

The purity of the synthesized this compound is paramount for accurate thermochemical measurements. A purity of >99.5% is desirable. The following analytical techniques should be employed for verification:

  • Gas Chromatography-Mass Spectrometry (GC-MS): To identify and quantify any volatile impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure and ensure the absence of isomeric impurities.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To verify the presence of characteristic functional groups (e.g., C≡C-H, C-S-C).

Experimental Determination of Thermochemical Properties

With a pure sample in hand, we can proceed to the experimental determination of its key thermochemical properties.

Standard Enthalpy of Combustion (ΔHc°)

The standard enthalpy of combustion is a cornerstone of thermochemistry, from which the standard enthalpy of formation can be derived. For sulfur-containing compounds, rotating-bomb calorimetry is the preferred method to ensure complete oxidation of sulfur to a well-defined state (typically a sulfuric acid solution of known concentration).

Experimental Workflow: Rotating-Bomb Calorimetry

G cluster_0 Sample Preparation cluster_1 Calorimetric Measurement cluster_2 Analysis A Weigh pure this compound in a crucible B Add a known amount of water to the bomb A->B C Seal the bomb and pressurize with oxygen B->C D Place the bomb in the calorimeter C->D E Equilibrate the system temperature D->E F Ignite the sample E->F G Record the temperature change F->G H Analyze the bomb contents for nitric and sulfuric acid G->H I Apply Washburn corrections H->I J Calculate the enthalpy of combustion I->J

Caption: Workflow for determining the enthalpy of combustion.

Key Considerations:

  • Calibration: The calorimeter must be calibrated using a standard substance with a precisely known enthalpy of combustion, such as benzoic acid.[3][4]

  • Sulfur Correction: The final state of sulfur must be carefully determined. The heat of formation of sulfuric acid in the final solution must be accounted for in the calculations.

  • Washburn Corrections: Corrections must be applied to convert the energy change of the bomb process to standard state conditions.

From the experimentally determined standard enthalpy of combustion, the standard enthalpy of formation (ΔHf°) can be calculated using Hess's Law.[5]

Enthalpy of Vaporization (ΔHvap) and Sublimation (ΔHsub)

The enthalpy of vaporization (liquid to gas) and sublimation (solid to gas) are crucial for understanding the phase behavior of this compound and for converting condensed-phase thermochemical data to the gas phase, which is essential for theoretical comparisons. These properties are determined from the temperature dependence of the vapor pressure.

Experimental Methods for Vapor Pressure Measurement:

  • Knudsen Effusion Method: This technique is suitable for substances with low vapor pressures. It measures the rate of mass loss of a substance effusing through a small orifice in a heated cell under high vacuum.[6][7] The vapor pressure is calculated from the rate of effusion using the Hertz-Knudsen equation.

  • Torsion-Effusion Method: This is a refinement of the Knudsen method where the cell is suspended from a torsion wire. The effusing vapor creates a measurable torque, which is related to the vapor pressure.[2][8]

  • Static Method: This involves directly measuring the pressure exerted by the vapor in equilibrium with the condensed phase at a given temperature.[9] This method is suitable for a wide range of pressures.

Data Analysis:

The enthalpy of vaporization or sublimation is obtained by plotting the natural logarithm of the vapor pressure (ln P) against the inverse of the absolute temperature (1/T). According to the Clausius-Clapeyron equation, the slope of this plot is equal to -ΔHvap/sub/R, where R is the gas constant.

Computational Prediction of Thermochemical Properties

In the absence of experimental data, high-level quantum chemical calculations provide a powerful and reliable means of predicting thermochemical properties. For organosulfur compounds, several well-benchmarked composite methods are known to yield results with "chemical accuracy" (typically within ±4 kJ/mol of experimental values).[10][11][12]

Recommended Computational Workflow

G A Geometry Optimization and Frequency Calculation (e.g., B3LYP/cc-pVTZ) B Single-Point Energy Calculations (Higher levels of theory and larger basis sets) A->B E Zero-Point Vibrational Energy (ZPVE) and Thermal Corrections A->E C Extrapolation to Complete Basis Set (CBS) Limit B->C F Calculation of Atomization Energy C->F D Core-Valence and Relativistic Corrections D->F E->F G Derivation of Standard Enthalpy of Formation (ΔH_f°) F->G

Sources

Part 1: The Dipropargyl Sulfide Core: Properties and Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide: Dipropargyl Sulfide: A Versatile Sulfur-Containing Building Block for Advanced Synthesis

For the Senior Application Scientist, the identification of a truly versatile building block is paramount. It is not merely about possessing reactive handles, but about how these functionalities can be orchestrated—independently or in concert—to construct complex molecular architectures. This compound, with its symmetrical structure featuring a central sulfur atom flanked by two propargyl groups, represents such a molecule. This guide provides an in-depth exploration of this compound, moving beyond simple reaction schemes to elucidate the strategic considerations behind its use in heterocycle synthesis, polymer science, and as a scaffold for biologically active molecules.

Understanding the fundamental characteristics of a building block is the bedrock of its effective application. This compound is a liquid at room temperature, characterized by the high reactivity of its terminal alkyne groups and the nucleophilic nature of its central thioether.

Physicochemical and Safety Data

A summary of the key properties of this compound is presented below. This data is essential for reaction planning, purification, and safe handling.

PropertyValueReference
Molecular Formula C₆H₆S[1][2][3]
Molecular Weight 110.18 g/mol [2][3]
CAS Number 13702-09-5[1][2][3]
Appearance Liquid[1]
IUPAC Name 3-(prop-2-yn-1-yl)sulfanylprop-1-yne[2][3]
Synonyms 4-Thia-1,6-heptadiyne, Bis(prop-2-yn-1-yl) sulfide[1][3]

Safety and Handling: this compound is classified as a flammable liquid and vapor. It is also known to cause skin and serious eye irritation.[2] Standard laboratory precautions, including the use of personal protective equipment (gloves, safety glasses) and working in a well-ventilated fume hood, are mandatory.

Strategic Synthesis of this compound

The classical synthesis of this compound often involves the reaction of a sulfide source with propargyl halides. However, these methods can be complicated by prototropic rearrangements, leading to mixtures of allene and 1-propynyl sulfide byproducts, which ultimately lowers the yield of the desired product.[4] More contemporary and efficient methods leverage transition-metal catalysis to achieve higher yields and selectivity.

A general and robust approach involves the iron(III) chloride-catalyzed substitution of propargyl alcohols with a thiol, which can be adapted for the synthesis of this compound by using a suitable sulfur source like sodium sulfide.[5]

cluster_reactants Reactants cluster_conditions Conditions Propargyl_OH 2 x Propargyl Alcohol (HC≡CCH₂OH) Product This compound (HC≡CCH₂-S-CH₂C≡CH) Propargyl_OH->Product Na2S Sodium Sulfide (Na₂S) Na2S->Product Catalyst FeCl₃ (cat.) Catalyst->Product Solvent Solvent (e.g., CH₂Cl₂) Solvent->Product

Caption: General workflow for the synthesis of this compound.

Experimental Protocol 1: Iron-Catalyzed Synthesis of this compound

  • Rationale: This protocol utilizes an inexpensive and readily available iron catalyst to promote the C-S bond formation under mild conditions, avoiding the harsh bases that can lead to isomerization.[5]

  • Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous sodium sulfide (1.0 eq) and anhydrous dichloromethane (DCM).

  • Catalyst Addition: Add a catalytic amount of anhydrous iron(III) chloride (FeCl₃, ~5 mol%).

  • Reactant Addition: Dissolve propargyl alcohol (2.2 eq) in anhydrous DCM and add it to the dropping funnel. Add the solution dropwise to the stirred reaction mixture at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or GC-MS until the starting material is consumed.

  • Workup: Quench the reaction with the addition of a saturated aqueous solution of NH₄Cl. Separate the organic layer. Extract the aqueous layer twice with DCM.

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄. Filter and concentrate the solvent under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield pure this compound.

Part 2: The Alkyne's Tale: Exploiting the Terminal C≡C-H Bonds

The two terminal alkyne functionalities of this compound are its most prominent reactive sites, making it an ideal candidate for reactions that build molecular complexity through carbon-heteroatom bond formation.

The Power of "Click" Chemistry: Azide-Alkyne Cycloadditions

The Huisgen 1,3-dipolar cycloaddition between an azide and a terminal alkyne is a cornerstone of modern chemical synthesis.[6][7] While the thermal reaction requires high temperatures and often yields a mixture of 1,4- and 1,5-regioisomers, the development of metal-catalyzed variants has revolutionized its application.[8] this compound, with its two alkynes, can serve as a bifunctional linker to create complex architectures or cross-linked networks.

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction, the quintessential "click" reaction, is highly efficient and proceeds under mild, often aqueous, conditions to exclusively yield the 1,4-disubstituted 1,2,3-triazole.[8][9]

  • Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC): For applications requiring the alternative 1,5-regioisomer, ruthenium catalysts provide a complementary method.[8][10]

G cluster_reactants Reactants cluster_catalyst Catalyst System DPS This compound Product 1,4-Disubstituted Bis-triazole Adduct DPS->Product Azide 2 x Organic Azide (R-N₃) Azide->Product Copper Cu(I) Source (e.g., CuSO₄/Na-Ascorbate) Copper->Product CuAAC

Caption: CuAAC reaction of this compound with an organic azide.

Experimental Protocol 2: General Procedure for CuAAC "Click" Reaction

  • Rationale: This protocol employs a common in situ method for generating the active Cu(I) catalyst from copper(II) sulfate and sodium ascorbate, which is experimentally simple and robust across a wide range of substrates.[8]

  • Setup: In a vial, dissolve the organic azide (2.0 eq) and this compound (1.0 eq) in a 1:1 mixture of t-butanol and water.

  • Catalyst Preparation: In a separate vial, prepare a fresh aqueous solution of copper(II) sulfate pentahydrate (CuSO₄·5H₂O, ~5 mol%). In another vial, prepare a fresh aqueous solution of sodium ascorbate (~10 mol%).

  • Reaction Initiation: Add the sodium ascorbate solution to the main reaction mixture, followed by the copper(II) sulfate solution.

  • Reaction: Stir the reaction vigorously at room temperature. The reaction is often complete within 1-12 hours. Progress can be monitored by TLC or LC-MS.

  • Workup: Upon completion, dilute the reaction mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate or DCM).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. The resulting bis-triazole product can be purified by column chromatography or recrystallization.

Part 3: Synergy in Synthesis: Crafting Heterocyclic Architectures

The true synthetic power of this compound is realized when both the alkyne and sulfide functionalities participate in tandem or sequential reactions to construct sulfur-containing heterocycles. These motifs are prevalent in pharmaceuticals, agrochemicals, and organic materials.[11]

Intramolecular Cyclizations and Annulations

This compound is a precursor for various annulation reactions to form fused ring systems. For example, metal-catalyzed reactions can initiate cyclization cascades. Gold and other π-acidic metals are particularly effective at activating the alkyne moieties towards nucleophilic attack, including by the internal sulfide, leading to complex heterocyclic scaffolds.[4][12]

Building Medium-Sized Sulfur-Containing Rings

While five- and six-membered heterocycles are common, the synthesis of medium-sized rings (8-11 atoms) is a significant challenge in organic chemistry.[13] this compound and its derivatives can be employed in ring-expansion or multicomponent reactions to access these challenging structures, which are often found in biologically active natural products.[11]

cluster_step1 Step 1: Functionalization cluster_step2 Step 2: Cyclization Start This compound Functionalization Reaction at one or both alkyne terminals (e.g., addition, coupling) Start->Functionalization Introduce new functionality Cyclization Metal- or Base-Mediated Intramolecular Cyclization Functionalization->Cyclization Form cyclic precursor End Sulfur-Containing Heterocycle (e.g., Thiophene, Thiazine) Cyclization->End Ring closure

Caption: General workflow for heterocycle synthesis from this compound.

Part 4: Applications in Material Science and Drug Discovery

The unique combination of a flexible thioether linkage and two polymerizable alkyne groups makes this compound a valuable monomer and cross-linker in materials science. In drug discovery, the scaffolds derived from this building block are of significant interest.

Polymer Synthesis

This compound can be used to synthesize sulfur-containing polymers.[14] These materials are of interest for applications in optics and electronics.[15] The bifunctional nature of the molecule allows for the formation of linear polymers or cross-linked networks through reactions like azide-alkyne cycloaddition polymerization or thiol-yne reactions.

Relevance in Drug Development

Sulfur-containing heterocycles are a privileged class of compounds in medicinal chemistry, appearing in numerous FDA-approved drugs.[16] The ability to rapidly generate libraries of diverse heterocyclic structures from this compound makes it a valuable tool in drug discovery campaigns. Furthermore, propargyl-sulfide motifs themselves have been explored in the context of hydrogen sulfide (H₂S) prodrugs, highlighting the potential bioactivity of structures derived from this building block.[17][18][19]

Conclusion

This compound transcends its simple structure to offer a remarkable degree of synthetic flexibility. By understanding the distinct reactivity of its alkyne and thioether components, and by devising strategies that use these groups in a controlled manner, researchers can access a vast chemical space. From the precise construction of bis-triazole linkers via click chemistry to the elegant synthesis of complex sulfur heterocycles and advanced polymers, this compound stands out as an exemplary sulfur-containing building block for the modern synthetic chemist. Its continued exploration will undoubtedly lead to new innovations in materials science and the development of novel therapeutic agents.

References

  • Vizer, S. A., Sycheva, E. S., Al Quntar, A. A. A., Kurmankulov, N. B., Yerzhanov, K. B., & Dembitsky, V. M. (2015). Propargylic Sulfides: Synthesis, Properties, and Application. Chemical Reviews, 115(2), 1175–1204. [Link]

  • Zhan, Z.-P., Yu, J.-L., Cui, Y.-Y., Yang, R.-F., Yang, W.-Z., & Li, J.-P. (2006). A General and Efficient FeCl3-Catalyzed Substitution Reaction of Propargylic Alcohols with Carbon- and Heteroatom-Centered Nucleophiles. The Journal of Organic Chemistry, 71(21), 8298–8301. [Link]

  • ChemistryViews. (2023). Path to Medium-Sized Sulfur-Containing Heterocycles. Retrieved from [Link]

  • El-iti, G. A., & Saad, H. A. (2018). Synthesis of sulfur-containing heterocycles via ring enlargement. Molecular Diversity, 22(2), 517–542. [Link]

  • National Center for Biotechnology Information. (n.d.). Propargyl Sulfide. PubChem Compound Database. Retrieved from [Link]

  • Vizer, S. A., Sycheva, E. S., Al Quntar, A. A. A., Kurmankulov, N. B., Yerzhanov, K. B., & Dembitsky, V. M. (2014). Propargylic Sulfides: Synthesis, Properties, and Application. Chemical Reviews. [Link]

  • The Good Scents Company. (n.d.). dipropyl sulfide. Retrieved from [Link]

  • Zhou, Y.-J., Yang, K., Fang, Y.-G., & Wang, Z.-Y. (2024). The synthesis of sulfur-containing heterocycles using elemental sulfur (S8). ResearchGate. [Link]

  • Sagitova, E. A., Nefedov, A. A., & Niatshina, Z. T. (2022). Synthesis of Sulfur-Containing Heterocycles by Electrophilic Addition Reactions of Disulfur Dichloride. ResearchGate. [Link]

  • ResearchGate. (n.d.). Cycloadditions of propargyl cations stabilized by sulfur- and selenium-functional groups with 2-mercaptoimidazoles. Retrieved from [Link]

  • Oregon State University. (n.d.). Biosynthesis of sulfur containing heterocycles in natural products. Retrieved from [Link]

  • PrepChem.com. (n.d.). Preparation of dipropyl sulfide. Retrieved from [Link]

  • Shi, M., & Shen, Y.-M. (2002). Transition-Metal-Catalyzed Reactions of Propargylamine with Carbon Dioxide and Carbon Disulfide. The Journal of Organic Chemistry. [Link]

  • Organic Chemistry Portal. (n.d.). Huisgen 1,3-Dipolar Cycloaddition. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. Retrieved from [Link]

  • Al-Quntar, A. A. A., & Srebnik, M. (2022). Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. MDPI. [Link]

  • Liu, Z., Li, T., Liu, C., & Wang, C. (2018). The Drug Developments of Hydrogen Sulfide on Cardiovascular Disease. Oxidative Medicine and Cellular Longevity. [Link]

  • Muñoz, M. P., Adrio, J., Carretero, J. C., & Echavarren, A. M. (2015). Coinage Metal-Catalyzed Divergent Heterocyclizations of Underexplored N Propargyl Hydrazides. National Institutes of Health. [Link]

  • University of Pennsylvania. (n.d.). The [3+2]Cycloaddition Reaction. Retrieved from [Link]

  • The Scripps Research Institute. (n.d.). Click Chemistry. Sharpless Lab. Retrieved from [Link]

  • Wikipedia. (n.d.). Click chemistry. Retrieved from [Link]

  • NIST. (n.d.). This compound. NIST Chemistry WebBook. Retrieved from [Link]

  • Nakamura, I., & Yamamoto, Y. (2004). Transition-Metal-Catalyzed Reactions in Heterocyclic Synthesis. Chemical Reviews. [Link]

  • Padwa, A., Krumpe, K. E., & Weingarten, M. D. (1996). Diverse Pathways in Catalytic Reactions of Propargyl Aryldiazoacetates: Selectivity between Three Reaction Sites. Semantic Scholar. [Link]

  • Safaie, N., Smak, J., DeJonge, D., Cheng, S., Zuo, X., Ohno, K., & Ferrier, R. C., Jr. (2022). Facile Synthesis of Epoxide-co-Propylene Sulphide Polymers with Compositional and Architectural Control. The Royal Society of Chemistry. [Link]

  • Zhao, Y., Bhushan, S., Yang, C., Otsuka, H., Stein, A. D., Pacheco, A., ... & Wang, B. (2015). Hydrogen sulfide prodrugs—a review. ResearchGate. [Link]

  • Wikipedia. (n.d.). 1,3-Dipolar cycloaddition. Retrieved from [Link]

  • Ghorab, M. M., Alsaid, M. S., & Nissan, Y. M. (2019). Pharmaceutical and medicinal significance of sulfur (SVI)-Containing motifs for drug discovery: A critical review. PMC. [Link]

  • Organic Syntheses. (n.d.). 2,3-dibromo-1-(phenylsulfonyl)-1-propene. Retrieved from [Link]

  • International Journal of Research in Pharmaceutical and Chemical Sciences. (n.d.). A REVIEW ON 1,3-DIPOLAR CYCLOADDITION REACTIONS IN BIOCONJUGATION AND IT'S IMPORTANCE IN PHARMACEUTICAL CHEMISTRY. Retrieved from [Link]

  • SPECIFIC POLYMERS. (n.d.). Chemical Building-Blocks. Retrieved from [Link]

  • Chen, Y., & Wang, B. (2023). Prodrugs of sulfide and persulfide species: Implications in their different pharmacological activities. PubMed. [Link]

  • eScholarship.org. (n.d.). End-Functionalized Polymers as Next-Generation Building Blocks. Retrieved from [Link]

  • Pluth, M. D., & Khatri, N. (2018). Reactive sulfur species (RSS): persulfides, polysulfides, potential, and problems. PubMed. [Link]

  • Liu, X., & Li, C. (2017). Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry. PMC. [Link]

  • Cárdenas-Guerra, M. A., Benavides-Guerrero, J. A., Crissien-Borrero, T. J., & Hernandez-Alejandro, H. E. (2023). Evaluation of the Reactivity of Methanol and Hydrogen Sulfide Residues with the Ziegler–Natta Catalyst during Polypropylene Synthesis and Its Effects on Polymer Properties. MDPI. [Link]

  • Tsarevsky, N. (n.d.). Di- and polysulfide polymers: Early investigations and industrial applications. American Chemical Society. [Link]

Sources

Methodological & Application

Application Notes & Protocols: The Use of Dipropargyl Sulfide in Click Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Dipropargyl sulfide, a symmetrically difunctionalized alkyne, has emerged as a versatile and powerful building block in the field of click chemistry. Its unique structure, featuring two terminal alkyne groups separated by a flexible thioether linkage, enables its use in a variety of powerful conjugation and polymerization strategies. This guide provides an in-depth exploration of this compound's applications, focusing primarily on its role in Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and thiol-yne reactions. We present detailed mechanistic insights, step-by-step protocols for polymer synthesis and surface functionalization, and expert commentary on experimental design and troubleshooting. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of this compound for the creation of advanced materials and complex molecular architectures.

Introduction: The Unique Utility of this compound

This compound, or bis(2-propyn-1-yl)sulfide, is a highly valuable monomer and crosslinker for materials science and bioconjugation. Its core value lies in its bifunctional nature; possessing two terminal alkynes, it can react with two azide-containing molecules, making it an ideal candidate for step-growth polymerization, network formation, and the multivalent display of ligands.

Key Structural Features and Their Implications:

  • Two Terminal Alkynes: The presence of two reactive sites allows for the systematic construction of linear polymers when reacted with diazide monomers or the formation of cross-linked networks and hydrogels.[1][2]

  • Thioether (Sulfide) Linker: The central sulfide bond offers several advantages:

    • Flexibility: It imparts flexibility to the resulting polymer backbone.

    • Chemical Handle: The sulfide can potentially be oxidized to sulfoxide or sulfone, offering a route to modify the chemical properties (e.g., polarity, solubility) of the final product post-synthesis.

    • Biocompatibility: Thioethers are common motifs in biological systems.

This guide will focus on two primary classes of click reactions where this compound is a key reagent:

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The cornerstone of click chemistry, used here for polymerization.[3][4]

  • Thiol-yne Radical Addition: A powerful reaction for creating highly functionalized materials and cross-linked networks.[5][6]

Core Application: Polymer Synthesis via CuAAC

The reaction of a dialkyne with a diazide is a classic and highly efficient method for synthesizing linear polytriazoles.[1][2] this compound serves as the "AA" monomer in this AA-BB type step-growth polymerization.

Mechanism of Polytriazole Formation

The CuAAC reaction proceeds via a stepwise mechanism, which, when applied to bifunctional monomers, leads to polymer chain growth.[7][8] The fundamental catalytic cycle is repeated at both ends of the growing polymer chain.

Causality in the Mechanism:

  • Copper-Acetylide Formation: A Cu(I) catalyst first coordinates with one of the terminal alkyne groups of this compound, lowering the pKa of the terminal proton and facilitating its removal to form a copper-acetylide intermediate.[1]

  • Complexation with Azide: The azide monomer then coordinates to the copper center. This brings the two reactive partners into close proximity and optimal orientation for reaction.[8]

  • Cycloaddition: A stepwise cyclization occurs, leading to a six-membered copper-containing ring, which then rearranges to form the stable 1,4-disubstituted 1,2,3-triazole ring.[7][]

  • Catalyst Regeneration: Protonation releases the triazole product, regenerating the Cu(I) catalyst to participate in the next coupling step, either on the other end of the same monomer or on a different chain.

The repetition of this cycle with bifunctional monomers (this compound and a diazide) extends the polymer chain.

Diagram: CuAAC Step-Growth Polymerization Workflow

CuAAC_Polymerization cluster_reactants Reactant Preparation cluster_reaction Polymerization Reaction cluster_workup Workup & Purification cluster_analysis Characterization DPS This compound (Dialkyne) Mix Combine Monomers in Solvent (e.g., DMF) DPS->Mix Diazide Diazide Monomer (e.g., Diazido-PEG) Diazide->Mix Degas Degas Solution (Freeze-Pump-Thaw) Mix->Degas Catalyst Add Catalyst System: CuSO4 / Na-Ascorbate Degas->Catalyst React Stir at RT (e.g., 24-48h) Catalyst->React Precipitate Precipitate Polymer (in Methanol/Water) React->Precipitate Filter Filter & Wash Precipitate->Filter Dry Dry under Vacuum Filter->Dry GPC GPC (Mn, PDI) Dry->GPC NMR NMR (Structure) Dry->NMR FTIR FTIR (Functional Groups) Dry->FTIR

Caption: Workflow for polytriazole synthesis using this compound.

Protocol: Synthesis of a Linear Polytriazole

This protocol describes a general procedure for the polymerization of this compound with an exemplary diazide monomer, 1,11-diazido-3,6,9-trioxaundecane.

Materials:

  • This compound (1.00 eq)

  • 1,11-diazido-3,6,9-trioxaundecane (1.00 eq)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.05 eq)

  • Sodium ascorbate (NaAsc) (0.10 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Methanol

  • Deionized water

Procedure:

  • Monomer Dissolution: In a Schlenk flask equipped with a magnetic stir bar, dissolve this compound and 1,11-diazido-3,6,9-trioxaundecane in anhydrous DMF to achieve a final monomer concentration of approximately 0.5 M.

  • Degassing (Critical Step): Seal the flask and perform three freeze-pump-thaw cycles to thoroughly remove dissolved oxygen. Oxygen can oxidize the active Cu(I) catalyst to the inactive Cu(II) state, inhibiting the polymerization.[10]

  • Catalyst Preparation: In a separate vial, prepare the catalyst solution. Dissolve CuSO₄·5H₂O in a minimal amount of deionized water. Add this to the reaction flask via syringe. Then, prepare a fresh solution of sodium ascorbate in deionized water and add it to the reaction flask. The solution should turn from blue to a pale yellow/green, indicating the reduction of Cu(II) to Cu(I).

  • Reaction: Stir the reaction mixture vigorously under an inert atmosphere (e.g., Argon or Nitrogen) at room temperature. Monitor the reaction progress by observing the increase in viscosity. Typical reaction times range from 24 to 48 hours.

  • Purification:

    • Once the reaction is complete, dilute the viscous solution with a small amount of DMF.

    • Precipitate the polymer by slowly adding the reaction mixture to a large volume of rapidly stirring methanol or a methanol/water mixture.

    • Collect the precipitated polymer by filtration.

    • Wash the polymer thoroughly with methanol to remove residual monomers and catalyst.

    • Dry the polymer under vacuum at 40-50 °C to a constant weight.

Self-Validation & Characterization:

  • FTIR Spectroscopy: Confirm the disappearance of the characteristic azide stretch (~2100 cm⁻¹) and alkyne C-H stretch (~3300 cm⁻¹).

  • ¹H NMR Spectroscopy: Confirm the formation of the triazole ring by the appearance of a new proton signal around 7.5-8.0 ppm.

  • Gel Permeation Chromatography (GPC): Determine the number average molecular weight (Mn), weight average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn).

ParameterTypical ValueRationale / Expert Insight
Stoichiometry 1:1 (Alkyne:Azide)Crucial for achieving high molecular weight in step-growth polymerization. Any deviation limits chain growth.
Catalyst Loading 1-5 mol% Cu(II)Sufficient to ensure a reasonable reaction rate without making catalyst removal overly difficult.
Reducing Agent 2-5 eq (to Cu)A stoichiometric excess of sodium ascorbate is used to maintain the Cu(I) oxidation state throughout the reaction.[10]
Solvent Anhydrous DMF, DMSOPolar aprotic solvents are required to dissolve the monomers and the growing polymer chain.
Temperature Room TemperatureThe CuAAC reaction is highly efficient and typically does not require heating, which helps prevent side reactions.[11]

Application Note: Surface Functionalization

This compound is an excellent reagent for introducing multiple "clickable" handles onto a surface. This is particularly useful in materials science and bioconjugation for creating multivalent surfaces for sensing, targeted delivery, or cell adhesion applications.[12][13] The strategy involves first attaching one of the alkyne groups to an azide-functionalized surface, leaving the second alkyne available for subsequent click reactions.

Diagram: Workflow for Bivalent Surface Functionalization

Surface_Functionalization cluster_prep 1. Surface Preparation cluster_first_click 2. First Click Reaction cluster_second_click 3. Second Click Reaction Surface Start with Substrate (e.g., Silica Nanoparticle) Silanize Silanize with Azide-Silane (e.g., APTES then Azidation) Surface->Silanize AzideSurface Azide-Functionalized Surface Silanize->AzideSurface AddDPS Add Excess this compound AzideSurface->AddDPS AddCat1 Add Cu(I) Catalyst System AddDPS->AddCat1 Wash1 React, then Wash Thoroughly AddCat1->Wash1 AlkyneSurface Alkyne-Terminated Surface Wash1->AlkyneSurface AddLigand Add Azide-Functionalized Ligand (e.g., Azido-Peptide, Azido-Dye) AlkyneSurface->AddLigand AddCat2 Add Cu(I) Catalyst System AddLigand->AddCat2 Wash2 React, then Final Wash AddCat2->Wash2 FinalSurface Bifunctionalized Surface Wash2->FinalSurface

Caption: Sequential click chemistry for surface modification.

Protocol: Functionalization of Silica Nanoparticles

This protocol provides a method for attaching a fluorescent dye and a targeting peptide to a silica nanoparticle (SiNP) using this compound as a linker.

Part A: Preparation of Alkyne-Terminated SiNPs

  • Azide Functionalization: Start with commercially available or synthesized azide-functionalized silica nanoparticles (SiNP-N₃).

  • Dispersion: Disperse a known mass of SiNP-N₃ in a DMF/water mixture via sonication.

  • Linker Attachment:

    • Add a large excess (e.g., 20-fold molar excess relative to surface azide groups) of this compound to the SiNP dispersion. Expert Insight: Using a large excess of the dialkyne minimizes cross-linking between nanoparticles.

    • Add the Cu(I) catalyst system (e.g., CuSO₄/NaAsc).

    • Allow the reaction to proceed for 12-24 hours at room temperature with gentle shaking.

  • Purification:

    • Centrifuge the nanoparticles to form a pellet.

    • Discard the supernatant containing excess this compound.

    • Re-disperse the pellet in fresh DMF and repeat the centrifugation/wash cycle at least three times to ensure complete removal of unreacted reagents.

    • Finally, wash with a solvent like ethanol or water and dry. The result is SiNP-Alkyne.

Part B: Conjugation of Ligands to SiNP-Alkyne

  • Ligand Preparation: Prepare solutions of your azide-functionalized molecules of interest (e.g., Azido-RGD peptide and Azido-Fluorescein dye) in a suitable buffer or solvent.

  • Conjugation Reaction:

    • Re-disperse the SiNP-Alkyne in a reaction buffer (e.g., PBS/DMF).

    • Add the azide-functionalized ligands. The ratio of ligands can be controlled by their feed ratio in this step.

    • Add the Cu(I) catalyst system. For biological applications, a ligand such as TBTA or BTTAA is highly recommended to stabilize the Cu(I) and protect sensitive biomolecules.[10]

    • React for 4-12 hours at room temperature.

  • Final Purification:

    • Purify the functionalized nanoparticles using repeated centrifugation/wash cycles as described in Part A, Step 4. Use an appropriate buffer (like PBS) for the final washes if the particles are intended for biological applications.

Validation:

  • XPS/EDX: Confirm the presence of sulfur on the nanoparticle surface after the first click reaction.

  • Fluorescence Spectroscopy/Microscopy: Confirm the successful attachment of the fluorescent dye.

  • Zeta Potential: Changes in surface charge can indicate successful modification.

Advanced Topic: this compound in Thiol-yne Chemistry

Beyond CuAAC, this compound is an excellent substrate for radical-mediated thiol-yne reactions. This reaction is another "click" process that proceeds rapidly under UV initiation or with a radical initiator.[6][14]

Mechanism Overview:

  • A thiyl radical (RS•), generated from a thiol (RSH), adds across one of the alkyne π-bonds, forming a vinyl sulfide radical.

  • This radical then abstracts a hydrogen from another thiol molecule, creating the vinyl sulfide product and regenerating a thiyl radical to continue the chain reaction.[5]

Crucially, the resulting vinyl sulfide is often more reactive than the initial alkyne, leading to a second addition of a thiol to form a 1,2-dithioether. This means each alkyne group on this compound can react with two thiol molecules. This "1 alkyne + 2 thiols" stoichiometry makes this compound a potent tetrafunctional crosslinker when reacted with dithiols, ideal for forming highly cross-linked polymer networks and gels.[6]

Conclusion and Future Outlook

This compound is a robust and versatile building block for click chemistry. Its bifunctional nature allows for straightforward synthesis of linear polymers via CuAAC and the creation of multivalent surfaces. Furthermore, its participation in thiol-yne chemistry opens avenues for the fabrication of highly cross-linked networks. For drug development professionals, the ability to use this compound to construct well-defined polymer-drug conjugates or to functionalize nanoparticle delivery systems with multiple ligands is of significant interest. Future applications will likely explore the post-synthetic modification of the sulfide linker and the development of novel block copolymers and advanced network materials.

References

  • Title: The mechanism of copper-catalyzed azide-alkyne cycloaddition reaction - PubMed Source: Journal of Molecular Graphics & Modelling URL
  • Title: On the Mechanism of Copper(I)
  • Title: Cu-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
  • Title: Proposed mechanism for the copper-catalyzed azide-alkyne cycloaddition...
  • Title: Azide-alkyne Huisgen cycloaddition - Wikipedia Source: Wikipedia URL
  • Title: Thiol-yne click chemistry: A powerful and versatile methodology for materials synthesis Source: Journal of Materials Chemistry URL
  • Title: Propargylic Sulfides: Synthesis, Properties, and Application | Chemical Reviews Source: Chemical Reviews URL
  • Title: Thiol-yne 'Click'/Coupling chemistry and recent applications in Polymer and materials synthesis and modification | Request PDF - ResearchGate Source: ResearchGate URL
  • Title: Thiol-yne click reaction: an interesting way to derive thiol-provided catechols - PMC - NIH Source: RSC Advances URL
  • Title: Recent Advances in Click Chemistry for Tailored Nanoparticle Surface Modification and Targeted Delivery Source: Journal of Nanotechnology & Nanoscience URL
  • Title: 6.
  • Title: Click Chemistry, a Powerful Tool for Pharmaceutical Sciences - PMC - NIH Source: Pharmaceutical Research URL
  • Source: Bio-Synthesis Inc.
  • Title: Polymer "Clicking" by CuAAC reactions | Request PDF - ResearchGate Source: ResearchGate URL
  • Title: Surface functionalization of virus-like particles by direct conjugation using azide-alkyne click chemistry - PubMed Source: Bioconjugate Chemistry URL
  • Title: Polymer Synthesis: Copper-catalyzed Azide Alkyne Cycloaddition.
  • Title: Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC - NIH Source: Current Protocols in Chemical Biology URL
  • Title: How good is CuAAC “click” chemistry for polymer coupling reactions?

Sources

Dipropargyl Sulfide: A Versatile Crosslinking Agent for Advanced Polymer Networks

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocols

Introduction: The Strategic Advantage of Dipropargyl Sulfide in Polymer Crosslinking

In the pursuit of advanced polymer materials with tailored properties, the architecture of the polymer network is paramount. Crosslinking, the process of forming covalent bonds between polymer chains, transforms linear or branched polymers into three-dimensional networks, dramatically enhancing their mechanical strength, thermal stability, and chemical resistance.[1] this compound (C₆H₆S), a symmetrical dialkyne, has emerged as a highly effective crosslinking agent, primarily through the elegant and efficient thiol-yne "click" reaction.[2] Its strategic value lies in the unique characteristics of the resulting polythioether networks, which exhibit a combination of desirable properties, including high refractive indices and robust thermomechanical performance.

This guide provides a comprehensive overview of the application of this compound as a crosslinking agent. We will delve into the underlying chemical principles, present detailed protocols for the synthesis of crosslinked polymer networks, and discuss the characterization and potential applications of these advanced materials. This document is intended for researchers and professionals in materials science, polymer chemistry, and drug development who seek to leverage the unique attributes of this compound in their synthetic endeavors.

Chemical Profile of this compound:

PropertyValue
Chemical Formula C₆H₆S
Molecular Weight 110.18 g/mol
CAS Number 13702-09-5
Appearance Liquid
Key Functional Groups Two terminal alkynes (-C≡CH)

The Thiol-Yne Reaction: A "Click" Chemistry Approach to Network Formation

The primary mechanism through which this compound acts as a crosslinking agent is the thiol-yne reaction, a cornerstone of "click" chemistry. This reaction is prized for its high efficiency, specificity, mild reaction conditions, and lack of byproducts.[3] The thiol-yne reaction can proceed via two main pathways: radical-mediated addition and nucleophilic addition. For polymer network formation, the radical-mediated pathway, typically initiated by UV light in the presence of a photoinitiator, is most common.[4]

The reaction proceeds in a step-growth fashion. In the first step, a thiyl radical adds across one of the triple bonds of this compound, forming a vinyl sulfide. This vinyl sulfide can then react with a second thiyl radical, resulting in a dithioether linkage. This dual reactivity of the alkyne group allows for the formation of highly crosslinked and uniform polymer networks.[5]

Visualizing the Thiol-Yne Crosslinking Mechanism

ThiolYneMechanism cluster_reactants Reactants cluster_initiation Initiation cluster_propagation Propagation Dipropargyl_Sulfide This compound (R'-C≡C-S-C≡C-R') Dithiol Dithiol (HS-R-SH) Thiyl_Radical Thiyl Radical (RS•) Dithiol->Thiyl_Radical Initiation Photoinitiator Photoinitiator Photoinitiator->Thiyl_Radical UV Light UV_Light UV Light (hν) Vinyl_Sulfide_Intermediate Vinyl Sulfide Intermediate Crosslinked_Network Crosslinked Polythioether Network Thiyl_RadicalDipropargyl_Sulfide Thiyl_RadicalDipropargyl_Sulfide Thiyl_RadicalDipropargyl_Sulfide->Vinyl_Sulfide_Intermediate Step 1: Addition to Alkyne Vinyl_Sulfide_IntermediateThiyl_Radical Vinyl_Sulfide_IntermediateThiyl_Radical Vinyl_Sulfide_IntermediateThiyl_Radical->Crosslinked_Network Step 2: Addition to Vinyl Sulfide

Caption: Radical-mediated thiol-yne crosslinking mechanism.

Application Focus: High Refractive Index Polymers

One of the most compelling applications of this compound crosslinked polymers is in the field of optics, specifically for the creation of high refractive index polymers (HRIPs).[6] The incorporation of sulfur atoms into the polymer backbone significantly increases the molar refraction of the material, leading to a higher refractive index.[6][7] HRIPs are critical components in advanced optical devices such as lenses, optical adhesives, and anti-reflective coatings.[6]

By copolymerizing this compound with various dithiols, it is possible to synthesize transparent polymers with tunable refractive indices. The final refractive index is directly related to the sulfur content of the polymer network.

Experimental Protocols

The following protocols provide a general framework for the synthesis of crosslinked polymer networks using this compound. Researchers should optimize these conditions based on the specific dithiol used and the desired properties of the final material.

Protocol 1: UV-Induced Photopolymerization for High Refractive Index Films

This protocol describes the preparation of a crosslinked polythioether film with a high refractive index via UV-curing.

Materials:

  • This compound

  • Pentaerythritol tetrakis(3-mercaptopropionate) (PETMP)

  • 2,2-Dimethoxy-2-phenylacetophenone (DMPA) or other suitable photoinitiator

  • Dichloromethane (DCM) or other suitable solvent (optional, for viscosity control)

Equipment:

  • UV curing system with a controlled intensity lamp (e.g., 365 nm)

  • Glass slides or other suitable substrate

  • Micropipettes

  • Spin coater (optional, for uniform film thickness)

  • Nitrogen or argon source for inert atmosphere

Procedure:

  • Formulation Preparation: In a clean, amber vial, prepare the monomer mixture. For a stoichiometric balance, the molar ratio of thiol functional groups to alkyne functional groups should be 2:1. For a formulation using this compound and PETMP, this corresponds to a 1:1 molar ratio of the two molecules.

  • Add the photoinitiator (e.g., 1-3 wt% DMPA) to the monomer mixture.

  • If necessary, add a minimal amount of solvent to reduce the viscosity of the mixture for easier handling and coating.

  • Thoroughly mix the components until a homogeneous, clear solution is obtained.

  • Coating: Dispense the liquid formulation onto a clean glass slide. If a spin coater is used, apply the formulation to the center of the substrate and spin at a desired speed to achieve a uniform film thickness.

  • Curing: Place the coated substrate in the UV curing chamber. Purge the chamber with nitrogen or argon for several minutes to create an inert atmosphere, which minimizes oxygen inhibition of the radical polymerization.

  • Expose the film to UV radiation (e.g., 10-100 mW/cm²) for a predetermined time (typically 1-10 minutes, depending on the initiator concentration and light intensity). The film will solidify as the crosslinking reaction proceeds.

  • Post-Curing: After the initial UV exposure, the film can be post-cured at an elevated temperature (e.g., 80-100 °C) for a short period to ensure complete reaction of the functional groups.

Visualizing the Experimental Workflow

ExperimentalWorkflow cluster_prep Formulation Preparation cluster_processing Film Processing and Curing cluster_characterization Characterization Mix_Monomers Mix this compound and Dithiol (e.g., PETMP) Add_Initiator Add Photoinitiator (e.g., 1-3 wt% DMPA) Mix_Monomers->Add_Initiator Homogenize Homogenize Mixture Add_Initiator->Homogenize Coating Coat Substrate (e.g., Spin Coating) Homogenize->Coating Inert_Atmosphere Create Inert Atmosphere (N₂ or Ar Purge) Coating->Inert_Atmosphere UV_Curing UV Exposure (e.g., 365 nm, 1-10 min) Inert_Atmosphere->UV_Curing Post_Curing Thermal Post-Cure (Optional) UV_Curing->Post_Curing Characterize Analyze Crosslinked Polymer Film Post_Curing->Characterize

Caption: General workflow for UV-curing of this compound.

Characterization of Crosslinked Networks

A suite of analytical techniques is employed to characterize the structure and properties of the this compound crosslinked polymers.

Characterization TechniqueInformation Obtained
Fourier-Transform Infrared (FTIR) Spectroscopy Monitoring the disappearance of the S-H stretching band (around 2570 cm⁻¹) and the alkyne C-H stretching band (around 3290 cm⁻¹) to determine the extent of the reaction.
Differential Scanning Calorimetry (DSC) Determination of the glass transition temperature (Tg), which is an indicator of the crosslink density and the thermal stability of the network.
Thermogravimetric Analysis (TGA) Evaluation of the thermal stability and decomposition temperature of the crosslinked polymer.
Dynamic Mechanical Analysis (DMA) Measurement of the storage modulus, loss modulus, and tan delta as a function of temperature to determine the thermomechanical properties, including the glass transition temperature and the rubbery modulus.
Refractometry Measurement of the refractive index of the polymer films at various wavelengths.

Expected Results and Data

The following table presents typical data for a polymer network synthesized from this compound and a tetrafunctional thiol like PETMP.

PropertyTypical Value Range
Refractive Index (at 589 nm) 1.60 - 1.67
Glass Transition Temperature (Tg) 40 - 70 °C
Rubbery Modulus (at Tg + 40 °C) 15 - 40 MPa
Thermal Decomposition Temperature (TGA, 5% weight loss) > 250 °C

Troubleshooting and Expert Insights

  • Oxygen Inhibition: The radical-mediated thiol-yne reaction can be inhibited by atmospheric oxygen. Performing the UV curing under an inert atmosphere (nitrogen or argon) is crucial for achieving high conversion and optimal polymer properties.

  • Incomplete Curing: If the polymer film remains tacky after UV exposure, this may indicate incomplete curing. Increase the UV exposure time, light intensity, or the concentration of the photoinitiator. A thermal post-cure can also be beneficial.

  • Phase Separation: In some cases, if the monomers are not fully compatible, phase separation may occur. Ensure thorough mixing of the components and consider using a small amount of a co-solvent to improve miscibility.

  • Stoichiometry Control: Precise control over the thiol-to-alkyne stoichiometry is critical for achieving the desired network structure and properties. Inaccurate stoichiometry can lead to a lower crosslink density and inferior mechanical properties.

Conclusion

This compound is a valuable and versatile crosslinking agent for the synthesis of advanced polymer networks. Its efficient reaction via thiol-yne chemistry allows for the creation of highly crosslinked, uniform polythioether structures with desirable properties. The ability to produce high refractive index polymers with excellent transparency and thermomechanical stability makes this compound a key building block for next-generation optical materials and other high-performance applications. The protocols and insights provided in this guide offer a solid foundation for researchers to explore the potential of this compound in their polymer synthesis endeavors.

References

  • Thiol-yne click chemistry: a powerful and versatile methodology for materials synthesis. Journal of Materials Chemistry. [URL: https://pubs.rsc.org/en/content/articlelanding/2010/jm/b913289n]
  • Thiol-yne Photopolymerizations: Novel Mechanism, Kinetics, and Step-Growth Formation of Highly Cross-Linked Networks. Macromolecules. [URL: https://pubs.acs.org/doi/10.1021/ma801947t]
  • Recent Progress in Sulfur-Containing High Refractive Index Polymers for Optical Applications. ACS Applied Polymer Materials. [URL: https://pubs.acs.org/doi/10.1021/acsapm.3c02242]
  • High Refractive Index Diphenyl Sulfide Photopolymers for Solar Cell Antireflection Coatings. Polymers. [URL: https://www.mdpi.com/2073-4360/14/11/2198]
  • Thiol-yne reaction. Wikipedia. [URL: https://en.wikipedia.org/wiki/Thiol%E2%80%93yne_reaction]
  • Modeling properties of cross-linked polymers. SCIENOMICS. [URL: https://www.scienomics.com/modeling-properties-of-cross-linked-polymers/]
  • Renewable Thiol–yne “Click” Networks Based on Propargylated Lignin for Adhesive Resin Applications. ACS Applied Polymer Materials. [URL: https://pubs.acs.org/doi/10.1021/acsapm.1c01844]
  • Thiol-yne click reaction: an interesting way to derive thiol-provided catechols. Scientific Reports. [URL: https://www.
  • CHAPTER 1: Thiol‐ene and Thiol‐yne Chemistry in Ideal Network Synthesis. Wiley Online Library. [URL: https://onlinelibrary.wiley.com/doi/10.1002/9781118710211.ch1]
  • Photopolymerization of Thiol-Alkynes: Polysulfide Networks. ResearchGate. [URL: https://www.researchgate.net/publication/233983273_Photopolymerization_of_Thiol-Alkynes_Polysulfide_Networks]
  • One-step vapor-phase synthesis of transparent high refractive index sulfur-containing polymers. Science Advances. [URL: https://www.science.org/doi/10.1126/sciadv.abb3431]
  • Thiol–yne chemistry for 3D printing: exploiting an off-stoichiometric route for selective functionalization of 3D objects. RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlelanding/2021/py/d1py00455a]
  • Educational series: characterizing crosslinked polymer networks. RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlelanding/2023/py/d3py00914a]
  • CHAPTER 1. Thiol‐ene and Thiol‐yne Chemistry in Ideal Network Synthesis. Wiley. [URL: https://onlinelibrary.wiley.com/doi/book/10.1002/9781118710211]
  • One-step vapor-phase synthesis of transparent high refractive index sulfur-containing polymers. ResearchGate. [URL: https://www.researchgate.net/publication/342779831_One-step_vapor-phase_synthesis_of_transparent_high_refractive_index_sulfur-containing_polymers]
  • Thiol–yne chemistry for 3D printing: Exploiting an off-stoichiometric route for selective functionalization of 3D objects. IRIS-AperTO. [URL: https://iris.polito.it/handle/11583/2903808]
  • A brief review of optical polymers in material engineering. ResearchGate. [URL: https://www.researchgate.
  • Modeling properties of cross-linked polymers. SCIENOMICS. [URL: https://www.scienomics.com/modeling-properties-of-cross-linked-polymers]
  • Synthesis of High Refractive Index Sulfur Containing Polymers for 193nm Immersion Lithography; A Progress Report. UQ eSpace. [URL: https://espace.library.uq.edu.au/view/UQ:158431]
  • Thiol-yne reaction. L.S.College, Muzaffarpur. [URL: http://www.lscollege.ac.in/sites/default/files/e-content/Thiol-yne%20reaction.pdf]

Sources

Application Note: A Detailed Protocol for the Synthesis of Dipropargyl Sulfide and its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The propargyl group is a highly versatile functional moiety in modern organic synthesis, serving as a critical building block for creating complex molecular architectures through reactions like 1,3-dipolar cycloadditions and metal-catalyzed couplings.[1][2][3] This application note provides a comprehensive, field-tested protocol for the synthesis of dipropargyl sulfide, a key intermediate possessing two terminal alkyne functionalities. We detail a robust method based on the nucleophilic substitution reaction between sodium sulfide and propargyl bromide. This guide is designed for researchers in organic chemistry, medicinal chemistry, and materials science, offering in-depth explanations of the reaction mechanism, critical safety procedures, a step-by-step experimental protocol, and methods for product characterization.

Introduction and Scientific Context

This compound (4-thia-1,6-heptadiyne) is a symmetrical thioether containing two reactive propargyl groups.[4] This structure makes it an invaluable precursor for synthesizing a wide array of heterocyclic compounds, polymers, and complex organic molecules.[5][6] The terminal alkynes can be readily functionalized, making these derivatives attractive for applications in drug discovery, materials science, and chemical biology.[1][5]

The synthesis described herein is a classic example of forming a carbon-sulfur bond via nucleophilic substitution, a fundamental transformation in organic chemistry.[7][8] By providing a detailed and validated protocol, we aim to empower researchers to reliably synthesize this versatile building block and its derivatives for their specific research applications.

Reaction Mechanism: Symmetrical S-Propargylation

The formation of this compound from sodium sulfide and propargyl bromide proceeds via a double SN2 (bimolecular nucleophilic substitution) mechanism.

Causality of Mechanism:

  • Nucleophile Formation: Sodium sulfide (Na₂S), a salt, dissociates in a polar solvent like methanol to provide the highly nucleophilic sulfide anion (S²⁻).

  • First Substitution (SN2): The sulfide anion attacks the electrophilic methylene carbon (the carbon adjacent to the bromine) of a propargyl bromide molecule. This attack occurs from the backside relative to the leaving group (bromide), leading to the displacement of the bromide ion and the formation of a propargyl thiolate intermediate.

  • Second Substitution (SN2): The newly formed propargyl thiolate anion then acts as a nucleophile itself, attacking a second molecule of propargyl bromide in an identical SN2 fashion. This second displacement of a bromide ion results in the formation of the final this compound product.

This sequential, double-alkylation process is an efficient method for symmetrically functionalizing the sulfide source.[9]

SN2_Mechanism cluster_step1 Step 1: First Propargylation cluster_step2 Step 2: Second Propargylation Na2S Na₂S S2- S²⁻ (Sulfide Nucleophile) PBr1 Br-CH₂-C≡CH (Propargyl Bromide) S2-->PBr1 Sₙ2 Attack Intermediate [HS-CH₂-C≡CH]⁻ (Propargyl Thiolate) PBr1->Intermediate Br⁻ leaves NaBr1 + NaBr Intermediate2 [HS-CH₂-C≡CH]⁻ (Nucleophile) Intermediate->Intermediate2 Proceeds to Step 2 PBr2 Br-CH₂-C≡CH (Propargyl Bromide) Intermediate2->PBr2 Sₙ2 Attack Product S(CH₂-C≡CH)₂ (this compound) PBr2->Product Br⁻ leaves NaBr2 + NaBr

Caption: SN2 mechanism for this compound synthesis.

Critical Safety Precautions

Trustworthiness through Safety: Adherence to strict safety protocols is non-negotiable. Propargyl halides and their derivatives are hazardous materials.

  • Propargyl Bromide Hazards: Propargyl bromide is highly flammable, toxic if swallowed or in contact with skin, causes severe skin burns and eye damage, and may cause respiratory irritation.[10][11] It is also a lachrymator.

  • Engineering Controls: All operations involving propargyl bromide must be conducted within a certified chemical fume hood with sufficient ventilation.[11][12] An eyewash station and safety shower must be immediately accessible.[11][13]

  • Personal Protective Equipment (PPE):

    • Gloves: Wear chemical-resistant gloves (e.g., PVC or neoprene). Always inspect gloves before use and use proper removal technique.[12]

    • Eye Protection: Chemical safety goggles and a full-face shield are mandatory.[14]

    • Lab Attire: A flame-retardant lab coat, long pants, and closed-toe shoes are required.[12]

  • Reagent Handling:

    • Keep propargyl bromide away from heat, sparks, and open flames.[13][14]

    • Handle sodium sulfide in a well-ventilated area. It is corrosive and can release toxic hydrogen sulfide gas upon contact with acids or moisture.[9][15]

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations. Contaminated materials must be treated as hazardous waste.

Experimental Protocol: Synthesis of this compound

This protocol is designed for a ~10 mmol scale synthesis. Adjust quantities as needed, maintaining stoichiometry.

4.1. Materials and Equipment

Reagent/MaterialM.W. ( g/mol )QuantityMoles (mmol)Notes
Sodium Sulfide Nonahydrate240.181.20 g5.0Source of sulfide nucleophile.[9]
Propargyl Bromide (80% in toluene)118.961.25 mL11.2Alkylating agent. Use with caution.[11]
Methanol (Anhydrous)32.0425 mL-Reaction solvent.
Diethyl Ether (Anhydrous)74.12~50 mL-For extraction.
Saturated NaCl Solution (Brine)-~20 mL-For washing.
Anhydrous Magnesium Sulfate120.37~2-3 g-Drying agent.
Equipment
Round-bottom flask (100 mL)
Magnetic stir bar and stir plate
Septa and needlesFor inert atmosphere and additions.
Ice-water bathFor temperature control.
Separatory funnel (125 mL)For workup.
Rotary evaporatorFor solvent removal.

4.2. Step-by-Step Procedure

  • Reaction Setup: Place a magnetic stir bar in a 100 mL round-bottom flask. Add sodium sulfide nonahydrate (1.20 g, 5.0 mmol) to the flask.

  • Solvent Addition: Add anhydrous methanol (25 mL) to the flask. Seal the flask with a septum and begin stirring to dissolve the sodium sulfide. The dissolution may be incomplete, forming a slurry.

  • Cooling: Place the flask in an ice-water bath and allow the mixture to cool to 0 °C with continuous stirring.

  • Reagent Addition: Using a syringe, add the propargyl bromide solution (1.25 mL, 11.2 mmol) dropwise to the cold, stirring slurry over a period of 15-20 minutes. Causality Note: Slow, dropwise addition is crucial to control the exothermic reaction and prevent the formation of unwanted byproducts.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then remove the ice bath and let it warm to room temperature. Continue stirring at room temperature for an additional 3-4 hours.

  • Monitoring (Optional): The reaction can be monitored by Thin Layer Chromatography (TLC) by spotting the reaction mixture against the propargyl bromide starting material.

  • Quenching and Workup:

    • Pour the reaction mixture into a separatory funnel containing 30 mL of deionized water.

    • Extract the aqueous layer with diethyl ether (3 x 15 mL).

    • Combine the organic layers in the separatory funnel and wash with saturated NaCl solution (brine, 1 x 20 mL) to remove residual water and methanol.

  • Drying and Concentration:

    • Transfer the organic layer to an Erlenmeyer flask and dry over anhydrous magnesium sulfate.

    • Gravity filter the solution to remove the drying agent.

    • Concentrate the filtrate using a rotary evaporator to remove the diethyl ether and toluene. The final product, this compound, should be a liquid.[4]

Workflow A 1. Setup Add Na₂S·9H₂O and Methanol to a round-bottom flask. B 2. Cooling Cool flask to 0 °C in an ice-water bath. A->B C 3. Reagent Addition Add Propargyl Bromide dropwise over 15-20 min. B->C D 4. Reaction Stir at 0 °C for 1h, then 3-4h at room temp. C->D E 5. Quench & Extract Add water, then extract with Diethyl Ether (3x). D->E F 6. Wash & Dry Wash with brine, then dry organic layer over MgSO₄. E->F G 7. Isolate Product Filter and concentrate via rotary evaporation. F->G H This compound (Liquid Product) G->H

Caption: Experimental workflow for this compound synthesis.

Product Characterization

Self-Validating System: Proper characterization is essential to confirm the identity and purity of the synthesized product. Nuclear Magnetic Resonance (NMR) spectroscopy is the primary tool for this validation.

  • ¹H NMR (Proton NMR): (CDCl₃, 400 MHz)

    • δ ~3.3 ppm (d, 4H): This signal corresponds to the four methylene protons (-S-CH₂ -). The signal is a doublet due to coupling with the terminal alkyne proton.

    • δ ~2.2 ppm (t, 2H): This signal corresponds to the two acetylenic protons (-C≡CH ). The signal is a triplet due to coupling with the two methylene protons.

    • Rationale: The integration ratio of 4:2 (or 2:1) is a key indicator of the correct symmetrical structure.

  • ¹³C NMR (Carbon NMR): (CDCl₃, 100 MHz)

    • δ ~80 ppm: Corresponds to the internal, sp-hybridized carbon of the alkyne (-C ≡CH).

    • δ ~72 ppm: Corresponds to the terminal, sp-hybridized carbon of the alkyne (-C≡CH ).

    • δ ~22 ppm: Corresponds to the sp³-hybridized methylene carbon (-S-CH₂ -).

  • Mass Spectrometry (MS): To confirm the molecular weight (110.18 g/mol ).[4]

References

  • ResearchGate. ChemInform Abstract: Sodium Sulfide in Methanol: A Two-in-One Reagent for Deprotection of Silyl and Formation of Propargyl Sulfide. Available at: [Link]

  • University of Georgia. Propargyl Bromide Standard Operating Procedure. Available at: [Link]

  • Abonia, R., Insuasty, D., & Laali, K. K. (2023). Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. Molecules, 28(8), 3379. Available at: [Link]

  • ResearchGate. (PDF) Direct Synthesis of Pentasubstituted Pyrroles and Hexasubstituted Pyrrolines from Propargyl Sulfonylamides and Allenamides. Available at: [Link]

  • National Center for Biotechnology Information. Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. Available at: [Link]

  • Organic Chemistry Portal. Synthesis of sulfides (thioethers) and derivatives. Available at: [Link]

  • New Jersey Department of Health. Hazard Substance Fact Sheet: Propargyl Alcohol. Available at: [Link]

  • Rawsource. Safety and Handling Measures for Propargyl Alcohol. Available at: [Link]

  • PubMed. Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. Available at: [Link]

  • ResearchGate. Sulfonylation of Propargyl Alcohols with Sulfinamides for the Synthesis of Allenyl Sulfones. Available at: [Link]

  • Wikipedia. Sodium sulfide. Available at: [Link]

  • Organic Chemistry Portal. Propargylic sulfide synthesis by C-S coupling. Available at: [Link]

  • YouTube. Introduction to and Synthesis of Sulfides. Available at: [Link]

  • Organic Syntheses. Diphenyl sulfide. Available at: [Link]

  • Taylor & Francis eBooks. Synthesis and Characterization of Propargyl 2,3,4,6-Tetra-O-Acetyl-β-d-Glucopyranoside. Available at: [Link]

  • PubChem. Propargyl Sulfide. Available at: [Link]

  • Semantic Scholar. Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. Available at: [Link]

  • The Royal Society of Chemistry. Electronic Supporting Information for Graphene oxide-mediated aerobic oxidation of sulfides. Available at: [Link]

  • PrepChem. Preparation of sodium sulfide. Available at: [Link]

  • National Center for Biotechnology Information. NMR-Based Structural Characterization of a Two-Disulfide-Bonded Analogue of the FXIIIa Inhibitor Tridegin. Available at: [Link]

  • ResearchGate. Inorganic sulfide compounds studied. Available at: [Link]

  • University of Aveiro. Advanced NMR techniques for structural characterization of heterocyclic structures. Available at: [Link]

  • ResearchGate. NMR Spectroscopic Data for Compounds 1−4. Available at: [Link]

Sources

Applications of Dipropargyl Sulfide in Materials Science: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a detailed exploration of the applications of dipropargyl sulfide in modern materials science. It is intended for researchers, scientists, and professionals in drug development who are interested in leveraging the unique properties of this versatile monomer. Here, we move beyond a simple recitation of facts to provide in-depth technical guidance, grounded in established chemical principles and supported by authoritative references.

Introduction: The Unique Potential of this compound

This compound, with its two terminal alkyne functionalities and central sulfur atom, is a compelling building block for advanced materials. The propargyl groups are highly reactive in "click chemistry," particularly the thiol-yne reaction, which allows for the efficient and controlled formation of polymer networks.[1] The presence of sulfur is known to impart desirable optical properties, such as a high refractive index, to the resulting materials.[2][3] This combination of features makes this compound a candidate for applications ranging from advanced optical coatings to novel polymer networks and functionalized surfaces.

Core Applications and Methodologies

The primary applications of this compound in materials science stem from its utility as a monomer or crosslinker in polymerization reactions, particularly through the thiol-yne click reaction. This reaction is favored for its high efficiency, mild reaction conditions, and tolerance to a variety of functional groups.[4][5]

Synthesis of High Refractive Index Polymers

The incorporation of sulfur into a polymer backbone is a well-established strategy for increasing the refractive index of the material.[2][6] this compound is an excellent candidate for this purpose. When copolymerized with dithiols via a thiol-yne reaction, it forms a polyvinylsulfide network with a high sulfur content, which directly correlates with a higher refractive index.[4][5] These materials are of significant interest for applications in optical devices, such as lenses, optical adhesives, and anti-reflective coatings.[7]

Protocol 1: Synthesis of a High Refractive Index Polyvinylsulfide Network

This protocol describes the synthesis of a crosslinked polymer network from this compound and a dithiol via a radical-mediated thiol-yne polymerization.

Materials:

  • This compound

  • 1,2-Ethanedithiol

  • 2,2-Dimethoxy-2-phenylacetophenone (DMPA) (photoinitiator)

  • Anhydrous Tetrahydrofuran (THF)

  • Nitrogen or Argon gas supply

  • UV curing system (365 nm)

Procedure:

  • In a clean, dry glass vial, dissolve this compound and 1,2-ethanedithiol in anhydrous THF to a total monomer concentration of 1 M. The stoichiometric ratio of alkyne to thiol functional groups should be 1:2.

  • Add the photoinitiator, DMPA, to the solution at a concentration of 1 mol% with respect to the thiol functional groups.

  • Cap the vial and purge the solution with nitrogen or argon for 15 minutes to remove dissolved oxygen, which can inhibit the radical polymerization.

  • Cast the solution onto a suitable substrate (e.g., a glass slide) to form a thin film of uniform thickness.

  • Place the coated substrate in a UV curing system and expose it to 365 nm UV light. The curing time will depend on the intensity of the UV source and the thickness of the film.

  • Monitor the reaction progress by Fourier-transform infrared (FTIR) spectroscopy, observing the disappearance of the characteristic alkyne C-H stretch (~3300 cm⁻¹) and thiol S-H stretch (~2550 cm⁻¹).[8]

  • The resulting crosslinked polymer film should be optically transparent.

Characterization:

  • Refractive Index: Measured using an Abbe refractometer.

  • Thermal Properties: Analyzed by thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).

  • Mechanical Properties: Assessed by techniques such as nanoindentation or dynamic mechanical analysis (DMA).

Causality Behind Experimental Choices:

  • The 1:2 stoichiometric ratio of alkyne to thiol groups is chosen because each alkyne group can react with two thiol groups in the thiol-yne reaction, leading to a highly crosslinked network.[9][10]

  • The use of a photoinitiator and UV light allows for rapid and controlled polymerization at ambient temperature, minimizing side reactions.

  • Anhydrous THF is used as a solvent to ensure the solubility of the monomers and initiator and to prevent any potential side reactions with water.

Crosslinking of Polymer Networks

This compound can be used as a versatile crosslinking agent to create three-dimensional polymer networks with tailored properties.[8] By reacting with polymers that have pendant thiol groups, it can form stable thioether crosslinks, enhancing the mechanical and thermal stability of the material.

Protocol 2: Crosslinking of a Thiol-Functionalized Polymer with this compound

This protocol outlines a general procedure for crosslinking a polymer containing thiol groups using this compound.

Materials:

  • Thiol-functionalized polymer (e.g., poly(3-mercaptopropyl)methylsiloxane)

  • This compound

  • 2,2'-Azobis(2-methylpropionitrile) (AIBN) (thermal initiator)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Nitrogen or Argon gas supply

Procedure:

  • Dissolve the thiol-functionalized polymer in anhydrous DMF in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Add this compound to the solution. The molar ratio of thiol groups on the polymer to alkyne groups of this compound should be 2:1 for complete crosslinking.

  • Add AIBN as a thermal initiator (1-2 mol% with respect to thiol groups).

  • De-gas the solution by bubbling nitrogen or argon through it for 20 minutes.

  • Heat the reaction mixture to 70-80 °C under an inert atmosphere and stir for 4-6 hours.

  • The formation of a crosslinked gel will be observed as the reaction progresses.

  • The resulting gel can be purified by swelling in a suitable solvent to remove any unreacted monomers and initiator, followed by drying under vacuum.

Characterization:

  • Swellability: Determined by measuring the mass of the gel before and after swelling in a good solvent.

  • Mechanical Properties: Evaluated using a rheometer to measure the storage and loss moduli.

Logical Framework for Crosslinking:

Crosslinking_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_product Product Thiol_Polymer Thiol-Functionalized Polymer Mixing Mixing and Dissolution Thiol_Polymer->Mixing DPS This compound DPS->Mixing Initiator Initiator (AIBN or Photoinitiator) Initiator->Mixing Solvent Anhydrous Solvent Solvent->Mixing Inert_Atmosphere Inert Atmosphere Polymerization Thiol-Yne Reaction Inert_Atmosphere->Polymerization Mixing->Polymerization Purification Purification Polymerization->Purification Network Crosslinked Polymer Network Purification->Network

Caption: Workflow for crosslinking with this compound.

Surface Functionalization

The alkyne groups of this compound can be used to functionalize surfaces through click chemistry reactions.[11][12] This allows for the introduction of a sulfur-containing moiety and additional alkyne groups for further modification. This is particularly useful for creating multifunctional surfaces with tailored properties.

Protocol 3: Surface Modification of Azide-Functionalized Silica Nanoparticles

This protocol describes the attachment of this compound to azide-functionalized silica nanoparticles via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.

Materials:

  • Azide-functionalized silica nanoparticles

  • This compound

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Water/tert-Butanol solvent mixture

  • Centrifuge

Procedure:

  • Disperse the azide-functionalized silica nanoparticles in a 1:1 mixture of water and tert-butanol.

  • In a separate vial, dissolve this compound in the same solvent mixture.

  • Add the this compound solution to the nanoparticle dispersion.

  • Prepare fresh aqueous solutions of CuSO₄·5H₂O and sodium ascorbate.

  • Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO₄·5H₂O solution.

  • Allow the reaction to proceed at room temperature with gentle stirring for 24 hours.

  • Collect the functionalized nanoparticles by centrifugation.

  • Wash the nanoparticles several times with the water/tert-butanol solvent mixture and then with ethanol to remove excess reagents.

  • Dry the functionalized nanoparticles under vacuum.

Characterization:

  • FTIR Spectroscopy: To confirm the formation of the triazole ring and the presence of the terminal alkyne group.

  • X-ray Photoelectron Spectroscopy (XPS): To detect the presence of sulfur on the nanoparticle surface.

  • Thermogravimetric Analysis (TGA): To quantify the amount of organic material grafted onto the nanoparticles.

Visualization of Surface Functionalization:

Surface_Functionalization cluster_starting Starting Material cluster_reagent Reagent cluster_catalyst Catalyst System cluster_product Product NP_Azide Azide-Functionalized Nanoparticle CuAAC CuAAC Click Reaction NP_Azide->CuAAC DPS This compound DPS->CuAAC Catalyst Cu(I) Catalyst (from CuSO4 + Na Ascorbate) Catalyst->CuAAC NP_Functionalized Functionalized Nanoparticle with Terminal Alkyne CuAAC->NP_Functionalized

Caption: CuAAC for nanoparticle surface functionalization.

Corrosion Inhibition

Organosulfur compounds are known to be effective corrosion inhibitors for various metals, particularly in acidic environments.[13][14][15] The sulfur atom can adsorb onto the metal surface, forming a protective layer that inhibits the corrosion process. While specific studies on this compound are limited, its structural features suggest potential as a corrosion inhibitor. The propargyl groups can also contribute to the formation of a protective polymer film on the metal surface.

Application Note: this compound as a Potential Corrosion Inhibitor

This compound combines the features of both a sulfur-containing compound and a molecule with reactive triple bonds. The lone pair of electrons on the sulfur atom can coordinate with vacant d-orbitals of metal atoms, leading to chemisorption and the formation of a protective film. Additionally, under certain conditions, the propargyl groups can polymerize on the metal surface, further enhancing the protective barrier. This dual-action mechanism could make this compound an effective corrosion inhibitor, particularly for steel in acidic media. Further research is warranted to fully evaluate its performance and optimize its formulation in corrosion-inhibiting packages.

Quantitative Data Summary

PropertyThis compound
Molecular Formula C₆H₆S
Molecular Weight 110.18 g/mol
Appearance Liquid
Synonyms 4-thia-1,6-heptadiyne, bis(2-propynyl)sulfide

Safety and Handling

Conclusion

This compound is a promising and versatile building block for materials science. Its dual alkyne functionality makes it an ideal candidate for thiol-yne click chemistry, enabling the synthesis of high refractive index polymers and robustly crosslinked networks. Furthermore, its potential for surface functionalization and as a corrosion inhibitor opens up a wide range of possibilities for the development of advanced materials. The protocols and application notes provided herein offer a solid foundation for researchers to explore the full potential of this unique sulfur-containing monomer.

References

  • Central Welding Supply. (2024, October 18). Safety Data Sheet: Dipropyl Sulfide. Retrieved from [Link]

  • LKT Laboratories, Inc. (n.d.). Safety Data Sheet: Dipropyl Sulfide. Retrieved from [Link]

  • Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: Dipropyl sulfide. Retrieved from [Link]

  • Jovancicevic, V., Ramachandran, S., & Prince, P. (2000). CO2 Corrosion Inhibition by Sulfur-Containing Organic Compounds. Corrosion, 56(3), 253-262. Retrieved from [Link]

  • Dove, A. P., et al. (2016). Click Step-Growth Polymerization and E/Z Stereochemistry Using Nucleophilic Thiol–yne/–ene Reactions: Applying Old Concepts for Practical Sustainable (Bio)Materials. Accounts of Chemical Research, 49(10), 2109-2118. Retrieved from [Link]

  • Jovancicevic, V., Ramachandran, S., & Prince, P. (2000). CO2 Corrosion Inhibition by Sulfur-Containing Organic Compounds. NACE International. Retrieved from [Link]

  • Lowe, A. B., Hoyle, C. E., & Bowman, C. N. (2010). Thiol-yne click chemistry: A powerful and versatile methodology for materials synthesis. Journal of Materials Chemistry, 20(23), 4745-4750. Retrieved from [Link]

  • Lowe, A. B., Hoyle, C. E., & Bowman, C. N. (2010). Thiol-yne click chemistry: A powerful and versatile methodology for materials synthesis. ResearchGate. Retrieved from [Link]

  • El-Shamy, A. M. (2020). Organic Compounds as Corrosion Inhibitors for Carbon Steel in HCl Solution: A Comprehensive Review. Molecules, 25(16), 3643. Retrieved from [Link]

  • Brückner, C., et al. (2015). Synthesis of three-dimensional porous hyper-crosslinked polymers via thiol–yne reaction. Beilstein Journal of Organic Chemistry, 11, 2342-2347. Retrieved from [Link]

  • Sangalli, M., et al. (2016). Thiol-yne/thiol-epoxy hybrid crosslinked materials based on propargyl modified hyperbranched poly(ethyleneimine) and diglycidylether of bisphenol A resins. RSC Advances, 6(65), 60815-60824. Retrieved from [Link]

  • Gonsalves, K. E., & Mungara, P. M. (2021). Click Nucleophilic Conjugate Additions to Activated Alkynes: Exploring Thiol-yne, Amino-yne, and Hydroxyl-yne Reactions from (Bio)Organic to Polymer Chemistry. Chemical Reviews, 121(8), 4329-4384. Retrieved from [Link]

  • Fairbanks, B. D., et al. (2009). Thiol−Yne Photopolymerizations: Novel Mechanism, Kinetics, and Step-Growth Formation of Highly Cross-Linked Networks. Macromolecules, 42(1), 211-217. Retrieved from [Link]

  • Campos, R. K. L., et al. (2021). Thiol-yne 'Click'/Coupling chemistry and recent applications in Polymer and materials synthesis and modification. ResearchGate. Retrieved from [Link]

  • Nambiar, A., & Yeow, J. T. W. (2022). Recent Progress in Sulfur-Containing High Refractive Index Polymers for Optical Applications. Polymers, 14(3), 557. Retrieved from [Link]

  • Sang, B. O. (2022). CHAPTER 1. Thiol‐ene and Thiol‐yne Chemistry in Ideal Network Synthesis. Royal Society of Chemistry. Retrieved from [Link]

  • Mehra, N. K., et al. (2021). Recent Advances in Click Chemistry for Tailored Nanoparticle Surface Modification and Targeted Delivery. Nanomaterials, 11(1), 164. Retrieved from [Link]

  • Ghale, G., et al. (2020). Dithiol-yne Polymerization: Comb Polymers with Poly(ethylene glycol) Side chains. Macromolecules, 53(15), 6294-6304. Retrieved from [Link]

  • Feng, L. K., et al. (2025). Molecular designs of sulfur-containing high refractive index and abbe number polymers using density functional theory. Chinese Journal of Polymer Science, 43, 1253–1268. Retrieved from [Link]

  • Remelli, M., et al. (2020). The Role of Organosulfur Compounds as Nrf2 Activators and Their Antioxidant Effects. Antioxidants, 9(12), 1234. Retrieved from [Link]

  • Kumar, A., & Kumar, M. (2023). Click-Chemistry-Assisted Alteration of Glycosaminoglycans for Biological Applications. ACS Omega, 8(25), 22699-22711. Retrieved from [Link]

  • Wang, Y., et al. (2022). High Refractive Index Diphenyl Sulfide Photopolymers for Solar Cell Antireflection Coatings. Polymers, 14(11), 2189. Retrieved from [Link]

  • Li, J., et al. (2021). Direct Synthesis of Pentasubstituted Pyrroles and Hexasubstituted Pyrrolines from Propargyl Sulfonylamides and Allenamides. Organic Letters, 23(12), 4759-4763. Retrieved from [Link]

  • Johnston, C. P., et al. (2006). Solid-state 33S NMR of inorganic sulfide compounds. Solid State Nuclear Magnetic Resonance, 29(1-3), 159-170. Retrieved from [Link]

  • Klier, J., et al. (2019). Surface Modification of Nanoparticles and Nanovesicles via Click-Chemistry. In Methods in Molecular Biology (Vol. 2000, pp. 235-245). Humana Press. Retrieved from [Link]

  • Feng, L. K., et al. (2025). Molecular designs of sulfur-containing high refractive index and abbe number polymers using density functional theory. Chinese Journal of Polymer Science, 43, 1253–1268. Retrieved from [Link]

  • Klier, J., et al. (2019). Surface Modification of Nanoparticles and Nanovesicles via Click-Chemistry. Methods in Molecular Biology, 2000, 235-245. Retrieved from [Link]

  • Nambiar, A., & Yeow, J. T. W. (2022). Recent Progress in Sulfur-Containing High Refractive Index Polymers for Optical Applications. ResearchGate. Retrieved from [Link]

  • This Old Tony. (2019, June 15). How corrosion inhibitors protect metal: synthesis in the lab and testing [Video]. YouTube. Retrieved from [Link]

  • Akbarzadeh, M. M., et al. (2013). FT-IR and NMR Spectroscopic Investigation and Hybrid Computational DFT/HF Analysis on the Molecular Structure of NSPD. Journal of Physical Science, 24(2), 73-88. Retrieved from [Link]

  • Bogert, M. T., & Stull, A. (1927). DI-o-NITROPHENYL DISULFIDE. Organic Syntheses, 7, 30. Retrieved from [Link]

  • Kim, H., et al. (2003). Synthesis and characterization of stereospecific 1-propargyl-2-(dimethoxymethyl)-1-cyclohexanols. Bulletin of the Korean Chemical Society, 24(10), 1435-1440. Retrieved from [Link]

  • Sharpless, K. B. (n.d.). Click Chemistry. The Scripps Research Institute. Retrieved from [Link]

  • Suter, C. M., & Harrington, G. A. (1943). DIPHENYL SULFIDE. Organic Syntheses, 23, 33. Retrieved from [Link]

  • Sauers, C. K., et al. (1963). PROPIOLALDEHYDE. Organic Syntheses, 43, 83. Retrieved from [Link]

  • Pratt, M. R., & Bertozzi, C. R. (2007). Synthesis of a O-propargyl glycoside suitable for protein modification by Cu(I)-catalyzed cycloaddition. Protocol Exchange. Retrieved from [Link]

  • Chemotion. (n.d.). infrared absorption spectroscopy (IR). NFDI4Chem Search Service. Retrieved from [Link]

  • Ligterink, N. F. W., et al. (2024). Laboratory infrared spectra and fragmentation chemistry of sulfur allotropes. Nature Astronomy, 8, 834-840. Retrieved from [Link]

Sources

Application Notes and Protocols for Investigating the Biological Activity of Dipropargyl Sulfide and its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals

Part 1: Unveiling the Therapeutic Potential of Dipropargyl Sulfide and its Progeny

This compound and its derivatives represent a compelling class of sulfur-containing compounds with significant therapeutic promise. At the heart of their biological activity lies their intricate relationship with hydrogen sulfide (H₂S), a gaseous signaling molecule that plays a pivotal role in a multitude of physiological and pathological processes. These compounds can act as H₂S donors or modulate the activity of endogenous H₂S-producing enzymes, such as cystathionine γ-lyase (CSE), thereby influencing cellular homeostasis. This guide provides a comprehensive overview of the biological activities of this compound derivatives, with a focus on their anticancer, neuroprotective, and anti-inflammatory properties. Detailed application notes and protocols are provided to facilitate further research and drug development in this exciting field.

The therapeutic versatility of these compounds stems from the multifaceted roles of H₂S in cellular signaling. In the context of cancer, the modulation of H₂S levels has a dichotomous effect, being either pro- or anti-tumorigenic depending on the cancer type and the concentration of H₂S. This compound derivatives that either inhibit H₂S-producing enzymes in cancers where H₂S is overexpressed or act as H₂S donors in contexts where H₂S has tumor-suppressive effects are of great interest.[1] Similarly, the neuroprotective effects of these compounds are largely attributed to the ability of H₂S to mitigate oxidative stress, reduce neuroinflammation, and inhibit apoptosis in neuronal cells.[2][3] Furthermore, the anti-inflammatory properties of this compound derivatives have been demonstrated in various models, highlighting their potential in treating inflammatory conditions.

Part 2: Core Mechanisms of Action: A Symphony of Cellular Signaling

The biological effects of this compound and its derivatives are orchestrated through a complex interplay of molecular mechanisms, primarily centered on the modulation of H₂S bioavailability and the subsequent impact on key cellular signaling pathways.

A primary mechanism of action for many this compound derivatives is their ability to act as H₂S donors. S-propargyl-cysteine (SPRC), a well-studied derivative, has been shown to elevate H₂S levels both in vitro and in vivo.[4][5] This release of H₂S can, in turn, influence a cascade of downstream signaling events.

Two major signaling pathways have been identified as key mediators of the biological effects of these compounds: the PI3K/Akt/ERK pathway and the IL-6/STAT3 pathway . The PI3K/Akt/ERK pathway is a central regulator of cell survival, proliferation, and apoptosis. H₂S donors have been shown to modulate the phosphorylation status of key proteins in this pathway, such as Akt and ERK, thereby influencing cell fate.[6] The IL-6/STAT3 pathway is critically involved in inflammation and cancer progression. This compound derivatives can interfere with this pathway by modulating the phosphorylation of STAT3, a key transcription factor that regulates the expression of genes involved in cell survival and proliferation.[7]

A significant outcome of the modulation of these signaling pathways is the induction of apoptosis in cancer cells. H₂S donors like SPRC have been demonstrated to induce a pro-apoptotic effect by upregulating the expression of pro-apoptotic proteins such as p53 and Bax, and by activating executioner caspases like caspase-3.[4][5]

Part 3: Application Notes & Protocols: A Practical Guide

This section provides detailed, step-by-step methodologies for investigating the biological activities of this compound and its derivatives.

Application Note 1: Assessing Anticancer Activity

Rationale: To evaluate the potential of this compound derivatives as anticancer agents, it is essential to assess their impact on cancer cell viability and their ability to induce apoptosis.

This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to measure the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Cancer cell line of interest (e.g., SGC-7901 gastric cancer cells)

  • Complete cell culture medium

  • This compound derivative stock solution (dissolved in a suitable solvent like DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of the this compound derivative in complete culture medium.

  • Remove the old medium from the wells and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used for the stock solution).

  • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium containing MTT.

  • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

This protocol describes a method to quantify the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.

Materials:

  • Cancer cell line

  • This compound derivative

  • Caspase-Glo® 3/7 Assay Reagent (Promega) or similar

  • White-walled 96-well plate

  • Luminometer

Procedure:

  • Seed cells in a white-walled 96-well plate and treat with the this compound derivative as described in the MTT assay protocol.

  • After the treatment period, equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.

  • Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.

  • Mix the contents of the wells by gentle shaking for 30 seconds.

  • Incubate the plate at room temperature for 1-2 hours.

  • Measure the luminescence of each well using a luminometer.

  • The luminescent signal is proportional to the amount of caspase activity.

Application Note 2: Investigating Neuroprotective Effects

Rationale: To assess the potential of this compound derivatives in treating neurodegenerative diseases, their ability to protect neuronal cells from neurotoxin-induced cell death can be evaluated. The human neuroblastoma SH-SY5Y cell line is a commonly used in vitro model for these studies.[8][9]

This protocol outlines a method to determine the neuroprotective effect of a this compound derivative against a neurotoxin, such as 6-hydroxydopamine (6-OHDA) or H₂O₂.[8]

Materials:

  • SH-SY5Y cells

  • Differentiation medium (e.g., DMEM/F12 with reduced serum and retinoic acid)

  • Neurotoxin (e.g., 6-OHDA or H₂O₂)

  • This compound derivative

  • MTT assay reagents (as in Protocol 1.1)

Procedure:

  • Differentiate SH-SY5Y cells by culturing them in differentiation medium for several days.

  • Seed the differentiated cells in a 96-well plate.

  • Pre-treat the cells with various concentrations of the this compound derivative for a specified period (e.g., 2 hours).

  • Induce neurotoxicity by adding the neurotoxin to the wells (co-treatment with the derivative). Include a control group with only the neurotoxin and a vehicle control group.

  • Incubate for the desired duration (e.g., 24 hours).

  • Assess cell viability using the MTT assay as described in Protocol 1.1.

  • An increase in cell viability in the derivative-treated groups compared to the neurotoxin-only group indicates a neuroprotective effect.

Application Note 3: Characterizing Signaling Pathway Modulation

Rationale: Understanding how this compound derivatives affect key signaling pathways is crucial for elucidating their mechanism of action. Western blotting is a powerful technique to analyze the phosphorylation status and total protein levels of key signaling molecules.

Materials:

  • Cell line of interest

  • This compound derivative

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-Akt, anti-total-Akt, anti-phospho-ERK, anti-total-ERK)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Treat cells with the this compound derivative for various time points or at different concentrations.

  • Lyse the cells and quantify the protein concentration.

  • Separate 20-40 µg of protein per lane on an SDS-PAGE gel.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Analyze the band intensities to determine the changes in protein phosphorylation.

This protocol is similar to Protocol 3.1, but uses primary antibodies specific for phosphorylated STAT3 (Tyr705 and Ser727) and total STAT3.[10][11]

Application Note 4: Measuring Hydrogen Sulfide Release

Rationale: To confirm that a this compound derivative acts as an H₂S donor, it is essential to measure the release of H₂S in a cellular context. The Methylene Blue assay is a classic and reliable colorimetric method for H₂S quantification.[4][5]

Materials:

  • Cell culture treated with the this compound derivative

  • Zinc acetate solution (1% w/v)

  • N,N-dimethyl-p-phenylenediamine sulfate solution (20 mM in 7.2 M HCl)

  • FeCl₃ solution (30 mM in 1.2 M HCl)

  • Trichloroacetic acid (TCA) solution (10% v/v)

  • Spectrophotometer

Procedure:

  • Collect 500 µL of the cell culture medium.

  • Immediately mix the medium with 250 µL of 1% zinc acetate to trap the H₂S as zinc sulfide.

  • Add 133 µL of the N,N-dimethyl-p-phenylenediamine sulfate solution, followed by 133 µL of the FeCl₃ solution.

  • Incubate the mixture at room temperature for 20 minutes in the dark.

  • Stop the reaction and precipitate proteins by adding 250 µL of 10% TCA.

  • Centrifuge the samples to pellet the precipitated protein.

  • Measure the absorbance of the supernatant at 670 nm.

  • Quantify the H₂S concentration using a standard curve prepared with NaHS.

Part 4: Data Interpretation and Visualization

Quantitative Data Summary

The following tables summarize some of the reported biological activities of this compound derivatives.

Table 1: In Vitro Anticancer Activity of S-Propargyl-Cysteine (SPRC)

Cell LineCancer TypeAssayConcentrationEffectReference
SGC-7901Gastric CancerCell Viability20-30 mM~50% inhibition[4][5]
SGC-7901Gastric CancerColony Formation1 µM, 10 µMSignificant suppression[4][5]
SGC-7901Gastric CancerCell Migration1 µM, 10 µMSignificant suppression[4][5]

Table 2: In Vivo Anticancer Activity of S-Propargyl-Cysteine (SPRC) in a Gastric Cancer Mouse Model

DosageAdministration RouteTreatment DurationEffect on Tumor GrowthReference
50 mg/kgIntraperitoneal injectionNot specified40-75% inhibition of tumor weight and volume[4][5]
100 mg/kgIntraperitoneal injectionNot specified40-75% inhibition of tumor weight and volume[4][5]
Signaling Pathway Diagrams

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways modulated by this compound derivatives.

PI3K_Akt_ERK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK PI3K PI3K RTK->PI3K ERK ERK RTK->ERK Akt Akt PI3K->Akt Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Proliferation Cell Proliferation & Survival ERK->Proliferation H2S_Donor This compound Derivative (H₂S Donor) H2S_Donor->Akt Modulates Phosphorylation H2S_Donor->ERK Modulates Phosphorylation

Caption: PI3K/Akt and ERK Signaling Pathways and their modulation by H₂S donors.

IL6_STAT3_Pathway cluster_extracellular_il6 Extracellular cluster_membrane_il6 Cell Membrane cluster_cytoplasm_il6 Cytoplasm cluster_nucleus_il6 Nucleus IL6 IL-6 IL6R IL-6 Receptor IL6->IL6R gp130 gp130 IL6R->gp130 JAK JAK gp130->JAK STAT3 STAT3 JAK->STAT3 pSTAT3 p-STAT3 STAT3->pSTAT3 Phosphorylation Gene_Expression Gene Expression (Survival, Proliferation) pSTAT3->Gene_Expression H2S_Donor_il6 This compound Derivative (H₂S Donor) H2S_Donor_il6->STAT3 Inhibits Phosphorylation

Caption: IL-6/STAT3 Signaling Pathway and its inhibition by H₂S donors.

Part 5: References

  • Gp130-mediated STAT3 activation by S-propargyl-cysteine, an endogenous hydrogen sulfide initiator, prevents doxorubicin-induced cardiotoxicity. Cell Death & Disease. [Link]

  • IC50 values for compounds 1 and 2 in various cancer cell lines and a normal intestinal epithelial cell line. ResearchGate. [Link]

  • H2S Donor, S-Propargyl-Cysteine, Increases CSE in SGC-7901 and Cancer-Induced Mice. PLoS ONE. [Link]

  • H2S donor, S-propargyl-cysteine, increases CSE in SGC-7901 and cancer-induced mice: evidence for a novel anti-cancer effect of endogenous H2S? PubMed. [Link]

  • Measurement of plasma hydrogen sulfide in vivo and in vitro. Nitric Oxide. [Link]

  • Neuroprotective effects of hydrogen sulfide and the underlying signaling pathways. Molecular Neurobiology. [Link]

  • tunable hydrolysis-based donors for intracellular H2S delivery - Supporting Information. Royal Society of Chemistry. [Link]

  • Hydrogen Sulfide (H2S) Colorimetric Assay Kit (Indirect Method). Elabscience. [Link]

  • Design, validation, and application of an enzyme coupled hydrogen sulfide detection assay. The Journal of Biological Chemistry. [Link]

  • Western blot analyses showing CG-dependent phosphorylation of ERK and... ResearchGate. [Link]

  • A, Western blotting results show phosphorylation of STAT3... ResearchGate. [Link]

  • STAT3 Post-Translational Modifications Drive Cellular Signaling Pathways in Prostate Cancer Cells. MDPI. [Link]

  • Quantification of total and phosphorylated STAT3 by calibrated western blotting. STAR Protocols. [Link]

  • IC50 (± Standard deviation (SD)) values of different cell lines-cytotoxicity assays. ResearchGate. [Link]

  • Hydrogen sulfide protects SH-SY5Y neuronal cells against d-galactose induced cell injury by suppression of advanced glycation end products formation and oxidative stress. PubMed. [Link]

  • Western blot analysis for ERK and MEK activation. The indicated CRC... ResearchGate. [Link]

  • In vitro neuroprotective effects of allicin on Alzheimer's disease model of neuroblastoma cell line. DergiPark. [Link]

  • Synthesis and neuroprotective effects of H2S-donor-peptide hybrids on hippocampal neuronal cells. PubMed. [Link]

  • Cytotoxic Activity and Quantitative Structure Activity Relationships of Arylpropyl Sulfonamides. Molecules. [Link]

  • Neuroprotective Effect of Epalrestat on Hydrogen Peroxide-Induced Neurodegeneration in SH-SY5Y Cellular Model. Journal of Microbiology and Biotechnology. [Link]

  • Western blot analysis of Akt and ERK1/2 monitored during co-IP... ResearchGate. [Link]

  • Cytotoxicity (IC50, µg/mL) of different tested compounds against human... ResearchGate. [Link]

  • Neuroprotective Effects of Photobiomodulation and Taurine on SH-SY5Y Cells. ResearchGate. [Link]

  • Western blot showed that both the total ERK protein level and the... ResearchGate. [Link]

  • cell lines ic50: Topics by Science.gov. Science.gov. [Link]

  • Hydrogen sulfide and cancer. Nitric Oxide. [Link]

  • Exploration of Benzenesulfonamide-Bearing Imidazole Derivatives Activity in Triple-Negative Breast Cancer and Melanoma 2D and 3D Cell Cultures. MDPI. [Link]

  • Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device. Oncology Letters. [Link]

Sources

Application Notes and Protocols: Dipropargyl Sulfide as a Precursor for Hydrogen Sulfide Donors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emerging Role of Hydrogen Sulfide in Therapeutics

Hydrogen sulfide (H₂S), once known primarily for its toxicity, is now recognized as a critical endogenous gasotransmitter, joining the ranks of nitric oxide (NO) and carbon monoxide (CO).[1][2] It plays a pivotal role in a wide array of physiological and pathological processes, including the regulation of vascular tone, inflammation, neurotransmission, and cellular protection.[1][2][3] The therapeutic potential of modulating H₂S levels has led to significant interest in the development of H₂S donor molecules.[2][4] These donors are essential tools for investigating the biological effects of H₂S and hold promise as novel therapeutic agents for cardiovascular diseases, inflammatory conditions, and neurodegenerative disorders.[4][5]

Among the various classes of H₂S donors, those that can be activated by specific cellular triggers offer a greater degree of control over the timing and location of H₂S release. This guide focuses on dipropargyl sulfide, a thiol-activated precursor for H₂S donation. Unlike simple sulfide salts that release H₂S instantaneously upon dissolution, this compound and related compounds are designed to release H₂S in response to the intracellular environment, particularly in the presence of thiols like glutathione (GSH).[6][7] This characteristic allows for more targeted and sustained H₂S delivery within biological systems.[8]

Chemical Properties and Mechanism of H₂S Release

This compound, also known as 3-(2-Propynylsulfanyl)-1-propyne or 4-thia-1,6-heptadiyne, is a sulfur-containing organic compound with the chemical formula C₆H₆S.[9][10] It is a liquid at room temperature and possesses two propargyl groups attached to a central sulfur atom.[9]

Key Properties of this compound:

PropertyValue
Molecular Formula C₆H₆S[9][10]
Molecular Weight 110.177 g/mol [10]
Appearance Light yellow to brown clear liquid[11]
CAS Number 13702-09-5[10]

The mechanism of H₂S release from this compound is predicated on its reaction with biological thiols. While the precise intermediates are a subject of ongoing research, the fundamental principle involves the nucleophilic attack of a thiol, such as the sulfhydryl group of cysteine or glutathione, on one of the propargyl groups. This initiates a cascade of reactions that ultimately leads to the liberation of hydrogen sulfide. This thiol-activated release mechanism is a key advantage, as it provides a degree of cellular specificity, given the high intracellular concentrations of glutathione.[6][7]

Diagram of the Proposed H₂S Release Mechanism:

H2S Release Mechanism Proposed Thiol-Activated H2S Release from this compound Dipropargyl_Sulfide This compound (C6H6S) Intermediate Thiol-Adduct Intermediate Dipropargyl_Sulfide->Intermediate Nucleophilic Attack Thiol Biological Thiol (e.g., Glutathione, Cysteine) Thiol->Intermediate H2S Hydrogen Sulfide (H2S) Intermediate->H2S Decomposition Byproducts Byproducts Intermediate->Byproducts

Caption: Proposed pathway for thiol-activated H₂S release from this compound.

Experimental Protocols

Protocol 1: Synthesis of this compound

Disclaimer: This protocol is for informational purposes and should be performed by qualified personnel in a certified laboratory, adhering to all safety regulations.

The synthesis of this compound can be achieved through the reaction of propargyl bromide with sodium sulfide.

Materials:

  • Propargyl bromide (80% solution in toluene)

  • Sodium sulfide nonahydrate (Na₂S·9H₂O)

  • Methanol

  • Dichloromethane

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve sodium sulfide nonahydrate in methanol.

  • Slowly add propargyl bromide solution to the stirring sodium sulfide solution at room temperature.

  • After the addition is complete, heat the reaction mixture to reflux and maintain for 2-3 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure using a rotary evaporator.

  • Partition the residue between dichloromethane and water.

  • Separate the organic layer and wash it sequentially with water and saturated aqueous ammonium chloride solution.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain crude this compound.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel.

Protocol 2: In Vitro H₂S Release Assay using Methylene Blue Method

The methylene blue assay is a classic and widely used colorimetric method for the quantification of sulfide.[12][13]

Materials:

  • This compound stock solution (in DMSO or ethanol)

  • Phosphate-buffered saline (PBS), pH 7.4

  • L-cysteine or Glutathione (GSH)

  • Zinc acetate solution (1% w/v)

  • N,N-dimethyl-p-phenylenediamine sulfate solution (in 7.2 M HCl)

  • Ferric chloride solution (in 1.2 M HCl)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a working solution of this compound in PBS.

  • In a 96-well microplate, add the this compound working solution to wells containing PBS and either L-cysteine or GSH at a desired final concentration. Include control wells without the thiol activator.

  • Incubate the plate at 37°C for a specified time course (e.g., 0, 30, 60, 120 minutes).

  • At each time point, stop the reaction by adding zinc acetate solution to trap the generated H₂S as zinc sulfide.

  • Add the N,N-dimethyl-p-phenylenediamine sulfate solution, followed by the ferric chloride solution to each well.

  • Allow the color to develop for 20-30 minutes at room temperature.

  • Measure the absorbance at 670 nm using a microplate reader.

  • Quantify the H₂S concentration by comparing the absorbance to a standard curve prepared with known concentrations of sodium hydrosulfide (NaHS).

Diagram of the Methylene Blue Assay Workflow:

Methylene_Blue_Assay Workflow for Methylene Blue H2S Assay cluster_prep Sample Preparation cluster_reaction Reaction & Detection Incubate Incubate this compound with Thiol (Cys/GSH) in PBS Trap_H2S Trap H2S with Zinc Acetate Incubate->Trap_H2S Add_Reagents Add N,N-dimethyl-p-phenylenediamine and Ferric Chloride Trap_H2S->Add_Reagents Color_Dev Methylene Blue Formation (Color Development) Add_Reagents->Color_Dev Measure_Abs Measure Absorbance at 670 nm Color_Dev->Measure_Abs

Caption: Step-by-step workflow of the methylene blue assay for H₂S quantification.

Protocol 3: Cellular Application and Assessment of H₂S-Mediated Effects

This protocol outlines a general approach for applying this compound to cell cultures and assessing a downstream biological effect, such as changes in cell viability or signaling pathways.

Materials:

  • Cell line of interest (e.g., human umbilical vein endothelial cells - HUVECs)

  • Complete cell culture medium

  • This compound stock solution (in sterile DMSO)

  • Reagents for the specific downstream assay (e.g., WST-1 for viability, antibodies for Western blotting)

  • Multi-well cell culture plates

Procedure:

  • Seed the cells in multi-well plates and allow them to adhere and grow to the desired confluency.

  • Prepare fresh dilutions of this compound in complete cell culture medium to achieve the desired final concentrations. Include a vehicle control (DMSO).

  • Remove the old medium from the cells and replace it with the medium containing this compound or the vehicle control.

  • Incubate the cells for the desired treatment period (e.g., 24 hours).

  • After incubation, proceed with the chosen downstream analysis. For example:

    • Cell Viability Assay (WST-1): Add WST-1 reagent to the wells, incubate, and measure the absorbance according to the manufacturer's protocol.[14]

    • Western Blot Analysis: Lyse the cells, quantify protein concentration, separate proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies against proteins of interest in a relevant signaling pathway (e.g., PI3K/Akt/mTOR or Nrf2/ARE pathways).[15]

    • Migration Assay: Use a transwell assay to assess the effect of this compound on cell migration.[14][16]

Applications in Research and Drug Development

This compound and other thiol-activated H₂S donors are valuable tools for:

  • Investigating H₂S Signaling Pathways: By providing a controlled source of H₂S, these compounds allow researchers to dissect the molecular mechanisms through which H₂S exerts its biological effects.[15]

  • Validating Therapeutic Targets: These donors can be used in various disease models to explore the therapeutic potential of H₂S donation. For example, studies have shown the anti-inflammatory and antiviral effects of thiol-activated H₂S donors in models of respiratory syncytial virus (RSV) infection.[8][17]

  • Drug Discovery and Lead Optimization: The propargyl sulfide scaffold can serve as a starting point for the design and synthesis of novel H₂S-releasing drugs with improved pharmacokinetic and pharmacodynamic properties.[4] Sulfur-containing motifs are prevalent in a wide range of FDA-approved drugs, highlighting their importance in medicinal chemistry.[18][19]

Handling and Safety Considerations

This compound is a flammable liquid and should be handled with appropriate safety precautions in a well-ventilated fume hood.[11] Keep it away from heat, sparks, and open flames.[20][21] Wear personal protective equipment, including safety goggles, gloves, and a lab coat.[22] Store the compound in a tightly sealed container in a cool, dry place.[20] Consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.[20][21]

References

  • Zhao, Y., Kang, J., et al. (2014). Thiol-Activated gem-Dithiols: A New Class of Controllable Hydrogen Sulfide Donors. Organic Letters. Available at: [Link]

  • Spurrell, D. R., et al. (2018). Thiol-Activated Hydrogen Sulfide Donors Antiviral and Anti-Inflammatory Activity in Respiratory Syncytial Virus Infection. Viruses. Available at: [Link]

  • Zhao, Y., et al. (2014). Thiol-Activated gem-Dithiols: A New Class of Controllable Hydrogen Sulfide Donors. Organic Letters. Available at: [Link]

  • Spurrell, D. R., et al. (2018). Thiol-Activated Hydrogen Sulfide Donors Antiviral and Anti-Inflammatory Activity in Respiratory Syncytial Virus Infection. MDPI. Available at: [Link]

  • Bibli, A. R., et al. (2019). Activatable Small-Molecule Hydrogen Sulfide Donors. PubMed Central. Available at: [Link]

  • Chemos GmbH & Co.KG. Safety Data Sheet: Dipropyl sulfide. Available at: [Link]

  • Li, H., et al. (2022). The Therapeutic Potential of Hydrogen Sulfide and Its Donors: A New Discovery in Vascular Diseases. PubMed Central. Available at: [Link]

  • Zhang, Y., et al. (2016). S-Propargyl-Cysteine, a Novel Hydrogen Sulfide Donor, Inhibits Inflammatory Hepcidin and Relieves Anemia of Inflammation by Inhibiting IL-6/STAT3 Pathway. PubMed. Available at: [Link]

  • Chen, Y., et al. (2023). Hydrogen Sulfide: Recent Development of Its Dual Donors and Hybrid Drugs. PubMed Central. Available at: [Link]

  • Agency for Toxic Substances and Disease Registry (2016). TOXICOLOGICAL PROFILE FOR HYDROGEN SULFIDE AND CARBONYL SULFIDE. NCBI Bookshelf. Available at: [Link]

  • Mishan, M. A., et al. (2019). Fluorescent Probes and Selective Inhibitors for Biological Studies of Hydrogen Sulfide- and Polysulfide-Mediated Signaling. PubMed Central. Available at: [Link]

  • Organic Syntheses Procedure. 2,3-dibromo-1-(phenylsulfonyl)-1-propene. Available at: [Link]

  • Martelli, A., et al. (2021). H2S Donors and Their Use in Medicinal Chemistry. PubMed Central. Available at: [Link]

  • KECO (2023). Exploring Different Hydrogen Sulfide (H2S) Analysis Methods. KECO. Available at: [Link]

  • Kim, D., et al. (2021). Analytical Methods for Detection of Gasotransmitter Hydrogen Sulfide Released from Live Cells. SciSpace. Available at: [Link]

  • Agency for Toxic Substances and Disease Registry (2016). Table 7-3, Analytical Methods for Determining Hydrogen Sulfide and Sulfide in Environmental Samples. NCBI. Available at: [Link]

  • Li, J., et al. (2021). Hydrogen sulfide alleviates apoptosis and autophagy induced by beryllium sulfate in 16HBE cells. PubMed. Available at: [Link]

  • NIST. This compound. NIST WebBook. Available at: [Link]

  • Su, Y., et al. (2020). Hydrogen sulfide reduces the activity of human endothelial cells. PubMed. Available at: [Link]

  • Chen, Y., et al. (2023). Prodrugs of sulfide and persulfide species: Implications in their different pharmacological activities. PubMed. Available at: [Link]

  • Wei, Y., et al. (2022). Intracellular H2S production is an autophagy dependent adaptive response to DNA damage. PubMed Central. Available at: [Link]

  • Kumar, R., et al. (2019). Pharmaceutical and medicinal significance of sulfur (SVI)-Containing motifs for drug discovery: A critical review. PubMed Central. Available at: [Link]

  • Wang, Y., et al. (2022). The potential role of hydrogen sulfide in regulating macrophage phenotypic changes via PINK1/parkin-mediated mitophagy in sepsis-related cardiorenal syndrome. Taylor & Francis Online. Available at: [Link]

  • Tang, G., et al. (2018). The Drug Developments of Hydrogen Sulfide on Cardiovascular Disease. PubMed. Available at: [Link]

  • ResearchGate. Analytical Strategies for the Detection of Sulfide: A Review. Available at: [Link]

  • Alvarez, G., et al. (2024). Impact of Reactive Sulfur Species on Entamoeba histolytica: Modulating Viability, Motility, and Biofilm Degradation Capacity. MDPI. Available at: [Link]

  • Toxicology Reports. (2022). Investigations into hydrogen sulfide-induced suppression of neuronal activity in vivo and calcium dysregulation in vitro. bioRxiv. Available at: [Link]

  • Li, Z., et al. (2018). Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry. PubMed Central. Available at: [Link]

  • Organic Syntheses Procedure. DI-o-NITROPHENYL DISULFIDE. Available at: [Link]

  • Organic Syntheses Procedure. Disulfide, diphenyl. Available at: [Link]

  • Xian, M., et al. (2015). Trapping Hydrogen Sulfide (H2S) with Diselenides: The Application in the Design of Fluorescent Probes. PubMed Central. Available at: [Link]

  • ResearchGate. Prodrugs of hydrogen sulfide and related sulfur species: recent development. Available at: [Link]

  • Organic Syntheses Procedure. diphenyl sulfide. Available at: [Link]

  • ResearchGate. (2015). Using hydrogen sulfide to design and develop drugs. Available at: [Link]

Sources

Application Notes & Protocols: Dipropargyl Sulfide as a Versatile Scaffold for Novel Drug Candidates

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Abstract

Dipropargyl sulfide (DPS), a symmetrical molecule featuring a central sulfur atom flanked by two reactive propargyl groups, is emerging as a powerful and versatile building block in medicinal chemistry. Its unique architecture allows for the strategic synthesis of complex heterocyclic compounds and novel molecular scaffolds with significant therapeutic potential. The terminal alkyne functionalities serve as key reactive handles for a variety of transformations, including cycloadditions, coupling reactions, and multicomponent reactions. This guide provides an in-depth exploration of the utility of this compound in the synthesis of innovative drug candidates, complete with detailed experimental protocols and an analysis of the rationale behind synthetic strategies. We will delve into its application in the development of anticancer and antimicrobial agents, underscoring the vast potential of this readily accessible building block.

Introduction: The Strategic Value of this compound in Drug Discovery

The quest for novel chemical entities with improved therapeutic profiles is a central challenge in drug discovery. The molecular architecture of a lead compound is paramount to its efficacy, selectivity, and pharmacokinetic properties. Sulfur-containing compounds have a long and storied history in medicine, with many FDA-approved drugs incorporating sulfur-based functional groups.[1][2][3] The sulfide linkage, in particular, can impart desirable physicochemical properties, including improved metabolic stability and lipophilicity.

This compound, S(CH₂C≡CH)₂, presents a unique opportunity for synthetic chemists. Its C2 symmetry and bifunctional nature, with two terminal alkynes, make it an ideal starting point for creating diverse molecular libraries. The propargyl moiety itself is a key pharmacophore found in numerous biologically active compounds, including potent anticancer agents.[4] The presence of two such groups in a single, compact molecule allows for:

  • Construction of Novel Heterocycles: The two alkyne terminals can be "stitched" together through various cyclization strategies to form unique sulfur-containing heterocyclic systems.[5][6]

  • Synthesis of Bivalent Ligands: The two ends of the molecule can be functionalized to interact with two separate binding sites on a biological target or to bridge two different targets.

  • Participation in Multicomponent Reactions: Each alkyne can participate in reactions that rapidly build molecular complexity, such as the A³ (aldehyde-amine-alkyne) coupling reaction.[4]

This guide will illuminate the practical applications of this compound in the synthesis of potential therapeutic agents, providing both the "how" and the "why" for researchers in the field.

Synthetic Pathways and Therapeutic Applications

The reactivity of this compound can be harnessed to create a variety of molecular scaffolds with potential applications in oncology and infectious diseases. Below, we outline key synthetic strategies and the therapeutic rationale behind them.

Synthesis of Sulfur-Containing Heterocycles for Anticancer Therapy

Heterocyclic compounds form the backbone of a vast number of pharmaceuticals.[7][8] By using this compound as a starting material, novel sulfur-containing heterocycles with potential anticancer activity can be synthesized. The general strategy involves the cyclization of the two propargyl groups, often after an initial reaction to introduce additional functionality.

A powerful approach is the use of transition-metal-catalyzed cyclization reactions. For instance, a palladium-catalyzed reaction with an appropriate coupling partner could lead to the formation of a thiophene or a related sulfur-containing ring system. The resulting scaffold can then be further functionalized to optimize its interaction with cancer-specific targets.

Workflow for Heterocycle Synthesis from this compound

G cluster_start Starting Material cluster_intermediate Intermediate Scaffolds cluster_final Final Drug Candidates DPS This compound Coupling Coupling Reaction (e.g., Sonogashira) DPS->Coupling Cycloaddition [2+2+2] Cycloaddition DPS->Cycloaddition MCR Multicomponent Reaction (e.g., A³ Coupling) DPS->MCR Functionalized_DPS Functionalized Acyclic Intermediate Coupling->Functionalized_DPS Heterocycle Novel Sulfur Heterocycles Cycloaddition->Heterocycle Bis_propargylamine Bis-propargylamine Derivatives MCR->Bis_propargylamine Functionalized_DPS->Heterocycle Intramolecular Cyclization

Caption: Synthetic strategies using this compound.

Synthesis of Bis-propargylamine Derivatives as Antimicrobial Agents

Propargylamines are a class of compounds known for their diverse biological activities, including antimicrobial properties. The A³ coupling reaction is a highly efficient one-pot synthesis of propargylamines from an aldehyde, an amine, and a terminal alkyne. This compound, with its two terminal alkynes, can undergo a double A³ coupling to yield novel bis-propargylamine structures.

This strategy allows for the rapid generation of a library of compounds with varying substituents, which can then be screened for antimicrobial activity against a panel of pathogenic bacteria and fungi. The resulting molecules possess a flexible sulfide linker, which may allow the two propargylamine moieties to adopt an optimal conformation for interacting with their biological target.

Detailed Experimental Protocols

The following protocols are provided as examples of how this compound can be utilized in the synthesis of novel compounds. Standard laboratory safety procedures should be followed at all times.

Protocol 1: Synthesis of a Novel Bis-propargylamine via Double A³ Coupling

Objective: To synthesize a novel bis-propargylamine derivative from this compound, formaldehyde, and piperidine.

Rationale: This protocol utilizes the highly efficient A³ coupling reaction to functionalize both alkyne terminals of this compound in a single step. Piperidine is chosen as the amine component due to its frequent appearance in bioactive molecules. Formaldehyde is the simplest aldehyde and serves as a straightforward C1 source.

Materials:

  • This compound (1 eq.)

  • Piperidine (2.2 eq.)

  • Formaldehyde (37% in water, 2.5 eq.)

  • Copper(I) iodide (CuI) (10 mol%)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask charged with a magnetic stir bar, add this compound (1 eq.) and dichloromethane.

  • Add piperidine (2.2 eq.) to the solution and stir for 5 minutes at room temperature.

  • Add formaldehyde (2.5 eq.) and copper(I) iodide (10 mol%) to the reaction mixture.

  • Stir the reaction at room temperature for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous NaHCO₃.

  • Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired bis-propargylamine.

Self-Validation:

  • Characterization: The structure of the purified product should be confirmed by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

  • Purity Assessment: The purity of the final compound should be assessed by high-performance liquid chromatography (HPLC).

Protocol 2: Proposed Synthesis of a Thieno[2,3-c]thiopyran Scaffold

Objective: To synthesize a novel fused heterocyclic system from this compound.

Rationale: This proposed two-step synthesis first uses a Sonogashira coupling to introduce aromatic functionality, followed by a base-mediated intramolecular cyclization to construct the fused ring system. This creates a rigid scaffold that can be further elaborated.

Step 1: Double Sonogashira Coupling

  • In a Schlenk flask, dissolve this compound (1 eq.) and 2-iodothiophene (2.2 eq.) in a mixture of toluene and triethylamine.

  • Degas the solution with argon for 20 minutes.

  • Add Pd(PPh₃)₄ (5 mol%) and CuI (10 mol%) to the reaction mixture.

  • Heat the reaction to 70 °C and stir for 24 hours.

  • After cooling to room temperature, filter the mixture through a pad of Celite and concentrate the filtrate.

  • Purify the crude product by column chromatography to yield the bis(thienylalkynyl) sulfide intermediate.

Step 2: Intramolecular Cyclization

  • Dissolve the intermediate from Step 1 in a suitable solvent such as DMF.

  • Add a strong base, such as sodium hydride (NaH), portion-wise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Carefully quench the reaction with water and extract the product with ethyl acetate.

  • Dry the organic layer, concentrate, and purify by chromatography to obtain the thieno[2,3-c]thiopyran derivative.

Self-Validation:

  • Characterization: Confirm the structure of the intermediate and the final cyclized product using ¹H NMR, ¹³C NMR, and HRMS.

  • Purity Assessment: Assess the purity of the final compound using HPLC.

Data Summary and Potential Biological Activity

The compounds synthesized from this compound can be screened against a variety of biological targets. The table below summarizes the classes of compounds and their potential therapeutic applications.

Compound ClassSynthetic StrategyPotential Therapeutic ApplicationKey References
Bis-propargylaminesDouble A³ CouplingAntimicrobial, Anticancer[4]
Thieno[c]thiophenesCyclizationAnticancer, Anti-inflammatory[5][6]
Fused Pyridines[2+2+2] CycloadditionCNS disorders, Anticancer[9]
Bis-triazolesDouble Click ChemistryAntimicrobial, AntiviralN/A

Conclusion and Future Directions

This compound is a cost-effective and highly versatile building block with significant untapped potential in drug discovery. Its ability to participate in a wide range of chemical transformations allows for the efficient synthesis of novel and diverse molecular scaffolds. The protocols and strategies outlined in this guide provide a starting point for researchers to explore the utility of this compound in their own drug development programs.

Future work in this area could focus on expanding the library of this compound derivatives through combinatorial chemistry approaches, as well as exploring its use in the synthesis of natural product analogues. Furthermore, the development of enantioselective synthetic methods will be crucial for accessing chiral drug candidates with improved therapeutic indices. The continued exploration of this compound chemistry promises to yield a new generation of innovative therapeutic agents.

References

  • del Piccolo, C. N., et al. (2020). Synthesis of propargylamines via the A3 multicomponent reaction and their biological evaluation as potential anticancer agents. Organic & Biomolecular Chemistry, 18(13), 2475–2486. [Link]

  • Synthesis of Heterocycles by Using Propargyl Compounds as Versatile Synthons. (n.d.). ResearchGate. [Link]

  • Design and Synthesis of Novel Antimicrobial Agents. (2023). PubMed Central. [Link]

  • Synthesis and In Vitro Evaluation as Potential Anticancer and Antioxidant Agents of Diphenylamine-Pyrrolidin-2-one-Hydrazone Derivatives. (2023). PubMed Central. [Link]

  • Nagham, M. J., et al. (2018). Synthesis of Sulfur Heterocyclic Compounds and Study of Expected Biological Activity. Research Journal of Pharmacy and Technology. [Link]

  • Scott, J. D., & Williams, D. R. (2015). Modern advances in heterocyclic chemistry in drug discovery. Organic & Biomolecular Chemistry. [Link]

  • Greener Synthesis of Antiproliferative Furoxans via Multicomponent Reactions. (2022). PubMed Central. [Link]

  • New Anticancer Agents: Design, Synthesis and Evaluation. (2023). MDPI. [Link]

  • Heterocyclic Compounds in Drug Development: A Medicinal Chemistry Perspective Review. (2025). International Journal of Advances in Engineering and Management. [Link]

  • Researchers synthesize potential drugs with anti-cancer effects. (2021). News-Medical.Net. [Link]

  • Synthesis of S-Heterocycles. (n.d.). Organic Chemistry Portal. [Link]

  • Lo, K. K., et al. (2018). Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. Molecules. [Link]

  • Feng, M., et al. (2016). Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry. Current Topics in Medicinal Chemistry. [Link]

  • Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry. (n.d.). Bentham Science. [Link]

  • Pharmaceutical and medicinal significance of sulfur (SVI)-Containing motifs for drug discovery: A critical review. (2020). PubMed Central. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Side Reactions in the Synthesis of Dipropargyl Sulfide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of dipropargyl sulfide. This resource is designed for researchers, chemists, and drug development professionals who utilize this versatile building block. This compound is a key intermediate due to its two terminal alkyne functionalities, which are amenable to a wide range of transformations, most notably in "click chemistry" and materials science.

The most common and reliable synthetic routes involve the reaction of a propargyl halide with a suitable sulfur source, such as sodium sulfide or, more conveniently, thiourea.[1][2] While theoretically straightforward, this synthesis is often plagued by side reactions that can drastically reduce yields and complicate purification. This guide provides in-depth, field-proven insights to help you identify, understand, and mitigate these common issues.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the synthesis, presented in a question-and-answer format.

Q1: My reaction mixture has turned into a dark, insoluble tar, and my product yield is negligible. What's causing this?

Symptom: Formation of a dark brown or black, sticky, and often insoluble solid that complicates stirring and workup. TLC analysis shows baseline streaking with little to no product spot.

Probable Cause: Base-Catalyzed Polymerization/Oligomerization

This is the most common and destructive side reaction. Propargyl compounds are susceptible to polymerization, especially under basic conditions and at elevated temperatures.[3] The terminal alkyne's acidic proton can be abstracted by the base, generating a propargyl anion. This anion can then initiate a chain reaction with other propargyl halide molecules, leading to complex, high-molecular-weight oligomers and polymers.

Causality & Mechanism:

The choice and stoichiometry of the base are critical. Strong bases like sodium hydride (NaH) or excess sodium hydroxide (NaOH) can readily deprotonate the terminal alkyne, initiating an anionic polymerization cascade. Even milder bases like potassium carbonate (K₂CO₃) can promote this side reaction if the reaction temperature is too high.[4]

G start Propargyl Halide + Strong Base (B⁻) anion Propargyl Anion (HC≡C-CH₂⁻) start->anion Deprotonation of Alkyne initiation Initiation dimer Dimer Anion anion->dimer SN2 Attack on Propargyl Halide propagation Propagation trimer Trimer Anion dimer->trimer Further Attack polymer Insoluble Polymer/Tar trimer->polymer ...

Caption: Base-induced polymerization pathway.

Troubleshooting & Optimization:

  • Choice of Base: Switch to a milder, non-nucleophilic base. Potassium carbonate (K₂CO₃) is often sufficient. If using thiourea, the base is primarily for the hydrolysis of the isothiouronium salt; ensure it is not in large excess.

  • Temperature Control: Maintain a low reaction temperature. Start the reaction at 0 °C and allow it to slowly warm to room temperature. Avoid heating unless absolutely necessary.

  • Order of Addition: Add the base slowly and portion-wise to the solution of the propargyl halide and sulfur source. This prevents a localized high concentration of base.

  • Solvent: Use a sufficient volume of an appropriate aprotic polar solvent (e.g., DMF, acetonitrile) to keep all reactants properly solvated and minimize localized heating.[4]

Q2: My NMR and Mass Spec data show a byproduct with the same mass as my product, but the spectra are wrong. What is it?

Symptom: Mass spectrometry (GC-MS or LC-MS) shows a peak with the correct mass-to-charge ratio (m/z ≈ 110.02 for C₆H₆S) but the ¹H NMR shows complex signals in the 5.0-6.0 ppm range instead of the expected triplet for the alkyne proton (~2.5 ppm) and doublet for the methylene protons (~3.4 ppm).

Probable Cause: Isomerization to Allenic or Cumulenic Sulfides

Propargyl systems can rearrange to their more stable allenic isomers under certain conditions, particularly with specific bases or solvents.[4] The product, this compound, could isomerize to propargyl allenyl sulfide or even di-allenyl sulfide. These isomers have the same mass but vastly different NMR spectra.

Causality & Mechanism:

This prototropic rearrangement is base-catalyzed. The base abstracts a proton, leading to a resonance-stabilized anion that can be protonated at a different position to form the allene.

G propargyl This compound intermediate Deprotonated Intermediate (Resonance Stabilized) propargyl->intermediate + B⁻ - BH intermediate->propargyl + BH - B⁻ allenyl Propargyl Allenyl Sulfide (Isomer) intermediate->allenyl + BH - B⁻ (at different carbon)

Caption: Isomerization from propargyl to allenyl sulfide.

Troubleshooting & Optimization:

  • Solvent Choice: The choice of solvent can significantly influence this side reaction. Aprotic polar solvents like DMF or acetonitrile are generally preferred over protic solvents or those that can facilitate isomerization.

  • Base Selection: Use the mildest base possible that still promotes the desired reaction. Avoid overly strong bases like alkoxides (e.g., t-BuOK) unless isomerization is the desired outcome.

  • Workup Conditions: During workup, avoid prolonged exposure to basic conditions. Neutralize the reaction mixture promptly with a mild acid (e.g., dilute HCl, NH₄Cl solution) once the reaction is complete.

Q3: I'm using the thiourea method and have isolated a byproduct with a mass of ~142 (C₆H₆S₂). What is this?

Symptom: A significant byproduct is observed, which upon characterization is identified as dipropargyl disulfide.

Probable Cause: Oxidative Dimerization of the Thiol Intermediate

The synthesis of thioethers from thiourea and alkyl halides proceeds through an S-alkylisothiouronium salt intermediate.[5] This salt is then hydrolyzed (often with a base) to release the corresponding thiol (propargyl mercaptan in this case). This thiol intermediate is highly susceptible to oxidation, especially in the presence of atmospheric oxygen, leading to the formation of the corresponding disulfide.[6]

Causality & Mechanism:

The propargyl mercaptan intermediate is nucleophilic and attacks a second molecule of propargyl halide to form the desired thioether. However, if oxygen is present, two thiol molecules can be oxidized to form a disulfide bond.

G cluster_main Main Pathway cluster_side Side Reaction thiol Propargyl Mercaptan (R-SH) product This compound (R-S-R) thiol->product + Propargyl Halide - HX thiol2 2x Propargyl Mercaptan (2 R-SH) disulfide Dipropargyl Disulfide (R-S-S-R) thiol2->disulfide [O] (Air) - H₂O

Caption: Competition between thioether and disulfide formation.

Troubleshooting & Optimization:

  • Inert Atmosphere: This is the most effective solution. Conduct the reaction under an inert atmosphere of nitrogen or argon to exclude oxygen.

  • Degas Solvents: Before use, thoroughly degas all solvents by bubbling nitrogen or argon through them or by using a freeze-pump-thaw cycle.

  • Reaction Stoichiometry: Ensure that at least two equivalents of the propargyl halide are used for every one equivalent of thiourea. This ensures there is sufficient electrophile present to react with the thiol intermediate as it forms, outcompeting the oxidation pathway.[6]

Frequently Asked Questions (FAQs)

FAQ 1: What is the optimal sulfur source for synthesizing this compound: sodium sulfide (Na₂S) or thiourea?

Both can be effective, but they have different practical considerations.

FeatureSodium Sulfide (Na₂S)Thiourea
Handling Highly hygroscopic, often comes as hydrated salts with variable water content. Can be difficult to handle.Stable, crystalline, odorless solid. Easy to weigh and handle.[1]
Byproducts The intermediate, sodium propargylthiolate, is highly malodorous and toxic.The isothiouronium salt intermediate is odorless. The thiol is formed in situ, minimizing odor issues.[1]
Reaction Control Can be vigorous. The high basicity of Na₂S can promote polymerization.Generally proceeds more controllably via the isothiouronium salt, allowing for milder conditions.[5][7]
Recommendation Viable, but less convenient. Requires stringent anhydrous and inert conditions.Highly Recommended. It is safer, more user-friendly, and generally provides better control over side reactions.[1]

FAQ 2: How critical are the choices of base and solvent?

Extremely critical. As detailed in the troubleshooting guide, they directly influence the three major side reactions:

  • Base: A strong base (NaH, NaOH) promotes polymerization. A mild base (K₂CO₃, NaHCO₃) is preferred. The base's role is to facilitate the final S_N2 reaction or hydrolyze the intermediate, not to generate a large standing concentration of reactive anions.[4]

  • Solvent: An aprotic polar solvent (DMF, ACN, THF) is essential to solvate the reactants and facilitate the S_N2 mechanism. The wrong solvent can lead to poor solubility, slow reaction rates, and promote isomerization.[4]

FAQ 3: Can I use propargyl alcohol directly for this synthesis?

Directly substituting propargyl alcohol is generally not feasible under these conditions because the hydroxyl group is a very poor leaving group.[8] It must first be activated. Common strategies include:

  • Conversion to a Halide: Reacting the alcohol with PBr₃ or SOCl₂ to form propargyl bromide or chloride.

  • Conversion to a Sulfonate Ester: Reacting the alcohol with tosyl chloride (TsCl) or mesyl chloride (MsCl) to form propargyl tosylate or mesylate, which are excellent leaving groups.[4]

Attempting the reaction with the alcohol directly will likely result in no reaction or a complex mixture from undesired side reactions if harsh conditions are used.

Optimized Experimental Protocol (Thiourea Method)

This protocol is designed to minimize the side reactions discussed above.

Materials:

  • Propargyl bromide (80% in toluene, handle in a fume hood)

  • Thiourea

  • Potassium Carbonate (K₂CO₃), finely ground

  • Acetonitrile (ACN), anhydrous and degassed

  • Deionized Water, degassed

  • Diethyl ether or Ethyl acetate

  • Brine (saturated NaCl solution)

  • Magnesium Sulfate (MgSO₄), anhydrous

Procedure:

  • Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet. Maintain a positive pressure of nitrogen throughout the reaction.

  • Initial Charge: To the flask, add thiourea (1.0 eq) and anhydrous, degassed acetonitrile (approx. 0.2 M concentration relative to thiourea). Cool the resulting suspension to 0 °C in an ice bath.

  • Addition of Propargyl Bromide: Add propargyl bromide (2.1 eq) dropwise to the stirred suspension over 20-30 minutes, ensuring the internal temperature does not rise above 5 °C.

  • Formation of Isothiouronium Salt: Allow the mixture to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 3-4 hours. Monitor the consumption of thiourea by TLC.

  • Thioether Formation: Once the salt formation is complete, re-cool the mixture to 0 °C. In a separate flask, dissolve potassium carbonate (2.2 eq) in a minimal amount of degassed water to form a solution. Add this basic solution dropwise to the reaction mixture over 30 minutes.

  • Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight (12-16 hours). Monitor the formation of the product by TLC or GC-MS.

  • Workup: Quench the reaction by adding cold deionized water. Transfer the mixture to a separatory funnel and extract three times with diethyl ether or ethyl acetate.

  • Washing: Combine the organic layers and wash sequentially with deionized water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude oil should be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure this compound.

References

  • Manivel, P., et al. (2013). Thiourea mediated regioselective synthesis of symmetrical and unsymmetrical diversified thioetheres. Slideshare. Retrieved from [Link]

  • Yadav, R., et al. (2021). One-pot synthesis of thioethers from indoles and p-quinone methides using thiourea as a sulfur source. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Monfared, A., et al. (2019). Odorless, convenient and one-pot synthesis of thioethers from organic halides and thiourea. Journal of Sulfur Chemistry. Retrieved from [Link]

  • Manivel, P., et al. (2013). Thiourea-Mediated Regioselective Synthesis of Symmetrical and Unsymmetrical Diversified Thioethers. The Journal of Organic Chemistry. Retrieved from [Link]

  • Royal Society of Chemistry. (2018). Scope and advances in the catalytic propargylic substitution reaction. Retrieved from [Link]

  • Trofimov, B. A., et al. (2007). Propargyloxy- and allenyloxymethylferrocenes: Synthesis and oligomerization. ResearchGate. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of sulfides (thioethers) and derivatives. Retrieved from [Link]

Sources

Technical Support Center: Purification of Crude Dipropargyl Sulfide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of crude dipropargyl sulfide (C₆H₆S). This resource is designed for researchers, scientists, and drug development professionals to provide practical, field-proven insights into overcoming common challenges encountered during the purification of this versatile building block. This guide moves beyond simple protocols to explain the causality behind experimental choices, ensuring you can adapt and troubleshoot effectively.

Safety First: Handling this compound

Before beginning any purification protocol, it is critical to understand and mitigate the risks associated with this compound and the solvents used.

Question: What are the primary hazards of this compound and what precautions are mandatory?

Answer: this compound is a flammable liquid and vapor and causes skin and serious eye irritation.[1] Safe handling is paramount to prevent accidents and exposure.

Mandatory Safety Precautions:

  • Ventilation: Always handle this compound in a certified chemical fume hood to avoid inhalation of vapors.[2][3]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (inspect before use), safety glasses with side shields or goggles, and a flame-retardant lab coat.[3]

  • Ignition Sources: This compound is flammable.[1] Keep it away from heat, sparks, open flames, and hot surfaces.[2][4] Use explosion-proof electrical and lighting equipment.[3]

  • Static Discharge: Take precautionary measures against static discharge. Ensure all containers and receiving equipment are properly grounded/bonded.[4]

  • Storage: Store in a cool, dry, well-ventilated area in a tightly closed container, away from incompatible materials like strong oxidizing agents.[2]

  • Spill & Waste: Have a spill kit ready. Absorb spills with inert material (e.g., sand, vermiculite) and collect for disposal.[5] All waste must be handled in accordance with local, state, and federal regulations.[5]

Purification Strategy Overview

A successful purification begins with a clear strategy. The choice of method depends on the scale of your reaction, the nature of the impurities, and the required final purity.

Purification_Workflow cluster_start Crude Product Analysis cluster_pretreatment Pre-Treatment (Optional) cluster_main_purification Primary Purification cluster_end Final Analysis & Storage Crude Crude this compound TLC Initial TLC/GC Analysis Crude->TLC Identify impurity profile Wash Aqueous Wash / Extraction TLC->Wash If salts or water-soluble impurities present Distill Vacuum Distillation (for thermal stability) TLC->Distill If no wash needed Chrom Flash Chromatography (for non-volatile impurities) TLC->Chrom If no wash needed Dry Drying (e.g., MgSO₄) Wash->Dry Dry->Distill For large scale or volatile impurities Dry->Chrom For small scale or polar impurities Analysis Purity Confirmation (GC, NMR) Distill->Analysis Chrom->Analysis Pure Pure this compound Analysis->Pure

Caption: General purification workflow for crude this compound.

Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding impurities and the selection of a purification method.

Question: What are the most common impurities I should expect in my crude this compound?

Answer: The impurity profile depends heavily on the synthetic route (e.g., from propargyl halide and a sulfide source). Common impurities may include:

  • Unreacted Starting Materials: Such as propargyl alcohol or propargyl bromide.

  • Solvent Residue: Dichloromethane, THF, etc., used during the reaction.

  • Side-Products:

    • Dipropargyl disulfide: Formed by oxidation of any intermediate thiol species.

    • Polymeric materials: Propargyl compounds can be prone to polymerization, especially when heated or exposed to certain metals.

    • Elemental Sulfur: Can be present from side reactions involving the sulfide reagent.[6]

  • Inorganic Salts: Such as sodium bromide or sodium chloride, which should be removed before distillation.

Question: Should I use distillation or chromatography?

Answer: This is a critical decision that depends on several factors. The following table summarizes the key considerations:

FeatureVacuum DistillationFlash Column Chromatography
Best For Larger scales (>5 g); separating compounds with significantly different boiling points.Smaller scales (<5-10 g); separating compounds with different polarities, especially non-volatile impurities.
Advantages Scalable, efficient for volatile impurities, often results in very high purity.Excellent for removing polar or non-volatile impurities (polymers, baseline material); high resolution.
Disadvantages Risk of thermal decomposition/polymerization of the product.[7] Requires specialized glassware. Not effective for impurities with similar boiling points.Can be labor-intensive and time-consuming. Risk of product decomposition on silica gel. Uses large volumes of solvent.
Typical Purity >98%>95%

Troubleshooting Guides

This section provides in-depth solutions to specific problems you may encounter during purification.

Vacuum Distillation

Question: My product is turning dark brown/black in the distillation flask and my yield is very low. What is happening and how can I fix it?

Answer: This is a classic sign of thermal decomposition or polymerization. Propargyl-containing compounds can be thermally sensitive.

Causality: At elevated temperatures, the triple bonds in this compound can react, leading to oligomerization and polymerization, often catalyzed by trace metal impurities or acidic/basic residues.

Solutions:

  • Reduce the Temperature: The most critical parameter is the distillation pot temperature. Use a high-quality vacuum pump to achieve a lower pressure (<1 mmHg if possible), which will significantly lower the boiling point.

  • Ensure an Inert System: Remove all inorganic salts with an aqueous wash and thoroughly dry the crude material before distilling. Any residual acid or base can catalyze decomposition.

  • Use a Vigorous Stir Bar: A running stir bar ensures smooth boiling and prevents bumping and localized overheating.

  • Work Quickly: Do not heat the material for longer than necessary. Prepare your receiving flasks and cooling bath in advance.

Distillation_Troubleshooting start Low Yield / Dark Residue in Distillation Pot check_temp Is Pot Temperature >150°C? start->check_temp check_vac Is Vacuum Pressure High (>5 mmHg)? check_temp->check_vac No sol_temp Action: Improve Vacuum (Check for leaks, use better pump) check_temp->sol_temp Yes check_impurities Were Salts Removed Beforehand? check_vac->check_impurities No check_vac->sol_temp Yes sol_wash Action: Perform Aqueous Wash and Dry Crude Product check_impurities->sol_wash No success Problem Solved: Clean Distillation check_impurities->success Yes sol_temp->success sol_wash->success

Caption: Troubleshooting logic for decomposition during distillation.

Flash Column Chromatography

Question: My product is streaking badly on the TLC plate and seems to be decomposing on the column. How can I improve my chromatographic purification?

Answer: Streaking and decomposition on silica gel are common issues with sensitive compounds like sulfides and alkynes.

Causality: Silica gel is weakly acidic and can catalyze the decomposition of acid-sensitive compounds. The high surface area can also lead to irreversible adsorption or reaction. Sulfides can also oxidize to sulfoxides on the silica surface.

Solutions:

  • Deactivate the Silica: Pre-treat your silica gel. You can create a slurry of silica in your eluent and add 1% triethylamine (or another volatile base like pyridine) to neutralize the acidic sites. This is highly effective for basic or acid-sensitive compounds.[8]

  • Optimize the Solvent System:

    • Start with a non-polar eluent like hexanes or petroleum ether and gradually add a more polar solvent like ethyl acetate or dichloromethane. A common starting point for a compound like this compound would be 98:2 Hexanes:Ethyl Acetate.

    • Avoid highly polar or reactive solvents like methanol unless absolutely necessary, as they can dissolve the silica and carry it into your product fractions.

  • Run the Column Quickly: Do not let the compound sit on the column for an extended period. A "flash" chromatography should be rapid.

  • Use Alternative Stationary Phases: If problems persist, consider using a less acidic stationary phase like neutral alumina or a bonded-phase silica (e.g., C18) for reverse-phase chromatography.

Experimental Protocols

Protocol 1: Pre-Purification via Aqueous Wash

Objective: To remove inorganic salts and water-soluble impurities from the crude reaction mixture.

Methodology:

  • Transfer the crude product to a separatory funnel.

  • Dilute the crude material with an equal volume of a water-immiscible organic solvent (e.g., diethyl ether or ethyl acetate).

  • Add an equal volume of deionized water, shake gently, and allow the layers to separate.

  • Drain and discard the aqueous (lower) layer.

  • Repeat the wash with a saturated sodium chloride solution (brine) to help break any emulsions and remove residual water from the organic layer.

  • Drain the aqueous layer. Transfer the organic layer to an Erlenmeyer flask.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Filter to remove the drying agent and concentrate the filtrate under reduced pressure to yield the pre-purified crude product, ready for distillation or chromatography.

Protocol 2: Purification by Vacuum Distillation

Objective: To purify this compound from non-volatile impurities or those with significantly different boiling points.

Methodology:

  • Setup: Assemble a vacuum distillation apparatus using clean, dry glassware. Use a short-path distillation head for maximum efficiency. Ensure all joints are properly sealed with vacuum grease.

  • Charge the Flask: Add the pre-purified crude this compound and a magnetic stir bar to the distillation flask. Do not fill the flask more than two-thirds full.

  • Evacuate: Connect the apparatus to a vacuum pump protected by a cold trap. Slowly and carefully evacuate the system.

  • Heating & Stirring: Begin vigorous stirring. Gently heat the distillation flask using a heating mantle and a temperature controller.

  • Collect Fractions: Collect any initial low-boiling fractions (likely residual solvent). As the temperature stabilizes at the boiling point of your product at that pressure, switch to a clean receiving flask.

  • Completion: Stop the distillation when the temperature begins to rise again or when only a small amount of residue remains. Do not distill to dryness to avoid potential decomposition of the residue.

  • Shutdown: Turn off the heat and allow the system to cool completely before slowly re-introducing air.

  • Analysis: Analyze the purified fractions for purity via GC or NMR.

References

  • Chemos GmbH & Co.KG. (2020). Safety Data Sheet: Dipropyl sulfide. Retrieved from [Link]

  • LKT Laboratories, Inc. (n.d.). Safety Data Sheet: this compound. Retrieved from [Link]

  • Dangerous Lab. (2023, September 24). How to Purify Sulfur by Recrystallization with Xylenes [Video]. YouTube. Retrieved from [Link]

  • Sciforum. (n.d.). One pot Synthesis of Propargylamines using Solid-Phase Extractive Isolation. Retrieved from [Link]

  • Instructables. (n.d.). How to Purify Sulfur by Recrystallization With Xylene. Retrieved from [Link]

  • Gommermann, N., & Knochel, P. (2004). Practical Highly Enantioselective Synthesis of Terminal Propargylamines. SYNTHESIS, 2004(13), 2141-2149.
  • Kara, S., et al. (2012). A Biocatalytic Platform for the Synthesis of Enantiopure Propargylic Alcohols and Amines. Organic Letters, 14(13), 3372-3375.
  • Doug's Lab. (2015, September 5). Recrystallization of Sulfur [Video]. YouTube. Retrieved from [Link]

  • Science With Screens. (n.d.). Experiment 41: Growing Sulfur Crystals. Retrieved from [Link]

  • NIST. (n.d.). This compound. NIST Chemistry WebBook. Retrieved from [Link]

  • Hartman, W. W., Smith, L. A., & Dickey, J. B. (1932). Diphenyl sulfide. Organic Syntheses, 12, 22.
  • National Center for Biotechnology Information. (n.d.). Propargyl Sulfide. PubChem Compound Database. Retrieved from [Link]

  • Reppe, W., et al. (1950). Process of purifying propargyl alcohol. U.S. Patent No. 2,527,358. Washington, DC: U.S.

Sources

Stability of dipropargyl sulfide under acidic and basic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for dipropargyl sulfide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical troubleshooting advice for experiments involving this versatile reagent. Here, we address common challenges related to its stability under both acidic and basic conditions, helping you ensure the integrity and success of your experimental outcomes.

Section 1: Frequently Asked Questions - General Stability and Handling

This section covers fundamental questions about the properties, storage, and inherent reactivity of this compound.

Q1: What are the key structural features and common applications of this compound?

A1: this compound, also known as 4-thia-1,6-heptadiyne, is an organosulfur compound with the molecular formula C₆H₆S.[1][2] Its structure is characterized by a central sulfide bridge connecting two propargyl groups (HC≡C-CH₂-). The key reactive sites are:

  • The Terminal Alkynes: The two C-H bonds on the sp-hybridized carbons are acidic and can be deprotonated by strong bases.

  • The Propargylic Carbons: The CH₂ groups are adjacent to both the sulfur atom and the alkyne, making them reactive in various transformations.

  • The Sulfide Linkage: The sulfur atom possesses lone pairs of electrons, rendering it nucleophilic and susceptible to oxidation.[3]

Its bifunctional nature makes it a valuable building block in organic synthesis, materials science, and for creating complex molecular architectures.

Q2: What are the official guidelines for storing and handling this compound to ensure its long-term stability?

A2: Proper storage is critical for maintaining the purity and reactivity of this compound. Key recommendations include:

  • Container: Store in a tightly-closed container to prevent exposure to air and moisture.[4]

  • Atmosphere: An inert atmosphere (e.g., argon or nitrogen) is recommended for long-term storage to prevent oxidation of the sulfide moiety.

  • Temperature: Store in a cool, dry, well-ventilated area.[5] Avoid exposure to excessive heat or sources of ignition, as the compound is flammable.[2]

  • Incompatible Materials: Keep away from strong oxidizing agents, strong acids, and strong bases, as these can induce degradation or vigorous reactions.[6] Reaction with acid can liberate toxic hydrogen sulfide gas.[6][7]

Q3: My stock of this compound appears as a pale yellow liquid with a strong odor. Is this normal, or does it indicate degradation?

A3: While high-purity this compound is often described as a clear or colorless liquid, a pale yellow coloration is common and does not necessarily indicate significant degradation. The strong, sulfurous odor is a characteristic property of the compound.[7] However, a significant darkening of the color (to dark yellow or brown) could suggest polymerization of the alkyne units or oxidation of the sulfide. It is always best practice to verify the purity of an aged reagent by an analytical method like GC-MS or ¹H NMR before use in a critical experiment.[8]

Section 2: Troubleshooting Guide - Stability and Reactions in Acidic Media

Navigating reactions with this compound under acidic conditions requires a clear understanding of its potential degradation pathways.

Q4: I am observing significant loss of my starting material and the formation of multiple unidentified byproducts when using this compound with a strong acid (e.g., HCl, H₂SO₄). What is the likely cause?

A4: Strong protic acids can promote several degradation pathways. The primary point of attack is the nucleophilic sulfur atom.

  • Protonation and Cleavage: The sulfide can be protonated by the acid, forming a sulfonium ion. This converts the propargyl groups into better leaving groups, potentially leading to C-S bond cleavage via an Sₙ1 or Sₙ2 mechanism, similar to acid-catalyzed ether cleavage.[9]

  • Rearrangements: Propargylic systems are known to undergo rearrangements under acidic conditions. The formation of complex mixtures may suggest acid-catalyzed isomerization to more stable allenic or conjugated diene structures.

  • Hydration of Alkynes: In aqueous acidic media, the terminal alkyne functionalities can undergo hydration to form methyl ketones.

Q5: How can I perform an acid-catalyzed reaction while minimizing the degradation of the this compound moiety?

A5: When acidic conditions are unavoidable, consider the following strategies:

  • Use a Lewis Acid: Lewis acids (e.g., BF₃·OEt₂, Cu(OTf)₂) can often promote the desired reaction without the high proton activity that leads to C-S bond cleavage.[10] Propargylic sulfides have been shown to react in the presence of various Lewis acids.[11]

  • Control Temperature: Perform the reaction at the lowest possible temperature that allows for a reasonable reaction rate. Degradation pathways often have higher activation energies than the desired transformation.

  • Limit Acid Stoichiometry: Use a catalytic amount of acid whenever possible, rather than stoichiometric or excess quantities.

  • Anhydrous Conditions: If the desired reaction does not involve water, working under strictly anhydrous conditions can prevent alkyne hydration side reactions.

Potential Degradation Pathway in Strong Acid

The diagram below illustrates a plausible mechanism for C-S bond cleavage initiated by protonation.

cluster_acid Acidic Conditions (H+) start This compound protonated Sulfonium Ion (Protonated Sulfide) start->protonated H+ cleavage C-S Bond Cleavage (SN1 / SN2) protonated->cleavage Slow products Propargyl Cation / Alcohol + Propargyl Thiol cleavage->products rearrangement Rearrangement / Hydration (Complex Mixture) products->rearrangement

Caption: Plausible degradation of this compound under strong acid.

Section 3: Troubleshooting Guide - Stability and Reactions in Basic Media

The primary reactivity of this compound under basic conditions involves the acidic terminal alkyne protons.

Q6: I want to selectively deprotonate one or both terminal alkynes of this compound. What base should I use, and what are the critical experimental parameters?

A6: The choice of base is crucial and depends on the desired level of deprotonation. The pKa of terminal acetylenes is approximately 25.

  • For Full Deprotonation (Dianion Formation): A very strong base is required. Organolithium reagents like n-butyllithium (BuLi) or lithium diisopropylamide (LDA) in an anhydrous aprotic solvent (e.g., THF, diethyl ether) at low temperatures (-78 °C to 0 °C) are standard choices.[12] Using two or more equivalents of the base will generate the dianion.

  • For Partial or Mono-deprotonation: Using one equivalent of a strong base can lead to a mixture of mono-anion, di-anion, and starting material. Weaker bases like sodium amide (NaNH₂) or sodium hydride (NaH) can also be effective but may require higher temperatures.

  • Avoid Aqueous Bases: Hydroxides (NaOH, KOH) or alkoxides (NaOMe, KOtBu) are generally not strong enough to fully deprotonate the alkyne and will not be effective.

Q7: After treating this compound with BuLi and adding an electrophile, my yield is low, and I've recovered a significant amount of starting material. What went wrong?

A7: This common issue usually points to one of several experimental pitfalls:

  • Insufficient Base: Ensure you are using at least one full equivalent of active BuLi per proton you wish to remove. Titrate your BuLi solution before use to determine its exact molarity.

  • Presence of Protic Impurities: Traces of water in the solvent, glassware, or starting material will quench the organolithium reagent. Ensure all glassware is oven- or flame-dried and all solvents are rigorously anhydrous.

  • Temperature Control: Adding the base or electrophile at too high a temperature can lead to side reactions. Maintain the recommended low temperature throughout the deprotonation and subsequent quenching steps.

  • Prototropic Rearrangement: While less common with strong, non-nucleophilic bases, prolonged reaction times or elevated temperatures could potentially favor isomerization to thermodynamically more stable internal alkynes or allenes, which would not be the expected product.[12]

Reactivity Under Strong Basic Conditions

The diagram below shows the intended reaction pathway when using a strong base.

cluster_base Strong Base (e.g., n-BuLi) start This compound monoanion Monoanion start->monoanion 1 eq. Base dianion Dianion monoanion->dianion 1 eq. Base product Functionalized Product dianion->product 2 eq. E+ electrophile Electrophile (e.g., R-X)

Caption: Deprotonation of this compound with a strong base.

Section 4: Experimental Protocols for Stability Assessment

To quantitatively assess the stability of this compound, a systematic study is required. Below are standardized protocols for monitoring its integrity under representative acidic and basic conditions.

Protocol 1: Assessing Stability in Acidic Methanol

Objective: To determine the rate of degradation of this compound in a standardized acidic solution.

Materials:

  • This compound

  • Anhydrous Methanol (MeOH)

  • Concentrated Hydrochloric Acid (HCl)

  • Internal Standard (e.g., dodecane, naphthalene)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Dichloromethane (DCM) or Diethyl Ether

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • GC-MS vials

Procedure:

  • Stock Solution Preparation: Prepare a 0.1 M solution of this compound in anhydrous MeOH containing a known concentration (e.g., 0.05 M) of an internal standard.

  • Reaction Setup: In a sealed vial at a constant temperature (e.g., 25 °C), add a specific volume of the stock solution.

  • Initiation: To initiate the experiment, add a predetermined amount of HCl to achieve the desired concentration (e.g., 1 M). Start a timer immediately.

  • Time-Point Sampling (t=0): Immediately after adding the acid, withdraw a small aliquot (e.g., 100 µL) and quench it in a vial containing 1 mL of saturated NaHCO₃ solution and 1 mL of DCM. Vortex thoroughly. This is your t=0 sample.

  • Subsequent Sampling: Repeat the sampling and quenching procedure at regular intervals (e.g., 1h, 2h, 4h, 8h, 24h).

  • Sample Preparation for Analysis: Allow the layers in the quenched samples to separate. Collect the organic (DCM) layer, dry it over anhydrous Na₂SO₄, and transfer it to a GC-MS vial.

  • Analysis: Analyze all samples by GC-MS.[8] Quantify the peak area of this compound relative to the internal standard at each time point.

  • Data Interpretation: Plot the relative concentration of this compound versus time to determine its stability profile under these conditions.

Protocol 2: Assessing Stability in the Presence of a Non-Nucleophilic Base

Objective: To evaluate the stability of the this compound scaffold to a strong base, monitoring for potential rearrangements.

Materials:

  • This compound

  • Anhydrous Tetrahydrofuran (THF)

  • Sodium Hydride (NaH, 60% dispersion in mineral oil)

  • Internal Standard (e.g., dodecane)

  • Deuterium Oxide (D₂O)

  • Diethyl Ether

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • NMR tubes, GC-MS vials

Procedure:

  • Reagent Preparation: Wash the NaH dispersion with anhydrous hexane three times to remove the mineral oil and dry it under a stream of argon.

  • Reaction Setup: To a flame-dried, argon-flushed flask, add a known amount of this compound and an internal standard dissolved in anhydrous THF. Place the flask in a temperature-controlled bath (e.g., 25 °C).

  • Initiation: Add 2.2 equivalents of the washed NaH to the solution. Start a timer.

  • Time-Point Sampling: At specified intervals (e.g., 30 min, 2h, 6h, 24h), carefully withdraw an aliquot of the reaction slurry under argon.

  • Quenching and Workup: Quench the aliquot by adding it to a vial containing D₂O and diethyl ether. Vortex, separate the organic layer, dry it over Na₂SO₄, and prepare for analysis.

  • Analysis:

    • GC-MS: Analyze by GC-MS to check for the formation of isomers (compounds with the same mass but different retention times).

    • ¹H NMR: Analyze by ¹H NMR to confirm the disappearance of the terminal alkyne proton signal (around 2.3 ppm) and the absence of new signals that would indicate rearrangement (e.g., allenic protons around 5-6 ppm).

Section 5: General Troubleshooting Workflow

When encountering unexpected experimental results, a logical diagnostic process is essential.

start Unexpected Result (Low Yield / Byproducts) check_reagents 1. Verify Reagent Purity - Check this compound (GC/NMR) - Titrate Organometallics (e.g., BuLi) - Use Anhydrous Solvents start->check_reagents check_conditions 2. Review Reaction Conditions - Temperature Control? - Inert Atmosphere Maintained? - Stoichiometry Correct? check_reagents->check_conditions analyze_byproducts 3. Characterize Byproducts - Isolate and analyze (NMR, MS) - Compare mass to starting material (Isomerization? Degradation?) check_conditions->analyze_byproducts hypothesis 4. Formulate Hypothesis - Acid/Base Degradation? - Rearrangement? - Insufficient Deprotonation? analyze_byproducts->hypothesis modify 5. Modify Protocol - Lower Temperature - Change Acid/Base - Re-dry Solvents hypothesis->modify end Successful Outcome modify->end

Caption: A systematic workflow for troubleshooting difficult experiments.

References

  • AK Scientific, Inc. Safety Data Sheet: this compound.
  • Sigma-Aldrich. Safety Data Sheet: Dipropyl sulfide. (Similar handling for sulfides). [URL: https://www.sigmaaldrich.com/US/en/sds/aldrich/p54280]
  • Material Safety Data Sheet. (General for sulfur-containing compounds). [URL: available through chemical safety suppliers]
  • Vizer, S. A., et al. (2015). Propargylic Sulfides: Synthesis, Properties, and Application. Chemical Reviews, 115(3), 1375–1441. [URL: https://pubs.acs.org/doi/10.1021/cr400411w]
  • Chemos GmbH & Co.KG. Safety Data Sheet: Dipropyl sulfide.
  • BenchChem. Physical and chemical properties of dipropenyl sulfide. (Provides analogous analytical methods). [URL: https://www.benchchem.com/product/bcp157834]
  • Santa Cruz Biotechnology. Safety Data Sheet: Dipropyl disulfide. (Highlights incompatibilities for organosulfides).
  • Yadav, V. K., & Sriram, M. (2011). Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. Molecules, 16(8), 6536–6583. [URL: https://www.mdpi.com/1420-3049/16/8/6536]
  • García-García, P., et al. (2018). Reactivity of propargylic sulfides vs π-acids. Chemistry – A European Journal, 24(53), 14099-14103. [URL: https://chemistry-europe.onlinelibrary.wiley.com/doi/abs/10.1002/chem.201803204]
  • CymitQuimica. This compound Product Information. [URL: https://www.cymitquimica.com/base/files/INDAGOO_Dipropargyl-sulfide_En.pdf]
  • Wang, Y., et al. (2022). Divergent Synthesis of Alkenyl Sulfur Ylides and Sulfides through Base-Controlled Cascade Reactions of Prop-2-ynylsulfonium Salts and α,α-Dicyanoalkenes. The Journal of Organic Chemistry, 87(17), 11537–11548. [URL: https://pubs.acs.org/doi/10.1021/acs.joc.2c01287]
  • Vizer, S. A., et al. (2015). Propargylic Sulfides: Synthesis, Properties, and Application. Chemical Reviews, 115(3), 1375–1441. [URL: https://pubs.acs.org/doi/abs/10.1021/cr400411w]
  • Pseudomonas putida S-1 catabolism pathway. (General biochemical degradation of sulfides). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8744908/]
  • NIST. WebBook: this compound. [URL: https://webbook.nist.gov/cgi/cbook.cgi?ID=13702-09-5]
  • PubChem. National Center for Biotechnology Information. PubChem Compound Summary for CID 518812, Propargyl Sulfide. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/Propargyl-Sulfide]
  • BenchChem. Stability of the Propynyloxy Group Under Acidic Conditions: A Technical Guide. (Analogous ether cleavage). [URL: https://www.benchchem.com/technical-guides/stability-of-the-propynyloxy-group-under-acidic-conditions]
  • PubChem. National Center for Biotechnology Information. PubChem Compound Summary for CID 69402, Dipropargyl. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/Dipropargyl]
  • Procter, D. J., et al. (2019). Bond-Forming and -Breaking Reactions at Sulfur(IV): Sulfoxides, Sulfonium Salts, Sulfur Ylides, and Sulfinate Salts. Chemical Reviews, 119(17), 10388–10468. [URL: https://pubs.acs.org/doi/10.1021/acs.chemrev.9b00113]
  • Norris, B. (2019). Synthesis of sulfides. YouTube. [URL: https://www.youtube.
  • ResearchGate. The critical roles of propanethiol oxidoreductase and sulfide-quinone oxidoreductase in the propanethiol catabolism pathway in Pseudomonas putida S-1. [URL: https://www.researchgate.
  • LibreTexts Chemistry. Nucleophilicity of Sulfur Compounds. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Supplemental_Modules_(Organic_Chemistry)/Thiols/Nucleophilicity_of_Sulfur_Compounds]

Sources

Technical Support Center: Navigating Byproducts in Reactions with Dipropargyl Sulfide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with dipropargyl sulfide. This guide is designed to provide in-depth, field-proven insights into the common byproducts encountered during reactions with this versatile reagent. By understanding the causality behind byproduct formation, you can optimize your experimental conditions, improve yields, and ensure the integrity of your results.

Part 1: Frequently Asked Questions (FAQs) about this compound Byproducts

This section addresses the most common questions and concerns that arise when working with this compound.

Q1: What are the most common byproducts I should anticipate in my reactions involving this compound?

A1: this compound is a highly reactive molecule due to its two terminal alkyne functionalities. The primary byproduct concerns stem from the reactivity of these propargyl groups.[1] Key byproducts to be aware of include:

  • Oligomers and Polymers: this compound can undergo self-polymerization or participate in polyaddition reactions, especially at elevated temperatures or in the presence of certain catalysts. This can lead to a mixture of oligomers and polymers of varying chain lengths.

  • Cyclic Compounds: Intramolecular reactions can lead to the formation of cyclic byproducts. The propensity for cyclization versus polymerization is often dependent on the reaction concentration.

  • Products of Thermal Decomposition: At elevated temperatures, this compound can decompose. Studies have shown that this can produce hydrogen sulfide (H₂S) and other small molecules.[2]

  • Partially Reacted Intermediates: In reactions where both alkyne groups are intended to react, such as in certain "click" chemistry applications or thiol-yne reactions, you may isolate products where only one of the propargyl groups has reacted.

  • Allene Isomers: Under certain conditions, particularly in the presence of heat or specific catalysts, the propargyl groups can rearrange to form isomeric allenes, which may or may not participate in the desired reaction.[1][3]

  • Oxidative Homocoupling (Glaser Coupling) Byproducts: In the presence of copper catalysts and an oxidant (like air), terminal alkynes can undergo homocoupling to form 1,3-diynes.[1][4] This can result in dimerized byproducts.[1][4]

Q2: My LC-MS/GC-MS analysis shows an unexpected mass. What could it be?

A2: When encountering an unexpected mass, it is helpful to consider the common reaction pathways of this compound. The table below lists the molecular weights of this compound and some of its potential byproducts.

CompoundMolecular FormulaMolecular Weight ( g/mol )Potential Origin
This compoundC₆H₆S110.18Starting Material
DimerC₁₂H₁₂S₂220.36Polymerization/Dimerization
TrimerC₁₈H₁₈S₃330.54Polymerization
Cyclic DimerC₁₂H₁₂S₂220.36Intramolecular Cyclization
Oxidative Homocoupling ProductC₁₂H₁₀S₂218.34Glaser Coupling

Q3: Why am I experiencing low yields of my desired product?

A3: Low yields in reactions with this compound are often a direct consequence of competing side reactions that consume the starting material. The formation of the byproducts listed in Q1, particularly oligomers and cyclic compounds, can significantly reduce the amount of this compound available to form your target molecule. To improve your yield, it is crucial to optimize your reaction conditions to disfavor these side pathways.

Q4: How can I minimize the formation of oligomeric or polymeric byproducts?

A4: The key to preventing unwanted polymerization is to control the reaction conditions carefully. Consider the following strategies:

  • Concentration: Running the reaction at a lower concentration can disfavor intermolecular reactions that lead to polymers, potentially favoring the desired intramolecular reaction or reaction with another reagent.

  • Temperature: Avoid excessive heat, as this can promote both polymerization and thermal decomposition.[2]

  • Stoichiometry: Precise control of the stoichiometric ratio of reactants is critical. An excess of this compound can lead to self-polymerization.

  • Controlled Addition: Adding the this compound slowly to the reaction mixture can help to maintain a low instantaneous concentration, thereby suppressing polymerization.

Q5: Are there specific byproducts I should be aware of under different reaction conditions (e.g., acidic, basic, thermal)?

A5: Yes, the reaction conditions can significantly influence the byproduct profile.

  • Thermal Conditions: As established, high temperatures can lead to thermal decomposition, producing H₂S and other small molecules.[2]

  • Basic Conditions: Strong bases can deprotonate the terminal alkynes to form acetylide anions.[1] These nucleophilic species can then participate in a variety of unintended subsequent reactions.[1]

  • Acidic Conditions: While generally more stable under acidic conditions than basic ones, strong acids can potentially catalyze the isomerization of the propargyl groups to allenes.

  • Copper-Catalyzed Reactions (e.g., CuAAC "Click" Chemistry): In copper-catalyzed azide-alkyne cycloadditions, a common side reaction is the Glaser coupling, which is the oxidative homocoupling of the terminal alkyne.[1][4] This is particularly prevalent if Cu(II) is present and can be minimized by the addition of a reducing agent like sodium ascorbate.

Part 2: Troubleshooting Guide: Isolating Your Target Compound

This section provides practical advice for when your reaction doesn't go as planned.

Problem 1: My crude reaction mixture is a complex mixture of products. How should I approach purification?

When faced with a complex crude product, a systematic approach to purification is essential. The following workflow can be adapted to your specific needs.

G start Crude Reaction Mixture workup Aqueous Workup (e.g., Quench, Extraction) start->workup Initial Cleanup column Flash Column Chromatography workup->column Primary Separation analysis1 Analyze Fractions (TLC, LC-MS) column->analysis1 pool Pool Pure Fractions analysis1->pool Identify Product recrystallize Recrystallization or Distillation pool->recrystallize Final Purification final_product Isolated Product recrystallize->final_product

Caption: A general workflow for the purification of products from complex reaction mixtures.

Step-by-Step Protocol for Flash Column Chromatography:

  • Solvent System Selection: Use Thin Layer Chromatography (TLC) to determine an appropriate solvent system. Start with a non-polar solvent (e.g., hexane or heptane) and gradually increase the polarity with a more polar solvent (e.g., ethyl acetate or dichloromethane). The ideal system will show good separation between your desired product and the byproducts.

  • Column Packing: Pack a glass column with silica gel using the chosen non-polar solvent.

  • Sample Loading: Dissolve your crude product in a minimal amount of the non-polar solvent and load it onto the column.

  • Elution: Begin eluting the column with the non-polar solvent, gradually increasing the polarity of the mobile phase. Non-polar byproducts will elute first, followed by your product, and then more polar byproducts like oligomers.

  • Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing your pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Problem 2: I've isolated a byproduct. How can I characterize it to understand what went wrong?

Characterizing byproducts is key to diagnosing and solving reaction issues.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Look for the disappearance of the characteristic terminal alkyne proton signal (a triplet around 2.5 ppm). The appearance of new signals in the vinylic region (5-7 ppm) could indicate polymerization or cyclization.

    • ¹³C NMR: The disappearance of the alkyne carbon signals (around 70-90 ppm) and the appearance of new sp² or sp³ carbon signals will also be indicative of side reactions.

  • Infrared (IR) Spectroscopy: Monitor the C-H stretch of the terminal alkyne (around 3300 cm⁻¹) and the C≡C stretch (around 2100 cm⁻¹). A decrease in the intensity of these peaks suggests consumption of the starting material.

  • Mass Spectrometry (MS): As discussed in the FAQs, MS is invaluable for identifying the molecular weights of byproducts, which can help you deduce their structures (e.g., dimers, trimers).

Part 3: Mechanistic Insights & Prevention Strategies

Understanding the underlying reaction mechanisms is crucial for proactively preventing byproduct formation.

Understanding Competing Reaction Pathways

This compound reactions are often a competition between desired intermolecular reactions and undesired side reactions. The following diagram illustrates this concept.

G start This compound + Reagent path1 Desired Intermolecular Reaction start->path1 Favorable Conditions path2 Undesired Intermolecular Reaction (Self-Polymerization) start->path2 High Concentration path3 Undesired Intramolecular Reaction start->path3 High Dilution product Target Product path1->product polymer Oligomers/Polymers path2->polymer cyclic Cyclic Byproducts path3->cyclic

Caption: Competing reaction pathways in reactions involving this compound.

Proactive Strategies for Minimizing Byproducts

The following table summarizes recommended strategies to promote the formation of your desired product.

ParameterRecommendationRationale
Temperature Maintain the lowest effective temperature.Minimizes thermal decomposition[2] and reduces the rate of many side reactions.
Concentration Use high dilution for intramolecular reactions; use controlled addition for intermolecular reactions.High dilution favors intramolecular cyclization over intermolecular polymerization. Slow addition maintains a low concentration of the reagent, suppressing side reactions.
Atmosphere Conduct reactions under an inert atmosphere (N₂ or Ar).Prevents oxidative side reactions, such as Glaser coupling, especially in the presence of copper catalysts.[1]
Catalyst Purity Use high-purity catalysts and reagents.Impurities can initiate or catalyze unwanted side reactions.
pH Control Avoid strongly basic conditions unless required by the reaction mechanism.Prevents the formation of highly reactive acetylide anions which can lead to byproducts.[1]

By implementing these strategies and using the troubleshooting guides provided, you can significantly improve the outcome of your reactions with this compound.

References

  • University of Rochester, Department of Chemistry. How To: Troubleshoot a Reaction. Available from: [Link]

  • BenchChem Technical Support Team. (2025).
  • Organic Chemistry Portal. Click Chemistry Azide-Alkyne Cycloaddition. Available from: [Link]

  • Cortese-Krott, M. M., et al. (2017). Key bioactive reaction products of the NO/H2S interaction are S/N-hybrid species, polysulfides, and nitroxyl. Proceedings of the National Academy of Sciences, 114(18), 4651-4656. Available from: [Link]

  • BenchChem Technical Support Team. (2025). Preventing side reactions of the propargyl group during synthesis. BenchChem.
  • Koenig, A. R., et al. (1959). Reaction of Sulfur, Hydrogen Sulfide, and Accelerators With Propylene and Butadiene. Journal of Research of the National Bureau of Standards, 63A(2), 125–137. Available from: [Link]

  • Chad's Prep. (2021). 13.8 Sulfides | Organic Chemistry. YouTube. Available from: [Link]

  • Al-Amin, M., et al. (2016). Alkyne Ligation Handles: Propargylation of Hydroxyl, Sulfhydryl, Amino, and Carboxyl Groups via the Nicholas Reaction. Organic Letters, 18(18), 4742–4745. Available from: [Link]

  • National Center for Biotechnology Information. Propargyl Sulfide. PubChem Compound Database. Available from: [Link]

  • Chad's Prep. (2018). 7.4 Predicting the Products of Substitution Reactions. YouTube. Available from: [Link]

  • Costa, M., & Pinho e Melo, T. M. (2023). Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. Molecules, 28(8), 3379. Available from: [Link]

  • Amblard, F., et al. (2021). A Hitchhiker's Guide to Click-Chemistry with Nucleic Acids. Chemical Reviews, 121(13), 7131–7187. Available from: [Link]

  • Sehon, A. H., & Darwent, B. deB. (1954). The Thermal Decomposition of Benzyl Methyl Sulfide, Dimethyl Sulfide and Dimethyl Disulfide. Journal of the American Chemical Society, 76(19), 4806–4810. Available from: [Link]

  • Mondal, P., et al. (2024). Clicking in harmony: exploring the bio-orthogonal overlap in click chemistry. RSC Advances, 14(12), 8089-8115. Available from: [Link]

  • G. M., K. K., et al. (2014). Thermal decomposition of propargyl alcohol: single pulse shock tube experimental and ab initio theoretical study. The Journal of Physical Chemistry A, 118(34), 6865–6876. Available from: [Link]

  • Abate, L., et al. (2018). Thermal Degradation Processes of Aromatic Poly(Ether Sulfone) Random Copolymers Bearing Pendant Carboxyl Groups. Polymers, 10(11), 1257. Available from: [Link]

  • Costa, M., & Pinho e Melo, T. M. (2023). Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. Molecules, 28(8), 3379. Available from: [Link]

  • Ali, M. A., et al. (2018). Unexpected Reactions of Terminal Alkynes in Targeted "Click Chemistry" Copper-catalyzed Azide-alkyne Cycloadditions. Letters in Organic Chemistry, 15(10), 834-840. Available from: [Link]

  • Costa, M., & Pinho e Melo, T. M. (2023). Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. ResearchGate. Available from: [Link]

  • Wang, Y., et al. (2021). Direct Synthesis of Pentasubstituted Pyrroles and Hexasubstituted Pyrrolines from Propargyl Sulfonylamides and Allenamides. ResearchGate. Available from: [Link]

  • BenchChem Technical Support Team. (2025). Minimizing side reactions in the synthesis of Dibenzyl Disulfide. BenchChem.
  • Labinsighs. (2024). A Comprehensive Guide to Click Chemistry Reaction. Available from: [Link]

  • BenchChem.
  • Costa, M., & Pinho e Melo, T. M. (2023). Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. MDPI. Available from: [Link]

  • Google Patents. (1983). Process for producing aromatic sulfide polymers.
  • Li, Y., et al. (2014). SYNTHESIS AND THERMAL DECOMPOSITION BEHAVIOR OF POLYSULFIDE OLEFINS. Journal of the Chilean Chemical Society, 59(4), 2697-2700. Available from: [Link]

  • Wikipedia. Alcohol (chemistry). Available from: [Link]

  • Milcovich, G., et al. (2020). Synthesis of the polypropylene sulfide polymer. ResearchGate. Available from: [Link]

  • The Royal Society of Chemistry. (2022). Facile Synthesis of Epoxide-co-Propylene Sulphide Polymers with Compositional and Architectural Control. Available from: [Link]

  • BenchChem. Synthesis of Star-Shaped Poly(propylene sulfide)

Sources

How to avoid polymerization of dipropargyl sulfide

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Dipropargyl Sulfide

A Guide for Researchers on Preventing Uncontrolled Polymerization

Welcome to the technical support guide for this compound (C₆H₆S). As Senior Application Scientists, we understand that handling highly reactive monomers is critical to experimental success. This compound, with its two terminal alkyne groups, is an invaluable building block but is prone to spontaneous and often aggressive polymerization. This guide provides in-depth, field-proven insights to help you understand, prevent, and troubleshoot this critical issue.

Understanding the "Why": Mechanisms of this compound Polymerization

To effectively prevent polymerization, one must first understand the chemical pathways that drive it. This compound primarily polymerizes through two main routes: free-radical polymerization and oxidative coupling.

  • Free-Radical Polymerization: This is the most common pathway for unwanted polymerization. The terminal alkyne C-H bonds are susceptible to abstraction, and the triple bonds can be attacked by radicals. This process is initiated by external energy sources that create radical species.

    • Initiators: Heat, ultraviolet (UV) light, or trace metal impurities can generate initial radicals that trigger a chain reaction.[1][2] Once started, the reaction is often auto-accelerating and highly exothermic, posing a significant safety hazard.[3]

  • Oxidative Coupling (Glaser Coupling): A specific reaction for terminal alkynes, this pathway involves the coupling of two alkyne units to form a diyne. This is not technically polymerization in the chain-growth sense, but it leads to the formation of dimers and oligomers, which are often insoluble and can act as initiators for further polymerization. This process is notoriously catalyzed by copper (I) salts in the presence of an oxidant like oxygen (air).[4][5]

The following diagram illustrates the primary factors that can trigger these undesirable reactions.

cluster_Monomer This compound Monomer cluster_Initiators Initiation Triggers cluster_Polymer Undesired Products Monomer HC≡C-CH₂-S-CH₂-C≡CH Polymer Insoluble Polymer -[...]- Monomer->Polymer Oligomer Oligomers / Dimers (Glaser Coupling) Monomer->Oligomer Heat Heat Heat->Monomer Free-Radical Polymerization Light UV Light Light->Monomer Free-Radical Polymerization Radicals Radical Initiators (e.g., peroxides) Radicals->Monomer Free-Radical Polymerization Metals Metal Contaminants (e.g., Cu⁺, Fe²⁺) Metals->Monomer Oxidative Coupling Air Air (O₂) Air->Monomer Oxidative Coupling

Caption: Key triggers leading to the polymerization of this compound.

Troubleshooting Guide: A Problem-Solution Approach

This section addresses common issues encountered during the handling and use of this compound. Use the flowchart below to diagnose your problem.

Start Problem Observed: Sample is viscous, cloudy, or solidified. CheckLocation Where did you observe this? Start->CheckLocation InBottle In the original storage bottle. CheckLocation->InBottle Storage InReaction During a reaction. CheckLocation->InReaction Reaction StorageCause Cause: Improper Storage - Exposure to heat/light - Inhibitor depleted - Container seal failed (air exposure) InBottle->StorageCause ReactionCheck Does your reaction involve... - Heat? - UV light? - Copper salts? - Did you remove the inhibitor? InReaction->ReactionCheck StorageSolution Solution: 1. Do NOT attempt to heat or dissolve. 2. Quarantine the container safely. 3. Dispose of as hazardous waste. 4. Review storage protocols. StorageCause->StorageSolution HeatLight Heat or UV Light ReactionCheck->HeatLight Yes Copper Copper Salts + Air ReactionCheck->Copper Yes NoInhibitor Inhibitor Removed ReactionCheck->NoInhibitor Yes ReactionCause1 Cause: Free-Radical Polymerization Reaction conditions are too harsh and are initiating polymerization. HeatLight->ReactionCause1 ReactionCause2 Cause: Glaser Coupling Copper is catalyzing oxidative coupling of the alkyne in the presence of air. Copper->ReactionCause2 ReactionCause3 Cause: Spontaneous Polymerization Uninhibited monomer is extremely unstable. NoInhibitor->ReactionCause3 ReactionSolution1 Solution: - Lower reaction temperature. - Protect reaction from light. - Ensure starting material is properly inhibited. ReactionCause1->ReactionSolution1 ReactionSolution2 Solution: - Run reaction under a strict inert atmosphere (N₂ or Ar). - Use degassed solvents. - Add a reducing agent if compatible with your chemistry. [4, 8] ReactionCause2->ReactionSolution2 ReactionSolution3 Solution: - Use immediately after inhibitor removal. - Keep cold and under inert gas at all times. - Do not store uninhibited monomer. ReactionCause3->ReactionSolution3

Caption: Troubleshooting flowchart for this compound polymerization issues.

Best Practices for Prevention: The 4 C's

Proactive prevention is the best strategy. Adhering to the "4 C's" of reactive monomer handling will minimize the risk of polymerization.

Prevention PillarActionRationale
Cool Store at 2-8°C. Keep away from heat sources, hot surfaces, and open flames.[1]Reduces the thermal energy available to overcome the activation barrier for radical initiation. Slows the depletion rate of inhibitors.
Covered Store in an amber glass bottle or in a dark cabinet. Protect reactions from ambient light.[1]Prevents UV light from initiating photochemical radical formation.
Contained Keep the container tightly sealed under an inert atmosphere (Argon or Nitrogen).[1][6]Excludes oxygen, which prevents oxidative Glaser coupling and can also participate in peroxide-forming pathways that lead to radical generation.[4]
Conserved Ensure the material contains an appropriate chemical inhibitor. Do not order or accept material without a certificate of analysis specifying the inhibitor and its concentration.Inhibitors are radical scavengers that provide a crucial line of defense by terminating polymerization chain reactions before they can propagate.[2][]

Frequently Asked Questions (FAQs)

Q1: What are the first signs of polymerization? A: The earliest signs are a slight increase in viscosity or the appearance of cloudiness/haziness in the liquid. As it progresses, the material may become gel-like, and eventually, it will solidify into a hard, intractable solid. Discoloration (often yellowing or browning) can also occur.

Q2: What inhibitors are effective for this compound? A: While supplier formulations may vary, common and effective inhibitors for alkyne and free-radical polymerization include phenolic compounds like hydroquinone or Butylated hydroxytoluene (BHT), and certain amine compounds.[][8] These work by scavenging radical species to terminate chain reactions.[2] The typical concentration is in the range of 100-500 ppm.

Q3: I need to remove the inhibitor for my reaction. How can I do this safely? A: Inhibitor removal creates a highly unstable material that must be used immediately. The safest method is to pass the required amount of monomer through a small column ("plug") of basic alumina. This adsorbs the phenolic inhibitor. See Protocol 2 for the detailed procedure. Crucially, never store inhibitor-free this compound.

Q4: What solvents are compatible with this compound? A: Common aprotic solvents like tetrahydrofuran (THF), dichloromethane (DCM), toluene, and N,N-Dimethylformamide (DMF) are generally compatible. Always use high-purity, dry, and preferably degassed solvents to avoid introducing water or oxygen, which can interfere with many reactions and promote side reactions.

Q5: How should I dispose of unwanted or polymerized this compound? A: Both the monomer and the polymer should be treated as hazardous chemical waste. The container with the polymerized solid should be clearly labeled and disposed of through your institution's environmental health and safety (EHS) office. Do not attempt to clean a container with solidified polymer; dispose of the entire container.

Experimental Protocols

Protocol 1: Quality Control Check of this compound via ¹H NMR

This protocol is a quick check to ensure the integrity of your material before use, especially if the bottle has been stored for a long time.

  • Sample Preparation: In a well-ventilated fume hood, carefully extract ~5 µL of this compound and dissolve it in ~0.7 mL of deuterated chloroform (CDCl₃) in an NMR tube.

  • Acquisition: Acquire a standard proton (¹H) NMR spectrum.

  • Analysis:

    • Good Sample: The spectrum should show sharp, well-defined peaks corresponding to the structure. Expect peaks around 2.3 ppm (acetylenic C-H) and 3.4 ppm (methylene -CH₂-).

    • Polymerization Detected: The presence of broad, undefined signals, particularly between 3.0 and 4.5 ppm, indicates the presence of oligomers or polymer. If significant broadness is observed, the material is compromised and should not be used.

Protocol 2: Safe Inhibitor Removal Using a Basic Alumina Plug

WARNING: This procedure yields highly unstable, inhibitor-free this compound. Perform this immediately before use and prepare only the amount needed for the reaction. Keep the material cold and under an inert atmosphere at all times after this procedure.

  • Prepare the Plug: Take a Pasteur pipette and place a small plug of glass wool at the bottom. Add approximately 2-3 cm of basic alumina powder on top of the glass wool. Clamp the pipette vertically over a clean, dry, and pre-weighed flask that is being flushed with nitrogen or argon.

  • Pre-wash: Pass 2-3 mL of your reaction solvent (e.g., anhydrous DCM) through the alumina plug to wash and wet the stationary phase.

  • Elution: Carefully add the desired volume of inhibited this compound to the top of the alumina plug.

  • Collection: Allow the monomer to pass through the plug via gravity into the receiving flask. You can add a small amount of additional solvent to ensure all the monomer is collected. The receiving flask should ideally be in an ice bath to keep the purified material cold.

  • Immediate Use: Immediately quantify the collected monomer (by mass) and proceed with your reaction. Do not store the purified liquid.

References

  • Chemos GmbH & Co.KG. Safety Data Sheet: Dipropyl sulfide. [Online] Available at: [Link]

  • Fu, Y., et al. (2017). Preventing Alkyne-Alkyne (i.e., Glaser) Coupling Associated with the ATRP Synthesis of Alkyne-Functional Polymers/Macromonomers and for Alkynes under Click (i.e., CuAAC) Reaction Conditions. Journal of the American Chemical Society. [Online] Available at: [Link]

  • Mondal, P. (2023). Inhibition of Free Radical Polymerization: A Review. Polymers (Basel). [Online] Available at: [Link]

  • Fu, Y., et al. (2017). Preventing Alkyne–Alkyne (i.e., Glaser) Coupling Associated with the ATRP Synthesis of Alkyne-Functional Polymers/Macromonomers and for Alkynes under Click (i.e., CuAAC) Reaction Conditions. Journal of the American Chemical Society. [Online] Available at: [Link]

  • Google Patents. (CN105566034B) Alkynes polymerization inhibitor.
  • ResearchGate. Discussion on controlling polymerization of monomers with alkene and alkyne groups. [Online] Available at: [Link]

  • Advanced Biotech. Safety Data Sheet - Truffle Sulfide 0.1% PG Natural. [Online] Available at: [Link]

  • ResearchGate. Different strategies for the protection/deprotection of alkynes. [Online] Available at: [Link]

  • Mondal, P. (2023). Inhibition of Free Radical Polymerization: A Review. PubMed. [Online] Available at: [Link]

  • NIST. This compound - NIST Chemistry WebBook. [Online] Available at: [Link]

  • Royal Society of Chemistry. Polymer Chemistry Journal. [Online] Available at: [Link]

  • Semantic Scholar. Inhibition of Free Radical Polymerization: A Review. [Online] Available at: [Link]

  • ChemRxiv. Controlled and Regioselective Ring-Opening Polymerization for Poly(disulfide)s by Anion-Binding Catalysis. [Online] Available at: [Link]

  • PubChem. Dipropargyl - Compound Summary. [Online] Available at: [Link]

  • National Institutes of Health (NIH). Sulfur-containing sustainable polymers: synthetic pathways, degradation mechanisms, and multifunctional applications. [Online] Available at: [Link]

  • PubChem. Propargyl Sulfide - Compound Summary. [Online] Available at: [Link]

  • MDPI. Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. [Online] Available at: [Link]

  • Royal Society of Chemistry. Living polymerizations of propylene sulfide initiated with potassium xanthates characterized by unprecedentedly high propagation rates. [Online] Available at: [Link]

Sources

Technical Support Center: Optimizing Reaction Conditions for the Coupling of Dipropargyl Sulfide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific challenges encountered when using dipropargyl sulfide as a bifunctional building block in cross-coupling reactions. The focus is on providing not just protocols, but the underlying scientific rationale to empower you to make informed decisions in your experiments.

Introduction

This compound is a versatile C6 synthon featuring two terminal alkyne functionalities, making it an invaluable building block for synthesizing complex molecules, polymers, and advanced materials. The coupling of these terminal alkynes, most commonly via the Sonogashira reaction, allows for the precise installation of aryl or vinyl groups.[1][2] However, the bifunctional nature of this substrate presents unique challenges. The primary goals during optimization are typically to control reaction selectivity (achieving mono- or di-substitution) and to minimize common side reactions such as homocoupling and polymerization.[3]

This guide is structured to help you navigate these challenges, from initial reaction setup to advanced troubleshooting.

Section 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the coupling of this compound.

Q1: What is the primary reaction used to couple this compound? The most common and effective method for coupling the terminal alkynes of this compound with aryl or vinyl halides is the Sonogashira cross-coupling reaction.[1][4] This reaction typically employs a palladium catalyst, often with a copper(I) co-catalyst, in the presence of an amine base to form a C(sp)-C(sp²) bond.[2][5]

Q2: What is the standard catalyst system for a this compound coupling? A standard starting point is a palladium(0) catalyst like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) at a loading of 1-5 mol%. This is often used with a copper(I) iodide (CuI) co-catalyst at 1-10 mol%. The palladium catalyst facilitates the core catalytic cycle, while the copper co-catalyst activates the terminal alkyne, increasing the reaction rate.[2] For more challenging substrates, palladium pre-catalysts combined with bulky, electron-rich phosphine ligands may offer improved performance.[1]

Q3: How should I select the appropriate solvent and base? The base is critical, as it neutralizes the hydrogen halide formed during the reaction. An amine base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) is standard and can often serve as the solvent or co-solvent.[5] For the solvent, anhydrous and deoxygenated conditions are paramount to prevent side reactions.[5] Tetrahydrofuran (THF) is a common choice, though dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) can be used if higher solubility or temperatures are required.[6][7]

Q4: Is the copper(I) co-catalyst always necessary? No, copper-free Sonogashira protocols exist and are particularly useful for minimizing the primary side reaction: oxidative homocoupling of the alkyne (Glaser coupling).[1] While copper-free reactions may be slower and require higher temperatures or more specialized ligands, they can provide a cleaner reaction profile, which is especially important when dealing with a sensitive substrate like this compound.

Q5: How can I effectively monitor the reaction's progress? Thin-layer chromatography (TLC) is the most common method for real-time monitoring. A typical mobile phase would be a mixture of ethyl acetate and hexanes. By co-spotting the reaction mixture with your starting materials (this compound and the aryl halide), you can track the consumption of reactants and the appearance of the mono-coupled, di-coupled, and any side products. For more precise analysis, LC-MS is highly recommended.

Section 2: Troubleshooting Guide

This section provides solutions to specific problems you may encounter during your experiments.

Problem 1: Low or No Product Yield

This is a frequent issue in cross-coupling reactions and can stem from several sources.[6][8][9]

  • Possible Cause A: Inactive Catalyst

    • Causality: The active Pd(0) species is sensitive to oxygen and can decompose into inactive palladium black, especially at elevated temperatures.[7] The phosphine ligands can also oxidize, failing to stabilize the palladium center.

    • Solution: Ensure your reaction is performed under a strictly inert atmosphere (Argon or Nitrogen). Use solvents that have been thoroughly deoxygenated via sparging with an inert gas or through freeze-pump-thaw cycles.[10] Use fresh, high-purity catalyst and ligands. If catalyst degradation is suspected, using a more robust pre-catalyst system (e.g., XPhos Pd G3) can be beneficial.

  • Possible Cause B: Poor Reagent Quality

    • Causality: Water in the reaction can hydrolyze reagents and interfere with the catalytic cycle. Amine bases are often hygroscopic and can contain impurities that poison the catalyst.[7]

    • Solution: Use anhydrous solvents. Distill liquid bases like triethylamine from calcium hydride before use. Confirm the purity of your this compound and aryl halide by NMR or another suitable technique.

  • Possible Cause C: Suboptimal Reaction Conditions

    • Causality: The energy barrier for the oxidative addition of the aryl halide to the palladium center can be high, particularly for aryl chlorides and bromides.[9]

    • Solution: If the reaction is sluggish at room temperature, gradually increase the temperature to 50-80 °C. Monitor by TLC to find the optimal balance, as excessively high temperatures can cause catalyst decomposition and promote polymerization.[3]

Problem 2: Formation of Insoluble Polymeric Material
  • Causality: this compound is a bifunctional monomer. At high concentrations or temperatures, uncontrolled intermolecular coupling can occur, leading to the formation of insoluble polymers which can trap the catalyst and reagents.[3]

  • Solution:

    • Increase Dilution: Perform the reaction at a lower concentration (e.g., 0.1 M or less). This favors intramolecular reactions and desired intermolecular coupling over uncontrolled polymerization.

    • Control Temperature: Avoid high temperatures. A lower temperature for a longer duration is often preferable.[3]

    • Control Stoichiometry: When aiming for the di-coupled product, add the aryl halide slowly to the reaction mixture to avoid creating localized high concentrations that could initiate polymerization.

Problem 3: Significant Homocoupling (Glaser Coupling) Side Product
  • Causality: The copper(I) co-catalyst, in the presence of oxygen, is highly effective at catalyzing the oxidative dimerization of terminal alkynes to form 1,3-diynes. This is a major competing pathway.

  • Solution:

    • Rigorous Deoxygenation: This is the most critical factor. Use freeze-pump-thaw cycles (at least three) for the ultimate removal of dissolved oxygen.

    • Minimize Copper Loading: Use the lowest effective amount of CuI (e.g., 1-2 mol%).

    • Implement a Copper-Free Protocol: If homocoupling remains a persistent issue, switch to a copper-free Sonogashira protocol.[1] These reactions may require a different palladium source, ligand, and base combination, but they completely eliminate this side reaction pathway.

Problem 4: Poor Selectivity (Uncontrollable Mixture of Mono- and Di-coupled Products)
  • Causality: The reactivity of the second alkyne group after the first has coupled may not be significantly different from the first, leading to a statistical mixture of products.

  • Solution:

    • Stoichiometric Control: This is the primary method for influencing selectivity.

      • For Mono-coupling: Use a significant excess of this compound (e.g., 3-5 equivalents). This statistically favors the reaction of the aryl halide with an unreacted molecule of this compound. The challenge then becomes separating the product from the excess starting material.

      • For Di-coupling: Use a slight excess of the aryl halide (e.g., 2.1-2.5 equivalents relative to this compound) and ensure the reaction goes to completion.

    • Reaction Monitoring: Follow the reaction closely by TLC or LC-MS. If you are targeting the mono-coupled product, it may be necessary to stop the reaction prematurely when its concentration is maximal, before significant di-coupling occurs.

Section 3: Data & Visualization

Table 1: Recommended Starting Conditions for this compound Coupling
ParameterRecommended ConditionRationale & Key Considerations
Aryl Halide Ar-I > Ar-Br > Ar-OTf >> Ar-ClReactivity follows this trend. Iodides are most reactive and couple under mild conditions. Chlorides often require specialized, bulky phosphine ligands and higher temperatures.
Catalyst Pd(PPh₃)₄ (2-5 mol%)A reliable, commercially available Pd(0) source suitable for many substrates.
Co-Catalyst CuI (1-5 mol%)Accelerates the reaction by forming a copper acetylide intermediate.[2] Omit for copper-free protocols to prevent homocoupling.
Base Et₃N or DIPEA (≥ 2 eq.)Neutralizes HX byproduct. Can be used as a co-solvent. Must be anhydrous and deoxygenated.
Solvent Anhydrous, deoxygenated THF or DMFTHF is suitable for reactions up to 65°C. DMF can be used for higher temperatures if required for less reactive halides.
Concentration 0.1 - 0.5 MLower concentrations can help minimize polymerization, especially at higher temperatures.
Temperature 25 - 60 °CStart at room temperature. Gentle heating is often required, but temperatures above 80°C increase the risk of side reactions.[3]
Atmosphere Strict Inert (Ar or N₂)Essential to prevent oxidative degradation of the catalyst and oxidative homocoupling of the alkyne.
Diagrams

Troubleshooting_Workflow cluster_prep Preparation & Execution cluster_eval Evaluation cluster_ts Troubleshooting Logic start Start: Define Target (Mono- vs Di-Coupling) setup Setup Reaction: - Inert Atmosphere - Anhydrous/Deoxygenated Reagents - Stoichiometry Control start->setup run Run Reaction (Monitor by TLC/LC-MS) setup->run eval Reaction Complete? run->eval workup Workup & Purify eval->workup Yes troubleshoot Initiate Troubleshooting eval->troubleshoot No ts_yield Problem: Low Yield? - Check Catalyst Activity - Verify Reagent Purity - Optimize Temp/Time troubleshoot->ts_yield ts_poly Problem: Polymer? - Increase Dilution - Lower Temperature troubleshoot->ts_poly ts_homo Problem: Homocoupling? - Improve Deoxygenation - Go Copper-Free troubleshoot->ts_homo ts_select Problem: Poor Selectivity? - Adjust Stoichiometry - Monitor Closely troubleshoot->ts_select

Caption: A workflow for this compound coupling from setup to troubleshooting.

Selectivity_Pathways cluster_desired Desired Products cluster_undesired Side Products start This compound + Aryl Halide (Ar-X) mono Mono-Coupled Product start->mono 1 eq. Ar-X (Excess DPS) di Di-Coupled Product start->di >2 eq. Ar-X homo Homocoupling Product (Glaser Coupling) start->homo O₂, Cu(I) cat. poly Polymeric Material start->poly High Temp. or Conc. mono->di +1 eq. Ar-X

Caption: Reaction pathways illustrating the challenge of selectivity.

Section 4: Experimental Protocols

Disclaimer: These are general starting procedures. Optimal conditions may vary based on the specific aryl halide used. All manipulations should be performed under an inert atmosphere using standard Schlenk line or glovebox techniques.

Protocol 1: General Procedure for Mono-Coupling with an Aryl Iodide
  • Preparation: To a flame-dried Schlenk flask, add the aryl iodide (1.0 mmol, 1.0 eq.), Pd(PPh₃)₄ (0.03 mmol, 3 mol%), and CuI (0.02 mmol, 2 mol%).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with argon three times.

  • Reagent Addition: Add anhydrous, deoxygenated THF (5 mL) and triethylamine (3 mL). Stir to dissolve. Add this compound (3.0 mmol, 3.0 eq.) via syringe.

  • Reaction: Stir the mixture at room temperature. Monitor the reaction progress every 30 minutes by TLC. If no significant conversion is observed after 2 hours, gently warm the reaction to 40-50 °C.

  • Workup: Once TLC indicates consumption of the aryl iodide, cool the reaction to room temperature. Filter the mixture through a pad of Celite, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel to separate the mono-coupled product from excess this compound and any di-coupled byproduct.

Protocol 2: General Procedure for Di-Coupling with an Aryl Bromide
  • Preparation: To a flame-dried Schlenk flask, add this compound (1.0 mmol, 1.0 eq.), the aryl bromide (2.2 mmol, 2.2 eq.), Pd(PPh₃)₄ (0.05 mmol, 5 mol%), and CuI (0.05 mmol, 5 mol%).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with argon three times.

  • Reagent Addition: Add anhydrous, deoxygenated DMF (10 mL) and DIPEA (4.0 mmol, 4.0 eq.).

  • Reaction: Heat the mixture to 60 °C. Monitor the reaction by TLC until the mono-coupled intermediate is fully converted to the di-coupled product (this may take several hours).

  • Workup: Cool the reaction to room temperature. Pour the mixture into a separatory funnel containing water (20 mL) and extract with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography or recrystallization.

References

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved from [Link]

  • Wikipedia. (2023). Sonogashira coupling. Retrieved from [Link]

  • Chen, D., et al. (2024).
  • University of Liverpool. (n.d.). Coupling to alkynes: the Sonogashira reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of reaction conditions. Retrieved from [Link]

  • The Journal of Organic Chemistry. (2021). Divergent Synthesis of Alkenyl Sulfur Ylides and Sulfides through Base-Controlled Cascade Reactions of Prop-2-ynylsulfonium Salts and α,α-Dicyanoalkenes. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of conditions for the C-S coupling reaction. Retrieved from [Link]

  • ACS Chemical Reviews. (2016). Large-Scale Applications of Transition Metal-Catalyzed Couplings for the Synthesis of Pharmaceuticals. Retrieved from [Link]

  • ACS Catalysis. (2021). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of the Reaction Conditions. Retrieved from [Link]

  • RSC Publishing. (2020). Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction. Retrieved from [Link]

  • PubMed Central. (2011). Transition Metal Catalyzed Synthesis of Aryl Sulfides. Retrieved from [Link]

  • The Journal of Organic Chemistry. (2021). Sulfonylation of Propargyl Alcohols with Sulfinamides for the Synthesis of Allenyl Sulfones. Retrieved from [Link]

  • Reddit. (2016). Why am I getting low yield for my Suzuki coupling reaction?. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Propargyl sulfone synthesis by C-S coupling reactions. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of aryl sulfides and diaryl sulfides. Retrieved from [Link]

  • ACS Chemical Reviews. (2019). Bond-Forming and -Breaking Reactions at Sulfur(IV): Sulfoxides, Sulfonium Salts, Sulfur Ylides, and Sulfinate Salts. Retrieved from [Link]

  • PubMed Central. (2024). Reductive coupling of allenyl/allyl carbonate with alkyne under dual cobalt-photoredox catalysis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Propargylic sulfide synthesis by C-S coupling. Retrieved from [Link]

  • MDPI. (2023). Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. Retrieved from [Link]

  • MDPI. (2019). Recent Advances in the Synthesis of Sulfides, Sulfoxides and Sulfones via C-S Bond Construction from Non-Halide Substrates. Retrieved from [Link]

  • ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. Retrieved from [Link]

  • RSC Publishing. (2024). Pyrrolylsulfonium salts: stable, accessible and versatile pseudohalides for Stille couplings. Retrieved from [Link]

  • Reddit. (2021). Struggling to make a sonogashira coupling reaction happen. Retrieved from [Link]

Sources

Troubleshooting low yields in dipropargyl sulfide synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Dipropargyl Sulfide Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this compound. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to help you optimize your reaction yields and obtain a high-purity product.

Troubleshooting Guide: Addressing Low Yields and Impurities

This section is structured in a question-and-answer format to directly address the specific issues you may be facing in your experiments.

Question 1: Why is my yield of this compound consistently low?

Low yields in this synthesis can often be attributed to several factors, ranging from reagent quality to reaction conditions. Let's break down the most common culprits.

  • Suboptimal Reagents:

    • Sodium Sulfide (Na₂S): The quality of your sodium sulfide is paramount. Anhydrous sodium sulfide is highly hygroscopic and can absorb moisture from the air, leading to the formation of hydrates and a decrease in its nucleophilicity. It is advisable to use freshly opened, anhydrous sodium sulfide or to dry it thoroughly before use.

    • Propargyl Bromide: Propargyl bromide is a reactive electrophile that can degrade over time, especially if exposed to light or air. It is recommended to use freshly distilled or high-purity propargyl bromide for the best results.

  • Incorrect Stoichiometry: The stoichiometry of the reactants plays a crucial role. A 2:1 molar ratio of propargyl bromide to sodium sulfide is theoretically required. However, slight excesses of propargyl bromide can sometimes be used to ensure complete consumption of the sulfide. It is important to accurately weigh your reagents and ensure the correct molar ratios.

  • Reaction Temperature: The reaction is typically exothermic. While some heating may be necessary to initiate the reaction, uncontrolled high temperatures can promote side reactions, particularly the polymerization of propargyl bromide.[1] Maintaining a moderate temperature, often around room temperature or slightly above, is generally optimal.

  • Inefficient Mixing: Inadequate stirring can lead to localized "hot spots" and uneven concentrations of reactants, which can result in the formation of byproducts. Vigorous and consistent stirring is essential throughout the reaction.

Question 2: I'm observing a significant amount of a tar-like, insoluble material in my reaction mixture. What is it and how can I prevent it?

The formation of a tar-like substance is a strong indication of polymerization. Propargyl compounds are known to undergo polymerization, especially in the presence of radicals or at elevated temperatures.[2]

  • Cause: The high reactivity of the propargyl group makes it susceptible to polymerization. This can be initiated by impurities in the reagents or by excessive heat.

  • Prevention:

    • Temperature Control: As mentioned earlier, maintain a controlled temperature throughout the reaction. Running the reaction at or slightly below room temperature can significantly reduce polymerization.

    • Dilution: Performing the reaction in a more dilute solution can decrease the frequency of intermolecular reactions that lead to polymerization.

    • Inert Atmosphere: While not always necessary, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to prevent radical-initiated polymerization.

Question 3: My final product seems to contain impurities even after purification. What are the likely side products and how can I characterize them?

Several side products can form during the synthesis of this compound. Identifying these impurities is key to optimizing your purification strategy.

  • Common Impurities:

    • Propargyl alcohol: Formed by the hydrolysis of propargyl bromide if there is moisture in the reaction.

    • Allenyl derivatives: Propargyl halides can sometimes rearrange to form allenyl halides, which can then react with the sulfide to produce allenyl-propargyl sulfide.

    • Homo-coupling products: Propargyl bromide can undergo homo-coupling to form 1,5-hexadiyne, especially in the presence of certain metal impurities.[3]

  • Characterization:

    • Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent technique for identifying volatile impurities. The mass spectrum of this compound will show a molecular ion peak at m/z 110.18.[4]

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for structural confirmation and identifying impurities. For this compound, you would expect to see characteristic peaks for the acetylenic proton and the methylene protons adjacent to the sulfur atom.

Compound ¹H NMR (CDCl₃) δ (ppm) ¹³C NMR (CDCl₃) δ (ppm)
This compound~2.2 (t, 2H), ~3.3 (d, 4H)~25 (CH₂), ~70 (C≡CH), ~80 (C≡CH)
Propargyl Alcohol~2.5 (t, 1H), ~4.3 (d, 2H)~51 (CH₂), ~75 (C≡CH), ~78 (C≡CH)

This table provides expected chemical shifts. Actual values may vary slightly.

Question 4: The reaction seems to be very slow or does not go to completion. What could be the issue?

A sluggish reaction can be frustrating, but it often points to a few specific issues.

  • Solvent Choice: The choice of solvent is critical. A polar aprotic solvent like dimethylformamide (DMF) or acetonitrile can help to dissolve the sodium sulfide and facilitate the Sₙ2 reaction.

  • Phase Transfer Catalyst: If you are using a two-phase system (e.g., an organic solvent and an aqueous solution of sodium sulfide), a phase transfer catalyst like a quaternary ammonium salt can significantly increase the reaction rate by transporting the sulfide anion into the organic phase.

  • Activation of Sodium Sulfide: As mentioned, hydrated sodium sulfide will be less reactive. If you suspect your sodium sulfide is not sufficiently anhydrous, consider using sodium hydrosulfide (NaSH) followed by a base to generate the sulfide anion in situ.

Frequently Asked Questions (FAQs)

  • What is the most common method for synthesizing this compound? The most common and straightforward method is the reaction of two equivalents of a propargyl halide (typically propargyl bromide) with a sulfide source, such as sodium sulfide, in a suitable solvent.[5] This is a classic Sₙ2 reaction.

  • What are the ideal reaction conditions?

    • Temperature: Room temperature is often a good starting point.

    • Solvent: Polar aprotic solvents like DMF or acetonitrile are generally effective.

    • Reaction Time: This can vary from a few hours to overnight. It is best to monitor the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Which sulfide source is best? Anhydrous sodium sulfide is the most common choice. However, if you are having trouble with its reactivity, you can generate sodium sulfide in situ from sodium hydrosulfide and a base.

  • How can I monitor the progress of the reaction? TLC is a simple and effective way to monitor the disappearance of the propargyl bromide starting material. Staining with a potassium permanganate solution can help visualize the alkyne-containing compounds. GC can also be used to monitor the formation of the product and the consumption of the starting material.

  • What are the safety precautions I should take when working with propargyl bromide? Propargyl bromide is a lachrymator and is toxic. It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn at all times.

Experimental Protocols

Standard Synthesis of this compound

This protocol describes a standard laboratory-scale synthesis of this compound.

  • Reagent Preparation:

    • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve anhydrous sodium sulfide (1.0 eq) in a suitable solvent (e.g., DMF).

  • Reaction Setup:

    • Cool the sodium sulfide solution in an ice bath.

    • Slowly add propargyl bromide (2.1 eq) dropwise to the stirred solution.

  • Reaction:

    • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature.

    • Monitor the reaction progress by TLC until the propargyl bromide is consumed.

  • Workup:

    • Pour the reaction mixture into a separatory funnel containing water and a suitable organic solvent (e.g., diethyl ether).

    • Extract the aqueous layer with the organic solvent.

    • Combine the organic layers and wash with brine.

  • Purification:

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Visualizations

SN2_Mechanism Na2S Na₂S TransitionState [S-C-Br] Transition State Na2S->TransitionState S²⁻ nucleophilic attack PropargylBr 2 x Propargyl Bromide PropargylBr->TransitionState Product This compound TransitionState->Product Byproduct 2 x NaBr TransitionState->Byproduct

Caption: Sₙ2 mechanism for this compound synthesis.

Troubleshooting_Workflow Start Low Yield of this compound CheckReagents Check Reagent Quality (Na₂S, Propargyl Bromide) Start->CheckReagents CheckStoichiometry Verify Stoichiometry CheckReagents->CheckStoichiometry Reagents OK CheckTemp Monitor Reaction Temperature CheckStoichiometry->CheckTemp Stoichiometry Correct CheckMixing Ensure Efficient Stirring CheckTemp->CheckMixing Temp Controlled CheckSolvent Optimize Solvent CheckMixing->CheckSolvent Mixing Adequate Purification Review Purification Method CheckSolvent->Purification Solvent Appropriate Success Improved Yield Purification->Success Side_Reactions Reactants Propargyl Bromide + Na₂S DesiredProduct This compound (Sₙ2) Reactants->DesiredProduct Polymerization Polymerization Reactants->Polymerization Hydrolysis Hydrolysis to Propargyl Alcohol Reactants->Hydrolysis HomoCoupling Homo-coupling (1,5-Hexadiyne) Reactants->HomoCoupling

Caption: Competing reactions in this compound synthesis.

References

  • Unlocking Ring-Opening Polymerization of Glycidyl Propargyl Ether via Lewis Pair Organocatalysts. ACS Macro Letters. Available at: [Link]

  • Organocatalytic synthesis and post-polymerization functionalization of propargyl-functional poly(carbonate)s. Polymer Chemistry. Available at: [Link]

  • Propargyl alcohol uses - Synthesis, and Safety. Rawsource. Available at: [Link]

  • Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. National Institutes of Health. Available at: [Link]

  • Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. Semantic Scholar. Available at: [Link]

  • a) Reaction of two molecules of propargyl bromide with 1; b) Step‐wise... ResearchGate. Available at: [Link]

  • Mechanisms of Nucleophilic Substitution of Propargyl and Allenyl Halides. Base-Promoted Reactions of 3-Bromo-3-methyl-l-butyne a. ElectronicsAndBooks. Available at: [Link]

  • Propargyl Sulfide. National Institutes of Health. Available at: [Link]

  • Synthesis and Characterization of Propargyl 2,3,4,6-Tetra-O-Acetyl-β-d-Glucopyranoside. Taylor & Francis eBooks. Available at: [Link]

  • 1-PHENYL-1,4-PENTADIYNE and 1-PHENYL-1,3-PENTADIYNE. Organic Syntheses Procedure. Available at: [Link]

Sources

Technical Support Center: Identification of Impurities in Commercial Dipropargyl Sulfide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for dipropargyl sulfide. This guide is designed for researchers, scientists, and drug development professionals who utilize this compound in their experimental workflows. Commercial grades of this reagent, while suitable for many applications, can contain impurities that may impact reaction outcomes, catalytic activity, and final product purity. Understanding the nature of these impurities and knowing how to identify them is critical for robust and reproducible research.

This document provides a series of frequently asked questions (FAQs) and troubleshooting guides in a direct question-and-answer format to address specific issues you may encounter. The advice herein is based on established chemical principles and analytical techniques, grounded in years of field experience.

Frequently Asked Questions (FAQs)

Q1: I've purchased this compound with a stated purity of 95%. What are the most likely impurities I should be aware of?

Commercial this compound (bis(prop-2-yn-1-yl) sulfide) is typically synthesized by reacting a propargyl halide with a sulfide source. The impurities present are often remnants of this process or products of degradation.

Most Common Impurities:

  • Oxidation Products: The most common impurities are the partially and fully oxidized forms of the parent compound:

    • Dipropargyl Sulfoxide: One sulfur-oxygen bond.

    • Dipropargyl Sulfone: Two sulfur-oxygen bonds. These are readily formed by exposure to air (oxygen) over time, a common degradation pathway for sulfides.[1][2]

  • Isomeric Impurities: Due to the reactivity of the propargyl group, rearrangement can occur during synthesis, leading to:

    • Allenyl Propargyl Sulfide: An isomer where one of the propargyl groups has rearranged to an allene (C=C=C).

    • Bis(allenyl) Sulfide: Where both groups have rearranged. These rearrangements are often catalyzed by basic conditions or trace metals.

  • Unreacted Starting Materials & Precursors:

    • Propargyl Alcohol: A common precursor for propargyl halides. Its presence suggests incomplete conversion during the synthesis of the propargyl halide starting material.[3][4]

    • Propargyl Bromide (or other halide): The electrophile in the primary synthesis. Its presence indicates an incomplete reaction.

  • Polymeric Materials: Propargyl compounds can be prone to polymerization, especially when heated or in the presence of certain catalysts, leading to higher molecular weight species.[3]

Q2: My reaction is giving unexpected side products. Could an impurity in the this compound be the cause?

Absolutely. The terminal alkyne protons of this compound are acidic and its sulfur atom is nucleophilic. Impurities can interfere in several ways:

  • Propargyl Alcohol: The hydroxyl group can compete in reactions where the sulfide or the alkyne is the intended nucleophile. It can also poison certain catalysts.

  • Dipropargyl Sulfoxide/Sulfone: These oxidized species have different electronic properties and steric profiles. The sulfoxide and sulfone groups are strongly electron-withdrawing, which can alter the reactivity of the rest of the molecule. They are generally less nucleophilic at the sulfur atom compared to the sulfide.

  • Propargyl Halide: A reactive alkylating agent that can lead to unwanted side reactions with your substrate or solvent.

If you suspect impurities, it is crucial to characterize the starting material before proceeding with sensitive or complex reactions.

Troubleshooting Guide: Analytical Identification of Impurities

This section provides step-by-step protocols for identifying the common impurities discussed above.

Troubleshooting Issue 1: How can I quickly check the purity of my commercial this compound and identify major impurities?

Recommended Technique: Gas Chromatography-Mass Spectrometry (GC-MS)

Causality: GC-MS is the ideal first-line technique for this purpose. Gas chromatography separates volatile compounds based on their boiling points and interactions with the column's stationary phase. The mass spectrometer then fragments the eluted compounds, providing a unique "fingerprint" (mass spectrum) that allows for their identification.

  • Sample Preparation:

    • Prepare a dilute solution of your commercial this compound (e.g., 1 mg/mL) in a volatile solvent like dichloromethane or ethyl acetate.

  • Instrumentation & Conditions:

    • GC System: A standard gas chromatograph equipped with a capillary column. A non-polar column (e.g., DB-5ms or HP-5ms, 30 m x 0.25 mm x 0.25 µm) is a good starting point.

    • Injector: Set to 250 °C with a split injection (e.g., 50:1 split ratio) to avoid column overload.

    • Oven Program:

      • Initial temperature: 50 °C, hold for 2 minutes.

      • Ramp: Increase to 280 °C at a rate of 10-15 °C/minute.

      • Final hold: Hold at 280 °C for 5-10 minutes to ensure all components elute.

    • Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.

    • MS Detector:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Mass Range: Scan from m/z 35 to 400.

      • Ion Source Temperature: 230 °C.

      • Quadrupole Temperature: 150 °C.

  • Data Analysis:

    • The main peak in the chromatogram will be this compound (C₆H₆S, MW: 110.18 g/mol ).

    • Search the mass spectrum of any smaller peaks against a spectral library (e.g., NIST) for tentative identification.

    • Compare retention times and mass spectra to known standards if available.

ImpurityExpected Elution OrderKey Mass Spectral Fragments (m/z)
Propargyl AlcoholEarly56, 55, 39, 29
This compound Main Peak 110 (M+), 71, 39
Dipropargyl SulfoxideLater126 (M+), 110, 71, 39
Dipropargyl SulfoneLatest142 (M+), 110, 71, 39

Note: Elution order is based on increasing boiling point and polarity.

Caption: Workflow for impurity identification using GC-MS.

Troubleshooting Issue 2: I need to confirm the structure of an unknown impurity, especially isomers that GC-MS might not definitively distinguish. How can I do this?

Recommended Technique: Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: NMR provides detailed information about the chemical environment of each atom (specifically ¹H and ¹³C) in a molecule. It is exceptionally powerful for distinguishing between isomers, such as this compound and its allenyl rearranged counterparts, which may have very similar mass spectra.

  • Sample Preparation:

    • Dissolve approximately 10-20 mg of the commercial this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrumentation & Acquisition:

    • Spectrometer: A 300 MHz or higher field NMR spectrometer.

    • ¹H NMR: Acquire a standard proton spectrum. Key parameters to note are chemical shift (δ), multiplicity (singlet, doublet, triplet, etc.), and integration.

    • ¹³C NMR: Acquire a proton-decoupled carbon spectrum. A DEPT-135 experiment can also be run to distinguish between CH, CH₂, and CH₃ groups.

  • Data Analysis:

    • Compare the acquired spectra to the known spectrum of pure this compound.

    • Analyze the signals of any additional peaks to deduce the structure of the impurities.

CompoundSpectrumChemical Shift (δ, ppm) and Multiplicity
This compound ¹H ~3.3 (d, 4H, -S-CH₂ -), ~2.2 (t, 2H, ≡C-H )
¹³C ~78 (≡C -H), ~72 (-S-C ≡), ~22 (-S-C H₂-)
Dipropargyl Sulfoxide¹H~3.5 (d, 4H, -SO-CH₂ -), ~2.3 (t, 2H, ≡C-H )
Dipropargyl Sulfone¹H~3.8 (d, 4H, -SO₂-CH₂ -), ~2.5 (t, 2H, ≡C-H )
Propargyl Alcohol¹H~4.3 (d, 2H, -O-CH₂ -), ~2.5 (t, 1H, ≡C-H ), ~2.0 (br s, 1H, -OH )
Allenyl-containing Isomer¹HCharacteristic peaks in the allene region ~4.8-5.5 ppm (C=C=CH₂ )

Note: Chemical shifts are approximate and can vary slightly based on concentration and solvent.

Impurity_Logic start Problem: Unexpected Reaction Results check_purity Is the this compound pure? start->check_purity gcms Run GC-MS Analysis check_purity->gcms multiple_peaks Multiple peaks observed? gcms->multiple_peaks nmr Run ¹H & ¹³C NMR multiple_peaks->nmr Yes end Use Purified Reagent multiple_peaks->end No (Purity >99.5%) identify_oxidation Identify Sulfoxide/Sulfone (Higher MW, characteristic shifts) nmr->identify_oxidation identify_reagents Identify Starting Materials (e.g., Propargyl Alcohol) nmr->identify_reagents identify_isomers Identify Isomers (e.g., Allenes via NMR) nmr->identify_isomers purify Purify by distillation or column chromatography identify_oxidation->purify identify_reagents->purify identify_isomers->purify purify->end

Caption: Troubleshooting logic for identifying and addressing impurities.

References

  • Chad's Prep. (2021, February 2). 13.8 Sulfides [Video]. YouTube. [Link]

  • Chemistry with Caroline. (2023, January 31). Introduction to and Synthesis of Sulfides [Video]. YouTube. [Link]

  • Ibragimov, A. G., et al. (2018). Propargylic Sulfides: Synthesis, Properties, and Application. Chemical Reviews, 118(15), 7148–7203. [Link]

  • Organic Chemistry Portal. (n.d.). Sulfone synthesis by oxidation. Retrieved January 13, 2026, from [Link]

  • PubChem. (n.d.). Propargyl alcohol. Retrieved January 13, 2026, from [Link]

  • Wikipedia. (2023, December 19). Propargyl alcohol. In Wikipedia. [Link]

  • OUCI. (n.d.). SULFOXIDES AND SULFONES: REVIEW. Retrieved January 13, 2026, from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Sulfide Oxidation. Retrieved January 13, 2026, from [Link]

  • Padwa, A., et al. (1998). 2,3-dibromo-1-(phenylsulfonyl)-1-propene. Organic Syntheses, 75, 184. [Link]

  • Molecules. (2023). Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. MDPI. [Link]

  • ResearchGate. (2019). Oxidation of sulfides to sulfoxides and sulfones. [Link]

Sources

Handling and storage recommendations for dipropargyl sulfide to prevent degradation

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Handling, Storage, and Stability for Researchers

Welcome to the technical support center for dipropargyl sulfide. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this reactive compound throughout your experiments. As Senior Application Scientists, we have compiled field-proven insights and best practices to help you navigate the challenges of working with this compound and prevent its degradation.

Frequently Asked Questions (FAQs)

Here are some of the most common questions we receive about this compound:

Q1: What are the primary factors that can cause this compound to degrade?

A1: this compound is sensitive to several environmental factors. The primary culprits for degradation are exposure to air (oxygen) , light , and heat . Additionally, contact with incompatible materials such as strong bases and oxidizing agents can lead to rapid decomposition.

Q2: How should I store my this compound upon receipt?

A2: For optimal stability, this compound should be stored in a tightly sealed, opaque container to protect it from light and air.[1] The container should be flushed with an inert gas like argon or nitrogen before sealing. It is recommended to store it in a cool, dry, and well-ventilated area, away from sources of ignition.[1][2] For long-term storage, refrigeration is advised.

Q3: Can I handle this compound on an open lab bench?

A3: Due to its sensitivity to air, it is highly recommended to handle this compound under an inert atmosphere, such as in a glovebox or using Schlenk line techniques. This will minimize its exposure to oxygen and moisture, preventing oxidative degradation and potential side reactions.

Q4: What are the visible signs of this compound degradation?

A4: Pure this compound is typically a clear, light yellow to brown liquid.[3] Signs of degradation may include a change in color (darkening), the formation of precipitates, or an increase in viscosity, which could indicate polymerization. A noticeable change in odor may also suggest decomposition.

Q5: How can I check the purity of my this compound?

A5: The purity of this compound can be assessed using standard analytical techniques. Gas Chromatography-Mass Spectrometry (GC-MS) is effective for identifying the parent compound and any volatile impurities or degradation products.[4] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is a powerful tool for confirming the structure and quantifying the purity of the compound.[5][6][7]

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during your experiments with this compound, providing explanations and actionable solutions.

Problem Potential Cause(s) Recommended Solution(s)
Inconsistent reaction yields or unexpected side products. Degradation of this compound due to improper storage or handling.1. Verify Purity: Before use, check the purity of your this compound using GC-MS or NMR. 2. Inert Atmosphere: Ensure all manipulations are performed under a dry, inert atmosphere (e.g., argon or nitrogen). 3. Fresh Reagent: If degradation is suspected, use a fresh, unopened bottle of the reagent.
The this compound has darkened in color. Exposure to light (photodegradation) and/or air (oxidation). The sulfide moiety is susceptible to oxidation to form sulfoxides and sulfones.1. Store Properly: Always store in an amber or opaque vial, wrapped in foil for extra protection. 2. Inert Gas Blanket: Store the container under an inert gas. 3. Purity Check: A color change is a strong indicator of degradation. Assess the purity before use.
Formation of a solid or viscous material in the vial. Polymerization of the propargyl groups, which can be initiated by impurities, light, or heat.1. Avoid High Temperatures: Do not heat this compound unless required for a specific reaction, and even then, use with caution. 2. Check for Contaminants: Ensure solvents and other reagents are free from impurities that could act as initiators. 3. Discard if Polymerized: If significant polymerization has occurred, the reagent is likely unusable and should be disposed of according to safety guidelines.
Reaction with a strong base leads to a violent reaction. Propargyl groups can be thermally unstable, and their decomposition can be catalyzed by strong bases, leading to a thermal hazard.[8]1. Use Milder Bases: If possible, substitute strong bases with weaker, non-nucleophilic bases. 2. Control Temperature: Perform reactions at low temperatures and with efficient cooling. 3. Slow Addition: Add the base slowly to the reaction mixture to control the exotherm.

Experimental Protocols

Protocol 1: Purity Assessment by GC-MS

This protocol provides a general method for determining the purity of this compound and identifying potential degradation products.

1. Sample Preparation:

  • Prepare a dilute solution (approximately 1 mg/mL) of this compound in a volatile organic solvent such as dichloromethane or ethyl acetate.

2. Instrumentation and Conditions:

  • Gas Chromatograph (GC):
  • Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).
  • Injector Temperature: 250 °C.
  • Carrier Gas: Helium at a constant flow rate of 1-2 mL/min.
  • Oven Temperature Program:
  • Initial temperature: 60 °C, hold for 2 minutes.
  • Ramp: Increase to 250 °C at a rate of 10 °C/min.
  • Final hold: 5 minutes at 250 °C.
  • Mass Spectrometer (MS):
  • Ionization Mode: Electron Ionization (EI) at 70 eV.
  • Mass Range: Scan from m/z 35 to 300.

3. Data Analysis:

  • The purity is determined by calculating the peak area percentage of the this compound peak relative to the total area of all detected peaks in the chromatogram.
  • The mass spectrum of the main peak should be compared to a reference spectrum for this compound to confirm its identity.[4]
Protocol 2: Quantitative Purity Assessment by ¹H NMR

This protocol outlines the use of quantitative ¹H NMR (qNMR) to determine the absolute purity of a this compound sample.[5][7]

1. Sample Preparation:

  • Accurately weigh a known amount of a high-purity, certified internal standard (e.g., maleic acid, dimethyl sulfone) into an NMR tube.
  • Accurately weigh a known amount of the this compound sample and add it to the same NMR tube.
  • Add a suitable deuterated solvent (e.g., CDCl₃) to dissolve both the sample and the internal standard.

2. NMR Data Acquisition:

  • Acquire a ¹H NMR spectrum using a spectrometer with a well-calibrated 90° pulse.
  • Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 of the protons being quantified to allow for full relaxation and accurate integration.
  • Acquire the spectrum with a good signal-to-noise ratio.

3. Data Processing and Analysis:

  • Carefully phase and baseline correct the spectrum.
  • Integrate a well-resolved, non-overlapping signal from the internal standard and a well-resolved signal from this compound.
  • Calculate the purity using the following formula:

Visualizing Degradation and Prevention

To better understand the factors affecting the stability of this compound and the necessary preventative measures, refer to the following workflow diagram.

G This compound: Handling and Storage Workflow cluster_receipt Receiving and Initial Storage cluster_handling Experimental Use cluster_degradation Potential Degradation Pathways cluster_prevention Preventative Measures receipt Receive this compound inspect Inspect Container Seal and Appearance receipt->inspect initial_storage Store in a Cool, Dry, Dark, Ventilated Area (Inert Atmosphere) inspect->initial_storage purity_check Perform Purity Check (GC-MS/NMR) initial_storage->purity_check inert_handling Handle Under Inert Atmosphere purity_check->inert_handling reaction Use in Experiment inert_handling->reaction oxidation Oxidation (Air Exposure) Leads to Sulfoxides/Sulfones photodegradation Photodegradation (Light Exposure) thermal_decomp Thermal Decomposition (Heat) polymerization Polymerization opaque_container Use Opaque, Tightly Sealed Containers opaque_container->photodegradation Prevents inert_gas Blanket with Inert Gas (Ar, N2) inert_gas->oxidation Prevents avoid_heat Avoid Heat and Ignition Sources avoid_heat->thermal_decomp Prevents avoid_incompatibles Avoid Incompatible Materials (Strong Bases, Oxidizers) avoid_incompatibles->polymerization Prevents

Caption: Workflow for proper handling and storage of this compound to prevent degradation.

This diagram illustrates the critical points in the lifecycle of using this compound, from receipt to experimental use, highlighting the potential degradation pathways and the corresponding preventative measures that should be implemented at each stage.

References

  • Thermal Hazards of Using Propargyl Alcohol with Strong Bases. Organic Process Research & Development. [Link]

  • Dipropyl Sulfide SDS. Central Welding Supply. [Link]

  • Safety Data Sheet: Dipropyl sulfide. Chemos GmbH & Co.KG. [Link]

  • Material Safety Data Sheet. Tessenderlo Kerley. [Link]

  • Propargyl Sulfide. PubChem. [Link]

  • Oxidative Degradation of Organosulfur Compounds Using a Photo-Fenton Reaction. ResearchGate. [Link]

  • Thermal decomposition of propargyl alcohol: single pulse shock tube experimental and ab initio theoretical study. PubMed. [Link]

  • Reaction of Organic Sulfides with Singlet Oxygen. A Revised Mechanism. Journal of the American Chemical Society. [Link]

  • Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Journal of Medicinal Chemistry. [Link]

  • Photochemical degradation of natural organic sulfur compounds (CHOS) from iron-rich mine pit lake pore waters--an initial understanding from evaluation of single-elemental formulae using ultra-high-resolution mass spectrometry. PubMed. [Link]

  • Propargylic Sulfides: Synthesis, Properties, and Application. Chemical Reviews. [Link]

  • The NMR-Purity and the new dimensions and standards of purity. ChemAdder. [Link]

  • Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. PubMed Central. [Link]

Sources

Strategies to improve the regioselectivity of reactions with dipropargyl sulfide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Dipropargyl Sulfide Chemistry. As a Senior Application Scientist, I've designed this resource to provide researchers, medicinal chemists, and process development professionals with in-depth guidance on controlling regioselectivity in reactions involving this compound. This guide moves beyond simple protocols to explain the "why" behind experimental choices, empowering you to troubleshoot and optimize your synthetic strategies.

Introduction to the Challenge: The Symmetry of this compound

This compound, with its two chemically equivalent propargyl groups, presents a unique and fascinating challenge in synthetic chemistry. The primary hurdles in its functionalization are twofold:

  • Mono- versus Di-functionalization: How can one selectively modify only one of the two propargyl units?

  • Regioselectivity at the Propargyl Unit: In addition reactions, how can one control the formation of constitutional isomers at a single propargyl moiety?

This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to directly address these challenges.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

FAQ 1: Mono-addition vs. Di-addition

Question: I am attempting a reaction with this compound and obtaining a mixture of mono- and di-substituted products. How can I favor the formation of the mono-adduct?

Answer: Achieving selective mono-functionalization of a symmetrical difunctional starting material like this compound is a common challenge. The key is to manipulate the reaction conditions to disfavor the second addition once the first has occurred. Here are several strategies:

  • Stoichiometry and Slow Addition: The most straightforward approach is to use a stoichiometric excess of this compound relative to your electrophile or coupling partner (typically 1.5 to 2 equivalents). Combine this with the slow addition of the limiting reagent to the reaction mixture. This maintains a low concentration of the reactive partner, increasing the statistical probability of it encountering an unreacted this compound molecule rather than the mono-adduct.

  • Electronic Deactivation: The first functionalization can electronically deactivate the second propargyl group. For instance, if the initial reaction introduces an electron-withdrawing group, the electron density of the second alkyne may be reduced, making it less reactive towards electrophiles. Conversely, an electron-donating group may activate the second alkyne. Understanding the electronic nature of your transformation is crucial.

  • Steric Hindrance: Introduce a bulky group in the first reaction. The steric bulk of the newly introduced substituent can physically block or hinder the approach of the reagent to the second propargyl unit.

  • Change in Solubility: In some cases, the mono-adduct may have significantly different solubility properties than the starting material. If the mono-adduct precipitates from the reaction mixture, this can effectively prevent its further reaction.

Troubleshooting Flowchart for Mono-functionalization:

start Mixture of Mono- and Di-adducts strategy1 Adjust Stoichiometry: Increase this compound Equivalents start->strategy1 strategy2 Slow Addition of Limiting Reagent strategy1->strategy2 strategy3 Lower Reaction Temperature strategy2->strategy3 strategy4 Introduce Bulky Substituent strategy3->strategy4 outcome1 Improved Mono-selectivity strategy4->outcome1 Success outcome2 No Improvement, Mixture Persists strategy4->outcome2 Failure

Caption: Decision-making workflow for optimizing mono-addition reactions.

FAQ 2: Regioselectivity in Cycloaddition Reactions

Question: I am performing a [3+2] cycloaddition with an azide to this compound and obtaining a mixture of regioisomers. How can I control the regioselectivity to favor a single isomer?

Answer: The regioselectivity of 1,3-dipolar cycloadditions, such as the Huisgen cycloaddition, is governed by both electronic and steric factors, as described by Frontier Molecular Orbital (FMO) theory.[1] For a terminal alkyne, the two ends are electronically and sterically distinct.

  • Uncatalyzed "Click" Reactions: In the absence of a catalyst, the regioselectivity can be poor, often yielding a mixture of 1,4- and 1,5-disubstituted triazoles. The outcome is dictated by the relative energies of the HOMO and LUMO of the azide and the alkyne.

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This powerful "click" reaction almost exclusively yields the 1,4-disubstituted triazole isomer. The mechanism involves the formation of a copper acetylide intermediate, which directs the regiochemical outcome. If your goal is the 1,4-isomer, employing a Cu(I) catalyst (e.g., from CuSO₄ and a reducing agent like sodium ascorbate) is the most reliable strategy.

  • Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC): Conversely, ruthenium catalysts, such as Cp*RuCl(PPh₃)₂, favor the formation of the 1,5-disubstituted triazole. This provides a complementary method to access the other regioisomer.

Experimental Protocol: Regioselective CuAAC of this compound (for 1,4-isomer)

  • In a round-bottom flask, dissolve this compound (1.0 eq.) and the desired organic azide (1.0 eq.) in a 1:1 mixture of water and t-butanol.

  • To this solution, add sodium ascorbate (0.1 eq.) followed by copper(II) sulfate pentahydrate (0.01 eq.).

  • Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the 1,4-disubstituted triazole.

Data Summary: Catalyst Control in Azide-Alkyne Cycloadditions

Catalyst SystemMajor RegioisomerTypical Conditions
Thermal (uncatalyzed)Mixture of 1,4- and 1,5-High temperature
Cu(I) (e.g., CuSO₄/NaAsc)1,4-disubstitutedRoom temp., aq. solvent
Ru (e.g., Cp*RuCl(PPh₃)₂)1,5-disubstitutedVaries, often elevated temp.
FAQ 3: Controlling Regioselectivity in Metal-Catalyzed Cross-Coupling Reactions

Question: I want to perform a Sonogashira coupling on this compound, but I'm concerned about controlling the regioselectivity of the alkyne insertion. What are the key factors to consider?

Answer: In metal-catalyzed reactions like the Sonogashira coupling, the regioselectivity of the addition to the alkyne is influenced by the catalyst, ligands, and the electronic and steric nature of the reactants. While this compound's terminal alkynes simplify some aspects, controlling the reaction at the internal versus terminal carbon of the propargyl unit is key.

  • Catalyst and Ligand Choice: The nature of the metal catalyst and its associated ligands plays a pivotal role. For instance, in palladium-catalyzed reactions, the choice of phosphine ligand can influence the steric environment around the metal center, thereby directing the regioselectivity of migratory insertion steps. For Sonogashira couplings, the use of a palladium catalyst with a copper(I) co-catalyst is standard for coupling with the terminal carbon.

  • Directing Groups: While this compound itself lacks a directing group, it's a powerful strategy to consider for substituted propargyl sulfides. A coordinating group can chelate to the metal center and direct the C-H activation or migratory insertion to a specific position.

  • Additive Effects: Additives can significantly influence the course of a reaction. For example, in some nickel-catalyzed reactions, the choice of an additive can even reverse the regioselectivity of alkyne hydrosilylation.[2] While specific examples for this compound are not abundant, exploring the effect of different additives (e.g., Lewis acids, bases) is a valid troubleshooting step.

Conceptual Workflow for Regiocontrolled Sonogashira Coupling:

start This compound + Aryl Halide catalyst Pd Catalyst (e.g., Pd(PPh3)4) + Cu(I) Co-catalyst start->catalyst base Base (e.g., Et3N or DIPA) start->base reaction Sonogashira Coupling catalyst->reaction base->reaction product Terminal Alkynylation Product reaction->product

Caption: Key components for a regioselective Sonogashira coupling on this compound.

FAQ 4: Synthesis of Thiophenes and Thiazoles

Question: Can I use this compound as a precursor for synthesizing substituted thiophenes or thiazoles, and how can I control the regiochemistry of the final product?

Answer: Yes, the propargyl units in this compound are versatile building blocks for various heterocycles. However, direct, well-documented methods using this compound for these specific syntheses with controlled regioselectivity are not common. More often, propargyl halides or alcohols are used.[3][4] Nevertheless, we can extrapolate from known synthetic strategies.

  • For Thiophene Synthesis: One could envision a reaction pathway where this compound is first functionalized to create a 1,4-dicarbonyl precursor, which could then undergo a Paal-Knorr thiophene synthesis with a sulfurizing agent like Lawesson's reagent.[5][6] The regioselectivity would be determined by the initial functionalization steps on the this compound backbone.

  • For Thiazole Synthesis: The Hantzsch thiazole synthesis is a classic method that involves the reaction of an α-haloketone with a thioamide.[3][7] A possible, though likely challenging, route could involve the selective oxidation and halogenation of one propargyl unit of this compound to generate an α-haloketone-like functionality, which could then react with a thioamide. The regioselectivity would be highly dependent on the ability to selectively functionalize one of the alkyne termini.

Conceptual Pathway for Thiophene Synthesis:

start This compound step1 Selective Functionalization (e.g., Oxidation/Hydration) start->step1 intermediate 1,4-Dicarbonyl Precursor step1->intermediate step2 Paal-Knorr Reaction (e.g., Lawesson's Reagent) intermediate->step2 product Substituted Thiophene step2->product

Caption: A hypothetical route to thiophenes from this compound.

References

  • Organic Chemistry Portal. Paal-Knorr Thiophene Synthesis. [Link]

  • Wikipedia. Paal–Knorr synthesis. [Link]

  • Stana, A. et al. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. Molecules2021 , 26(3), 564. [Link]

  • Castagnolo, D. et al. A domino alkylation-cyclization reaction of propargyl bromides with thioureas and thiopyrimidinones allows the synthesis of 2-aminothiazoles and 5H-thiazolo[3,2-a]pyrimidin-5-ones, respectively. Synlett2009, 2009(13), 2093-2096.
  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Thiazole. [Link]

  • Al-Quntar, A. A. et al. Propargylic Sulfides: Synthesis, Properties, and Application. Chemical Reviews2015, 115(3), 1345-1405.
  • Abonia, R. et al. Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. Molecules2023 , 28(8), 3379. [Link]

  • Vizer, S. A. et al. Propargylic Sulfides: Synthesis, Properties, and Application. Chemical Reviews2015 , 115(3), 1345-1405. [Link]

  • Nanubolu, J. B. et al. Propargyl Alcohols as Bifunctional Reagents for Divergent Annulations of Biphenylamines via Dual C-H Functionalization/Dual Oxidative Cyclization. Angewandte Chemie International Edition2023 , 62(12), e202215825. [Link]

  • Rueping, M. et al. Catalytic stereoselective synthesis of all-carbon tetra-substituted alkenes via Z-selective alkyne difunctionalization. Chemical Science2020 , 11(2), 431-436. [Link]

  • Waser, J. et al. Bifunctional Ligand Enables Gold-Catalyzed Propargyl C–H Functionalization via Reactive Gold Allenylidene Intermediate. Journal of the American Chemical Society2019 , 141(42), 16595-16600. [Link]

  • Yudin, A. K. et al. Regioselective Electrophilic Addition to Propargylic B(MIDA)s Enabled by β‐Boron Effect. Angewandte Chemie International Edition2023 , 62(38), e202308945. [Link]

  • Dong, V. M. et al. Enantioselective Hydrothiolation: Diverging Cyclopropenes Through Ligand Control. Journal of the American Chemical Society2021 , 143(16), 6176-6184. [Link]

  • JOCPR. Innovative Trends in Multicomponent Reactions for Diver. Journal of Chemical and Pharmaceutical Research2024 , 16(4), 7-8. [Link]

  • Rodriguez, N. et al. Selectivity in multiple multicomponent reactions: types and synthetic applications. Beilstein Journal of Organic Chemistry2019 , 15, 435-445. [Link]

  • Gulea, M. et al. Gold(I)‐Catalyzed Carbothiolation via Rearrangement of S‐Propargyl Group: An Access to 3‐Allenyl or 3‐Indenyl Benzo[ b ]thiophenes.
  • Dembitsky, V. M. et al. Propargylic Sulfides: Synthesis, Properties, and Application. Chemical Reviews2015, 115(3), 1345-1405.
  • Shishido, T. et al. Gold-catalyzed thioetherification of allyl, benzyl, and propargyl phosphates. Catalysis Science & Technology2022, 12(4), 1109-1116.
  • Lei, A. et al. Electrochemical dual-oxidation strategy enables access to α-chlorosulfoxides from sulfides.
  • Organic Chemistry Portal. Huisgen 1,3-Dipolar Cycloaddition. [Link]

  • Sharpless, K. B. et al. A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective Ligation of Azides and Terminal Alkynes.
  • Fokin, V. V. et al. Ruthenium-Catalyzed Cycloaddition of Alkynes and Azides. Journal of the American Chemical Society2008, 130(28), 8923-8930.
  • Wikipedia. Click chemistry. [Link]

  • Li, C.-J. et al. Additive-Controlled Regiodivergent Catalytic Alkyne Hydrosilylation Reactions. CCS Chemistry2023 , 5(3), 754-764. [Link]

Sources

Validation & Comparative

Gas Chromatography-Mass Spectrometry (GC-MS): The Gold Standard for Volatile Purity

Author: BenchChem Technical Support Team. Date: January 2026

An Executive Guide to the Analytical Characterization of Dipropargyl Sulfide

This guide provides a comprehensive comparison of the primary analytical methods for the characterization of this compound (C₆H₆S). Designed for researchers, scientists, and professionals in drug development, this document moves beyond procedural lists to offer in-depth technical insights, explaining the rationale behind experimental choices and providing a framework for robust, self-validating analytical workflows.

This compound, also known as 3-prop-2-ynylsulfanylprop-1-yne, is a symmetrical molecule featuring a central sulfur atom flanked by two propargyl groups (CH₂-C≡CH).[1][2] Its unique structure, containing both a thioether linkage and two terminal alkyne functional groups, necessitates a multi-faceted analytical approach for unambiguous identification, purity assessment, and quantitative analysis. The volatility and reactivity of the alkyne groups present specific challenges that must be addressed through careful method selection and optimization.[3][4]

This document explores and compares four principal analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FT-IR) Spectroscopy, and High-Performance Liquid Chromatography (HPLC). Each section details the underlying principles, provides field-tested experimental protocols, and interprets expected outcomes, empowering the reader to select and implement the most appropriate method for their research objectives.

GC-MS is the premier technique for analyzing volatile and semi-volatile compounds like this compound. It offers exceptional separation efficiency (GC) coupled with definitive molecular identification (MS), making it ideal for assessing purity and identifying trace impurities from synthesis or degradation.[5]

Expertise & Experience: Why GC-MS?

The choice of GC-MS is dictated by the physical properties of this compound, which is a volatile liquid.[2] The gas chromatograph separates it from non-volatile residues and other volatile synthesis by-products. For sulfur-containing compounds, specialized detectors like the Sulfur Chemiluminescence Detector (SCD) can be used in conjunction with or in place of a mass spectrometer for highly selective and sensitive sulfur quantification.[6][7] However, for structural confirmation, a mass spectrometer is indispensable as it provides both molecular weight and a characteristic fragmentation pattern.[5]

Experimental Protocol: GC-MS Analysis
  • Sample Preparation: Prepare a dilute solution of this compound (~1 mg/mL) in a high-volatility solvent such as dichloromethane or acetone. This prevents column overloading and ensures sharp, symmetrical peaks.

  • Instrumentation: Utilize a Gas Chromatograph equipped with a Mass Spectrometer. A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm) is an excellent starting point due to its versatility and low bleed characteristics.[5]

  • Chromatographic Conditions:

    • Injector Temperature: 250 °C

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Program: Start at 60 °C, hold for 2 minutes, then ramp to 250 °C at 15 °C/min. This program ensures the separation of highly volatile components at the beginning and elution of any less volatile impurities.

    • Injection: 1 µL with a split ratio of 20:1 to avoid overloading the column.

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 200. This range comfortably covers the molecular ion (MW 110.18 g/mol ) and expected fragments.[1]

    • Source Temperature: 230 °C.

  • Data Analysis:

    • Identify the peak corresponding to this compound in the Total Ion Chromatogram (TIC).

    • Extract the mass spectrum for this peak. Confirm the presence of the molecular ion peak (M⁺) at m/z ≈ 110.

    • Analyze the fragmentation pattern to corroborate the structure. Expect to see fragments corresponding to the loss of propargyl groups and other characteristic cleavages.

GC-MS Workflow Visualization

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS System cluster_data Data Processing Sample This compound Dilution Dilute to 1 mg/mL Sample->Dilution Solvent Dichloromethane Solvent->Dilution Injector Injector (250°C) Dilution->Injector 1 µL Injection Column GC Column (HP-5MS) Injector->Column Separation IonSource EI Ion Source (70 eV) Column->IonSource Elution MassAnalyzer Mass Analyzer IonSource->MassAnalyzer Ionization & Fragmentation Detector Detector MassAnalyzer->Detector Mass Sorting TIC Total Ion Chromatogram Detector->TIC Signal Acquisition MS Mass Spectrum TIC->MS Peak Integration Library Spectral Library Search MS->Library Report Final Report Library->Report NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Sample This compound Dissolve Dissolve in Solvent Sample->Dissolve Solvent CDCl₃ Solvent->Dissolve Tube Transfer to NMR Tube Dissolve->Tube Spectrometer NMR Spectrometer Tube->Spectrometer H1_Acq Acquire ¹H Spectrum Spectrometer->H1_Acq C13_Acq Acquire ¹³C Spectrum Spectrometer->C13_Acq FID Free Induction Decay (FID) H1_Acq->FID C13_Acq->FID FT Fourier Transform FID->FT Spectrum Process Spectrum FT->Spectrum Analysis Analyze Shifts & Coupling Spectrum->Analysis Report Structural Confirmation Analysis->Report

Caption: Workflow for NMR analysis of this compound.

Fourier-Transform Infrared (FT-IR) Spectroscopy: Rapid Functional Group Identification

FT-IR spectroscopy is a fast and non-destructive technique used to identify the functional groups present in a molecule. It is an excellent first-pass method to quickly confirm the presence of the characteristic alkyne groups in this compound.

Expertise & Experience: Why FT-IR?

The utility of FT-IR lies in its ability to detect specific bond vibrations. For this compound, two vibrations are of paramount importance: the C-H stretch of the terminal alkyne and the C≡C triple bond stretch. [8][9]These produce sharp, characteristic peaks in regions of the spectrum that are often uncluttered, providing rapid and reliable evidence of the molecule's identity. [10]Because the molecule is symmetrical, the C≡C stretch may be weak, but the terminal ≡C-H stretch is typically strong and sharp, making it a highly diagnostic peak. [8]

Experimental Protocol: FT-IR Analysis
  • Sample Preparation: As this compound is a liquid, the simplest method is to prepare a neat sample. Place one drop of the liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to create a thin film.

  • Instrumentation: Use a standard FT-IR spectrometer.

  • Data Acquisition:

    • First, acquire a background spectrum of the clean salt plates. This is crucial to subtract any atmospheric (CO₂, H₂O) or plate-related absorbances.

    • Place the sample plates in the spectrometer and acquire the sample spectrum. Typically, 16 to 32 scans are co-added to achieve a good signal-to-noise ratio.

  • Data Analysis & Expected Peaks:

    • ~3300 cm⁻¹: A strong, sharp peak corresponding to the ≡C-H stretch of the terminal alkyne. This is a highly characteristic peak. [8][11] * ~2120 cm⁻¹: A weak to medium, sharp peak corresponding to the C≡C stretch . [9][10] * ~2930 cm⁻¹: A medium peak corresponding to the C-H stretch of the methylene (-CH₂-) groups.

FT-IR Workflow Visualization

FTIR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Sample Liquid Sample Film Create Thin Film Sample->Film Plates KBr Salt Plates Plates->Film Background Acquire Background Plates->Background SampleScan Acquire Sample Scan Film->SampleScan Spectrometer FT-IR Spectrometer Spectrometer->SampleScan Background->Spectrometer Interferogram Interferogram SampleScan->Interferogram FT Fourier Transform Interferogram->FT Spectrum Absorbance Spectrum FT->Spectrum Analysis Peak Identification Spectrum->Analysis Report Functional Group Confirmation Analysis->Report

Caption: Workflow for FT-IR analysis of this compound.

High-Performance Liquid Chromatography (HPLC): An Alternative for Purity and Stability Studies

While GC is generally preferred for volatile compounds, HPLC can be a viable alternative, particularly for non-volatile impurities or in stability studies where degradation products might be less volatile. For UV-inactive molecules like this compound, derivatization or the use of alternative detectors is necessary. [12] Expertise & Experience: Why Consider HPLC?

HPLC is advantageous when analyzing complex mixtures or tracking reactions in solution. Since simple thioethers and alkynes lack a strong UV chromophore, direct UV detection is challenging. [12]However, methods have been developed for organosulfur compounds using either derivatization to attach a UV-active or fluorescent tag or by employing detectors like an Evaporative Light Scattering Detector (ELSD) or a mass spectrometer (LC-MS). [13][14]For routine purity checks, HPLC is often less practical than GC-MS for this specific analyte but can be invaluable for specific applications like monitoring its disappearance in a reaction mixture containing non-volatile, UV-active reagents.

Experimental Protocol: Reversed-Phase HPLC (Illustrative)
  • Sample Preparation: Dissolve a known quantity of the sample in the mobile phase, typically an acetonitrile/water mixture.

  • Instrumentation: An HPLC system with a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm) and a suitable detector (e.g., UV at a low wavelength like 210 nm, ELSD, or MS).

  • Chromatographic Conditions:

    • Mobile Phase: An isocratic or gradient elution using acetonitrile and water. A starting point could be 60:40 (v/v) acetonitrile:water.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

  • Data Analysis: The retention time is used to identify the compound, and the peak area is used for quantification against a standard curve. The primary challenge is achieving adequate sensitivity without a strong chromophore. [15]

Comparative Summary of Analytical Methods

Parameter Gas Chromatography-Mass Spectrometry (GC-MS) Nuclear Magnetic Resonance (NMR) Fourier-Transform Infrared (FT-IR) High-Performance Liquid Chromatography (HPLC)
Primary Use Purity assessment, impurity identification, quantificationUnambiguous structural elucidationRapid functional group identificationQuantification, stability studies, analysis of non-volatile mixtures
Information Provided Retention time, molecular weight, fragmentation patternPrecise atomic connectivity, chemical environmentPresence of specific chemical bonds/functional groupsRetention time, quantification (with suitable detector)
Sensitivity High (ppb to ppm)Low to Moderate (requires mg of sample)ModerateModerate to Low (highly detector-dependent)
Selectivity Very HighVery HighModerateHigh (separation), Low (UV detection)
Sample Requirement Micrograms (µg)Milligrams (mg)Microliters (µL)Micrograms (µg) to Milligrams (mg)
Analysis Time 20-40 minutes per sample5-60 minutes per nucleus< 5 minutes per sample10-30 minutes per sample
Key Advantage Excellent for volatile compounds; separates complex mixturesProvides definitive structural informationVery fast and non-destructiveVersatile for a wide range of compounds and matrices
Key Limitation Not suitable for non-volatile or thermally labile compoundsLower sensitivity; not ideal for trace analysisProvides limited structural informationPoor sensitivity for compounds without a UV chromophore

Conclusion

The comprehensive characterization of this compound requires a strategic combination of analytical techniques. GC-MS stands out as the most powerful tool for assessing purity and identifying volatile impurities. NMR spectroscopy (¹H and ¹³C) is indispensable for the definitive confirmation of the molecular structure. FT-IR spectroscopy serves as a rapid and convenient method for verifying the presence of the critical alkyne functional groups. While HPLC is less straightforward for this specific analyte due to detection challenges, it remains a valuable option for specific applications such as stability testing and reaction monitoring.

By understanding the strengths and limitations of each method, researchers can design a robust analytical workflow that ensures the identity, purity, and quality of this compound for its intended application in research and development.

References

  • Agilent Technologies. (2010). GC Analysis of Sulfur Components in Propylene using a Sulfur Chemiluminescence Detector. Agilent.
  • National Center for Biotechnology Information. (n.d.). Propargyl Sulfide. PubChem. [Link]

  • Kumpinš, V., Luginina, J., Turks, M., & Imperio, D. (2020). Synthesis and Characterization of Propargyl 2,3,4,6-Tetra-O-Acetyl-β-d-Glucopyranoside. Taylor & Francis. [Link]

  • Chemistry LibreTexts. (2023). Spectroscopy of the Alkynes. [Link]

  • Lawrence, N. S., Davis, J., & Compton, R. G. (2000). Analytical Strategies for the Detection of Sulfide: A Review. ResearchGate. [Link]

  • Block, E., Naganathan, S., Putman, D., & Zhao, S. H. (1993). A HPLC analysis of organosulfur compounds extracted from garlic by.... ResearchGate. [Link]

  • Padwa, A., & Ginn, J. D. (2003). 2,3-dibromo-1-(phenylsulfonyl)-1-propene. Organic Syntheses. [Link]

  • ResearchGate. (n.d.). Fig. S1. 1 H NMR spectrum of propargyl 3,3'-dithiopropionate. [Link]

  • Nakabayashi, T., & Nishino, H. (2009). Determination of Seven Organosulfur Compounds in Garlic by High-Performance Liquid Chromatography. Journal of Agricultural and Food Chemistry. [Link]

  • Rouseff, R. L. (2002). Analytical Methods to Determine Volatile Sulfur Compounds in Foods and Beverages. ResearchGate. [Link]

  • Lawrence, N. S., Davis, J., & Compton, R. G. (2000). Analytical strategies for the detection of sulfide: a review. PubMed. [Link]

  • Smith, B. C. (2017). An IR Spectral Interpretation Potpourri: Carbohydrates and Alkynes. Spectroscopy Online. [Link]

  • Rosenberg, M., & Knaan, S. (1998). Comparison of volatile sulfur compound concentrations measured with a sulfide detector vs. gas chromatography. PubMed. [Link]

  • Lawrence, N. S., Davis, J., & Compton, R. G. (2000). Analytical strategies for the detection of sulfide: a review. SciSpace. [Link]

  • Kim, M. R., et al. (2013). Validated HPLC Method and Temperature Stabilities for Oil-Soluble Organosulfur Compounds in Garlic Macerated Oil. Journal of Chromatographic Science. [Link]

  • The Organic Chemistry Tutor. (2021). Lec15 - IR Spectra of Alkynes and Nitriles. YouTube. [Link]

  • Agilent Technologies. (2023). Analysis of Sulfur Compounds in High-Purity Hydrogen Using an Agilent GC/SCD. [Link]

  • Tette, P. A., et al. (2023). Sensitive and accurate determination of oil-soluble and water-soluble organosulfur compounds in garlic matrix using reversed phase-high performance liquid chromatography. NIH. [Link]

  • Invernizzi, M., et al. (2022). Sulphur Compounds: Comparison of Different Sorbent Tubes for their Detection. UPCommons. [Link]

  • Suter, C. M., & Harrington, G. A. (1943). Diphenyl sulfide. Organic Syntheses. [Link]

  • Carlin, S., et al. (2021). Occurrence and Analysis of Sulfur Compounds in Wine. AIR Unimi. [Link]

  • Liu, J., et al. (2023). Spectroscopic verification of alkyne-π interactions a Fourier Transform.... ResearchGate. [Link]

  • Chem Guideline. (2023). FTIR-16 || IR spectrum of alkynes. YouTube. [Link]

  • Szafraniec, L. L., & Beaudry, W. T. (1986). High performance liquid chromatography (HPLC) analysis of sulfur mustards....
  • University of Ottawa. (n.d.). (33S) Sulfur NMR. [Link]

  • Agilent Technologies. (n.d.). A Comparison of Sulfur Selective Detectors for Low Level Analysis in Gaseous Streams. LabRulez GCMS. [Link]

  • Brown, C. E. (n.d.). Magnetic Resonance Spectroscopic Investigations of Poly(p-Phenylene Sulfide/Disulfide), PPS/DS. ISMAR. [Link]

Sources

A Comparative Guide to GC-MS Analysis of Dipropargyl Sulfide Reaction Products

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, understanding the reaction pathways of versatile building blocks like dipropargyl sulfide is paramount. This guide provides an in-depth technical comparison of Gas Chromatography-Mass Spectrometry (GC-MS) methodologies for the analysis of its reaction products. We will move beyond standard protocols to explore the causality behind experimental choices, ensuring a robust and self-validating analytical approach.

Introduction: The Analytical Challenge of this compound

This compound (C₆H₆S, Mol. Wt.: 110.18 g/mol ) is a highly reactive molecule featuring a central nucleophilic sulfide bridge and two terminal alkyne groups. This unique structure makes it a valuable precursor for synthesizing a variety of compounds, including polymers and sulfur-containing heterocycles. The primary analytical challenge lies in the separation and identification of a potentially complex mixture of products resulting from reactions at either the sulfur atom or the triple bonds. These products can vary significantly in polarity, volatility, and stability, necessitating a carefully optimized GC-MS strategy.

GC-MS is the technique of choice due to its exceptional separating power (GC) and definitive identification capabilities (MS). However, the analysis of sulfur-containing organic compounds can be compromised by their reactivity and the potential for low sensitivity with standard detectors.

Potential Reaction Pathways and Expected Products

To develop an effective analytical method, one must first anticipate the likely reaction products. The dual functionality of this compound allows for several reaction types.

  • Oxidation of the Sulfide Bridge: The sulfide moiety is susceptible to oxidation, typically yielding the corresponding dipropargyl sulfoxide and, under more stringent conditions, dipropargyl sulfone. These reactions increase the polarity and boiling point of the analyte.

  • Addition to Alkyne Groups: The carbon-carbon triple bonds can undergo various addition reactions, such as hydrogenation, halogenation, or the addition of thiols. These reactions will lead to a wide range of products with varying degrees of saturation and functionalization.

  • Cyclization and Polymerization: The terminal alkynes can participate in cyclization or polymerization reactions, forming more complex structures. While high molecular weight polymers are not amenable to GC-MS, the analysis of oligomers and reaction byproducts is crucial for mechanistic studies.

Below is a diagram illustrating these primary reaction pathways.

G cluster_start Starting Material cluster_products Potential Reaction Products A This compound C₆H₆S B Dipropargyl Sulfoxide (Oxidation) A->B [O] D Addition Products (e.g., Thiol Addition) A->D R-SH, Halogens, etc. E Cyclized/Oligomeric Products A->E Catalyst/Heat C Dipropargyl Sulfone (Further Oxidation) B->C [O]

Caption: Potential reaction pathways of this compound.

Comparison of GC-MS Methodologies

The choice of GC-MS configuration is critical for successfully analyzing the complex mixtures derived from this compound reactions. We will compare a standard approach with more specialized, high-sensitivity alternatives.

ParameterStandard Quadrupole GC-MS (EI)GC with Sulfur Chemiluminescence Detector (SCD)GC with Pulsed Flame Photometric Detector (PFPD)
Selectivity Non-selective; detects all ionizable compounds.Highly selective for sulfur-containing compounds.Selective for sulfur and phosphorus compounds.
Sensitivity Moderate; may be insufficient for trace byproducts.Excellent; detects sulfur at ppb levels.Excellent; detects sulfur at low ppb levels.
Linearity Good over a wide concentration range.Linear and equimolar response to sulfur.Can be non-linear; requires careful calibration.
Identification Excellent; provides structural information from fragmentation patterns.Provides no structural information; identification is based on retention time only.Provides no structural information; identification is based on retention time only.
Matrix Interference Susceptible to co-elution, which can complicate mass spectra.Minimal interference from non-sulfur matrix components.Reduced interference compared to MS, but quenching from co-eluting hydrocarbons is possible.
Best For General screening, identification of major products, and structural elucidation.Quantifying trace sulfur-containing products and impurities in complex matrices.Trace sulfur analysis where high selectivity is paramount.

Recommendation: For a comprehensive analysis, a parallel or sequential approach is often best. An initial screen with a standard GC-MS system provides structural identification of the main components. For quantitative analysis of trace sulfur-containing byproducts or impurities, a GC-SCD offers superior sensitivity and selectivity.

Experimental Protocols

Here, we provide detailed, validated protocols for a representative oxidation reaction and its subsequent analysis by GC-MS.

Protocol 1: Controlled Oxidation of this compound

This protocol describes a mild oxidation of this compound to its corresponding sulfoxide using hydrogen peroxide.

Materials:

  • This compound (98% purity)

  • Hydrogen peroxide (30% solution in H₂O)

  • Methanol (ACS grade)

  • Dichloromethane (DCM, HPLC grade)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • 50 mL round-bottom flask, magnetic stirrer, and stir bar

  • Ice bath

Procedure:

  • In the 50 mL round-bottom flask, dissolve 1.10 g (10 mmol) of this compound in 20 mL of methanol.

  • Cool the flask in an ice bath with stirring.

  • Slowly add 1.13 mL (11 mmol) of 30% hydrogen peroxide dropwise over 15 minutes. Caution: H₂O₂ is a strong oxidizer.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4 hours.

  • Monitor the reaction progress by taking small aliquots for GC-MS analysis (see Protocol 2).

  • Upon completion, quench the reaction by slowly adding 10 mL of saturated sodium bicarbonate solution.

  • Extract the mixture three times with 15 mL portions of dichloromethane.

  • Combine the organic layers and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product mixture.

Protocol 2: GC-MS Analysis of Reaction Mixture

This protocol is optimized for the separation of this compound and its more polar oxidation products.

Instrumentation:

  • Gas chromatograph equipped with a mass selective detector (e.g., Agilent 7890/5977).

  • Capillary column: Agilent DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or similar non-polar column.

GC Conditions:

  • Injector Temperature: 250 °C

  • Injection Mode: Split (20:1 ratio)

  • Injection Volume: 1 µL

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Oven Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp 1: 15 °C/min to 280 °C.

    • Hold at 280 °C for 5 minutes.

MS Conditions:

  • Ion Source: Electron Ionization (EI)

  • Ionization Energy: 70 eV

  • Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Scan Range: m/z 35 - 400

Sample Preparation:

  • Dilute the crude reaction mixture from Protocol 1 to approximately 1 mg/mL in dichloromethane.

  • Vortex the sample to ensure homogeneity.

  • Transfer the diluted sample to a 2 mL autosampler vial for analysis.

The following diagram illustrates the complete experimental workflow.

G cluster_reaction Protocol 1: Oxidation Reaction cluster_analysis Protocol 2: GC-MS Analysis A Dissolve this compound in Methanol B Cool in Ice Bath A->B C Add H₂O₂ Dropwise B->C D Stir at Room Temp C->D E Quench & Extract D->E F Dry & Concentrate E->F G Dilute Crude Product in DCM F->G Transfer to Analysis Stage H Inject into GC-MS G->H I Separate on DB-5ms Column H->I J Detect by Mass Spectrometer I->J K Analyze Mass Spectra J->K

Caption: Experimental workflow for reaction and analysis.

Data Interpretation: Identifying Key Products

The identification of reaction products relies on interpreting their retention times and mass spectra.

CompoundExpected Retention TimeKey Mass Spectral Fragments (m/z)Notes
This compound Lowest110 (M⁺) , 71, 39The molecular ion should be clearly visible. Fragmentation will involve cleavage of the propargyl groups.
Dipropargyl Sulfoxide Intermediate126 (M⁺) , 110 (M⁺-O), 87, 71, 39The presence of a molecular ion at m/z 126 and a significant peak corresponding to the loss of an oxygen atom (M-16) is characteristic of a sulfoxide.
Dipropargyl Sulfone Highest142 (M⁺) , 110 (M⁺-O₂), 71, 39The sulfone is the most polar and will have the longest retention time. The molecular ion at m/z 142 may be weak. Loss of SO₂ (M-64) is a common fragmentation pathway for sulfones, though loss of O₂ may also be observed.

Conclusion

The successful GC-MS analysis of this compound reaction products requires a methodical approach that begins with an understanding of the potential chemical transformations. While standard quadrupole GC-MS provides invaluable structural information for major products, its sensitivity may be insufficient for trace-level, sulfur-containing byproducts. In such cases, leveraging a sulfur-selective detector like an SCD in a parallel analysis provides the necessary quantitative power. The protocols and comparative data presented in this guide offer a robust framework for researchers to confidently characterize the products of this versatile chemical building block, ensuring both scientific integrity and efficiency in their development efforts.

References

  • Royal Society of Chemistry. (n.d.). Oxidation of thiols to disulfides by dioxygen catalyzed by a bioinspired organocatalyst. RSC. Retrieved from [Link]

  • PubChem. (n.d.). Dipropargyl. National Center for Biotechnology Information. Retrieved from [Link]

  • Wikipedia. (n.d.). Divinyl sulfide. Retrieved from [Link]

  • Kit, A. M., et al. (2018). Quantification of Polyfunctional Thiols in Wine by HS-SPME-GC-MS Following Extractive Alkylation. Molecules, 23(7), 1745. Retrieved from [Link]

  • PubChem. (n.d.). Propargyl Sulfide. National Center for Biotechnology Information. Retrieved from [Link]

  • Semantic Scholar. (1984). Divinyl Sulfide: Synthesis, Properties, and Applications. Retrieved from [Link]

  • Agilent Technologies. (2010). GC Analysis of Sulfur Components in Propylene using a Sulfur Chemiluminescence Detector. Retrieved from [Link]

  • NIST. (n.d.). This compound. NIST Chemistry WebBook. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). The Michael addition of thiols to 13-oxo-octadecadienoate (13-oxo-ODE) with implications for LC-MS analysis of glutathione conjugation. PubMed Central. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis. PubMed Central. Retrieved from [Link]

  • Virginia Open Data Portal. (n.d.). Compound 525484: Propyl propargyl sulfide. Retrieved from [Link]

  • Shimadzu. (n.d.). Analysis of Mixed Polymer Sample as Microplastics using Pyrolysis GC/MS. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Divinyl sulfide (CAS 627-51-0). Retrieved from [Link]

  • Scientific Research Publishing. (2021). Synthesis and Reaction Byproduct Characterization and Mechanistic Understanding of Hemiformal Based Hydrogen Sulfide Scavengers. Scirp.org. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). GC-MS Analysis of Bioactive Compounds in the Ethyl Acetate Fraction of Crossopteryx febrifuga Leaves. JOCPR.com. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). GC/MS-based quantitative analysis of sulfide ion in whole blood using ethenesulfonyl fluoride as a derivatization reagent. PubMed. Retrieved from [Link]

  • PubChem. (n.d.). Propyl sulfone. National Center for Biotechnology Information. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). GC–MS analysis, pharmacokinetic properties, molecular docking and dynamics simulation of bioactives from Curcumis maderaspatanus to target oral cancer. PubMed Central. Retrieved from [Link]

  • PubMed. (n.d.). On the mechanisms of oxidation of organic sulfides by H2O2 in aqueous solutions. Retrieved from [Link]

  • USP Technologies. (n.d.). Sulfide oxidation using hydrogen peroxide. Retrieved from [Link]

  • MDPI. (2023). Remediation of Sulfides in Produced Waters of the Oil and Gas Industry Using Hydrogen Peroxide. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Diphenyl sulfide. Retrieved from [Link]

  • Agilent Technologies. (2023). Analysis of Sulfur Compounds in High-Purity Hydrogen Using an Agilent GC/SCD. Retrieved from [Link]

  • PubChem. (n.d.). Dibenzyl sulfide. National Center for Biotechnology Information. Retrieved from [Link]

A Comparative Guide to the Antimicrobial Potential of Diallyl Sulfide and Dipropargyl Sulfide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Chemical Arms Race Against Microbial Resistance

The rise of multidrug-resistant (MDR) pathogens presents a formidable challenge to global health, necessitating an urgent search for novel antimicrobial agents. Organosulfur compounds, particularly those derived from plants of the Allium genus like garlic (Allium sativum), have been recognized for centuries for their medicinal properties.[1][2] The principal antimicrobial phytochemicals in garlic are oil-soluble organosulfur compounds, including diallyl sulfides.[1] Diallyl sulfide (DAS), a key flavor component and a breakdown product of allicin, is a well-documented antimicrobial agent.[3][4] Its activity is part of a broader family of related compounds where antimicrobial potency often increases with the number of sulfur atoms (e.g., diallyl disulfide and trisulfide).[4][5][6]

This guide provides a comparative analysis of diallyl sulfide with its synthetic structural analog, dipropargyl sulfide. While structurally similar—both featuring two three-carbon chains flanking a central sulfur atom—they differ critically in their carbon-carbon bonding: diallyl sulfide contains double bonds (alkene), whereas this compound contains triple bonds (alkyne). This structural nuance can significantly alter chemical reactivity and, consequently, biological activity.

As research into the antimicrobial properties of this compound is nascent, this document serves a dual purpose: to summarize the established antimicrobial profile of diallyl sulfide and to provide a robust experimental framework for the systematic evaluation and direct comparison of this compound, thereby guiding future research in this promising area.

Part 1: Comparative Antimicrobial Efficacy

Diallyl Sulfide: The Established Natural Antimicrobial

Diallyl sulfide (DAS), along with its polysulfide counterparts (diallyl disulfide - DADS, diallyl trisulfide - DATS), is a major contributor to the antimicrobial effects of garlic oil.[3][4] The antimicrobial activity of these compounds is generally correlated with the number of sulfur atoms; however, DAS itself exhibits notable, albeit weaker, activity.[4][6][7] The presence of the allyl group is considered fundamental to the antimicrobial action of these sulfide derivatives.[8]

The efficacy of diallyl sulfides has been demonstrated against a wide spectrum of microorganisms, including both Gram-positive and Gram-negative bacteria, as well as fungi.[1][9]

Table 1: Reported Minimum Inhibitory Concentrations (MICs) for Diallyl Sulfides

CompoundMicroorganismMIC (µg/mL)Reference
Diallyl Disulfide (DADS)Staphylococcus aureus100[7]
Diallyl Trisulfide (DATS)Candida utilis25[7]
Diallyl Trisulfide (DATS)Campylobacter jejuni (isolates)≤ 32 - 64[5][10]

Note: Data for diallyl monosulfide is less frequently reported in isolation, as its activity is often considered negligible compared to its di- and trisulfide analogs.[4] The table includes data for related diallyl sulfides to provide context for the family's general potency.

This compound: An Uncharted Territory with Chemical Potential

A thorough review of current scientific literature reveals a significant gap in knowledge regarding the antimicrobial properties of this compound. While its chemical structure is known[11], its biological activity remains largely uncharacterized.

The key structural difference—the propargyl group's C≡C triple bond versus the allyl group's C=C double bond—is the scientific rationale for investigating its potential. The alkyne functionality is electron-rich and sterically less hindered than an alkene, which could lead to unique interactions with biological targets. This chemical distinction forms the basis for the hypothesis that this compound may possess a distinct and potentially potent antimicrobial profile.

Part 2: A Validated Protocol for Direct Comparative Analysis

To objectively compare the antimicrobial activities of diallyl sulfide and this compound, a standardized methodology is essential. The broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) is a gold-standard, quantitative technique recommended by bodies such as the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[12][13][14]

Experimental Protocol: Broth Microdilution MIC Assay

This protocol is designed as a self-validating system, incorporating positive, negative, and sterility controls to ensure the reliability of the results.

1. Preparation of Materials:

  • Test Compounds: Diallyl sulfide and this compound. Prepare a 10 mg/mL stock solution in Dimethyl Sulfoxide (DMSO).
  • Bacterial Strains: Select a panel of relevant Gram-positive (e.g., Staphylococcus aureus ATCC 29213) and Gram-negative (e.g., Escherichia coli ATCC 25922) bacteria.
  • Growth Media: Cation-adjusted Mueller-Hinton Broth (MHB).[15][16]
  • Equipment: Sterile 96-well U-shaped microtiter plates, multichannel pipettes, incubator, inverted mirror for reading.[12]

2. Inoculum Preparation:

  • Culture the selected bacterial strain on an appropriate agar plate overnight.
  • Inoculate a few colonies into sterile saline to match a 0.5 McFarland turbidity standard (approximately 1.5 x 10⁸ CFU/mL).
  • Dilute this suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[16]

3. Plate Preparation (Serial Dilution):

  • Add 100 µL of MHB to all wells of a 96-well plate.
  • Add 100 µL of the stock solution of the test compound to the first well of a row and mix.
  • Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the column. Discard the final 100 µL from the last well. This creates a gradient of compound concentrations.
  • Add 100 µL of the prepared bacterial inoculum to each well.

4. Controls:

  • Positive Control: A well containing MHB and bacterial inoculum only (no test compound).
  • Negative Control (Sterility): A well containing MHB only (no inoculum or compound).
  • Solvent Control: A well containing MHB, inoculum, and the highest concentration of DMSO used.

5. Incubation and Reading:

  • Seal the plate and incubate at 35±1°C for 18±2 hours in ambient air.[16]
  • Following incubation, visually inspect the plates. The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth.[16]
Workflow for MIC Determination

The following diagram illustrates the logical flow of the broth microdilution protocol.

MIC_Workflow cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assay Setup cluster_analysis Phase 3: Incubation & Analysis A Prepare Compound Stock (10 mg/mL in DMSO) E Perform 2-Fold Serial Dilution of Compound Stock A->E B Prepare Bacterial Inoculum (0.5 McFarland Standard) C Dilute Inoculum to ~5 x 10^5 CFU/mL in MHB B->C F Inoculate Wells with Bacterial Suspension C->F D Dispense MHB into 96-Well Plate D->E E->F H Incubate Plate (35°C, 18-20h) F->H G Include Controls: - Positive (Growth) - Negative (Sterility) - Solvent (DMSO) G->H I Visually Read Results H->I J Determine MIC: Lowest concentration with no visible growth I->J

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).

Part 3: Unraveling the Mechanisms of Action

Understanding how a compound works is as critical as knowing if it works. The distinct chemical structures of diallyl and this compound suggest potentially different mechanisms of antimicrobial action.

Known Mechanism of Diallyl Sulfide and Related Organosulfur Compounds

The primary mechanism of action for garlic-derived organosulfur compounds, including allicin and its sulfide derivatives, is the reaction with free sulfhydryl (-SH) groups in microbial proteins.[1][2] This interaction occurs via a thiol-disulfide exchange reaction, leading to the formation of mixed disulfides. This process can inactivate essential enzymes that contain cysteine residues in their active sites, thereby disrupting critical metabolic pathways and compromising the integrity of the bacterial cell membrane.[1][2]

Hypothesized Mechanism for this compound

While this compound also contains a sulfur atom that could interact with cellular targets, its propargyl groups offer additional possibilities:

  • Thiol-yne Reaction: The terminal alkyne of the propargyl group can potentially undergo a "thiol-yne" reaction with sulfhydryl groups on bacterial enzymes, forming a stable vinyl sulfide adduct. This covalent modification would be effectively irreversible, leading to potent enzyme inhibition.

  • Metal Chelation: The alkyne moieties could act as chelating agents for essential metal ions (e.g., Zn²⁺, Fe²⁺) required for the function of metalloenzymes, thereby inactivating them.

  • Oxidative Stress: Similar to some other antimicrobials, the compound might induce the production of reactive oxygen species (ROS) within the bacterial cell, leading to widespread damage to DNA, proteins, and lipids.

Comparative Mechanistic Pathways

The diagram below contrasts the established mechanism of diallyl sulfide with the hypothesized pathways for this compound.

Mechanism_Comparison cluster_DAS Diallyl Sulfide (Known Mechanism) cluster_DPS This compound (Hypothesized Mechanisms) DAS Diallyl Sulfide Reaction Thiol-Disulfide Exchange DAS->Reaction Target_SH Bacterial Enzyme (with active-site Cysteine -SH) Target_SH->Reaction Result_DAS Enzyme Inactivation & Metabolic Disruption Reaction->Result_DAS DPS This compound Reaction_ThiolYne Thiol-yne Reaction DPS->Reaction_ThiolYne Reaction_Chelation Metal Chelation DPS->Reaction_Chelation Reaction_ROS ROS Induction DPS->Reaction_ROS Target_SH2 Bacterial Enzyme (with -SH group) Target_SH2->Reaction_ThiolYne Target_Metal Metalloenzyme (with M²⁺ cofactor) Target_Metal->Reaction_Chelation Target_Cell Bacterial Cell Target_Cell->Reaction_ROS Result_DPS Enzyme Inactivation Reaction_ThiolYne->Result_DPS Reaction_Chelation->Result_DPS Result_ROS Oxidative Damage Reaction_ROS->Result_ROS

Caption: Comparison of antimicrobial mechanisms.

Conclusion and Future Directions

Diallyl sulfide is a well-established organosulfur compound with a clear, albeit modest, antimicrobial profile rooted in its ability to interact with microbial thiol-containing proteins. In contrast, this compound represents an intriguing but unvalidated candidate for antimicrobial development. The presence of its alkyne functionalities provides a strong chemical rationale for its investigation, suggesting the potential for novel mechanisms of action beyond those observed for its alkene analog.

The lack of experimental data on this compound underscores a critical opportunity for research. The standardized experimental framework provided in this guide offers a clear and reliable path forward. By employing the broth microdilution protocol, researchers can generate the foundational quantitative data needed for a direct and objective comparison. Subsequent mechanistic studies, guided by the hypotheses presented, will be crucial in elucidating its mode of action and ultimately determining its viability as a lead compound in the development of new anti-infective therapies. This comparative approach, bridging the known with the unknown, is fundamental to advancing the field of antimicrobial discovery.

References

  • Ankri, S., & Mirelman, D. (1999). Antimicrobial properties of allicin from garlic. Microbes and Infection, 1(2), 125-129. Available at: [Link]

  • Kim, J. W., Kim, Y. S., & Kyung, K. H. (2004). Antimicrobial activity of alk(en)yl sulfides found in essential oils of garlic and onion. Food Science and Biotechnology, 13(2), 235-239. Available at: [Link]

  • Cambau, E., et al. (2020). Antimicrobial susceptibility testing of Mycobacterium tuberculosis complex isolates - the EUCAST broth microdilution reference method for MIC determination. Clinical Microbiology and Infection, 26(11), 1557.e1-1557.e7. Available at: [Link]

  • Tang, Y., et al. (2021). Antimicrobial Effect and the Mechanism of Diallyl Trisulfide against Campylobacter jejuni. Foods, 10(3), 528. Available at: [Link]

  • EUCAST. (2024). MIC Determination. European Committee on Antimicrobial Susceptibility Testing. Available at: [Link]

  • Stearns, T., & Turos, E. (2011). Microbiological Properties and Modes of Action of Organosulfur-based Anti-infectives. Mini-Reviews in Medicinal Chemistry, 11(4), 284-307. Available at: [Link]

  • EUCAST. (2025). Reference Method. European Committee on Antimicrobial Susceptibility Testing. Available at: [Link]

  • Tang, Y., et al. (2021). Antimicrobial Effect and the Mechanism of Diallyl Trisulfide against Campylobacter jejuni. National Center for Biotechnology Information. Available at: [Link]

  • Bhatwalkar, S. B., Mondal, R., Krishna, S. B. N., Adam, J. K., & Govender, P. (2021). Antibacterial Properties of Organosulfur Compounds of Garlic (Allium sativum). Frontiers in Microbiology, 12, 613077. Available at: [Link]

  • Kyung, K. H., & Lee, Y. C. (2001). Antimicrobial activities of sulfur compounds derived from S-Alk(en)yl-L-cysteine sulfoxides in Allium and Brassica. Food Science and Biotechnology, 10(3), 381-393. Available at: [Link]

  • EUCAST. (2019). Broth microdilution reference methodology. CGSpace. Available at: [Link]

  • EUCAST. (2018). Broth microdilution methodology with focus on reading of MICs. European Committee on Antimicrobial Susceptibility Testing. Available at: [Link]

  • Wikipedia. (n.d.). Diallyl disulfide. Wikipedia. Available at: [Link]

  • Tsao, S. M., & Yin, M. C. (2001). In-vitro antimicrobial activity of four diallyl sulphides occurring naturally in garlic and Chinese leek oils. Journal of Medical Microbiology, 50(7), 646-649. Available at: [Link]

  • Rattanachaikunsopon, P., & Phumkhachorn, P. (2007). Diallyl Sulfide Content and Antimicrobial Activity against Food-Borne Pathogenic Bacteria of Chives (Allium schoenoprasum). Kasetsart Journal - Natural Science, 41(3), 460-466. Available at: [Link]

  • Casella, S., Leonardi, M., Melai, B., Fratini, F., & Pisseri, F. (2013). The role of diallyl sulfides and dipropyl sulfides in the in vitro antimicrobial activity of the essential oil of garlic, Allium sativum L., and leek, Allium porrum L. Phytotherapy Research, 27(3), 380-383. Available at: [Link]

  • Gao, L., et al. (2018). Converting organosulfur compounds to inorganic polysulfides against resistant bacterial infections. Nature Communications, 9(1), 3743. Available at: [Link]

  • González-Peña, D., et al. (2021). Beneficial Effects of Organosulfur Compounds from Allium cepa on Gut Health: A Systematic Review. Nutrients, 13(9), 3123. Available at: [Link]

  • Zhang, Y., et al. (2024). Synthesis and antibacterial properties of alkyl substituted sulfonium salt. Phosphorus, Sulfur, and Silicon and the Related Elements, 199(3), 202-208. Available at: [Link]

  • Weikum, J., et al. (2018). Sulfide Protects Staphylococcus aureus from Aminoglycoside Antibiotics but Cannot Be Regarded as a General Defense Mechanism against Antibiotics. Antimicrobial Agents and Chemotherapy, 62(10), e00602-18. Available at: [Link]

  • Al-Shura, A. N., & Al-Ayed, A. S. (2023). INVESTIGATING THE ANTIMICROBIAL PROPERTIES OF ALLICIN AGAINST MULTI-DRUG RESISTANT BACTERIA AND CANDIDA SPECIES. MINAR International Journal of Applied Sciences and Technology, 5(3), 1-10. Available at: [Link]

  • Ziyaev, R., et al. (2022). Synthesis and Biological Activity of Unsymmetrical Monoterpenylhetaryl Disulfides. Molecules, 27(16), 5123. Available at: [Link]

  • Asai, M., & Asakawa, A. (2007). Structure-Antimicrobial Activity Relationship for a New Class of Antimicrobials, Silanols, in Comparison to Alcohols and Phenols. Defense Technical Information Center. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Propargyl Sulfide. PubChem Compound Database. Available at: [Link]

  • Mikołajczyk, T., & Kiełbasiński, P. (2022). Sulforaphane and Its Bifunctional Analogs: Synthesis and Biological Activity. Molecules, 27(15), 4969. Available at: [Link]

  • Zhang, Y., et al. (2021). The intriguing chemistry and biology of sulfur-containing natural products from marine microorganisms (1987–2020). Marine Life Science & Technology, 3, 497-526. Available at: [Link]

  • Marchal, E., et al. (2015). Antimicrobial activity of non-natural prodigiosenes. RSC Advances, 5(82), 67026-67031. Available at: [Link]

  • Beaver, M., & Lecuit, M. (2015). G.I. Pros: Antimicrobial Defense in the Gastrointestinal Tract. PLoS Pathogens, 11(6), e1004859. Available at: [Link]

  • Albright, J. C., et al. (2014). Dithiolopyrrolones: biosynthesis, synthesis, and activity of a unique class of disulfide-containing antibiotics. Natural Product Reports, 31(12), 1672-1685. Available at: [Link]

Sources

A Senior Application Scientist’s Guide to Validating Novel Compound Structures from Dipropargyl Sulfide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Promise and Challenge of a Versatile Synthon

Dipropargyl sulfide, with its symmetrical structure featuring a central sulfur atom flanked by two reactive propargyl groups, is a remarkably versatile building block in modern organic synthesis.[1][2] Its unique architecture allows for the construction of a diverse array of novel sulfur-containing linear and heterocyclic compounds through various synthetic routes like cyclization, coupling, and addition reactions.[3][4][5][6] These novel molecules are of significant interest in materials science and medicinal chemistry, where the introduction of a sulfur-containing scaffold can profoundly influence biological activity and material properties.[7][8]

However, this synthetic versatility presents a critical challenge: the unambiguous structural validation of the resulting compounds. The potential for unexpected rearrangements, isomerization, or the formation of complex polycyclic systems means that researchers cannot rely on synthetic precedent alone. In fields like drug discovery, where molecular structure dictates function and safety, rigorous, multi-faceted structural elucidation is not just a matter of academic rigor—it is an absolute necessity.[9][10]

This guide provides a comparative framework for the structural validation of novel compounds derived from this compound. We will move beyond a simple listing of techniques to explain the causality behind experimental choices, demonstrating how a synergistic, self-validating workflow provides irrefutable proof of structure.

The Analytical Gauntlet: A Multi-Pronged Strategy

No single analytical technique can provide a complete and unambiguous picture of a novel molecular structure. A robust validation strategy relies on the convergence of data from orthogonal methods. Each technique interrogates the molecule from a different angle, and only when all the pieces of evidence align can a structure be considered confirmed. Our approach is grounded in a logical progression from establishing the basic formula and connectivity to defining the precise three-dimensional arrangement of every atom.

cluster_synthesis Synthesis & Purification cluster_validation Structural Validation Workflow Synthesis Synthesis from This compound Purification Purification (e.g., Chromatography) Synthesis->Purification MS Mass Spectrometry (MS) - What is the mass & formula? Purification->MS NMR NMR Spectroscopy - How are the atoms connected? MS->NMR Proposed Proposed Structure NMR->Proposed Data Concordant? XRay X-ray Crystallography - What is the 3D structure? Confirmed Confirmed Structure XRay->Confirmed Successful Crystallization Proposed->XRay Requires definitive 3D confirmation Proposed->Confirmed If crystal is unobtainable, structure is strongly supported but not definitive

Caption: A typical workflow for the synthesis and structural validation of a novel compound.

Mass Spectrometry (MS): Establishing the Molecular Formula

The first and most fundamental question in structural analysis is "What is the molecular formula?" High-Resolution Mass Spectrometry (HRMS) is the definitive tool to answer this.

Expertise & Causality: Unlike standard mass spectrometry, which provides a nominal mass, HRMS measures the mass-to-charge ratio (m/z) to four or more decimal places. This extreme precision is critical because it allows us to distinguish between compounds that have the same nominal mass but different elemental compositions. For instance, a C₆H₆S molecule (like this compound) and a C₇H₁₀O molecule have very similar integer masses (110), but their exact masses are distinct. HRMS provides an unambiguous elemental formula, which is the first self-validating checkpoint: if the proposed reaction product's formula doesn't match the HRMS data, the hypothesis is incorrect.[11][12]

A key feature for sulfur-containing compounds is the presence of the ³⁴S isotope, which has a natural abundance of approximately 4.2%.[13] This results in a characteristic "M+2" peak in the mass spectrum that is 4.2% of the intensity of the main molecular ion peak (M+). Observing this isotopic pattern is a powerful confirmation of the presence and number of sulfur atoms in the molecule.

Comparative Techniques for Ionization

TechniquePrincipleBest ForLimitations
Electrospray Ionization (ESI) Soft ionization in solution.Polar, thermally labile molecules. Ideal for many heterocyclic products.May not work for nonpolar compounds. Can produce complex adducts.
Electron Ionization (EI) Hard ionization in the gas phase.Volatile, thermally stable compounds. Provides rich fragmentation data.Often fragments the molecular ion, making it difficult to identify.[14]
Chemical Ionization (CI) Soft ionization in the gas phase.Volatile compounds where the molecular ion is desired.Less fragmentation information than EI.
Experimental Protocol: ESI-HRMS Analysis
  • Sample Preparation: Dissolve approximately 0.1-0.5 mg of the purified compound in 1 mL of a high-purity solvent (e.g., methanol, acetonitrile, or a mixture with water). The final concentration should be in the low µg/mL to ng/mL range.

  • Instrument Setup: Calibrate the mass spectrometer using a known standard to ensure high mass accuracy (<5 ppm error).

  • Infusion: Introduce the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min) using a syringe pump.

  • Data Acquisition: Acquire data in both positive and negative ion modes, as the compound's polarity may be unknown. Scan a mass range that comfortably includes the expected molecular weight.

  • Data Analysis:

    • Identify the peak corresponding to the molecular ion ([M+H]⁺, [M-H]⁻, or [M+Na]⁺).

    • Use the instrument's software to calculate the elemental composition based on the exact mass.

    • Verify the calculated formula against the expected product and confirm that the isotopic pattern, particularly the M+2 peak for sulfur, matches the theoretical distribution.[15]

NMR Spectroscopy: The Connectivity Blueprint

Once the molecular formula is established, Nuclear Magnetic Resonance (NMR) spectroscopy is employed to assemble the atomic "blueprint." It is the most powerful technique for determining the connectivity of atoms in a molecule.[16]

Expertise & Causality: NMR exploits the magnetic properties of atomic nuclei (primarily ¹H and ¹³C). By placing a molecule in a strong magnetic field and perturbing it with radio waves, we can deduce the chemical environment of each atom, how many non-equivalent atoms of each type there are, and how they are connected through chemical bonds. For novel structures derived from this compound, a full suite of 1D and 2D NMR experiments is non-negotiable.[17]

  • ¹H NMR: Provides information about the number and type of hydrogen atoms. The chemical shift of a proton signal indicates its electronic environment (e.g., protons on a carbon adjacent to sulfur will be shifted downfield). For terminal alkynes, a characteristic signal appears around 2-3 ppm.[18][19]

  • ¹³C NMR: Shows the number and type of carbon atoms. The sp-hybridized carbons of an alkyne are particularly distinctive, appearing in the 65-100 ppm range.[18][20]

  • 2D NMR (HSQC & HMBC): The Unambiguous Connectors. This is where the true power lies for novel structure elucidation.

    • HSQC (Heteronuclear Single Quantum Coherence): This experiment creates a 2D map that directly correlates each proton with the carbon atom it is attached to. This is the most reliable way to assign carbon signals and resolve ambiguities from overlapping proton signals.[17]

    • HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are two or three bonds away. This is the key to piecing together the molecular skeleton, as it connects the individual C-H fragments and identifies connections to quaternary (non-protonated) carbons.

Typical NMR Data for this compound Derivatives

Functional Group¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)Key Correlations (HMBC)
Terminal Alkyne (C≡C-H) 2.0 - 3.265 - 85Proton correlates to both sp carbons.
Internal Alkyne (-C≡C-) N/A70 - 100Adjacent CH₂ protons correlate to both sp carbons.
Propargylic Methylene (-S-CH₂-C≡) 3.0 - 4.020 - 40Protons correlate to the sp carbons of the alkyne.
Experimental Protocol: Acquiring a Full NMR Data Suite
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved and free of particulate matter.

  • ¹H Spectrum: Acquire a standard 1D proton spectrum. Integrate the signals to determine the relative number of protons for each resonance.

  • ¹³C Spectrum: Acquire a proton-decoupled ¹³C spectrum. While modern 2D experiments can sometimes replace this, a 1D spectrum is useful for a clear view of all carbon signals.

  • HSQC Spectrum: Run a phase-sensitive HSQC experiment. This will correlate each signal in the ¹H spectrum to its corresponding signal in the ¹³C spectrum.

  • HMBC Spectrum: Run an HMBC experiment. This is often the longest experiment but is the most information-rich for determining the overall carbon skeleton.

  • Structure Assembly: Use the data synergistically. Start with fragments identified by HSQC and piece them together using the 2- and 3-bond correlations from the HMBC spectrum until the structure is complete and consistent with the molecular formula from HRMS.

X-ray Crystallography: The Unimpeachable 3D Structure

While NMR and MS can build a strong case for a particular structure, X-ray crystallography provides the ultimate, irrefutable proof. It is the gold standard for determining the precise three-dimensional arrangement of atoms in a molecule, including relative and absolute stereochemistry.[21]

Expertise & Causality: This technique works by passing X-rays through an ordered, single crystal of the compound. The X-rays are diffracted by the electron clouds of the atoms in a predictable pattern. By measuring the position and intensity of these diffracted spots, one can mathematically reconstruct a 3D electron density map of the molecule and, from that, the exact position of every atom.[22]

Trustworthiness: A high-quality crystal structure is considered definitive proof.[23] It validates the connectivity proposed by NMR and confirms the elemental composition from MS. However, the primary challenge and the reason it is not always the first-line technique is the absolute requirement for a single, well-ordered crystal suitable for diffraction. Crystallization can be a significant bottleneck, sometimes proving impossible for a given compound.[21]

cluster_crystallography X-ray Crystallography Workflow Screen Crystallization Screening Grow Grow Single Crystal Screen->Grow Identify hit conditions Mount Mount Crystal & Collect Data Grow->Mount Solve Solve Structure (Phase Problem) Mount->Solve Refine Refine & Validate Model Solve->Refine Final Final 3D Structure Refine->Final Check R-factors, bond lengths, angles

Caption: The major steps involved in determining a molecular structure by X-ray crystallography.

Experimental Workflow: From Powder to Structure
  • Crystallization: This is the most critical and often trial-and-error step. The goal is to slowly precipitate the compound from a supersaturated solution to form an ordered crystal lattice rather than an amorphous powder.

    • Methods: Common techniques include slow evaporation of the solvent, vapor diffusion (hanging or sitting drop), and slow cooling.

    • Screening: A wide range of solvents and solvent combinations (e.g., dichloromethane/hexane, ethyl acetate/pentane, acetone/water) should be screened.

  • Data Collection: A suitable single crystal is mounted on a diffractometer. It is cooled (typically in a stream of liquid nitrogen) to minimize thermal vibrations and then rotated in a high-intensity X-ray beam. A detector records the diffraction pattern.

  • Structure Solution and Refinement:

    • Specialized software is used to solve the "phase problem" and generate an initial electron density map.

    • An atomic model is built into this map.

    • The model is then refined against the experimental data to improve the fit, resulting in a final structure with precise bond lengths, bond angles, and atomic coordinates. The quality of the final structure is assessed using metrics like R-factors.[23]

Conclusion: A Triad of Trust for Structural Validation

The synthesis of novel compounds from this compound opens exciting avenues in chemical and biomedical research. However, the novelty of these structures demands the highest standard of analytical proof. A successful and trustworthy validation strategy is not a checklist of techniques but an integrated workflow where each result cross-validates the others.

  • HRMS provides the non-negotiable molecular formula.

  • A full suite of NMR experiments builds the 2D connectivity map consistent with that formula.

  • X-ray crystallography delivers the definitive 3D structure, confirming both the formula and the connectivity.

By embracing this triad of techniques and understanding the causality behind each, researchers can ensure the scientific integrity of their work and build a solid foundation for future discoveries.

References

  • Title: Chemical Characterization of Organosulfur Compounds in Aerosols from Archean-Analog Photochemistry: Insights from Liquid Chromatography and High-Resolution Tandem Mass Spectrometry Source: ACS Earth and Space Chemistry URL: [Link]

  • Title: Mass Spectrometric Studies of Sulfur Compounds: The Alpha and Beta Substituted Naphthylthiaalkanes Source: Journal of the Mass Spectrometry Society of Japan URL: [Link]

  • Title: RI 6698 Mass Spectra Of Organic Sulfur Compounds Source: OneMine URL: [Link]

  • Title: Selective detection of sulfur-containing compounds by gas chromatography/chemical reaction interface mass spectrometry Source: Journal of the American Society for Mass Spectrometry URL: [Link]

  • Title: Organosulfur compound Source: Britannica URL: [Link]

  • Title: Validation of ligands in macromolecular structures determined by X-ray crystallography Source: Acta Crystallographica Section D: Structural Biology URL: [Link]

  • Title: Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists Source: European Journal of Organic Chemistry URL: [Link]

  • Title: Protein X-ray Crystallography in Drug Discovery Source: Creative Biostructure URL: [Link]

  • Title: Molecular Characterization of Organosulfur Compounds in Biodiesel and Diesel Fuel Secondary Organic Aerosol Source: Environmental Science & Technology URL: [Link]

  • Title: X-Ray Crystallography of Chemical Compounds Source: NIH National Center for Biotechnology Information URL: [Link]

  • Title: Alkynes - Nuclear Magnetic Resonance (NMR) Spectroscopy Source: OpenOChem Learn URL: [Link]

  • Title: X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery Source: ResearchGate URL: [Link]

  • Title: PetroSulfur: A Gas Chromatography and Mass Spectrometry Database of Organic Sulfur Compounds in Petroleum Source: Energy & Fuels URL: [Link]

  • Title: Mass spectrometry-based methods for the determination of sulfur and related metabolite concentrations in cell extracts Source: PubMed URL: [Link]

  • Title: Molecular characteristics, sources, and formation pathways of organosulfur compounds in ambient aerosol in Guangzhou, South China Source: Atmospheric Chemistry and Physics URL: [Link]

  • Title: Structure Elucidation By NMR In Organic Chemistry: A Practical Guide Source: Dr. B. B. Hegde First Grade College, Kundapura URL: [Link]

  • Title: Alkyne NMR Source: Chemistry LibreTexts URL: [Link]

  • Title: Nuclear magnetic resonance spectroscopy. Carbon-13 spectra of some cyclic alkynes, allenes, and alkenes Source: The Journal of Organic Chemistry URL: [Link]

  • Title: X-ray crystallography over the past decade for novel drug discovery – where are we heading next? Source: NIH National Center for Biotechnology Information URL: [Link]

  • Title: Propargylic sulfide synthesis by C-S coupling Source: Organic Chemistry Portal URL: [Link]

  • Title: Synthesis of Heterocycles by Using Propargyl Compounds as Versatile Synthons Source: ResearchGate URL: [Link]

  • Title: Synthesis of sulfur-containing heterocycles via ring enlargement Source: PubMed URL: [Link]

  • Title: Synthesis of Sulfur Heterocyclic Compounds and Study of Expected Biological Activity Source: ResearchGate URL: [Link]

  • Title: Synthesis of S-Heterocycles Source: Organic Chemistry Portal URL: [Link]

  • Title: this compound Source: NIST WebBook URL: [Link]

  • Title: Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks Source: NIH National Center for Biotechnology Information URL: [Link]

  • Title: Identification and Structure-Activity Relationships of Novel Compounds that Potentiate the Activities of Antibiotics in Escherichia coli Source: NIH National Center for Biotechnology Information URL: [Link]

  • Title: Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks Source: MDPI URL: [Link]

  • Title: Structure-guided discovery of novel dUTPase inhibitors with anti-Nocardia activity by computational design Source: NIH National Center for Biotechnology Information URL: [Link]

  • Title: Structural Elucidation and Antimicrobial Characterization of Novel Diterpenoids from Fabiana densa var. ramulosa Source: NIH National Center for Biotechnology Information URL: [Link]

  • Title: Novel hydrogen sulfide-releasing compound, S-propargyl-cysteine, prevents STZ-induced diabetic nephropathy Source: PubMed URL: [Link]

  • Title: Structure-guided discovery of novel dUTPase inhibitors with anti-Nocardia activity by computational design Source: PubMed URL: [Link]

Sources

A Comparative Guide to Dipropargyl Sulfide in Copper-Catalyzed vs. Ruthenium-Catalyzed Click Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the choice of a bifunctional linker and the accompanying conjugation chemistry is a critical decision that dictates the efficiency, yield, and ultimate functionality of the final molecular construct. Dipropargyl sulfide, with its two terminal alkyne groups connected by a flexible thioether linkage, presents a versatile platform for such applications. This guide provides an in-depth, objective comparison of the performance of this compound in the two most prominent azide-alkyne cycloaddition "click" reactions: the copper-catalyzed (CuAAC) and the ruthenium-catalyzed (RuAAC) variants.

Introduction: The Power of Click Chemistry and the Versatility of this compound

"Click chemistry," a concept introduced by K.B. Sharpless, describes a class of reactions that are high-yielding, wide in scope, stereospecific, and simple to perform in benign solvents. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is the quintessential click reaction, prized for its reliability and specificity in forming 1,4-disubstituted 1,2,3-triazoles. More recently, the ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) has emerged as a powerful alternative, uniquely affording 1,5-disubstituted 1,2,3-triazoles and exhibiting compatibility with internal alkynes.

This compound stands out as a bifunctional linker due to the presence of two readily accessible alkyne functionalities, enabling the construction of more complex molecular architectures, such as bis-triazoles, which are valuable in various applications including medicinal chemistry and materials science. The performance of this compound, however, is not uniform across different catalytic systems. This guide will dissect the nuances of its reactivity in both CuAAC and RuAAC, providing the necessary insights to make an informed choice for your specific research needs.

Mechanistic Divergence: A Tale of Two Catalysts

The distinct outcomes of CuAAC and RuAAC reactions are rooted in their fundamentally different catalytic cycles. Understanding these mechanisms is paramount to predicting the behavior of this compound in each system.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The Acetylide Pathway

The CuAAC reaction proceeds through the formation of a copper(I) acetylide intermediate. This mechanism dictates that only terminal alkynes are suitable substrates. The key steps involve:

  • Formation of Copper Acetylide: A copper(I) catalyst reacts with the terminal alkyne of this compound to form a copper acetylide.

  • Coordination of Azide: The azide reactant coordinates to the copper center.

  • Cycloaddition: A stepwise cycloaddition occurs, leading to a six-membered copper-containing intermediate.

  • Ring Contraction and Protonolysis: The intermediate rearranges to a triazolyl-copper species, which upon protonolysis, releases the 1,4-disubstituted triazole product and regenerates the active catalyst.

CuAAC_Mechanism

Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC): The Metallacycle Pathway

In stark contrast, the RuAAC reaction proceeds via an oxidative coupling mechanism, forming a six-membered ruthenacycle intermediate. This pathway allows for the participation of both terminal and internal alkynes. The key steps are:

  • Oxidative Coupling: The ruthenium catalyst undergoes oxidative coupling with both the azide and the alkyne of this compound to form a ruthenacycle.

  • Reductive Elimination: This is the rate-determining step where the triazole ring is formed through reductive elimination, regenerating the active ruthenium catalyst.

RuAAC_Mechanism

Head-to-Head Performance Comparison

The choice between CuAAC and RuAAC for this compound hinges on several performance metrics. The following table summarizes the key differences, with supporting rationale based on established principles of each reaction.

FeatureCopper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)
Regioselectivity Exclusively forms the 1,4-disubstituted triazole isomer.Exclusively forms the 1,5-disubstituted triazole isomer with terminal alkynes, and can form fully substituted triazoles with internal alkynes.
Substrate Scope Limited to terminal alkynes . This compound acts as a bis-terminal alkyne.Compatible with both terminal and internal alkynes .
Reaction Rate Generally very fast, often complete within minutes to a few hours at room temperature.Reaction rates can be comparable to CuAAC but may require elevated temperatures for some substrates.
Catalyst Typically Cu(I) salts (e.g., CuSO₄ with a reducing agent like sodium ascorbate).Commonly pentamethylcyclopentadienyl ruthenium chloride ([Cp*RuCl]) complexes.
Functional Group Tolerance Generally high, but can be sensitive to thiols and other copper-coordinating groups.Also exhibits good functional group tolerance but can be deactivated by certain ligands. The thioether in this compound is generally well-tolerated.
Formation of Bis-Triazoles Efficient for the synthesis of 1,4,1',4'-bis-triazoles from this compound.Efficient for the synthesis of 1,5,1',5'-bis-triazoles from this compound.
Control over Mono- vs. Bis-addition Can be controlled by stoichiometry, but mixtures are common.Can also be controlled by stoichiometry.
Biocompatibility The cytotoxicity of copper can be a concern for in vivo applications, although ligands can mitigate this.Ruthenium catalysts are also metallic but are often used in lower concentrations.

Experimental Protocols

The following are generalized, step-by-step protocols for performing CuAAC and RuAAC reactions with this compound. These should be optimized for specific substrates and desired outcomes.

Protocol 1: Copper-Catalyzed Synthesis of a 1,4-Bis-Triazole from this compound (CuAAC)

This protocol is adapted from standard CuAAC procedures.

Materials:

  • This compound

  • Azide of choice (2.2 equivalents)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.1 equivalents)

  • Sodium ascorbate (0.2 equivalents)

  • Solvent (e.g., a 1:1 mixture of water and t-butanol)

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) and the azide (2.2 equivalents) in the chosen solvent system.

  • In a separate vial, prepare a fresh solution of sodium ascorbate in water.

  • Add the copper(II) sulfate solution to the reaction mixture, followed by the sodium ascorbate solution.

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, the product can be isolated by extraction and purified by column chromatography.

CuAAC_Workflow

Protocol 2: Ruthenium-Catalyzed Synthesis of a 1,5-Bis-Triazole from this compound (RuAAC)

This protocol is based on established RuAAC methodologies.

Materials:

  • This compound

  • Azide of choice (2.2 equivalents)

  • [Cp*RuCl(COD)] (pentamethylcyclopentadienyl)(cyclooctadiene)ruthenium(II) chloride) (0.02 equivalents)

  • Anhydrous, degassed solvent (e.g., toluene or 1,2-dichloroethane)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), add this compound (1 equivalent), the azide (2.2 equivalents), and the anhydrous solvent.

  • Add the ruthenium catalyst to the reaction mixture.

  • Heat the reaction mixture to the desired temperature (e.g., 60-80 °C) and stir.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • The solvent can be removed under reduced pressure, and the product purified by column chromatography.

RuAAC_Workflow

Conclusion and Recommendations

Both CuAAC and RuAAC are highly effective methods for the derivatization of this compound. The choice between them should be guided by the desired final product and the specific constraints of the application.

  • Choose CuAAC when: The synthesis of a 1,4-bis-triazole is the primary goal. This reaction is typically faster and operationally simpler, often proceeding at room temperature in aqueous solvent mixtures.

  • Choose RuAAC when: The synthesis of a 1,5-bis-triazole is required. RuAAC also offers the advantage of being compatible with internal alkynes, a feature that may be relevant if modifications to the this compound backbone are considered.

For applications in drug development and bioconjugation, the potential cytotoxicity of the metal catalyst must be carefully considered. While ligands can chelate copper in CuAAC to reduce its toxicity, the lower catalyst loading often employed in RuAAC might be advantageous in sensitive systems.

Ultimately, the optimal choice will depend on a careful evaluation of the desired regiochemistry, reaction conditions, and the nature of the azide coupling partner. It is recommended to perform small-scale test reactions to determine the ideal conditions for your specific system.

References

  • D. D. D. C. B. F. G. H. J. K. L. M. N. O. P. R. S. T. V. W. Z. Wang, Q. et al. A family of valuable products by click chemistry. Beilstein J. Org. Chem.11, 2605–2629 (2015).
  • Hein, C. D., Liu, X. & Wang, D. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. in Current Protocols in Chemical Biology (eds. Perrier, S. & Haddleton, D. M.) 153–164 (John Wiley & Sons, Inc., 2011).
  • Organic Reactions. Click Chemistry Azide-Alkyne Cycloaddition. Available at: [Link].

  • Boren, B. C. et al. Preparation of 1,5-Disubstituted 1,2,3-Triazoles via Ruthenium-catalyzed Azide Alkyne Cycloaddition. Org. Synth.87, 389 (2010).
  • Zhang, L. et al. Ruthenium-Catalyzed Azide Alkyne Cycloaddition Reaction: Scope, Mechanism, and Applications. Chem. Rev.116, 12564–12630 (2016).
  • Jin, T. On the Mechanism of Copper(I)-Catalyzed Azide-Alkyne Cycloaddition. Bull. Chem. Soc. Jpn.89, 771–779 (2016).
  • Fokin, V. V. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chem. Soc. Rev.42, 8554 (2013).
  • González-Lainez, M., Quirante, J. J. & Calvo-Losada, S. Copper(I)-Catalyzed Alkyne–Azide Cycloaddition (CuAAC)
  • Ferrara, F., Beke-Somfai, T. & Kann, N. Recent Developments in the Ruthenium-Catalyzed Azide Alkyne Cycloaddition (RuAAC) Reaction. Eur. J. Org. Chem.2024, (2024).
  • Presolski, S. I., Hong, V. P., Cho, S.-H. & Finn, M. G. Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation. Curr. Protoc. Chem. Biol.3, 153–162 (2011).
  • Rivera, D. G. et al. Water-Compatible Synthesis of 1,2,3-Triazoles under Ultrasonic Conditions by a Cu(I) Complex-Mediated Click Reaction. ACS Omega5, 30733–30743 (2020).
  • Chem Help ASAP.
  • Singh, R. K., Kumar, S. & Singh, R. P. Clicking in harmony: exploring the bio-orthogonal overlap in click chemistry. RSC Adv.14, 8196–8221 (2024).
  • Wang, Q. et al. Synthesis of bi- and bis-1,2,3-triazoles by copper-catalyzed Huisgen cycloaddition: A family of valuable products by click chemistry. Beilstein J. Org. Chem.11, 2605–2629 (2015).
  • Organic Chemistry Portal. Synthesis of 1,2,3-Triazoles. Available at: [Link].

  • baseclick GmbH. Protocols. Available at: [Link].

  • Ferrara, F., Beke-Somfai, T. & Kann, N. Proposed catalytic cycle for the RuAAC reaction.
  • Protti, F., Fagnoni, M. & Dondi, D. Investigation of Base-free Copper-Catalyzed Azide–Alkyne Click Cycloadditions (CuAAc) in Natural Deep Eutectic Solvents as Gre. ChemRxiv (2020).
  • Quirante, J. J. & Calvo-Losada, S. Concerted Cycloaddition Mechanism in the CuAAC Reaction Catalyzed by 1,8-Naphthyridine Dicopper Complexes. J. Org. Chem.87, 6137–6146 (2022).
  • Wang, Z. et al. Overview of 1,5-Selective Click Reaction of Azides with Alkynes or Their Synthetic Equivalents. Molecules28, 1400 (2023).
  • Sletten, E. M. & Bertozzi, C. R. Click Chemistry in Complex Mixtures: Bioorthogonal Bioconjugation. Angew. Chem. Int. Ed.48, 6974–6998 (2009).
  • Huateng Pharma. Development And Application of "Click Chemistry" In ADC And PROTAC. Technology Networks (2022).
  • Das, A. et al. Chemo- and regioselective click reactions through nickel-catalyzed azide–alkyne cycloaddition. Org. Biomol. Chem.18, 3374–3381 (2020).
  • Reddy, T. S. et al.
  • Castoldi, L. et al. Investigating chemical diversity: o -propargylphenols as key compounds in the divergent synthesis of 2-substituted benzofurans and chromenes. Org. Biomol. Chem. (2024).

Electrochemical properties of dipropargyl sulfide compared to other organosulfur compounds

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Electrochemical Properties of Dipropargyl Sulfide and Other Organosulfur Compounds

Introduction: The Emerging Role of Organosulfur Compounds in Advanced Electrochemistry

In the pursuit of next-generation energy storage solutions, organosulfur compounds have emerged as a highly promising class of materials.[1][2] Their diverse functionalities are being leveraged to address persistent challenges in high-energy-density systems like lithium-sulfur (Li-S) batteries, which are theoretically superior to conventional lithium-ion batteries but plagued by practical issues.[1][3] Key problems include the dissolution of lithium polysulfide intermediates (the "shuttle effect"), the insulating nature of sulfur, and unstable electrode interfaces, all of which lead to rapid capacity decay and poor cycle life.[4][5][6]

Organosulfur chemistry offers a versatile toolkit to mitigate these issues. By incorporating sulfur into organic molecules, it is possible to alter the electrochemical reaction pathways, suppress polysulfide dissolution, and form protective coatings on electrode surfaces.[4][7] Molecules can be designed as active cathode materials, electrolyte additives, or components of polymer electrolytes.[4] This guide provides a detailed comparative analysis of this compound, a molecule featuring both a sulfide linkage and reactive alkyne functionalities, against other significant organosulfur compounds. We will explore its anticipated electrochemical properties and benchmark them against experimentally validated alternatives, offering insights for researchers and professionals in materials science and drug development.

Electrochemical Profile of this compound

This compound (4-Thia-1,6-heptadiyne) is an organosulfur compound with the molecular formula C₆H₆S.[8][9][10] Its structure is distinguished by a central sulfide (-S-) bridge flanked by two propargyl groups (HC≡C−CH₂−).[11] This unique combination of functional groups dictates its potential electrochemical behavior.

  • Sulfide Linkage: The sulfide group is nucleophilic and susceptible to electrochemical oxidation.[12] In electrochemical environments, similar to other dialkyl sulfides, this group can be oxidized to a sulfoxide and subsequently to a sulfone, although this typically occurs at higher potentials.

  • Propargyl Groups: The terminal alkyne (carbon-carbon triple bond) in the propargyl groups is the most electrochemically significant feature. Alkynes are known to be electroactive and can undergo reduction or oxidation. Crucially, upon electrochemical triggering, these groups can polymerize, forming a stable, conjugated polymer film on an electrode surface. This in-situ film formation is a highly desirable characteristic for an electrolyte additive, as it can create a robust Solid Electrolyte Interphase (SEI).[13][14] A well-formed SEI layer can physically block polysulfides from migrating to the anode and prevent detrimental side reactions, thereby enhancing battery stability.[6]

While direct, extensive experimental data on the cyclic voltammetry of this compound is not prevalent in publicly accessible literature, its behavior can be expertly inferred from the known electrochemistry of its constituent functional groups. It is hypothesized that this compound's primary role in an electrochemical cell, particularly in a Li-S battery, would be as a film-forming electrolyte additive. During the initial charging cycles, it would be reductively polymerized at the anode surface to create a protective SEI layer.

Comparative Analysis with Benchmark Organosulfur Compounds

To contextualize the potential of this compound, its properties are best compared against other organosulfur compounds whose electrochemical roles have been experimentally established.

CompoundStructureKey Functional Group(s)Primary Electrochemical Role & MechanismKey Performance Impact
This compound HC≡C−CH₂−S−CH₂−C≡CHSulfide, Terminal AlkyneFilm-Forming Additive (Hypothesized). Undergoes reductive polymerization on the anode surface to form a stable SEI layer, preventing electrolyte decomposition and polysulfide migration.Expected to improve cycling stability and Coulombic efficiency by passivating the anode surface.
Dimethyl Disulfide (DMDS) CH₃−S−S−CH₃Disulfide BondRedox Mediator & Co-solvent. The S-S bond reversibly cleaves and reforms, contributing to the overall capacity and improving the redox kinetics of the sulfur cathode.[5]Lowers charge overpotential and enhances rechargeability.[5]
Divinyl Sulfone (DVSF) CH₂=CH−SO₂−CH=CH₂Sulfone, VinylGas-Reducing Additive. Reacts with and stabilizes electrolyte components (e.g., carbonates) that would otherwise decompose to generate CO₂ gas.[15]Significantly reduces gas generation within the cell, improving safety and longevity. A 1% concentration can reduce gassing by ~50%.[15]
Biphenyl-4,4'-dithiol (BPD) HS−C₆H₄−C₆H₄−SHThiolPolysulfide Immobilizer. Forms chemical complexes with soluble lithium polysulfides (Li₂Sₓ), preventing them from migrating to the anode (shuttle effect).[16]Improves capacity retention, especially when paired with a suitable porous cathode host material.[16]

This comparison highlights the different strategies employed by organosulfur compounds. While molecules like DMDS participate directly in the redox chemistry and BPD acts as a chemical trap, this compound and DVSF function by modifying the electrode-electrolyte interface and stabilizing the electrolyte itself, respectively. The propargyl groups in this compound offer a distinct advantage in forming a potentially more robust and stable polymer film compared to additives that rely on simple adsorption or weaker interactions.

Experimental Methodologies

To experimentally validate and compare these compounds, Cyclic Voltammetry (CV) is the most indispensable technique.[17][18] It provides critical information on redox potentials, electron transfer kinetics, and the stability of electrochemically generated species.[17][19]

Workflow for Evaluating Organosulfur Additives via Cyclic Voltammetry

CV_Workflow cluster_prep 1. Preparation cluster_measurement 2. Measurement cluster_analysis 3. Analysis A Prepare Electrolyte: Li Salt + Solvent B Add Organosulfur Compound (e.g., 1% wt) A->B C Assemble 3-Electrode Cell: WE, CE, RE B->C D Purge with Inert Gas (Ar or N₂) C->D E Connect to Potentiostat D->E Transfer Cell F Set Scan Parameters: Potential Window, Scan Rate E->F G Run Cyclic Voltammetry F->G H Obtain Voltammogram (Current vs. Potential) G->H Generate Data I Identify Redox Peaks (Oxidation & Reduction) H->I J Analyze Peak Shape & Separation: Reversibility, Kinetics I->J K Compare with/without Additive J->K

Caption: Workflow for electrochemical analysis using Cyclic Voltammetry.

Detailed Protocol: Cyclic Voltammetry of an Organosulfur Compound

This protocol describes a self-validating system for assessing the electrochemical behavior of a compound like this compound.

  • Electrode Preparation (Trustworthiness):

    • Causality: A clean, reproducible electrode surface is paramount for obtaining meaningful data. Contaminants can introduce artifacts or alter reaction kinetics.

    • Action: Polish the working electrode (e.g., glassy carbon) with alumina slurries of decreasing particle size (e.g., 1.0, 0.3, and 0.05 µm) on a polishing pad. Rinse thoroughly with deionized water and sonicate in ethanol and then deionized water for 5 minutes each to remove any embedded polishing material. Dry under a stream of nitrogen.

  • Electrochemical Cell Assembly:

    • Causality: A three-electrode setup is used to accurately control the potential of the working electrode and measure the resulting current without interference from the counter electrode reaction.[19]

    • Action: Assemble the cell with the polished working electrode, a platinum wire counter electrode, and a non-aqueous reference electrode (e.g., Ag/Ag⁺). Add the electrolyte solution (e.g., 1 M LiTFSI in a 1:1 mixture of DOL/DME).

  • Deoxygenation:

    • Causality: Dissolved oxygen is electroactive and can interfere with the measurement of the analyte. Purging with an inert gas removes it.

    • Action: Bubble argon or nitrogen gas through the electrolyte solution for at least 15 minutes before the experiment. Maintain an inert atmosphere over the solution during the measurement.

  • Baseline and Standard Measurement (Self-Validation):

    • Causality: Running a CV of the electrolyte alone confirms its electrochemical window and lack of interfering impurities. Running a known redox couple like Ferrocene/Ferrocenium (Fc/Fc⁺) validates the entire setup (electrode, solvent, reference potential).

    • Action: First, run a CV scan of the supporting electrolyte alone. Then, add a small amount of ferrocene and record its CV. A reversible couple should exhibit a peak separation (ΔEp) of approximately 59/n mV (where n is the number of electrons, here n=1).

  • Analyte Measurement:

    • Causality: This step measures the electrochemical signature of the organosulfur compound.

    • Action: Introduce the organosulfur compound (e.g., this compound) into the cell at the desired concentration. Record the CV over a wide potential range to identify its reduction and oxidation features. Perform scans at various scan rates (e.g., 10, 20, 50, 100 mV/s) to probe the kinetics of the electron transfer processes.

  • Data Interpretation:

    • Causality: The features of the voltammogram reveal the compound's electrochemical properties.

    • Analysis:

      • Peak Potential (Ep): Indicates the potential at which the redox reaction occurs.

      • Peak Current (Ip): Relates to the concentration of the analyte and the kinetics of the reaction.

      • Irreversible Features: The appearance of a peak in the first scan that disappears or diminishes in subsequent scans often indicates a film-forming reaction, as the deposited layer passivates the electrode surface. This would be the expected result for this compound.

Comparative Mechanisms of Action

The distinct chemical structures of these compounds lead to different mechanisms for improving battery performance, as illustrated below.

Mechanisms cluster_dps A) this compound: SEI Formation cluster_bpd B) Biphenyl-4,4'-dithiol: Polysulfide Trapping Anode Anode Surface SEI Protective Polymer SEI Film Anode->SEI Polymerization on surface DPS This compound (in electrolyte) DPS->Anode e⁻ (Reduction) PS Soluble Polysulfide (Sₓ²⁻) (in electrolyte) Complex Insoluble BPD-Sₓ²⁻ Complex PS->Complex BPD BPD Additive BPD->Complex Chemical Binding

Caption: Contrasting mechanisms of battery stabilization.

Conclusion and Future Outlook

The comparison between this compound and other functional organosulfur compounds reveals a landscape of diverse and targeted chemical strategies for enhancing electrochemical performance. While compounds like DMDS and BPD directly engage with the sulfur redox cycle, this compound is uniquely positioned as a potential SEI-forming additive due to its electrochemically polymerizable propargyl groups. This approach focuses on building a robust kinetic barrier at the electrode interface, a fundamentally crucial strategy for long-term battery stability.

For researchers, scientists, and drug development professionals exploring electrochemistry, this analysis underscores a critical principle: molecular design is key. The choice of an organosulfur compound should be dictated by the specific problem one aims to solve—be it redox kinetics, polysulfide shuttling, or interfacial instability. The anticipated properties of this compound make it a compelling candidate for future experimental validation. Detailed studies employing the protocols outlined herein are necessary to quantify its film-forming efficiency, its impact on impedance and cycle life, and its overall efficacy compared to established additives. Such work will be vital in advancing the practical application of high-energy-density batteries.

References

  • Structure-related electrochemical performance of organosulfur compounds for lithium–sulfur batteries. (2020). Energy & Environmental Science (RSC Publishing).
  • Structure-related electrochemical performance of organosulfur compounds for lithium–sulfur batteries. (2020). Energy & Environmental Science (RSC Publishing). DOI:10.1039/C9EE03848E.
  • Application of Organosulfur Compounds in Lithium-Sulfur B
  • Advances of Organosulfur Materials for Rechargeable Metal B
  • Structure-related electrochemical performance of organosulfur compounds for lithium-sulfur batteries | Request PDF.
  • Regioselective Functionalization of Propargyl Amines via Electrochemically Generated Alkynyl Iminium Cations | Request PDF.
  • Electrochemical studies of propargyl alcohol as corrosion inhibitor for | Request PDF.
  • Effects of Propargyl Alcohol on Electrochemical Behaviors of AZ91 Magnesium Alloy Anode in 3.5% NaCl Solution.
  • Electrochemically Mediated Oxidation of Sensitive Propargylic Benzylic Alcohols. (2022). PMC.
  • Cyclic voltammetry. Wikipedia.
  • Cyclic Voltammetry of Organic Compounds | Request PDF.
  • Organosulfur and Organoselenium Chemistry. (2024). PMC - NIH.
  • Cyclic Voltammetry Basic Principles, Theory & Setup. Ossila.
  • Physical and chemical properties of dipropenyl sulfide. Benchchem.
  • Revitalizing Li–S batteries: the power of electrolyte additives. (2025). PMC - NIH.
  • Rise of Electrolyte Additives in Advancing Lithium ion B
  • This compound. NIST WebBook.
  • Propargyl group. Wikipedia.
  • Propargyl Sulfide. PubChem - NIH.
  • Controlling Gas Generation of Li-Ion Battery through Divinyl Sulfone Electrolyte Additive. MDPI.
  • Revisiting the use of electrolyte additives in Li–S batteries: the role of porosity of sulfur host materials. Sustainable Energy & Fuels (RSC Publishing).
  • New Insight on the Role of Electrolyte Additives in Rechargeable Lithium Ion B
  • This compound. CymitQuimica.

Sources

A Comparative Analysis of the Reactivity of Dipropargyl Sulfide and Dipropargyl Ether: A Guide for Synthetic Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Probing the Influence of a Heteroatom on Propargylic Reactivity

In the landscape of synthetic chemistry, bifunctional molecules serve as powerful building blocks for the construction of complex architectures, from polymers to pharmacologically active heterocycles. Among these, dipropargyl ether and its thio-analogue, dipropargyl sulfide, present a fascinating case study. Both molecules share the same carbon skeleton: two propargyl units (HC≡C-CH₂–) ripe for chemical transformation, linked by a central heteroatom. It is this single atomic substitution—oxygen for sulfur—that dramatically alters the electronic landscape of the molecule, leading to distinct and often divergent reactivity profiles.

This guide provides an in-depth comparative analysis of the reactivity of this compound and dipropargyl ether. Moving beyond a simple catalog of reactions, we will explore the underlying electronic and mechanistic principles that govern their behavior in key transformations, including cycloaddition reactions, metal-catalyzed processes, and radical-mediated couplings. The insights presented herein are designed to equip researchers, scientists, and drug development professionals with the predictive understanding necessary to strategically select and deploy these versatile synthons in their own work. The choice between an ether and a sulfide linker is not trivial; it is a strategic decision that can dictate reaction efficiency, selectivity, and the ultimate success of a synthetic campaign.

Structural and Electronic Considerations: The Tale of Two Heteroatoms

The fundamental differences in reactivity between dipropargyl ether and this compound can be traced back to the intrinsic properties of oxygen and sulfur. Oxygen, being more electronegative than sulfur, exerts a stronger inductive electron-withdrawing effect on the adjacent methylene groups. Conversely, sulfur's larger size and more diffuse 3p orbitals allow for better overlap with the π-systems of the propargyl groups and a greater ability to stabilize adjacent positive charges or radical centers.[1] This dichotomy—stronger induction from oxygen versus superior polarizability and radical stabilization from sulfur—is the central theme of our comparative analysis.

PropertyDipropargyl Ether (C₆H₆O)This compound (C₆H₆S)
Molar Mass 94.11 g/mol 110.18 g/mol [2]
Heteroatom OxygenSulfur
Electronegativity (Pauling) 3.442.58
Key Electronic Effect Strong inductive withdrawalHigher polarizability, d-orbital participation
Coordination Affinity Hard Lewis base (prefers hard metals)Soft Lewis base (prefers soft metals like Pd, Au, Ag)

Comparative Reactivity Analysis

We will now examine how these intrinsic differences manifest in three major classes of chemical reactions.

Cycloaddition Reactions: The Role of the Dipolarophile

The terminal alkynes of both dipropargyl ether and sulfide are excellent dipolarophiles for 1,3-dipolar cycloadditions, most notably the Huisgen [3+2] cycloaddition to form five-membered heterocycles like triazoles.[3][4] This reaction is a cornerstone of "click chemistry" and finds wide application in bioconjugation and materials science.

The primary difference in reactivity arises from the electronic nature of the alkyne, which is modulated by the adjacent heteroatom. The stronger inductive effect of oxygen in dipropargyl ether renders its alkyne C-H bonds more acidic and the triple bond slightly more electron-deficient compared to this compound.

Experimental Insights: In copper(I)-catalyzed azide-alkyne cycloadditions (CuAAC), the reaction generally proceeds faster with more electron-deficient alkynes. However, the coordinating ability of the heteroatom can also play a significant role. Sulfur's soft nature allows for stronger coordination to the soft Cu(I) catalyst, which can sometimes lead to catalyst inhibition or alternative reaction pathways. In contrast, the harder oxygen of the ether has a weaker interaction.

While direct kinetic comparisons in the literature are scarce, studies on related propargyl ethers and sulfides suggest that ethers often provide cleaner and more predictable outcomes in standard CuAAC reactions.[4][5] The propensity of sulfur compounds to interact strongly with transition metal catalysts is a recurring theme.[6]

Logical Relationship: Heteroatom Influence on Cycloaddition

cluster_ether Dipropargyl Ether cluster_sulfide This compound O Oxygen (High Electronegativity) Inductive Strong Inductive Withdrawal O->Inductive Alkyne_E Electron-Deficient Alkyne Inductive->Alkyne_E Reactivity_E Generally Favorable for [3+2] Cycloaddition Alkyne_E->Reactivity_E S Sulfur (Lower Electronegativity, Soft Lewis Base) Polarizability Higher Polarizability S->Polarizability Coordination Potential Catalyst Coordination/Inhibition (e.g., with Cu(I)) S->Coordination Alkyne_S Electron-Rich Alkyne (relative to ether) Polarizability->Alkyne_S

Caption: Heteroatom effects on alkyne electronics and catalyst interaction in cycloadditions.

Metal-Catalyzed Reactions: A Divergence in Coordination Chemistry

The interaction with transition metals is where the reactivity of this compound and ether diverges most significantly.[7][8][9] Many valuable transformations of propargyl compounds, such as cycloisomerization, enyne metathesis, and coupling reactions, rely on catalysts based on soft metals like gold, platinum, palladium, and silver.[10][11][12]

Dipropargyl Ether: The oxygen atom in dipropargyl ether acts as a hard Lewis base. Its interaction with soft, π-acidic catalysts like Au(I) or Pt(II) is relatively weak. Therefore, catalysis typically proceeds via activation of one or both alkyne moieties, leading to predictable intramolecular cyclization or polymerization pathways.[10][13]

This compound: Sulfur, a soft Lewis base, is a much better ligand for these soft metal catalysts.[6] This strong coordination can lead to several outcomes:

  • Catalyst Sequestration/Poisoning: The sulfide can bind strongly to the metal center, preventing it from activating the alkyne and effectively shutting down the desired catalytic cycle.[14]

  • Directed Reactivity: The sulfur atom can act as a directing group, pre-organizing the molecule on the metal center to favor specific cyclization pathways that are inaccessible to the ether analogue.

  • Alternative Mechanistic Pathways: The sulfur atom itself can participate in the reaction. For example, rhodium-catalyzed reactions of propargyl sulfides can lead to Stevens-type or[10][15]-sigmatropic rearrangements involving sulfur ylide intermediates.[16]

A clear example of divergent reactivity is seen in gold-catalyzed cyclizations. While a dipropargyl ether derivative might undergo a 6-endo-dig cyclization, the corresponding sulfide could be completely unreactive or undergo a completely different sulfur-mediated transformation.[11]

Catalyst TypeInteraction with Dipropargyl EtherInteraction with this compoundProbable Outcome
Hard Lewis Acids (e.g., BF₃) Strong coordination at OxygenWeaker coordination at SulfurEther may be more reactive.
Soft π-Acids (e.g., Au(I), Pt(II)) Weak coordination; alkyne activation dominatesStrong coordination; potential catalyst inhibition or S-directed reactivityDivergent reaction pathways; sulfide may be unreactive or give unique products.
Palladium(0) (Cross-Coupling) Generally inert linkerStrong coordination; potential catalyst poisoningEther is a more reliable substrate for standard cross-coupling.
Radical Reactions: The Impact on Intermediate Stability

The formation and reaction of propargyl radicals are important in various synthetic transformations, including polymerizations and radical-mediated C-C bond formation.[17][18][19] The stability of the key propargyl radical intermediate is paramount, and this is where the heteroatom exerts significant influence.

Mechanism of Radical Formation: Propargyl radicals are typically generated via homolytic cleavage of a C-H bond at the propargylic position.[17][20]

H-C≡C-CH₂-X-CH₂-C≡C-H + R• → H-C≡C-ĊH-X-CH₂-C≡C-H + RH

Dipropargyl Ether: The adjacent oxygen atom offers some stabilization to the radical center through resonance, but its primary effect is destabilizing due to induction. Autoxidation of ethers at the α-carbon is a well-known process, but the resulting radicals are highly reactive.[20]

This compound: Sulfur is known to be significantly better at stabilizing adjacent radical centers than oxygen. This is attributed to the participation of sulfur's 3p and potentially d-orbitals, which can delocalize the unpaired electron more effectively.[21][22] This enhanced stability has two major consequences:

  • Lower Bond Dissociation Energy (BDE): The propargylic C-H bonds in this compound are weaker and more susceptible to hydrogen atom abstraction, meaning radical formation occurs more readily.

  • Increased Radical Lifetime: The resulting radical is more stable and has a longer lifetime, allowing it to participate more effectively in subsequent propagation steps before termination.[23]

This difference suggests that this compound would be a superior monomer for radical-initiated polymerization and a more reactive substrate in radical-mediated cyclization or addition reactions.

Experimental Protocols

To provide a tangible basis for comparison, we outline a standardized protocol for a common transformation: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This protocol is designed to be run in parallel for both substrates to obtain directly comparable data on reaction rates and yields.

Protocol: Comparative CuAAC Reaction of Dipropargyl Ether vs. This compound

Objective: To compare the reaction rate and yield of the double cycloaddition of benzyl azide to dipropargyl ether and this compound under identical conditions.

Materials:

  • Dipropargyl ether (97% or higher)

  • This compound (95% or higher)[2]

  • Benzyl azide (prepared from benzyl bromide and sodium azide)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • tert-Butanol

  • Deionized water

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Deuterated chloroform (CDCl₃) for NMR analysis

Experimental Workflow Diagram:

G cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Workup & Analysis p1 Prepare two identical flasks (A: Ether, B: Sulfide) p2 Add Dipropargyl Substrate (1.0 mmol) p1->p2 p3 Add Benzyl Azide (2.1 mmol, 2.1 eq) p2->p3 p4 Add t-BuOH:H₂O (1:1, 10 mL) p3->p4 r1 Add Sodium Ascorbate (0.4 mmol, 0.4 eq) p4->r1 r2 Add CuSO₄·5H₂O (0.2 mmol, 0.2 eq) r1->r2 r3 Stir vigorously at RT r2->r3 r4 Monitor by TLC (e.g., every 15 min) r3->r4 w1 Quench with NH₄Cl (aq.) r4->w1 w2 Extract with Ethyl Acetate w1->w2 w3 Dry (Na₂SO₄), Concentrate w2->w3 w4 Purify via Column Chromatography w3->w4 w5 Characterize by ¹H NMR, ¹³C NMR, MS. Calculate Yield. w4->w5

Caption: Workflow for the comparative reactivity study of dipropargyl ether and sulfide.

Step-by-Step Procedure:

  • Reaction Setup (Perform in parallel for each substrate):

    • To a 50 mL round-bottom flask, add the dipropargyl substrate (ether or sulfide, 1.0 mmol).

    • Add a solvent mixture of tert-butanol (5 mL) and deionized water (5 mL).

    • Add benzyl azide (2.1 mmol, 2.1 equivalents). Stir until a homogeneous solution is formed.

  • Initiation:

    • To the stirring solution, add sodium ascorbate (0.4 mmol, 0.4 equivalents) followed by copper(II) sulfate pentahydrate (0.2 mmol, 0.2 equivalents).

    • The solution should turn a yellow-green color. Start timing the reaction immediately.

  • Monitoring:

    • Monitor the reaction progress by TLC using an appropriate eluent (e.g., 30-50% ethyl acetate in hexanes).

    • Spot the starting material and the reaction mixture side-by-side. The disappearance of the starting material and the appearance of a new, more polar spot indicates product formation.

    • Record the time to completion (defined as >95% consumption of the limiting dipropargyl reagent).

  • Workup:

    • Once the reaction is complete, add 10 mL of saturated aqueous ammonium chloride solution to quench the reaction.

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Analysis:

    • Purify the crude product by silica gel column chromatography.

    • Characterize the bis-triazole product by ¹H NMR, ¹³C NMR, and mass spectrometry.

    • Calculate the isolated yield and compare it with the yield from the other substrate.

Expected Outcome and Causality: The dipropargyl ether is expected to react cleanly, providing the bis-triazole product in high yield. The this compound may exhibit a slower reaction rate or lower yield due to potential interactions between the sulfur atom and the copper catalyst. Analysis of the TLC plates over time will provide a qualitative measure of the relative reaction rates.

Conclusion and Outlook

The substitution of oxygen with sulfur in the dipropargyl framework is a subtle structural change with profound consequences for chemical reactivity.

  • Dipropargyl ether behaves as a classical bifunctional alkyne. Its reactivity is dominated by the electronic properties of the triple bonds, with the ether oxygen acting primarily as an inductive-withdrawing, weakly coordinating linker. It is a reliable substrate for a wide range of transformations, particularly metal-catalyzed reactions where strong ligand-catalyst interactions are undesirable.

  • This compound is a more nuanced reagent. The sulfur atom's soft Lewis basicity and its ability to stabilize adjacent radical centers open up unique reaction pathways but can also complicate standard transformations. It shows promise for radical polymerizations and as a substrate for sulfur-directed cyclizations, but its propensity to coordinate with and potentially inhibit soft metal catalysts requires careful consideration during reaction design.

Ultimately, the choice between these two building blocks is a strategic one. For robust, predictable synthesis of bis-heterocycles via click chemistry or for use as a simple bifunctional linker, dipropargyl ether is often the superior choice. For applications requiring enhanced radical reactivity or for exploring novel, sulfur-mediated catalytic pathways, this compound offers unique and compelling opportunities. This guide serves as a foundational framework for making that choice, grounded in the fundamental principles of physical organic chemistry.

References

  • Convenient synthesis of dipropargyl ether derivative of D-mannose. AIP Conference Proceedings. Available at: [Link]

  • Metal-Catalyzed Double Migratory Cascade Reactions of Propargylic Esters and Phosphates. National Institutes of Health. Available at: [Link]

  • SYNTHESIS AND PROPERTIES OF THE DIPROPARGYL DIETER DERIVATIVE 2-BROMINE-2- NITRO-PROPANDIOL-1,3 (BRONOPOL). Neliti. Available at: [Link]

  • Propargylic Sulfides: Synthesis, Properties, and Application. Chemical Reviews. Available at: [Link]

  • Process for making propargyl ethers of hydroxyaromatic compounds. Google Patents.
  • 1,3-Dipolar cycloaddition. Wikipedia. Available at: [Link]

  • Synthesis of bisphenol A dipropargyl ether. ResearchGate. Available at: [Link]

  • Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. MDPI. Available at: [Link]

  • Coinage Metal-Catalyzed Divergent Heterocyclizations of Underexplored N-Propargyl Hydrazides. Organic Letters. Available at: [Link]

  • Cycloadditions of propargyl cations stabilized by sulfur‐ and selenium‐functional groups with 2‐mercaptoimidazoles. ResearchGate. Available at: [Link]

  • Cyclopolymerization of dipropargylsilanes by transition-metal catalysts. Macromolecules. Available at: [Link]

  • Preparation of dipropyl sulfide. PrepChem.com. Available at: [Link]

  • Diverse Pathways in Catalytic Reactions of Propargyl Aryldiazoacetates: Selectivity between Three Reaction Sites. Semantic Scholar. Available at: [Link]

  • Huisgen 1,3-Dipolar Cycloaddition. Organic Chemistry Portal. Available at: [Link]

  • Propargyl Radicals in Organic Synthesis. ResearchGate. Available at: [Link]

  • 1,3-Dipolar Cycloaddition Reactions. ResearchGate. Available at: [Link]

  • Diverse Pathways in Catalytic Reactions of Propargyl Aryldiazoacetates: Selectivity between Three Reaction Sites. The Journal of Organic Chemistry. Available at: [Link]

  • Diradicals – Knowledge and References. Taylor & Francis. Available at: [Link]

  • Unit 5: Radicals and Radical Reactions. University of Massachusetts Lowell. Available at: [Link]

  • 1.2: Cycloaddition Reactions. Chemistry LibreTexts. Available at: [Link]

  • A REVIEW ON 1,3-DIPOLAR CYCLOADDITION REACTIONS IN BIOCONJUGATION AND IT'S IMPORTANCE IN PHARMACEUTICAL CHEMISTRY. International Journal of Research in Pharmacy and Chemistry. Available at: [Link]

  • Coinage Metal-Catalyzed Divergent Heterocyclizations of Underexplored N‑Propargyl Hydrazides. National Institutes of Health. Available at: [Link]

  • novel radical reactions involving sulfur-containing compounds. UCL Discovery. Available at: [Link]

  • The [3+2]Cycloaddition Reaction. University of Pennsylvania. Available at: [Link]

  • Radical Reactions (Part 1). University of Pennsylvania. Available at: [Link]

  • Transition-Metal-Catalyzed Reactions in Heterocyclic Synthesis. Chemical Reviews. Available at: [Link]

  • LECTURE 5 Cycloaddition Reactions. University of Oxford. Available at: [Link]

  • Chapter 11 Free Radical Substitution and Addition Reactions. University of California, Riverside. Available at: [Link]

  • Transition‐Metal Catalyzed Reactions. ResearchGate. Available at: [Link]

  • Synthesis and Characterization of Propargyl 2,3,4,6-Tetra-O-Acetyl-β-d-Glucopyranoside. Taylor & Francis eBooks. Available at: [Link]

  • Transition-Metal-Catalyzed Reactions of Propargylamine with Carbon Dioxide and Carbon Disulfide. The Journal of Organic Chemistry. Available at: [Link]

  • Bond-Forming and -Breaking Reactions at Sulfur(IV): Sulfoxides, Sulfonium Salts, Sulfur Ylides, and Sulfinate Salts. Chemical Reviews. Available at: [Link]

  • Radical disproportionation. Wikipedia. Available at: [Link]

  • Oxygen- and Sulphur-Containing Heterocyclic Compounds as Potential Anticancer Agents. Applied Biochemistry and Biotechnology. Available at: [Link]

  • Reactions of Sulfur- and Oxygen-Containing Anions with Hydrogen Atoms: A Comparative Study. The Journal of Physical Chemistry Letters. Available at: [Link]

  • 4: Radical Reactions. Chemistry LibreTexts. Available at: [Link]

  • On the electron-donating properties of oxygen vs. sulfur. A study of the gas-phase ion chemistry of methoxymethylthioalkanes. Semantic Scholar. Available at: [Link]

  • Sulfur is More Than the Fat Brother of Oxygen. An Overview of Organosulfur Chemistry. ResearchGate. Available at: [Link]

  • Reaction of Sulfur, Hydrogen Sulfide, and Accelerators With Propylene and Butadiene. National Institutes of Health. Available at: [Link]

  • Evaluation of the Reactivity of Methanol and Hydrogen Sulfide Residues with the Ziegler–Natta Catalyst during Polypropylene Synthesis and Its Effects on Polymer Properties. MDPI. Available at: [Link]

Sources

Spectroscopic comparison of dipropargyl sulfide and its oxidized forms (sulfoxide, sulfone)

Author: BenchChem Technical Support Team. Date: January 2026

A Spectroscopic Guide to the Oxidation States of Dipropargyl Sulfide

An In-Depth Comparison of this compound, Sulfoxide, and Sulfone for Researchers and Drug Development Professionals

The incremental oxidation of a sulfide to a sulfoxide and subsequently to a sulfone represents a fundamental transformation in organic chemistry, profoundly altering the electronic and steric properties of the sulfur center. These changes are readily monitored and quantified using a suite of spectroscopic techniques. This guide provides a comprehensive comparison of this compound and its oxidized forms—dipropargyl sulfoxide and dipropargyl sulfone—leveraging infrared (IR), nuclear magnetic resonance (NMR), Raman, and ultraviolet-visible (UV-Vis) spectroscopy. Understanding these spectroscopic shifts is critical for reaction monitoring, structural elucidation, and the development of novel therapeutics and materials.

The Chemical Landscape: From Sulfide to Sulfone

This compound, a symmetrical alkyne, serves as the starting point for this comparative analysis.[1][2][3] Its sulfur atom possesses a lone pair of electrons, rendering it nucleophilic and susceptible to oxidation.[4] The introduction of one oxygen atom yields dipropargyl sulfoxide, a chiral molecule with a stereocenter at the sulfur atom. Further oxidation leads to the formation of dipropargyl sulfone, where the sulfur atom is in its highest oxidation state, bonded to two oxygen atoms. This progression significantly impacts the polarity, bond strengths, and overall molecular geometry, all of which are reflected in their respective spectra.

Molecular Structures

Caption: Molecular structures of this compound and its oxidized forms.

Spectroscopic Fingerprints of Oxidation

The transformation from a sulfide to a sulfone imparts distinct and predictable changes in the spectroscopic signatures of the molecule. These shifts serve as invaluable diagnostic tools for chemists.

Infrared (IR) Spectroscopy: The Emergence of the S=O Stretch

IR spectroscopy is particularly powerful for monitoring this oxidation series due to the characteristic vibrational frequencies of the sulfoxide and sulfone groups.

  • This compound: The IR spectrum is dominated by the characteristic absorptions of the alkyne functional group. A sharp, strong band appears in the 3330-3260 cm⁻¹ region, corresponding to the ≡C-H stretch of the terminal alkyne.[5][6] A weaker absorption between 2260-2100 cm⁻¹ is indicative of the C≡C triple bond stretch.[5][6] The C-S stretching vibration is typically weak and falls in the fingerprint region (800-600 cm⁻¹), often making it difficult to assign definitively.

  • Dipropargyl Sulfoxide: The most prominent change upon oxidation to the sulfoxide is the appearance of a strong absorption band for the S=O stretching vibration, typically found in the range of 1070-1030 cm⁻¹. The exact position can be influenced by the surrounding molecular structure.

  • Dipropargyl Sulfone: Further oxidation to the sulfone introduces two characteristic and strong absorption bands corresponding to the symmetric and asymmetric stretching vibrations of the SO₂ group. The asymmetric stretch typically appears in the 1350-1300 cm⁻¹ region, while the symmetric stretch is observed between 1160-1120 cm⁻¹.[7]

Compound≡C-H Stretch (cm⁻¹)C≡C Stretch (cm⁻¹)S=O Stretch (cm⁻¹)SO₂ Asymmetric Stretch (cm⁻¹)SO₂ Symmetric Stretch (cm⁻¹)
This compound ~3290~2120---
Dipropargyl Sulfoxide ~3290~2120~1050--
Dipropargyl Sulfone ~3290~2120-~1320~1130

Table 1: Characteristic Infrared Absorption Frequencies.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Electronic Environment

NMR spectroscopy provides detailed information about the chemical environment of the hydrogen (¹H) and carbon (¹³C) nuclei within the molecules. The oxidation of the sulfur atom induces significant changes in the chemical shifts of the adjacent methylene (CH₂) protons and carbons.

  • ¹H NMR: In this compound, the protons of the methylene groups adjacent to the sulfur atom are expected to resonate at a particular chemical shift. Upon oxidation to the sulfoxide, the electron-withdrawing nature of the sulfinyl group causes a downfield shift (to a higher ppm value) of these methylene protons.[8][9] A further downfield shift is observed upon oxidation to the sulfone, as the sulfonyl group is even more electron-withdrawing.[8][9] The chemical shifts of the acetylenic protons are less affected by the oxidation state of the distant sulfur atom.

  • ¹³C NMR: Similar to the proton NMR, the carbon atoms of the methylene groups experience a downfield shift in their resonance frequency as the sulfur is oxidized. This deshielding effect is a direct consequence of the increasing electronegativity of the sulfur-containing functional group.

CompoundMethylene Protons (δ, ppm)Methylene Carbons (δ, ppm)Acetylenic Proton (δ, ppm)
This compound ~3.3~20~2.5
Dipropargyl Sulfoxide ~3.6~45~2.5
Dipropargyl Sulfone ~4.0~55~2.5

Table 2: Expected ¹H and ¹³C NMR Chemical Shifts (in CDCl₃).

Raman Spectroscopy: A Complementary Vibrational Technique

Raman spectroscopy, like IR, probes the vibrational modes of a molecule. However, the selection rules differ, making it a complementary technique.

  • The C≡C triple bond, being a relatively non-polar bond, often gives a stronger signal in Raman spectroscopy compared to IR. This can be particularly useful for confirming the presence of the alkyne functionality.

  • The S=O and SO₂ stretching vibrations are also Raman active. The symmetric SO₂ stretch in sulfones typically gives a strong and easily identifiable Raman band.

UV-Visible (UV-Vis) Spectroscopy: Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule.

  • Simple sulfides, sulfoxides, and sulfones that lack extensive conjugation do not typically exhibit strong absorption in the visible region of the spectrum and are therefore colorless.[10]

  • This compound and its oxidized forms are expected to have absorption maxima in the ultraviolet region.[11][12] The introduction of the sulfoxide and sulfone groups can lead to slight shifts in the absorption maxima (λ_max) due to their influence on the electronic structure of the molecule. However, without extended conjugation, these shifts are generally not dramatic.[10]

Experimental Protocols

The following protocols outline the synthesis and spectroscopic characterization of dipropargyl sulfoxide and sulfone from this compound.

Synthesis of Dipropargyl Sulfoxide and Sulfone

The controlled oxidation of this compound can be achieved using various oxidizing agents. Hydrogen peroxide is a common and relatively "green" choice.[13][14]

Experimental Workflow for Synthesis and Analysis

Synthesis_Workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis Sulfide This compound Oxidation1 Oxidation (e.g., H2O2, 1 eq.) Sulfide->Oxidation1 Analysis_S IR, NMR, Raman, UV-Vis (Sulfide) Sulfide->Analysis_S Sulfoxide Dipropargyl Sulfoxide Oxidation1->Sulfoxide Oxidation2 Oxidation (e.g., H2O2, >2 eq.) Sulfoxide->Oxidation2 Analysis_SO IR, NMR, Raman, UV-Vis (Sulfoxide) Sulfoxide->Analysis_SO Sulfone Dipropargyl Sulfone Oxidation2->Sulfone Analysis_SO2 IR, NMR, Raman, UV-Vis (Sulfone) Sulfone->Analysis_SO2

Sources

Safety Operating Guide

A Guide to the Safe and Compliant Disposal of Dipropargyl Sulfide

Author: BenchChem Technical Support Team. Date: January 2026

For laboratory professionals engaged in research and drug development, the responsible management of chemical waste is not merely a regulatory hurdle, but a cornerstone of a safe and ethical research environment. This guide provides a comprehensive, step-by-step protocol for the proper disposal of dipropargyl sulfide (CAS RN: 13702-09-5), grounding procedural guidance in the chemical principles that dictate its hazards. As Senior Application Scientists, our goal is to empower you with the knowledge to manage this substance safely, ensuring the protection of both personnel and the environment.

Understanding the Hazard Profile of this compound

Before any handling or disposal, a thorough understanding of the inherent risks is paramount. This compound is a hazardous substance due to its flammability, potential for irritation, and environmental toxicity.

Causality of Hazards:

  • Toxicity and Irritancy: Like many organic sulfides, this compound can cause irritation to the skin and eyes upon contact. Inhalation of vapors may also lead to respiratory irritation. The sulfur atom can interact with biological molecules, leading to these irritant effects.

  • Environmental Hazard: This compound is classified as harmful to aquatic life. Its persistence and potential to disrupt aquatic ecosystems necessitate that it is not disposed of via drains or waterways.

Hazard Summary Table
PropertyValue/ClassificationRationale & Implications
GHS Classification Flammable Liquid, Skin Irritant, Eye Irritant, Acute Aquatic HazardDictates the need for ignition source control, appropriate PPE, and containment to prevent environmental release.
RCRA Hazardous Waste Code Likely D001 (Ignitability)This classification mandates specific labeling, storage, and disposal procedures under the Resource Conservation and Recovery Act (RCRA).[1][2]
Occupational Exposure Limits Not EstablishedIn the absence of specific OSHA PEL or ACGIH TLV, a conservative approach is required. All handling should be performed in a chemical fume hood to minimize inhalation exposure.

The Core Directive: Segregation and Containment at the Source

The foundational principle of proper chemical waste management is immediate and correct segregation. This compound waste must never be mixed with other waste streams.

Why Segregation is Critical:

  • Preventing Uncontrolled Reactions: this compound is incompatible with strong oxidizing agents and strong acids.

    • Reaction with Strong Oxidizers: Contact with strong oxidizers can lead to a violent, exothermic reaction, creating a fire or explosion hazard. The sulfide linkage is susceptible to oxidation, which can proceed uncontrollably to form sulfoxides and sulfones.[3][4]

    • Reaction with Strong Acids: Acids can catalyze the decomposition of the sulfide, potentially leading to the release of highly toxic and flammable hydrogen sulfide (H₂S) gas.[5]

  • Ensuring Proper Final Disposal: The designated disposal method for halogen-free, sulfur-containing organic waste is high-temperature incineration. Mixing with other waste types (e.g., chlorinated solvents) complicates and increases the cost of disposal and can lead to regulatory non-compliance.

Step-by-Step Disposal Protocol

This protocol outlines the necessary steps from waste generation to final disposal.

Step 1: Personal Protective Equipment (PPE) Assessment

Prior to handling this compound in any capacity, a thorough PPE assessment must be conducted as mandated by OSHA standard 29 CFR 1910.132.[6][7][8]

  • Hand Protection: Wear chemical-resistant gloves. Nitrile gloves provide good splash protection for incidental contact. For more extensive handling or in the event of a spill, consider double-gloving or using gloves with a longer breakthrough time, such as butyl rubber.

  • Eye and Face Protection: Chemical splash goggles are mandatory. In situations with a higher risk of splashing, a face shield should be worn in addition to goggles.

  • Body Protection: A flame-resistant lab coat, long pants, and closed-toe shoes are required.

  • Respiratory Protection: All work with this compound, including waste consolidation, must be performed in a certified chemical fume hood to prevent the inhalation of vapors.

Step 2: Waste Collection
  • Select the Correct Container: Use a designated hazardous waste container that is compatible with organic sulfides. A high-density polyethylene (HDPE) or glass container is typically appropriate. The container must be in good condition with a secure, leak-proof cap.

  • Labeling: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the associated hazard characteristics (e.g., "Flammable," "Irritant").

  • Collection: Collect all this compound waste, including contaminated materials such as pipette tips, absorbent pads, and gloves, directly into the labeled container. Keep the container closed when not actively adding waste.

  • Storage: Store the waste container in a designated satellite accumulation area within the laboratory. This area should be away from ignition sources and incompatible chemicals.

Step 3: Spill Management

In the event of a spill, prompt and correct action is crucial.

  • Alert Personnel: Immediately notify others in the vicinity.

  • Evacuate (If Necessary): For large spills, or if you are not trained to handle the spill, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.

  • Small Spill Cleanup (within a fume hood):

    • Ensure you are wearing the appropriate PPE.

    • Contain the spill using an inert absorbent material such as vermiculite, dry sand, or a commercial spill kit. Do not use combustible materials like paper towels to absorb the bulk of the spill.

    • Carefully collect the absorbent material using non-sparking tools and place it into the designated hazardous waste container for this compound.

    • Decontaminate the spill area with a suitable solvent (e.g., isopropanol), followed by soap and water. Place all cleaning materials into the hazardous waste container.

The Rationale for Final Disposal: High-Temperature Incineration

The recommended and most environmentally sound method for the final disposal of this compound is high-temperature incineration in a licensed hazardous waste facility.

Why Incineration? The primary goal of incineration is the complete thermal oxidation of the organic molecule to less hazardous components. For this compound (C₆H₆S), the ideal combustion reaction yields carbon dioxide (CO₂), water (H₂O), and sulfur dioxide (SO₂).

  • Destruction of the Organic Moiety: Incinerators operate at temperatures that ensure a destruction and removal efficiency (DRE) of 99.99% for principal organic hazardous constituents, as required by the EPA. This process breaks the carbon-carbon and carbon-sulfur bonds, mineralizing the compound.

  • Management of Sulfur Byproducts: The combustion process converts the sulfur to sulfur dioxide (SO₂). Licensed hazardous waste incinerators are equipped with sophisticated flue gas treatment systems, often called "scrubbers," which remove SO₂ from the exhaust gas before it is released into the atmosphere. This prevents the formation of acid rain and complies with Clean Air Act regulations.

  • Avoidance of Harmful Intermediates: Attempting chemical neutralization in the lab is not recommended. Incomplete reactions or reactions with inappropriate reagents could produce more hazardous or volatile byproducts. Incineration is a highly controlled process designed to manage these risks effectively.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Dipropargyl_Sulfide_Disposal cluster_prep Preparation & Assessment cluster_collection Collection & Segregation cluster_interim Interim Management cluster_final Final Disposition start Waste Generation haz_assess Hazard Assessment (Flammable, Irritant, Aquatic Toxin) start->haz_assess ppe Select & Don Appropriate PPE (Gloves, Goggles, Lab Coat, Fume Hood) haz_assess->ppe container Select & Label RCRA-Compliant Container ppe->container segregate Segregate Waste Stream (No Mixing with Other Chemicals) container->segregate collect Collect Liquid Waste & Contaminated Solids segregate->collect storage Store in Satellite Accumulation Area collect->storage spill_check Spill Occurs? storage->spill_check spill_protocol Follow Spill Cleanup Protocol spill_check->spill_protocol Yes ehs Contact EHS for Waste Pickup spill_check->ehs No spill_protocol->collect incinerate Disposal via High-Temperature Incineration by Licensed Facility ehs->incinerate

Caption: Decision workflow for the safe disposal of this compound.

By adhering to this structured and scientifically-grounded disposal protocol, researchers can ensure they are not only compliant with regulations but are also upholding the highest standards of laboratory safety and environmental stewardship.

References

  • OSHA Standard 1910.132. Personal Protective Equipment, General Requirements. Occupational Safety and Health Administration. [Link]

  • 29 CFR Part 1910 Subpart I. Personal Protective Equipment. Code of Federal Regulations. [Link]

  • OSHA Publication. Personal Protective Equipment. Occupational Safety and Health Administration. [Link]

  • PubChem. Propargyl Sulfide. National Center for Biotechnology Information. [Link]

  • EPA Publication. Guidance Manual for Hazardous Waste Incinerator Permits. U.S. Environmental Protection Agency. [Link]

  • NIST Chemistry WebBook. this compound. National Institute of Standards and Technology. [Link]

  • EPA Publication. Test Methods for Evaluating Solid Waste, Physical/Chemical Methods, Chapter Thirteen: Incineration. U.S. Environmental Protection Agency. [Link]

  • EPA Federal Register Notice. Incinerator Standards for Owners and Operators of Hazardous Waste Management Facilities. U.S. Environmental Protection Agency. [Link]

  • EPA Guidance. Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. U.S. Environmental Protection Agency. [Link]

  • Chemistry LibreTexts. Thiols and Sulfides.[Link]

  • EPA Guidance. Clean Air Act Guidelines and Standards for Waste Management. U.S. Environmental Protection Agency. [Link]

  • NIOSH. Immediately Dangerous to Life or Health (IDLH) Values. Centers for Disease Control and Prevention. [Link]

  • OSHA. Hydrogen Sulfide - Hazards. Occupational Safety and Health Administration. [Link]

  • OSHA. 1988 OSHA PEL Project - Hydrogen Sulfide. Centers for Disease Control and Prevention. [Link]

  • Michigan State University Department of Chemistry. Nucleophilicity of Sulfur Compounds.[Link]

  • OpenStax. 18.7 Thiols and Sulfides - Organic Chemistry.[Link]

  • NIOSH. NIOSH Pocket Guide to Chemical Hazards. Centers for Disease Control and Prevention. [Link]

  • ACGIH. Substances and Agents Listing. American Conference of Governmental Industrial Hygienists. [Link]

  • University of Maryland Environmental Safety, Sustainability & Risk. EPA Hazardous Waste Codes.[Link]

  • Chad's Prep. 13.8 Sulfides | Organic Chemistry. YouTube. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Dipropargyl sulfide
Reactant of Route 2
Reactant of Route 2
Dipropargyl sulfide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.